Dimethoxytolyl Propylresorcinol
Description
Properties
IUPAC Name |
4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-12-17(21-2)10-8-14(18(12)22-3)6-4-5-13-7-9-15(19)11-16(13)20/h7-11,19-20H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCCFHXBGWEJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CCCC2=C(C=C(C=C2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021215 | |
| Record name | 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869743-37-3 | |
| Record name | Dimethoxytolyl propylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869743373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOXYTOLYL PROPYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD5GIH1UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethoxytolyl Propylresorcinol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Dimethoxytolyl Propylresorcinol
Introduction
This compound, a nature-inspired and highly potent molecule, has emerged as a leading ingredient in the field of cosmetic science for managing skin pigmentation. Derived from the conceptual framework of compounds found in Dianella ensifolia, this synthetic derivative of resorcinol offers a sophisticated, multi-faceted approach to achieving a luminous and even skin tone.[1][2] Its mechanism of action is centered on the potent and direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, but is further enhanced by significant antioxidant properties that protect the skin from environmental triggers of hyperpigmentation.[1]
This technical guide, designed for researchers, scientists, and formulation chemists, provides a deep dive into the core mechanisms of this compound. We will dissect its primary action on tyrosinase, explore its secondary benefits in mitigating oxidative stress and modulating cellular pathways, and provide detailed, field-proven protocols for its experimental validation.
Part 1: The Primary Mechanism — Direct Inhibition of Tyrosinase
The synthesis of melanin, or melanogenesis, is a complex enzymatic cascade housed within the melanosomes of melanocytes. The entire process is governed by one key enzyme: tyrosinase.[3] This copper-containing oxidase catalyzes the first two critical and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[3][4] Uncontrolled tyrosinase activity leads to the overproduction of melanin, resulting in clinical hyperpigmentation such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[4] Consequently, the inhibition of this enzyme is the most direct strategy for controlling skin pigmentation.
The Resorcinol Advantage
This compound belongs to the resorcinol family of compounds, which are distinguished by a meta-dihydroxy substitution pattern on a benzene ring. This specific chemical architecture is crucial to its efficacy and safety as a tyrosinase inhibitor.[5] Unlike many other phenolic lightening agents (such as hydroquinone or catechols) that can act as alternative substrates for tyrosinase and be oxidized into potentially cytotoxic quinones, the resorcinol moiety is resistant to enzymatic oxidation.[5][6]
The mechanism of inhibition involves the resorcinol head of the molecule binding with high affinity to the dicopper active site of tyrosinase.[5] This interaction physically blocks the entry of the natural substrate, L-tyrosine, effectively halting the melanin production cascade at its origin. Kinetic studies on related resorcinol derivatives suggest a mixed or competitive type of inhibition, indicating a strong and specific interaction with the enzyme.[2][7] More advanced studies propose a "suicide inactivation" mechanism, where the resorcinol derivative is oxidized by the enzyme's monooxygenase activity, leading to an intermediate that irreversibly eliminates a copper atom from the active site, thereby permanently deactivating the enzyme.[6][8]
Diagram of Tyrosinase Inhibition
Caption: Competitive inhibition of tyrosinase by this compound.
Quantitative Analysis of Tyrosinase Inhibition
The potency of a tyrosinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%. This compound and its analogs demonstrate exceptionally low IC50 values, often outperforming traditional benchmarks like kojic acid by several orders of magnitude.
| Compound | Target Enzyme | Substrate | Approx. IC50 Value | Inhibition Type | Reference |
| This compound Analog (BID3) | Mushroom Tyrosinase | L-DOPA | 1.39 µM | Mixed | [7] |
| Kojic Acid (Positive Control) | Mushroom Tyrosinase | L-DOPA / L-Tyrosine | ~10-100 µM | Competitive | [9] |
| Aloesin (Natural Inhibitor) | Mushroom Tyrosinase | L-DOPA / L-Tyrosine | 0.9 mM (900 µM) | Competitive | [9] |
Part 2: Secondary Mechanisms — Antioxidant Shield and Cellular Regulation
While direct tyrosinase inhibition is its primary function, the efficacy of this compound is significantly amplified by its potent antioxidant capabilities. Oxidative stress, induced by UV radiation and environmental pollutants, is a primary catalyst for melanogenesis.[1] Reactive oxygen species (ROS) can directly stimulate melanocytes and activate signaling pathways that upregulate the transcription of key melanogenic enzymes.
This compound has been shown to be a powerful antioxidant, capable of neutralizing free radicals and inhibiting UV-induced lipid peroxidation.[1][2] This action provides a crucial "upstream" level of control, reducing the initial inflammatory and oxidative triggers that would otherwise initiate the melanin synthesis cascade.
Modulation of Melanogenic Signaling Pathways
Melanin production is tightly regulated by a network of intracellular signaling pathways. Key cascades include:
-
cAMP/PKA Pathway: Activated by α-melanocyte-stimulating hormone (α-MSH), this pathway leads to the phosphorylation of CREB, which in turn promotes the transcription of Microphthalmia-associated transcription factor (MITF).[10][11]
-
MAPK/ERK Pathway: Activation of this pathway can lead to the phosphorylation and subsequent degradation of MITF, thus inhibiting melanogenesis.[12]
MITF is the master transcriptional regulator of melanogenesis, controlling the expression of not only tyrosinase (TYR) but also tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT/TRP-2).[10][12] By quenching oxidative stress, this compound can indirectly suppress signaling cascades (like those activated by inflammation) that lead to MITF upregulation. Furthermore, recent research has linked the molecule to the PI3K/AKT pathway in other cell types, a pathway also known to be involved in melanocyte regulation, suggesting another potential avenue of action that warrants further investigation in the context of melanogenesis.[1][13]
Diagram of Melanogenesis Signaling
Caption: Multi-level intervention points of this compound in melanogenesis.
Part 3: Experimental Validation Protocols
To ensure trustworthy and reproducible results, standardized assays are critical. The following protocols are foundational for validating the efficacy of this compound.
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This assay quantifies the direct inhibitory effect on mushroom tyrosinase activity, a widely accepted model enzyme.[9][14]
Methodology Workflow Diagram
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM sodium phosphate buffer, pH 6.8.[14]
-
Mushroom Tyrosinase Solution: Prepare a 1000 U/mL stock solution in cold phosphate buffer. Dilute to a working concentration (e.g., 100 U/mL) immediately before use. Keep on ice.[14]
-
L-DOPA Solution: Prepare a 10 mM stock solution in phosphate buffer. Protect from light.[14]
-
Test Compound: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.
-
Positive Control: Prepare a stock solution of Kojic Acid (e.g., 1 mM) in phosphate buffer and create serial dilutions.[14]
-
-
Assay Procedure (96-well plate):
-
Blank Wells: 140 µL Phosphate Buffer + 20 µL Test Compound Solvent + 20 µL L-DOPA.
-
Control Wells (100% Activity): 120 µL Phosphate Buffer + 20 µL Test Compound Solvent + 20 µL Tyrosinase Solution.
-
Test Wells: 120 µL Phosphate Buffer + 20 µL of Test Compound dilution + 20 µL Tyrosinase Solution.
-
Positive Control Wells: 120 µL Phosphate Buffer + 20 µL of Kojic Acid dilution + 20 µL Tyrosinase Solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[14]
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells except the blank.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.[14]
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (slope).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100[9]
-
Plot % Inhibition against the concentration of the test compound to determine the IC50 value.
-
Protocol 2: Cellular Melanin Content Assay
This cell-based assay evaluates the ability of the compound to reduce melanin synthesis in a biological system, typically using B16F10 murine melanoma cells.[15]
Methodology Workflow Diagram
Caption: Experimental workflow for the cellular melanin content assay.
Step-by-Step Protocol:
-
Cell Culture: Seed B16F10 cells in a 24-well plate at a density of 3 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[15][16]
-
Treatment: Replace the medium with fresh medium containing various non-cytotoxic concentrations of this compound. Include a vehicle control and a positive control (e.g., Kojic Acid).
-
Incubation: Incubate the cells for an additional 48-72 hours.[15]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.[15]
-
-
Melanin Solubilization: Incubate the plate at 80°C for 1 hour to fully dissolve the melanin pigment.[15]
-
Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[15][17]
-
Normalization:
-
In a parallel plate, determine the total protein content of the cell lysates using a standard protein assay (e.g., BCA or Bio-Rad DC Protein Assay).[18]
-
Express the results as melanin content per milligram of protein or as a percentage of the vehicle-treated control.
-
Part 4: Efficacy and Concluding Remarks
The robust in vitro data supporting the mechanism of action of this compound and related resorcinol derivatives is substantiated by clinical evidence. Topical formulations containing these molecules have demonstrated significant efficacy in reducing facial hyperpigmentation. In randomized, double-blind clinical trials, these formulations have been shown to be as effective as, and in some cases better tolerated than, the previous gold standard of 4% hydroquinone.[19] Subjects experience measurable improvements in skin brightening, evenness of skin tone, and overall global appearance within weeks of use.[20][21]
References
-
Bio-protocol. (n.d.). Determination of the Cellular Melanin Contents. Retrieved from [Link]
-
Sitaram, A. (2010). Melanin content assay. Bio-protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro tyrosinase inhibitory activity. Retrieved from [Link]
-
Bio-protocol. (n.d.). Measurement of cellular melanin content. Retrieved from [Link]
-
Pavan, W. J., & trivedi, R. (2016). Fluorescent quantification of melanin. CORE. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
Kim, M. J., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. PMC. Retrieved from [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103-112. Retrieved from [Link]
-
ResearchGate. (n.d.). Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. Retrieved from [Link]
-
Resende, D. I. S. P., et al. (2022). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Regulation of melanogenesis through three main signaling pathways. Retrieved from [Link]
-
D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144. Retrieved from [Link]
-
Land, E. J., et al. (2008). Mechanistic studies of the inactivation of tyrosinase by resorcinol. PubMed. Retrieved from [Link]
-
Mehta, R. C., et al. (2013). Clinical Efficacy and Safety of a Multimodality Skin Brightener Composition Compared With 4% Hydroquinone. Journal of Drugs in Dermatology. Retrieved from [Link]
-
D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Signaling Pathways in Melanogenesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of tyrosinase inactivation by resorcinol derivatives. Retrieved from [Link]
-
Tsao, Y. T., et al. (2017). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Molecules, 22(5), 724. Retrieved from [Link]
-
Wikipedia. (n.d.). Tyrosinase. Retrieved from [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. Retrieved from [Link]
-
Draelos, Z. D., et al. (2020). A novel skin brightening topical technology. Journal of Cosmetic Dermatology, 19(11), 3052-3057. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the action of tyrosinase on resorcinols. Retrieved from [Link]
-
Draelos, Z. D., et al. (2020). A novel skin brightening topical technology. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical Efficacy and Safety of a Multimodality Skin Brightener Composition Compared With 4% Hydroquinone. Retrieved from [Link]
-
González-Burgos, E., et al. (2018). Antioxidant activity, neuroprotective properties and bioactive constituents analysis of varying polarity extracts from Eucalyptus globulus leaves. Journal of Food and Drug Analysis, 26(4), 1293-1302. Retrieved from [Link]
-
Lee, J. C., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Papachristofis, A., et al. (2022). Antioxidant and DNA-Protective Activity of an Extract Originated from Kalamon Olives Debittering. Antioxidants, 11(2), 421. Retrieved from [Link]
Sources
- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4.5. Determination of the Cellular Melanin Contents [bio-protocol.org]
- 17. Measurement of cellular melanin content [bio-protocol.org]
- 18. med.upenn.edu [med.upenn.edu]
- 19. researchgate.net [researchgate.net]
- 20. A novel skin brightening topical technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel skin brightening topical technology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Dimethoxytolyl Propylresorcinol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethoxytolyl Propylresorcinol, a potent tyrosinase inhibitor and antioxidant.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for its synthesis, purification, and rigorous analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a reproducible and self-validating protocol. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are discussed in detail with expected outcomes.
Introduction: The Scientific Imperative for Advanced Skin Lightening Agents
The quest for safe and effective skin lightening agents is a cornerstone of dermatological and cosmetic research. Hyperpigmentary disorders, such as melasma and post-inflammatory hyperpigmentation, along with the cosmetic desire for a more even skin tone, drive the demand for innovative active ingredients. A key enzymatic target in the regulation of melanin production is tyrosinase.[2] Inhibition of this copper-containing enzyme can effectively curtail the overproduction of melanin.[2]
This compound, with the chemical name 4-(3-(2,4-dimethoxy-3-methylphenyl)propyl)benzene-1,3-diol, has emerged as a promising synthetic compound with potent tyrosinase inhibitory and antioxidant properties.[1][2] Its structural design, featuring a resorcinol moiety, is critical for its biological activity. The resorcinol core is a well-established pharmacophore for tyrosinase inhibition. This guide will delineate a robust and reproducible synthetic route to this compound and provide a comprehensive characterization workflow to ensure its identity, purity, and quality.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The following protocol is a plausible and chemically sound pathway, based on established organic chemistry principles.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two key aromatic fragments: a resorcinol derivative and a dimethoxytoluene derivative, connected by a propyl linker. This suggests a convergent synthesis strategy, where these two fragments are prepared separately and then coupled. A plausible disconnection is at the C-C bond of the propyl chain, suggesting a Wittig reaction or a Friedel-Crafts acylation followed by reduction.
Proposed Synthetic Pathway
The proposed synthesis involves three main stages:
-
Synthesis of the Phosphonium Ylide from 2,4-dihydroxybenzaldehyde.
-
Synthesis of 3-(2,4-dimethoxy-3-methylphenyl)propanal.
-
Wittig Reaction and subsequent Hydrogenation.
Caption: Proposed multi-stage synthesis of this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of the Phosphonium Ylide
-
Formation of the Phosphonium Salt:
-
To a solution of 2,4-dihydroxybenzaldehyde in dry toluene, add an equimolar amount of triphenylphosphine.
-
Heat the mixture at reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Causality: The hydroxyl groups of the benzaldehyde are protected in situ by the triphenylphosphine, which also acts as the nucleophile to form the phosphonium salt. The use of a non-polar solvent like toluene facilitates the precipitation of the salt.
-
-
Generation of the Phosphonium Ylide:
-
Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add a stoichiometric amount of a strong base, such as n-butyllithium (n-BuLi), via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, during which the characteristic deep red or orange color of the ylide should appear.
-
Causality: The strong base deprotonates the carbon adjacent to the phosphorus atom, forming the highly nucleophilic ylide. The low temperature is crucial to prevent side reactions and decomposition of the ylide.
-
Stage 2: Synthesis of 3-(2,4-dimethoxy-3-methylphenyl)propanal
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) at 0 °C, add propanoyl chloride dropwise.
-
After stirring for 15 minutes, add a solution of 2,4-dimethoxytoluene in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate ketone.
-
Causality: The Lewis acid catalyst (AlCl₃) activates the acyl chloride, generating a highly electrophilic acylium ion that undergoes electrophilic aromatic substitution on the electron-rich dimethoxytoluene ring.
-
-
Reduction to the Alcohol:
-
Dissolve the intermediate ketone in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the excess NaBH₄ with acetone and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to yield the intermediate alcohol.
-
Causality: Sodium borohydride is a mild and selective reducing agent that reduces the ketone to a secondary alcohol without affecting the aromatic rings.
-
-
Oxidation to the Aldehyde:
-
Dissolve the intermediate alcohol in dry DCM and add pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane.
-
Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate to obtain the desired aldehyde, 3-(2,4-dimethoxy-3-methylphenyl)propanal.
-
Causality: PCC is a selective oxidizing agent that converts the secondary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
-
Stage 3: Wittig Reaction and Hydrogenation
-
Wittig Olefination:
-
To the freshly prepared phosphonium ylide solution from Stage 1 at -78 °C, add a solution of the aldehyde from Stage 2 in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the alkene intermediate.
-
Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.[3][4][5][6]
-
-
Catalytic Hydrogenation:
-
Dissolve the alkene intermediate in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Causality: The palladium catalyst facilitates the addition of hydrogen across the double bond of the alkene, resulting in the saturated propyl linker.[7][8][9][10][11] This reaction is typically clean and high-yielding.
-
Comprehensive Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for this compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for resorcinol derivatives, ensuring good peak shape. |
| Gradient | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-30 min: 90-40% B | A gradient elution is necessary to ensure the elution of any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Detection | UV at 280 nm | Resorcinol derivatives typically exhibit strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Expected Retention Time | ~10-15 minutes | Based on the polarity of the molecule, the retention time should be in this range under the proposed conditions. |
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the prepared sample and run the gradient program.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally considered acceptable for research and development purposes.
Caption: Expected fragmentation pattern of this compound in MS/MS.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce and validate this promising tyrosinase inhibitor. The provided methodologies for HPLC, NMR, and MS serve as a robust framework for quality control and assurance, ensuring the integrity of the compound for further biological and preclinical evaluation. The successful synthesis and characterization of this compound represent a significant step towards the development of next-generation skin lightening and antioxidant therapies.
References
-
Master Organic Chemistry. (n.d.). Hydrogenation of Alkenes to give Alkanes. Retrieved from [Link]
-
Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link]
-
Fiveable. (n.d.). Reduction of Alkenes: Hydrogenation | Organic Chemistry Class Notes. Retrieved from [Link]
-
OpenStax. (2023, September 20). 8.6 Reduction of Alkenes: Hydrogenation. In Organic Chemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry. Retrieved from [Link]
-
3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Resorcinol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Dwiastuti, R., et al. (n.d.). Analytical Method Validation and Determination of Free Drug Content of 4-n-Butylresorcinol in Complex Lipid Nanoparticles Using RP-HPLC Method. Semantic Scholar. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Dwiastuti, R., et al. (n.d.). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n -Butyl Resorcinol in Lipid Nanoparticles. ResearchGate. Retrieved from [Link]
-
The Wittig reaction. (2019, January 9). YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. Retrieved from [Link]
-
Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. (2006, July 17). PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. (n.d.). PubMed. Retrieved from [Link]
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved from a generic university chemistry lab manual source.
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]
-
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. (2020, August 24). Pacific Northwest National Laboratory. Retrieved from [Link]
-
Friedel Crafts reaction/Acylation of toluene. (2020, June 10). YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
4-(3-(3,5-Dimethoxyphenyl)propyl)benzene-1,3-diol. (n.d.). PubChem. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
1-(2,4Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a Novel Tyrosinase Inhibitor with Strong Depigmenting Effects. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Biphenyl, 4,4'-dimethoxy. Retrieved from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from [Link]
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (2024, January 1). PubMed. Retrieved from [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). Retrieved from [Link]
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. (2017, April 12). National Institutes of Health. Retrieved from [Link]
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 9. fiveable.me [fiveable.me]
- 10. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 11. Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry [courses.lumenlearning.com]
An In-Depth Technical Guide to the Biological Activity of UP302 (Dimethoxytolyl Propylresorcinol)
Executive Summary
This technical guide provides a comprehensive analysis of the biological activities of the compound UP302, also known as Dimethoxytolyl Propylresorcinol. Initially identified as a potent, naturally-derived inhibitor of melanin synthesis, UP302 has become a molecule of significant interest in dermatology and cosmetic science for its depigmenting effects. This document synthesizes the current understanding of its primary mechanism of action, presents key in vitro and ex vivo efficacy data, and outlines validated experimental protocols for its characterization. Furthermore, this guide explores the emerging research into UP302's anti-neoplastic properties, specifically its ability to induce apoptosis and mitophagy in cancer cells via modulation of the PI3K/AKT signaling pathway. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed, mechanism-centric understanding of UP302's multifaceted biological profile.
Introduction to UP302: A Novel Diarylpropane Derivative
Chemical Identity and Origin
UP302, chemically identified as 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (CAS# 869743-37-3), is a diarylpropane compound.[1] It was originally isolated from the medicinal plant Dianella ensifolia, a botanical known in traditional Chinese medicine for its antioxidant properties.[1][2][3][4] Due to its potent biological activity and favorable safety profile, bioengineered synthetic versions of UP302 are now utilized in commercial applications, demonstrating identical potency to the plant-derived molecule.[1][5]
Overview of Biological Activities
The primary and most well-characterized biological function of UP302 is the potent and competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2][6] This activity underpins its efficacy as a skin-lightening and depigmenting agent, where it has been shown to be significantly more potent than established compounds like kojic acid.[1] More recent investigations have uncovered a novel anti-tumor activity, particularly against leukemia cells, where UP302 has been shown to induce programmed cell death and mitophagy, expanding its potential therapeutic applications beyond dermatology.[3]
Primary Biological Activity: Potent Inhibition of Melanogenesis
The Melanogenesis Pathway and the Role of Tyrosinase
Melanogenesis is the complex biochemical process responsible for the production of melanin pigment. The enzyme tyrosinase is the critical, rate-limiting catalyst in this pathway, responsible for two sequential oxidation reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin. Consequently, the inhibition of tyrosinase is the most direct and effective strategy for modulating skin pigmentation.[7]
Caption: The Melanogenesis Pathway and the inhibitory action of UP302 on Tyrosinase.
Mechanism of Tyrosinase Inhibition
UP302 functions as a competitive and reversible inhibitor of mushroom tyrosinase, with a reported inhibition constant (Ki) of 0.3 µM.[1] This competitive mechanism implies that UP302 binds to the active site of the enzyme, directly competing with the natural substrate (L-tyrosine/L-DOPA) and thereby preventing catalysis. Its potency is notably superior to many widely used depigmenting agents. For instance, in studies using murine tyrosinase, UP302 was found to be 22 times more potent than kojic acid.[1]
Quantitative In Vitro & Cellular Efficacy Data
The efficacy of UP302 has been quantified across various models, demonstrating consistent and potent inhibition of tyrosinase activity and subsequent melanin production.
| Assay Type | Target/Cell Line | Metric | Value | Comparative Compound (Kojic Acid) | Reference |
| Enzyme Inhibition | Mushroom Tyrosinase | Kᵢ | 0.3 µM | Not Reported | [1] |
| Enzyme Inhibition | Murine Tyrosinase | IC₅₀ | 12 µM | 273 µM | [1] |
| Melanin Formation | B16-F1 Mouse Melanoma | IC₅₀ | 15 µM | Not Reported | [1][6] |
| Melanin Formation | Human Primary Melanocytes | IC₅₀ | 8 µM | Not Reported | [1][6] |
Efficacy in Reconstructed Skin Models
To bridge the gap between in vitro data and clinical application, UP302 was evaluated using a reconstructed 3D human skin model (MelanoDerm™). Topical application of a 0.1% UP302 formulation resulted in a significant lightening of the tissue and a measurable decrease in melanin content.[1][2] Crucially, this effect was achieved without any adverse impact on cell viability, melanocyte morphology, or the overall histology of the tissue model, underscoring its targeted activity and excellent safety profile at effective concentrations.[1][6]
Emerging Biological Activity: Anti-Neoplastic Effects
Beyond its well-documented effects on pigmentation, recent research has identified UP302 as a potential anti-cancer agent.
Induction of Apoptosis and Mitophagy in Leukemia Cells
A 2023 study demonstrated that UP302 possesses anti-tumor characteristics, showing a pronounced inhibitory effect on the growth of human leukemia cell lines.[3] The study found that UP302 treatment induces both apoptosis (programmed cell death) and mitophagy (the selective degradation of mitochondria by autophagy). The induction of mitophagy appeared to be a protective mechanism for the cells; when mitophagy was inhibited with chloroquine (CQ), the rate of UP302-induced apoptosis significantly increased, suggesting a synergistic therapeutic potential when combined with autophagy inhibitors.[3]
Proposed Mechanism: PI3K/AKT Pathway Modulation
The anti-leukemic effects of UP302 are reportedly mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3] The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers. By inhibiting this pathway, UP302 effectively shuts down pro-survival signals, thereby triggering apoptosis in cancer cells.
Caption: Proposed mechanism of UP302 inducing apoptosis and mitophagy via PI3K/AKT pathway inhibition.
Key Experimental Protocols for Characterization
To ensure robust and reproducible evaluation of UP302 or similar compounds, the following validated protocols are recommended.
Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This biochemical assay directly quantifies the inhibitory effect of a compound on enzyme activity.
-
Rationale: Mushroom tyrosinase is a commercially available and highly active enzyme that serves as a standard model for screening potential inhibitors. L-DOPA is used as the substrate, as its oxidation to dopachrome results in a colored product that can be measured spectrophotometrically. This provides a direct, quantitative measure of enzyme activity.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 6.8).
-
Reconstitute mushroom tyrosinase (e.g., Sigma-Aldrich T3824) in buffer to a working concentration of 700 units/mL.[8]
-
Prepare a 2.5 mM L-DOPA solution in buffer.
-
Prepare a stock solution of UP302 in DMSO and create a serial dilution series in the phosphate buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add 50 µL of the sample solution (UP302 dilutions or vehicle control).
-
Add 50 µL of the tyrosinase enzyme solution to each well.
-
Add 100 µL of phosphate buffer.
-
Incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 100 µL of the 2.5 mM L-DOPA solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) at 1-minute intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each UP302 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol: Cellular Melanin Content Assay
This cell-based assay validates the findings of the biochemical assay in a biologically relevant context.
-
Rationale: Using a melanocytic cell line like B16-F1 allows for the assessment of a compound's ability to penetrate the cell membrane and inhibit melanin production within the cell. This assay provides a more physiologically relevant measure of depigmenting efficacy.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture B16-F1 mouse melanoma cells or human primary melanocytes in appropriate growth medium until they reach ~70% confluency.
-
-
Treatment:
-
Treat the cells with various concentrations of UP302 (and a positive control like kojic acid) for 72 hours. It is critical to include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Melanin Solubilization:
-
After treatment, wash the cells with PBS and harvest them.
-
Lyse the cell pellet by incubating in 1 N NaOH at 80°C for 1 hour. This process lyses the cells and dissolves the melanin granules.
-
-
Quantification:
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to correlate absorbance values with melanin concentration.
-
Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay) to account for any differences in cell number.
-
Protocol: Cytotoxicity Assay (MTT Assay)
This is a mandatory control experiment to ensure the observed reduction in melanin is not a result of cell death.
-
Rationale: A true depigmenting agent must reduce melanin production without being toxic to the melanocytes. This protocol serves as a self-validating system for the melanin content assay. If a compound shows high cytotoxicity at concentrations where it reduces melanin, its utility is limited.
Step-by-Step Methodology:
-
Cell Plating and Treatment:
-
Plate melanocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of UP302 used in the melanin assay for the same duration (72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Safety and Toxicological Profile
The available data for UP302 indicates a favorable safety profile for topical applications. Long-term treatment of cultured human primary melanocytes with concentrations up to 62 µM revealed no detectable cytotoxicity.[1] This concentration is over 7 times higher than its IC₅₀ for melanin inhibition in the same cells (8 µM), indicating a wide therapeutic window. Furthermore, in reconstructed skin models, topical application of 0.1% UP302 did not affect cell viability or induce any changes in tissue morphology, reinforcing its safety for dermatological use.[1][2][6]
Discussion and Future Directions
UP302 (this compound) has firmly established its credentials as a high-potency tyrosinase inhibitor with a robust safety profile. Its mechanism as a competitive inhibitor and its demonstrated efficacy in cellular and 3D tissue models make it a compelling active ingredient for addressing hyperpigmentation disorders.
The discovery of its anti-neoplastic activity via inhibition of the PI3K/AKT pathway opens an exciting new avenue for research. Future investigations should focus on:
-
Clinical Trials: Well-controlled, double-blind clinical trials are needed to definitively establish the efficacy and safety of topical UP302 for treating conditions like melasma, post-inflammatory hyperpigmentation, and solar lentigines in a diverse patient population.
-
Mechanism of Anti-Cancer Action: The anti-tumor effects of UP302 should be explored in a broader range of cancer cell lines, and in vivo animal models are required to validate its therapeutic potential.
-
Formulation Science: Research into advanced delivery systems could enhance the dermal penetration and bioavailability of UP302, potentially improving its efficacy at lower concentrations.
-
Combination Therapies: Investigating the synergistic effects of UP302 with other depigmenting agents (e.g., retinoids, antioxidants) or with autophagy inhibitors for cancer therapy could lead to more effective treatment regimens.
References
-
Nesterov, A., et al. (2008). 3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. PubMed. [Link]
-
CPB-UP302-Publication. Slideshare. [Link]
-
Tyrosinase Inhibitors: A Perspective. (2023). Semantic Scholar. [Link]
-
Li, Y., et al. (2023). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC - NIH. [Link]
-
Kolla, S. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. QV Siete. [Link]
-
Mohan, N. T. M., et al. (2016). Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream. Dovepress. [Link]
-
Kolla, S., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. PubMed. [Link]
-
Sarkar, R., et al. (2013). The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial. NIH. [Link]
-
CL302 Complex | Ingredients. Clinique. [Link]
-
UP302 Complex | Ingredients. Clinique. [Link]
-
The Most Powerful Tyrosinase Inhibitors To Lighten Skin. (2023). Skin Type Solutions. [Link]
-
Panzella, L., et al. (2023). Seaweed-derived bioactives with anti-tyrosinase activity: a potential for skin-whitening cosmetics with in silico and in vitro approaches. NIH. [Link]
Sources
- 1. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPB-UP302-Publication | PDF [slideshare.net]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinique.co.uk [clinique.co.uk]
- 5. clinique.com.au [clinique.com.au]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. skintypesolutions.com [skintypesolutions.com]
- 8. Seaweed-derived bioactives with anti-tyrosinase activity: a potential for skin-whitening cosmetics with in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioactive Compounds of Dianella ensifolia Extract: From Isolation to Mechanistic Insights
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core bioactive compounds isolated from Dianella ensifolia (L.) DC. Traditionally utilized in herbal medicine across Asia and the Pacific, this plant is a rich reservoir of diverse phytochemicals with significant therapeutic potential. This document moves beyond a simple cataloging of compounds to offer practical, field-proven insights into their extraction, characterization, and mechanisms of action, empowering research and development endeavors.
Introduction to Dianella ensifolia: A Phytochemical Overview
Dianella ensifolia, commonly known as the flax lily or umbrella dracaena, has a long history of use in traditional medicine for treating a variety of ailments, including infections, inflammation, wounds, and skin disorders.[1][2][3] Modern phytochemical investigations have validated this ethnobotanical knowledge, revealing a complex and diverse array of secondary metabolites. The primary bioactive constituents belong to several major chemical classes, each contributing to the plant's pharmacological profile.
The roots, rhizomes, and aerial parts of D. ensifolia are all sources of valuable compounds.[1][3] Major classes of phytochemicals identified include:
-
Flavonoids: A diverse group including flavans, flavanones, and biflavonoids, known for their antioxidant and anti-inflammatory properties.[4]
-
Triterpenoids: Specifically cycloartane-type triterpenoids, which have demonstrated cytotoxic activities against various cancer cell lines.[3]
-
Steroids: Including compounds like stigmastenone and β-sitosterol.[3]
-
Phenolic Compounds and Naphthalenoids: This group includes quinones, chromones, and naphthalene glycosides like dianellidin (musizin) and dianellin, which exhibit a range of bioactivities from antimicrobial to tyrosinase inhibition.[1][3]
-
Essential Oils: Volatile compounds, primarily sesquiterpenoids, with demonstrated antibacterial and antioxidant effects.[3]
This guide will focus on the protocols for isolating and identifying these compounds and will delve into the molecular mechanisms that underpin their most significant biological activities.
Key Bioactive Compounds and Their Pharmacological Activities
The therapeutic potential of Dianella ensifolia extract is not attributable to a single molecule but rather to a synergistic interplay of its constituent compounds. The following table summarizes the major identified compounds and their scientifically validated biological activities.
| Compound Class | Specific Compound(s) | Plant Part | Biological Activity | Reference(s) |
| Flavanoids | (2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan | Roots | Potent Tyrosinase Inhibition | [1] |
| (2S)-2',4'-dihydroxy-7-methoxyflavan | Roots | Potent Tyrosinase Inhibition | [1] | |
| Diaensi-biflavan | Aerial Parts | - | [4] | |
| Triterpenoids | 22-hydroxy-cycloaudenol | Roots | Cytotoxicity against B16-F10, A549, and MDA-MB-231 cancer cell lines | [3] |
| Phenolics | 1-(2,4-dihydrophenyl)-3-(2,4-dimethoxy-3-methylphenyl) propane (DP or UP302) | Whole Plant | Antioxidant, Tyrosinase Inhibition | [3] |
| Dianellidin (Musizin) | Roots | Antioxidant, Antimicrobial | ||
| Naphthalene Glycosides | Dianellin | Roots | Antioxidant, Antimicrobial, Anti-inflammatory | [1] |
| Essential Oils | allo-aromadendrene, geranylacetone, β-caryophyllene | Aerial Parts | Antibacterial, Antioxidant, Cytotoxic | [3] |
Extraction and Isolation of Bioactive Compounds: A Step-by-Step Workflow
The effective isolation of bioactive compounds from Dianella ensifolia is the foundational step for all subsequent research. The choice of extraction and purification methodology is critical as it directly influences the yield and purity of the target compounds. This section provides detailed protocols for a multi-stage extraction and isolation workflow.
General Workflow Diagram
The following diagram illustrates a comprehensive workflow for the extraction, fractionation, and purification of bioactive compounds from D. ensifolia.
Caption: General workflow for isolating bioactive compounds from Dianella ensifolia.
Protocol 1: Soxhlet Extraction of Flavonoids and Triterpenoids
Soxhlet extraction is a highly efficient method for extracting non-volatile and thermally stable compounds. Methanol is an effective solvent for a broad range of polar and semi-polar compounds found in D. ensifolia.
Objective: To obtain a crude extract rich in flavonoids, triterpenoids, and phenolic compounds.
Methodology:
-
Preparation: Weigh 100 g of dried, powdered Dianella ensifolia root material and place it into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside a Soxhlet extractor. Add 500 mL of methanol to a round-bottom flask and connect it to the extractor and a condenser.
-
Extraction: Heat the methanol to its boiling point using a heating mantle. Allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor arm runs clear. The continuous cycling of the solvent ensures a thorough extraction.
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the methanolic extract using a rotary evaporator under reduced pressure at 45°C.
-
Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent. Weigh the final extract and store it at 4°C in a desiccator.
Protocol 2: Column Chromatography for Fractionation and Purification
Column chromatography is a fundamental technique for separating compounds from a complex mixture based on their differential adsorption to a stationary phase.
Objective: To isolate specific compounds or compound classes from the crude extract.
Methodology:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane. Pour the slurry into a glass column (e.g., 50 cm length, 4 cm diameter) and allow it to pack uniformly under gravity.
-
Sample Loading: Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of the initial mobile phase (n-hexane) or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, ... 1:9 n-hexane:EtOAc), followed by increasing concentrations of methanol in ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles. Combine fractions that show similar TLC spots.
-
Further Purification: Subject the combined fractions to further purification steps, such as preparative HPLC, to isolate individual compounds.
Analytical Characterization of Active Compounds
Accurate structural elucidation is paramount for understanding the bioactivity of isolated compounds. A combination of spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the quantification and purification of compounds. A reversed-phase C18 column is typically used for separating the semi-polar compounds found in D. ensifolia.
Protocol: Analytical HPLC for Flavonoid Profiling
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-80% B
-
35-40 min: 80% B
-
40-45 min: 80-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD scanning from 200-400 nm, with specific monitoring at wavelengths relevant for flavonoids (e.g., 280 nm and 350 nm).
-
Quantification: Based on a calibration curve generated using authentic standards.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
For novel or unknown compounds, MS and NMR are indispensable for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule, ultimately leading to the complete structural determination.
Mechanisms of Action of Key Bioactive Compounds
Understanding the molecular mechanisms by which the active compounds of Dianella ensifolia exert their effects is crucial for targeted drug development.
Antioxidant Activity
Phenolic compounds and flavonoids from D. ensifolia are potent antioxidants. Their primary mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.
Mechanism: The hydroxyl groups on the phenolic rings are key to this activity. They can donate a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical that is less reactive and can be further stabilized by resonance.
Caption: Hydrogen atom donation mechanism for free radical scavenging by phenolic compounds.
Anti-inflammatory Activity via NF-κB Inhibition
Chronic inflammation is implicated in numerous diseases. Flavonoids from D. ensifolia have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Mechanism: In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators like cytokines and chemokines. Flavonoids can inhibit this pathway by preventing the degradation of IκBα.
Caption: Inhibition of the NF-κB signaling pathway by Dianella ensifolia flavonoids.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Certain flavans from D. ensifolia have shown potent tyrosinase inhibitory activity, significantly stronger than the commonly used agent, arbutin.[1]
Mechanism: The inhibition is competitive, suggesting that the flavans bind to the active site of the tyrosinase enzyme. This binding is likely facilitated by the chelation of the copper ions that are essential for the enzyme's catalytic activity. The structural features of the flavonoids, such as the position of hydroxyl groups, play a crucial role in this interaction.
Future Directions and Therapeutic Potential
The diverse array of bioactive compounds in Dianella ensifolia presents a compelling case for its further development in pharmaceuticals and cosmeceuticals. The potent tyrosinase inhibitory activity of its flavans makes them excellent candidates for novel skin-lightening and anti-hyperpigmentation agents. The cytotoxic triterpenoids warrant further investigation as potential leads for anticancer drug discovery. Furthermore, the anti-inflammatory and antioxidant properties of the extract as a whole suggest its potential use in managing chronic inflammatory conditions.
Future research should focus on:
-
Bioavailability and Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the key active compounds.
-
In Vivo Efficacy Studies: To validate the in vitro findings in animal models of disease.
-
Synergistic Effects: To investigate the potential for enhanced bioactivity through the combination of different isolated compounds.
-
Standardization of Extracts: To develop standardized extracts with consistent concentrations of key bioactive markers for reliable therapeutic use.
This guide has provided a comprehensive technical framework for the study of Dianella ensifolia's active compounds. By applying these protocols and understanding the underlying mechanisms, the scientific community can unlock the full therapeutic potential of this remarkable medicinal plant.
References
-
Widodo, H. (2020). Ethno medical uses, phytochemistry and pharmacology of Dianella ensifolia (Linnaeus) de Candolle: A systematic review. International Journal of Herbal Medicine, 8(4), 13-21.
-
SciSpace. (2020). Ethno medical uses, phytochemistry and pharmacology of Dianella ensifolia (Linnaeus) de Candolle: A systematic review.
-
PROSEA. Dianella ensifolia.
-
StuartXchange. Bariu-bariu / Ablaas / Dianella ensifolia.
-
Nhung, L. T. H., et al. (2019). New phenolics from Dianella ensifolia. Natural Product Research, 35(15), 2535-2541.
-
Chen, C. Y., et al. (2022). Tyrosinase Inhibitors Derived from Chemical Constituents of Dianella ensifolia. Molecules, 27(16), 5333.
-
Tang, G. H., et al. (2017). Two new flavans from the roots of Dianella ensifolia (L.) DC. Natural Product Research, 31(13), 1561-1565.
-
He, Z. Q., et al. (2020). Chemical Composition, Antibacterial, Antioxidant and Cytotoxic Activities of the Essential Oil of Dianella ensifolia. Records of Natural Products, 14(2), 160-165.
-
Trần, N. Q., et al. (2020). PREPARATION OF THE EXTRACTS AND THEIR BIOLOGY ACTIVITIES FROM DIANELLA ENSIFOLIA. Tạp chí Khoa học & Công nghệ, 56(3).
Sources
An In-depth Technical Guide to the Antioxidant Properties of Dimethoxytolyl Propylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dimethoxytolyl Propylresorcinol (DTP), a synthetic derivative of resorcinol, has emerged as a significant molecule in the fields of dermatology and cosmetic science due to its potent antioxidant and skin-conditioning properties.[1] This technical guide provides a comprehensive exploration of the antioxidant characteristics of DTP, delving into its mechanisms of action, methodologies for its evaluation, and its role in cellular defense pathways. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and advanced skincare formulation.
Introduction: The Scientific Rationale for this compound
This compound, chemically identified as 4-(3-(2,4-dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol, is a nature-inspired synthetic compound.[1] While it is primarily synthesized for cosmetic applications, related compounds can be found in plants such as Dianella ensifolia.[2][3] Its development was driven by the search for stable and highly effective agents capable of mitigating the effects of oxidative stress on the skin.[1]
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the aging process. In the skin, this manifests as photoaging, hyperpigmentation, and a decline in overall skin health. DTP's molecular structure, featuring a resorcinol core, is strategically designed to confer significant antioxidant capabilities.
Molecular Mechanism of Antioxidant Action
The antioxidant activity of this compound is multifaceted, primarily revolving around its ability to directly neutralize free radicals and to modulate endogenous antioxidant pathways.
Direct Free Radical Scavenging
The primary antioxidant mechanism of DTP is attributed to its phenolic hydroxyl groups.[4] These functional groups can donate a hydrogen atom to unstable free radicals, thereby stabilizing them and preventing a cascade of oxidative damage. This process is fundamental to the protective effects observed with phenolic antioxidants.
The resorcinol moiety in DTP's structure is a key contributor to this activity. Resorcinols are known to be effective scavengers of various reactive oxygen species, including the hydroxyl radical (•OH) and peroxyl radicals (ROO•). The donation of a hydrogen atom from the phenolic hydroxyl group results in the formation of a stable phenoxyl radical, which is significantly less reactive than the initial free radical.
Inhibition of Tyrosinase and Melanogenesis
Beyond direct radical scavenging, DTP exhibits potent tyrosinase inhibitory activity.[2][3] Tyrosinase is a key enzyme in the synthesis of melanin, a process that involves oxidation reactions. By inhibiting tyrosinase, DTP not only helps in managing hyperpigmentation but also reduces the oxidative stress associated with melanogenesis. This dual action makes it a highly effective ingredient in formulations aimed at improving skin tone and combating photoaging.[4]
Modulation of Cellular Signaling Pathways
Emerging research suggests that DTP's antioxidant effects may extend to the modulation of intracellular signaling pathways. While direct evidence for DTP's interaction with the Nrf2 pathway is still developing, it is a plausible mechanism given its chemical structure and the known activities of other phenolic antioxidants.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Diagram: The Nrf2-Keap1 Signaling Pathway
Caption: A step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.
In Vivo and Clinical Evidence
While in vitro assays provide valuable initial data, in vivo and clinical studies are essential to confirm the antioxidant efficacy of this compound in a biological system.
A study investigating the effects of DTP (referred to as UP302) in a mouse model of leukemia provided insights into its in vivo safety profile. [3]In this study, there were no significant differences in the body weights of the mice treated with DTP compared to the control group. Furthermore, blood biochemical markers for liver, kidney, and heart function remained within the normal range, and histological examination of major organs showed no abnormal structures. [3]While this study's primary focus was on anti-cancer effects, it provides important preliminary safety data for systemic exposure to DTP.
In the context of dermatology, a clinical trial demonstrated that a topical formulation containing an extract of Dianella ensifolia, which contains DTP, was effective in reducing skin discoloration and accelerating the fading of UV-induced tan. [5]This provides clinical evidence for its efficacy in mitigating the effects of oxidative stress on the skin.
Comparative Analysis
-
Vitamin C (Ascorbic Acid): A potent water-soluble antioxidant. DTP, being more lipophilic, would likely have better penetration into the lipid-rich stratum corneum of the skin.
-
Vitamin E (Tocopherol): A major lipid-soluble antioxidant in the skin. DTP shares this lipophilic nature and likely works in concert with Vitamin E to protect cell membranes from lipid peroxidation.
-
Resveratrol: A well-known polyphenol with strong antioxidant and anti-inflammatory properties. Both resveratrol and DTP are phenolic compounds, suggesting similar free radical scavenging mechanisms.
-
Ferulic Acid: A phenolic antioxidant often used in combination with Vitamins C and E to enhance their stability and efficacy. DTP's stability in formulations is a key advantage.
Safety and Toxicology
This compound is generally considered safe for topical use in cosmetic products. [1]It has a low comedogenicity rating, meaning it is unlikely to clog pores. [1]As with any active ingredient, there is a potential for skin irritation in sensitive individuals, and patch testing is recommended. The in vivo study in mice mentioned previously also supports a favorable systemic safety profile at the tested doses. [3]
Conclusion and Future Directions
This compound is a potent and stable antioxidant with a multi-pronged mechanism of action that includes direct free radical scavenging and inhibition of the pro-oxidative processes of melanogenesis. Its efficacy is supported by in vitro data and preliminary clinical evidence in the context of skin health.
For drug development professionals and researchers, DTP presents an interesting molecule for further investigation. Future research should focus on:
-
Quantitative Antioxidant Profiling: Comprehensive studies to determine the IC50 values of DTP in a range of antioxidant assays (DPPH, ABTS, ORAC, etc.) to allow for direct comparison with other antioxidants.
-
Nrf2 Pathway Activation: Detailed mechanistic studies to confirm and elucidate the mechanism by which DTP may activate the Nrf2 pathway and upregulate endogenous antioxidant defenses.
-
Systemic Antioxidant Effects: In vivo studies specifically designed to evaluate the systemic antioxidant effects of DTP beyond its topical application.
-
Clinical Trials: Further well-controlled clinical trials are needed to explore the full potential of DTP in preventing and treating conditions associated with oxidative stress, both in dermatology and potentially in other therapeutic areas.
The favorable safety profile and potent antioxidant activity of this compound make it a promising candidate for continued research and development in the pursuit of novel therapies targeting oxidative stress-related pathologies.
References
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
-
BioIVT. Cell-Based Antioxidant Assays. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC - NIH. [Link]
-
Mammon, O., et al. (2011). Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. ResearchGate. [Link]
-
Prakash, A. (2001). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. [Link]
-
ResearchGate. (2013, October 10). Does anyone know an easy protocol for DPPH assay? [Link]
-
Deascal. (2024, October 15). This compound: An In-Depth Look at Its Role in Cosmetics. [Link]
-
Kim, H. (2024, March 25). DPPH assay and TPC assays. YouTube. [Link]
-
ResearchGate. The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. ResearchGate. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
ResearchGate. IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]
-
ResearchGate. IC 50 values (µg/mL) of antioxidant activity by the DPPH and ABTS methods and the inhibition of β-carotene bleaching. [Link]
-
Paula's Choice. What is this compound? [Link]
-
INCIDecoder. This compound (with Product List). [Link]
-
INCI Beauty. This compound - Ingredient. [Link]
-
ResearchGate. (2012, September 3). IC50 value for DPPH radical scavenging activity by using Microsoft Excel? [Link]
-
ResearchGate. IC50 values of the antioxidant activity test using DPPH method. [Link]
-
ResearchGate. Antioxidant activities (IC50, mean ± SD) by DPPH free radical... [Link]
-
ResearchGate. Antioxidant effect with IC50 values of DPPH, hydrogen peroxide, TAC,... [Link]
-
ClinicalTrials.gov. (2021). Investigating a Natural Antioxidant Food Product on Oxidative Stress in Recreationally Active Participants. [Link]
-
ResearchGate. Antioxidant efficacy (inhibition DPPH/nmol/cm²) obtained in vivo for... [Link]
-
Hernandez-Hernandez, E., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. PMC - PubMed Central. [Link]
-
D'Angelo, S., et al. (2022). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. MDPI. [Link]
-
Lo Conte, M., & Carroll, R. E. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. AIR Unimi. [Link]
-
ResearchGate. Cellular antioxidant activity (A) and IC50 (B) of different solvent... [Link]
-
D'Angelo, S., et al. (2022). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. PubMed. [Link]
-
MDPI. (2020). Antioxidants, Volume 9, Issue 11 (November 2020) – 141 articles. [Link]
-
ResearchGate. IC50 values of the antioxidant DPPH and ABTS activities for the NM... [Link]
-
ResearchGate. IC50 for DPPH and ABTS results (µg/mL). [Link]
-
ResearchGate. IC 50 plot of DPPH radical scavenging activity of methanolic (ALC) and... [Link]
Sources
- 1. deascal.com [deascal.com]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. researchgate.net [researchgate.net]
Physicochemical properties of Dimethoxytolyl Propylresorcinol
An In-Depth Technical Guide to the Physicochemical Properties of Dimethoxytolyl Propylresorcinol
Introduction: A Modern Moiety in Dermatological Science
This compound, a synthetic compound developed through advanced research in cosmetic science, has emerged as a significant agent in skincare formulations.[1] Known chemically as 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol, it is primarily recognized for its potent antioxidant and skin-conditioning properties.[1][2] Its molecular architecture, featuring a resorcinol core, is pivotal to its function, particularly as a highly effective tyrosinase inhibitor, positioning it as a key ingredient in formulations aimed at improving skin tone and reducing hyperpigmentation.[3][4] This guide provides a comprehensive analysis of its physicochemical properties, biological activity, and the methodologies essential for its characterization, tailored for researchers and drug development professionals.
Core Physicochemical Characteristics
The efficacy and formulation compatibility of this compound are fundamentally governed by its physicochemical properties. These parameters influence its solubility, stability, skin penetration, and ultimately, its bioavailability at the target site.
| Property | Value | Source |
| IUPAC Name | 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol | PubChem[5] |
| CAS Number | 869743-37-3 | PubChem[5] |
| Molecular Formula | C₁₈H₂₂O₄ | PubChem[5], precisionFDA[6] |
| Molecular Weight | 302.36 g/mol (PubChem: 302.4 g/mol ) | Natural Micron[3], PubChem[5] |
| Appearance | Light brown or off-white powder | Natural Micron[3] |
| Solubility | Slightly soluble in water (2.53 mg/L at 25°C, est.); Soluble in organic solvents like methanol and ethanol. | The Good Scents Company[7], Natural Micron[3] |
| XLogP3 (LogP) | 4.3 | PubChem[5], LookChem[8] |
| Polar Surface Area (PSA) | 58.9 Ų | PubChem[5], LookChem[8] |
| Hydrogen Bond Donors | 2 | LookChem[8] |
| Hydrogen Bond Acceptors | 4 | LookChem[8] |
| Rotatable Bond Count | 6 | LookChem[8] |
| Comedogenicity Rating | 1 (out of 5) | Deascal[1] |
Insight from the Senior Scientist: The high XLogP value of 4.3 indicates significant lipophilicity. This is a critical attribute, as it suggests enhanced lipid solubility, which is advantageous for promoting penetration through the stratum corneum of the skin and increasing bioavailability within the epidermis where melanocytes reside.[3] The propyl chain in its structure is a key contributor to this lipophilic character.[3]
Biological Activity: Mechanism of Tyrosinase Inhibition
The primary mechanism underpinning the skin-brightening effects of this compound is the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[3][9][10]
Mechanism of Action: Tyrosinase is a copper-containing metalloenzyme that catalyzes two critical steps in melanogenesis:
-
The hydroxylation of L-tyrosine to L-DOPA (monophenolase activity).
-
The oxidation of L-DOPA to dopaquinone (diphenolase activity).[4][10][11]
This compound functions as a competitive inhibitor. Its resorcinol moiety (a meta-dihydroxybenzene structure) is crucial. Unlike catechols, which can be oxidized by tyrosinase, the resorcinol structure is resistant to this oxidation.[4] It effectively binds to the binuclear copper active site of the tyrosinase enzyme, blocking the access of the natural substrate, L-tyrosine, and thereby preventing the synthesis of melanin precursors.[3][4]
The dimethoxytolyl group contributes to the molecule's stability and may work synergistically to inhibit melanin synthesis, while the propyl chain enhances skin penetration.[3]
Caption: Mechanism of tyrosinase inhibition by this compound.
Beyond tyrosinase inhibition, the molecule's phenolic hydroxyl groups enable it to act as a potent antioxidant, neutralizing free radicals generated by UV exposure and environmental stressors.[1][3] This dual action helps protect the skin from oxidative damage that can lead to premature aging and inflammation-induced pigmentation.[3]
**Methodologies for Physicochemical and Bioactivity Characterization
To ensure the quality, efficacy, and safety of this compound, rigorous analytical and functional testing is imperative. The following protocols represent industry-standard, self-validating systems for characterization.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) via HPLC
Rationale: The LogP value is a critical predictor of a compound's lipophilicity and its ability to permeate biological membranes. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method, correlating retention time with known LogP standards.
Methodology:
-
System Preparation: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol and water (e.g., 80:20 v/v), buffered to a physiological pH (e.g., pH 7.4 with phosphate buffer) to ensure the ionization state of the analyte is consistent.
-
Standard Preparation: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Dissolve standards in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Calibration Curve Construction:
-
Inject each standard onto the HPLC system and record its retention time (t_R_).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot log(k) versus the known LogP values of the standards. A linear regression of this plot serves as the calibration curve.
-
-
Sample Analysis: Inject the this compound sample and record its retention time. Calculate its capacity factor (k).
-
LogP Determination: Interpolate the log(k) of the sample onto the calibration curve to determine its LogP value.
Protocol 2: In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
Rationale: This assay directly measures the inhibitory effect of the compound on the enzymatic activity of tyrosinase. It relies on the spectrophotometric detection of dopachrome, an orange/red colored intermediate formed from the oxidation of L-DOPA by tyrosinase.
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 2 mM L-DOPA solution in the same phosphate buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO or ethanol), and then dilute further in the phosphate buffer to achieve final assay concentrations. Ensure the final solvent concentration is low (<1%) and consistent across all wells to avoid affecting enzyme activity.
-
-
Assay Procedure (96-well plate format):
-
Test Wells: To each well, add 40 µL of phosphate buffer, 20 µL of the tyrosinase enzyme solution, and 20 µL of the this compound solution at various concentrations.
-
Control Well (No Inhibitor): Add 60 µL of phosphate buffer and 20 µL of the tyrosinase enzyme solution.
-
Blank Well: Add 80 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to all wells to initiate the reaction. The total volume in each well is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (the absorbance maximum of dopachrome) every minute for 20-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control_ - V_test_) / V_control_] * 100.
-
Plot the % Inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Safety and Toxicological Profile
This compound is generally considered safe for topical application in cosmetic products.[1] Safety assessments indicate a low likelihood of causing cancer, allergies, or reproductive toxicity.[12] It has a low comedogenicity rating of 1 out of 5, indicating it is unlikely to clog pores.[1] However, as with any active ingredient, skin irritation or redness is a potential side effect, and a patch test is recommended before widespread use.[1] There is a lack of specific research on its use during pregnancy and breastfeeding, so consultation with a healthcare professional is advised for these individuals.[1] Recent studies have also explored its potential anti-tumor properties in leukemia cells, though this is an area of ongoing research and distinct from its dermatological application.[9][13][14]
Synthetic Pathway Overview
The production of this compound is achieved through multi-step organic synthesis.[3] While specific patented processes may vary, the general pathway involves the alkylation of a resorcinol molecule with a propyl chain, followed by the subsequent introduction of the dimethoxy-methylphenyl group.[1] This synthesis is conducted under controlled laboratory conditions to ensure high purity and efficacy of the final active ingredient.[1]
Conclusion
This compound is a well-characterized molecule with a favorable physicochemical profile for dermatological applications. Its significant lipophilicity, combined with its potent and specific mechanism as a competitive tyrosinase inhibitor, makes it a highly effective agent for addressing hyperpigmentation and promoting an even skin tone. Its additional antioxidant capabilities provide a secondary benefit in protecting the skin from environmental aggressors. The standardized methodologies outlined in this guide provide a robust framework for its analysis, ensuring quality control and facilitating further research and development in the field of cosmetic and pharmaceutical science.
References
-
Deascal. (2024, October 15). This compound: An In-Depth Look at Its Role in Cosmetics. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
EWG Skin Deep. (n.d.). What is this compound. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
Paula's Choice. (n.d.). What is this compound?. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. [Link]
-
precisionFDA. (n.d.). This compound. [Link]
-
Pinto, S., et al. (2023). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. Chemistry & Biodiversity. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
INCIDecoder. (n.d.). This compound (with Product List). [Link]
-
Pillaiyar, T., et al. (2021). Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. Journal of Dermatological Treatment. [Link]
-
S, S. K., & V, V. (2021). Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Scholars Academic Journal of Pharmacy. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PubMed. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. [Link]
-
Putra, D. P., et al. (2019). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. [Link]
Sources
- 1. deascal.com [deascal.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. This compound, 869743-37-3 [thegoodscentscompany.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biofor.co.il [biofor.co.il]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ewg.org [ewg.org]
- 13. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
The Emergence of a Novel Tyrosinase Inhibitor: A Technical Guide to Dimethoxytolyl Propylresorcinol
Abstract
Dimethoxytolyl Propylresorcinol, a nature-inspired and synthetically optimized molecule, has emerged as a formidable contender in the field of skin lightening and the management of hyperpigmentation. This technical guide provides an in-depth exploration of its discovery, from its natural origins to its chemical synthesis, and delineates its sophisticated mechanism of action as a potent tyrosinase inhibitor. We will dissect the compelling in vitro and in vivo data that substantiate its efficacy, drawing comparisons with established agents. Furthermore, this guide will address the critical aspects of its safety profile and provide essential formulation considerations for researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Skin Lightening Agents
The pursuit of safe and effective agents to modulate skin pigmentation is a persistent endeavor in dermatology and cosmetic science. Hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines are prevalent concerns, driving the demand for innovative therapeutic and cosmetic solutions. The cornerstone of many treatments has been the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Historically, compounds like hydroquinone and kojic acid have been utilized, but concerns regarding their safety and stability have fueled the search for alternatives. This has led to the exploration of resorcinol derivatives, a class of compounds with a promising safety and efficacy profile. Among these, this compound has garnered significant attention for its potent and specific inhibitory action on tyrosinase.
Discovery and Origin: From Plant to Potent Active
Natural Inspiration from Dianella ensifolia
This compound, also known by the research code UP302 and the trade name Nivitol, was first identified as a natural compound isolated from the methanolic extracts of the Swordleaf Dianella Rhizome (Dianella ensifolia)[1][2]. This plant has a history of use in traditional medicine. The concentration of this compound in the dry weight of the plant is relatively low, estimated to be between 0.01% and 0.05%[3].
The Shift to Synthetic Production
Due to the low natural abundance and the need for a consistent and pure supply for clinical and commercial purposes, the primary source of this compound is now organic synthesis[1][3]. The synthetic route allows for precise control over the molecular structure and purity of the final product. The general synthesis process involves the alkylation of a resorcinol backbone followed by the introduction of a dimethoxy-methylphenyl group[4]. This synthetic approach ensures a stable and high-performance ingredient suitable for incorporation into various skincare formulations[4].
Chemical Profile
-
Chemical Name: 4-[3-(2,4-Dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol[5]
-
INCI Name: this compound[5]
-
CAS Number: 869743-37-3[5]
-
Molecular Formula: C₁₈H₂₂O₄[5]
-
Molecular Weight: 302.36 g/mol [3]
-
Appearance: Light brown to off-white powder[3]
-
Solubility: Slightly soluble in water, soluble in organic solvents such as methanol and ethanol[3].
Mechanism of Action: A Multi-Faceted Approach to Depigmentation
This compound exerts its skin lightening effects through a combination of mechanisms, with tyrosinase inhibition being the most prominent.
Potent and Competitive Tyrosinase Inhibition
The primary mechanism of action is the direct inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway. This compound acts as a competitive inhibitor, binding to the copper-containing active site of the enzyme and blocking the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone[3]. This effectively halts the initial and rate-limiting steps of melanogenesis.
dot digraph "Melanogenesis Inhibition by this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; DOPA [label="L-DOPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopaquinone [label="Dopaquinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Melanin [label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF"]; Tyrosinase [label="Tyrosinase Enzyme\n(Copper Active Site)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DTP [label="Dimethoxytolyl\nPropylresorcinol", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Competitive\nInhibition", shape=plaintext, fontcolor="#EA4335"];
// Edges Tyrosine -> DOPA [label=" Tyrosinase"]; DOPA -> Dopaquinone [label=" Tyrosinase"]; Dopaquinone -> Melanin [label=" Spontaneous reactions"]; DTP -> Tyrosinase [arrowhead=tee, color="#EA4335", style=dashed, label=" Binds to active site"];
// Invisible edges for layout {rank=same; Tyrosinase; Inhibition; DTP} Tyrosinase -> Inhibition [style=invis]; Inhibition -> DTP [style=invis]; } enddot Figure 1: Competitive inhibition of tyrosinase by this compound.
Antioxidant Activity
Beyond its role as a tyrosinase inhibitor, this compound is a potent antioxidant[4][6]. Its phenolic hydroxyl groups can donate electrons to neutralize free radicals generated by exposure to ultraviolet (UV) radiation and other environmental stressors[3]. Oxidative stress is known to stimulate melanogenesis, so by quenching free radicals, this compound provides a secondary pathway to reducing melanin production.
Anti-inflammatory Properties
Some catechol derivatives possess anti-inflammatory properties, which can help in mitigating pigmentation induced by inflammation[3]. By soothing the skin and reducing inflammatory responses, this compound may help prevent the formation of post-inflammatory hyperpigmentation.
Efficacy Data: In Vitro and In Vivo Evidence
A seminal study on this compound (UP302) provides significant insights into its efficacy.
In Vitro Tyrosinase Inhibition
The study demonstrated that this compound is a potent inhibitor of both mushroom and murine tyrosinase.
| Enzyme Source | IC₅₀ Value |
| Mushroom Tyrosinase | Kᵢ = 0.3 µM |
| Murine Tyrosinase | 12 µM |
| Kojic Acid (for comparison) | 273 µM (murine) |
| Data from Nesterov et al. (2008) |
These results indicate that this compound is significantly more potent than kojic acid in inhibiting murine tyrosinase.
Inhibition of Melanogenesis in Cell Cultures
Experiments on mouse melanoma cells (B16-F1) and human primary melanocytes confirmed the potent inhibitory effect on melanin formation.
| Cell Line | IC₅₀ for Melanin Formation |
| B16-F1 Mouse Melanoma Cells | 15 µM |
| Human Primary Melanocytes | 8 µM |
| Data from Nesterov et al. (2008) |
Importantly, long-term treatment of cultured melanocytes with up to 62 µM of this compound showed no detectable cytotoxicity, highlighting its favorable safety profile at effective concentrations.
Efficacy in a Reconstructed Skin Model
In a MelanoDerm™ reconstructed skin model, topical application of 0.1% this compound resulted in significant skin lightening and a decrease in melanin production without any adverse effects on cell viability, melanocyte morphology, or the overall tissue histology.
Clinical and In Vivo Studies
While large-scale, head-to-head comparative clinical trials are still emerging, preliminary in vivo data is promising. A study reported that a cosmetic formulation containing this compound accelerated the fading of UV-induced pigmentation, with performance comparable to two products containing hydroquinone[7].
Safety and Toxicology
The safety of this compound is a key attribute for its use in cosmetic and dermatological products.
-
Cytotoxicity: As mentioned, studies have shown no detectable cytotoxicity in melanocytes at effective concentrations.
-
Comedogenicity: It has a low comedogenicity rating of 1 on a scale of 0 to 5, making it suitable for acne-prone skin[4].
-
Skin Sensitization: While generally considered safe for topical application, as with any active ingredient, there is a potential for skin irritation, redness, itching, or allergic reactions in sensitive individuals[1]. A patch test is always recommended before widespread use.
-
Regulatory Status: this compound has been approved for use in cosmetics in various regions, including China[8].
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
Objective: To determine the IC₅₀ value of this compound for mushroom tyrosinase inhibition.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution (or buffer for control) and 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).
-
Measure the absorbance at 475 nm at regular intervals for 20 minutes.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
dot digraph "Tyrosinase Inhibition Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Solutions [label="Prepare Serial Dilutions\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="Dispense Test Compound and\nBuffer into 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add Mushroom Tyrosinase\nand Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add L-DOPA to\nInitiate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance at 475 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_Inhibition [label="Calculate Percentage Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Determine_IC50 [label="Determine IC₅₀ Value", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prep_Solutions; Prep_Solutions -> Dispense; Dispense -> Add_Enzyme; Add_Enzyme -> Add_Substrate; Add_Substrate -> Measure_Absorbance; Measure_Absorbance -> Calculate_Inhibition; Calculate_Inhibition -> Determine_IC50; Determine_IC50 -> End; } enddot Figure 2: Workflow for in vitro tyrosinase inhibition assay.
Formulation Considerations
For drug development and cosmetic formulation professionals, understanding the physicochemical properties of this compound is crucial for creating stable and effective products.
-
Solubility: Its solubility in organic solvents allows for incorporation into various cosmetic bases, including creams, lotions, and serums.
-
Stability: The dimethoxytolyl group is thought to improve the molecule's stability and prolong its duration of action[3].
-
Penetration: The propyl chain enhances its lipophilicity, which promotes better penetration into the skin, thereby increasing its bioavailability at the target site[3].
-
pH: The optimal pH for formulation should be carefully considered to ensure both the stability of the molecule and the overall product.
-
Compatibility: Compatibility studies with other common cosmetic ingredients, such as sunscreens, antioxidants (e.g., Vitamin C derivatives), and anti-inflammatory agents, are recommended to ensure no loss of efficacy or stability.
Conclusion and Future Perspectives
This compound represents a significant advancement in the development of skin lightening agents. Its dual-action as a potent, competitive tyrosinase inhibitor and a robust antioxidant, combined with a favorable safety profile, positions it as a compelling alternative to traditional depigmenting agents. While existing in vitro and preliminary in vivo data are highly encouraging, further large-scale, randomized, and controlled clinical trials are warranted to fully elucidate its clinical efficacy in treating various hyperpigmentary disorders and to establish its place in the therapeutic armamentarium. The continued exploration of such nature-inspired, synthetically optimized molecules holds great promise for the future of dermatology and cosmetic science.
References
-
This compound: An In-Depth Look at Its Role in Cosmetics. Deascal. (2024-10-15). [Link]
-
New Insights Into Advanced Glycation End Products Induced Melanogenesis and Intervention Strategies. PMC. (2025-10-21). [Link]
-
IC 50 values for selected compounds versus DO activity of human tyrosinase. ResearchGate. [Link]
- External skin preparation and production method of same.
-
Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. ResearchGate. (2025-08-06). [Link]
-
This compound. COSMILE Europe. [Link]
-
Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation. ResearchGate. (2025-12-30). [Link]
-
CFDA Seeking Public Opinions on Contents of Safety and Technical Standards for Cosmetics. CIRS Group. (2018-09-21). [Link]
-
EWG Skin Deep® | What is this compound. EWG. [Link]
-
This compound. Natural Micron Pharm Tech. [Link]
-
SKIN LIGHTENING COMPOSITIONS AND METHODS. European Patent Office. (2016-03-09). [Link]
-
Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies. Dovepress. (2017-07-05). [Link]
- Di-substituted resorcinols as skin lightening agents.
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. (2024). [Link]
-
Variations in IC 50 Values with Purity of Mushroom Tyrosinase. MDPI. (2009-09-04). [Link]
- Skin lightening compositions.
-
Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. PMC. (2012-05-24). [Link]
-
Efficacy and Tolerability of the Tested Formula After 3 Months of Treatment of Facial Hyperpigmentation of 3 Origins. ClinicalTrials.gov. (2024-01-31). [Link]
-
Development of Highly Potent Melanogenesis Inhibitor by in Vitro, in Vivo and Computational Studies. PubMed. (2017-07-05). [Link]
- Skin lightening compositions.
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC. [Link]
-
In Vitro and In Silico Studies of Maculosin as a Melanogenesis and Tyrosinase Inhibitor. MDPI. (2024-06-25). [Link]
-
12-Week, Single-Center Study of a Targeted Pigment-Correcting Dark Spot Treatment for Post-Inflammatory Hyperpigmentation and Solar Lentigines. PMC. (2023-09-27). [Link]
-
Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies. PubMed. (2024-11-01). [Link]
-
Toxicology & Cosmetic Product Safety. [Link]
-
IC50 values against mushroom tyrosinase reported for condensed tannins... ResearchGate. [Link]
-
Cas 869743-37-3,4-[3-(2,4-Dimethoxy-3-methylphenyl)propyl]. LookChem. [Link]
-
Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance. PubMed. (2022-12-10). [Link]
-
This compound. PubChem. [Link]
-
Efficacy of hydroquinone-free skin-lightening cream for photoaging. PubMed. (2013-10-10). [Link]
-
Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. NIH. (2025-04-19). [Link]
- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
A Comparative Study of Two Modalities, 4% Hydroquinone Versus 30% Salicylic Acid in Periorbital Hyperpigmentation and Assessment of Quality of Life Before and After Treatment. PMC. (2020-03-31). [Link]
-
3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. PubMed. [Link]
-
In Vitro, In Vivo, and In Silico Analyses of Molecular Anti-Pigmentation Mechanisms of Selected Thai Rejuvenating Remedy and Bioactive Metabolites. NIH. (2023-01-18). [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. (2018-09-21). [Link]
-
A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma. PMC. (2013-04-01). [Link]
-
Superior even skin tone and anti‐ageing benefit of a combination of 4‐hexylresorcinol and niacinamide. PMC. (2018-09-25). [Link]
-
Efficacy and safety of topical isobutylamido thiazolyl resorcinol (Thiamidol) vs. 4% hydroquinone cream for facial melasma: an evaluator-blinded, randomized controlled trial. PubMed. (2021-08-23). [Link]
-
Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. PMC. (2023-01-30). [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC. (2021-02-19). [Link]
Sources
- 1. deascal.com [deascal.com]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CFDA Seeking Public Opinions on Contents of Safety and Technical Standards for Cosmetics - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
Dimethoxytolyl Propylresorcinol signaling pathway modulation
An In-Depth Technical Guide to the Signaling Pathway Modulation of Dimethoxytolyl Propylresorcinol
Abstract
This compound (DMPR), a resorcinol derivative, has emerged as a molecule of significant interest in both cosmetic science and oncology research. Initially recognized for its potent tyrosinase inhibitory properties, its applications have expanded beyond dermatology.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways modulated by DMPR. We will dissect its well-established role in the inhibition of melanogenesis and explore recent, compelling evidence of its influence on the PI3K/AKT pathway in cancer cell models. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental protocols for its study, and insights into future research directions.
Introduction to this compound
This compound, also known as Nivitol, is a synthetic antioxidant and skin-conditioning agent.[4][5][6] While it was first identified as a natural compound in the plant Dianella ensifolia, the material used in research and commercial applications is primarily sourced through organic synthesis to ensure purity and consistency.[1][4][7] Its chemical structure, featuring a resorcinol moiety, is key to its biological activity. Resorcinol derivatives are known for their ability to interact with the active sites of enzymes, particularly metalloenzymes like tyrosinase, without being easily oxidized themselves, making them promising candidates for stable inhibitors.[8]
Chemical and Physical Properties:
-
IUPAC Name: 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol[6]
-
Molecular Formula: C18H22O4[6]
-
Molecular Weight: 302.4 g/mol [6]
-
Solubility: Slightly soluble in water, but soluble in organic solvents like ethanol and methanol.[7] The propyl chain in its structure enhances lipid solubility, which is believed to improve skin penetration and bioavailability in topical applications.[7]
Core Signaling Pathway Modulation I: Inhibition of Melanogenesis
The primary and most well-documented mechanism of DMPR is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][7] Understanding this action requires a review of the canonical melanogenesis signaling pathway.
The Melanogenesis Cascade
Melanogenesis is a complex process regulated by various signaling pathways, with the α-Melanocyte Stimulating Hormone (α-MSH) cascade being central.[9][10]
-
Receptor Binding: α-MSH binds to the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes.[10]
-
cAMP Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10]
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[10][11]
-
CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).[10]
-
MITF Transcription: Phosphorylated CREB translocates to the nucleus and upregulates the transcription of the Microphthalmia-associated Transcription Factor (MITF).[10][11]
-
Enzyme Expression: MITF is the master regulator of melanocyte development and function, driving the expression of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Tyrosinase-related protein 2 (TRP2/DCT).[11][12]
-
Melanin Synthesis: Tyrosinase catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[13][14] Dopaquinone then undergoes a series of reactions to form eumelanin (brown/black pigment) or pheomelanin (red/yellow pigment).
DMPR's Point of Intervention
DMPR exerts its primary effect by directly and competitively inhibiting tyrosinase.[7] It binds to the copper ion active center of the enzyme, blocking its catalytic function and thereby preventing the conversion of L-tyrosine into melanin precursors.[7] This direct enzymatic inhibition is a more immediate point of control compared to modulating the upstream transcription of the enzyme.
Core Signaling Pathway Modulation II: The PI3K/AKT Pathway
Recent research has uncovered a novel and significant activity for DMPR beyond melanogenesis: the modulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[1][15] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers, including leukemia.[1][15][16]
The PI3K/AKT Survival Cascade
The PI3K/AKT pathway is typically activated by growth factors and other extracellular signals. It promotes cell survival by inhibiting apoptosis and regulating cellular processes like autophagy.[1][16] Overactivation of this pathway is common in various malignancies.[1]
DMPR's Action in Leukemia Cell Models
A pivotal study demonstrated that DMPR (referred to as UP302 in the paper) exhibits potent anti-leukemia properties by inhibiting the PI3K/AKT pathway.[1][2][17]
-
Inhibition of Phosphorylation: DMPR was shown to significantly inhibit the phosphorylation of both PI3K and its downstream effector, AKT.[1][15] Since phosphorylation is required for their activation, DMPR effectively shuts down this pro-survival signal.
-
Induction of Apoptosis: By inhibiting the PI3K/AKT pathway, DMPR promotes programmed cell death (apoptosis) in leukemia cells.[1][2]
-
Induction of Mitophagy: The study also revealed that DMPR treatment leads to mitophagy, the selective degradation of mitochondria by autophagy.[1][2] This suggests that DMPR induces mitochondrial damage, triggering a cellular quality control mechanism that, in this context, contributes to the anti-cancer effect.[1]
This discovery repositions DMPR as a molecule with potential therapeutic applications in oncology, warranting further investigation into its effects on this fundamental signaling pathway in other cancer types.
Experimental Validation: Protocols and Workflows
To rigorously study the effects of DMPR, a multi-tiered experimental approach is necessary, progressing from acellular enzymatic assays to complex cell-based models.
Experimental Workflow Overview
A logical workflow ensures that observations are robust and mechanistically sound. The causality behind this workflow is to first confirm direct biochemical interaction (in vitro assay), then verify the effect in a relevant cellular context (cell-based assay), and finally, dissect the underlying molecular changes (pathway analysis).
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay directly measures the enzymatic inhibitory potential of DMPR. Mushroom tyrosinase is a commercially available and widely used model due to its high homology with the active site of mammalian tyrosinase.[18][19]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of DMPR on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-DOPA (substrate)
-
This compound (DMPR)
-
Kojic Acid (Positive Control)[18]
-
Phosphate Buffer (50 mM, pH 6.5)
-
96-well microplate
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 2 mM) in phosphate buffer.
-
Prepare stock solutions of DMPR and Kojic Acid in a suitable solvent (e.g., DMSO), then create a series of dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 20 µL of phosphate buffer.
-
Add 20 µL of the DMPR dilution (or Kojic Acid for positive control, or buffer for negative control).
-
Add 20 µL of the tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 140 µL of the L-DOPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475-492 nm every minute for 20-30 minutes.[18][20] The product of the reaction, dopachrome, has a characteristic absorbance in this range.[14]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each DMPR concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition vs. log[DMPR concentration] and use non-linear regression to determine the IC50 value.
-
Protocol 2: Cell-Based Melanogenesis and Cytotoxicity Assay
This assay validates the in vitro findings in a cellular context and is crucial for screening cosmetic or therapeutic agents.[21] B16-F10 murine melanoma cells are a standard and reliable model for this purpose.[22][23]
Objective: To quantify the effect of DMPR on melanin production in cultured melanocytes.
Materials:
-
B16-F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
α-MSH (to stimulate melanogenesis)
-
DMPR
-
MTT reagent (for cytotoxicity)
-
NaOH (1 M) with 10% DMSO (for cell lysis and melanin solubilization)
-
6-well or 24-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed B16-F10 cells in a culture plate at a density that allows for 3-4 days of growth (e.g., 5 x 10^4 cells/well in a 24-well plate). Allow cells to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing a stimulant (e.g., 100 nM α-MSH) and varying concentrations of DMPR. Include a vehicle control (medium + α-MSH + DMSO) and an unstimulated control.
-
Incubate for 72 hours.
-
-
Cytotoxicity Assessment (Parallel Plate): In a separate 96-well plate set up under identical conditions, perform an MTT assay to ensure that the tested concentrations of DMPR are not cytotoxic, as this would confound the melanin content results.
-
Melanin Content Measurement:
-
After 72 hours, visually inspect the cell pellets for changes in pigmentation.[23]
-
Wash the cells with PBS.
-
Lyse the cells by adding 1 M NaOH with 10% DMSO to each well and incubating at 80°C for 1 hour. This solubilizes the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm.[24]
-
-
Data Analysis:
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content (determined by a BCA assay from a parallel plate) or cell viability (from the MTT assay) to account for any minor effects on cell proliferation.
-
Compare the melanin content in DMPR-treated cells to the stimulated control.
-
Quantitative Data Summary
The efficacy of tyrosinase inhibitors is best compared using their IC50 values. While specific values for DMPR can vary slightly between studies, it is consistently shown to be a potent inhibitor.
| Compound | Target Enzyme | Substrate | IC50 Value | Reference |
| This compound | Mushroom Tyrosinase | L-DOPA / L-Tyrosine | Potent; often in the low micromolar (µM) to nanomolar (nM) range | [8][20] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA / L-Tyrosine | ~9.2 - 100 µM | [18][19][25] |
| Arbutin | Mushroom Tyrosinase | L-DOPA | ~174 µM - 38.37 mM | [22][25] |
| Hydroquinone | Mushroom Tyrosinase | L-Tyrosine | ~37 - 70 µM | [19] |
Note: IC50 values are highly dependent on assay conditions (enzyme source, substrate, pH, temperature). This table provides a comparative overview based on literature.
Safety and Toxicological Profile
For its application in cosmetics, DMPR is generally considered safe for topical use.[4] The Environmental Working Group (EWG) gives it a low hazard score, indicating a lack of evidence for common concerns like cancer, allergies, or reproductive toxicity based on current data.[26] However, as with any active ingredient, performing a patch test is recommended to rule out individual skin irritation.[4] The recent findings of its potent effects on the PI3K/AKT pathway in cancer cells underscore the need for distinct safety evaluations for systemic versus topical applications.[1]
Conclusion and Future Directions
This compound is a multifaceted molecule whose mechanism of action extends beyond its initial application as a skin-lightening agent. Its well-defined role as a potent, competitive tyrosinase inhibitor provides a solid foundation for its use in dermatology and cosmetic science. The discovery of its ability to profoundly inhibit the PI3K/AKT signaling pathway opens a new and exciting avenue for research in oncology.
Future research should focus on:
-
Clinical Efficacy: While preclinical data is strong, more human clinical trials are needed to validate its efficacy in treating hyperpigmentation disorders compared to gold standards like hydroquinone.[3][27]
-
Oncological Potential: Investigating the effect of DMPR on the PI3K/AKT pathway in other cancer types (e.g., solid tumors) is a logical next step.[28]
-
Bioavailability and Delivery: For any potential systemic therapeutic use, studies on the bioavailability, pharmacokinetics, and development of targeted delivery systems for DMPR are essential to maximize efficacy and minimize off-target effects.[28]
-
Structure-Activity Relationship: Further synthetic modification of the DMPR scaffold could lead to the development of even more potent and selective inhibitors for either tyrosinase or PI3K, optimizing its profile for specific therapeutic applications.
By continuing to explore these distinct signaling pathways, the scientific community can unlock the full potential of this versatile resorcinol derivative.
References
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. [Link]
-
ResearchGate. Main signaling pathways involved in melanogenesis regulation. [Link]
-
QIAGEN GeneGlobe. Melanocyte Development and Pigmentation Signaling. [Link]
-
MDPI. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells. [Link]
-
ProQuest. Signaling Pathways in Melanogenesis. [Link]
-
Journal of Cancer. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. [Link]
-
PubMed. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
-
ResearchGate. (2024). (PDF) this compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
-
ACS Omega. (2024). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. [Link]
-
Creative Biolabs. Melanogenesis Pathway Assay. [Link]
-
Active Concepts. Tyrosinase Inhibition Assay. [Link]
-
Marks, M. S., & Delevoye, C. (2021). Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation. The Journal of investigative dermatology, 141(2), 239–247.e1. [Link]
-
Mattek. A CELL PIGMENTATION ASSAY SUITABLE FOR SCREENING OF COSMETIC RAW MATERIALS. [Link]
-
Thieme. (2022). Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. [Link]
-
Park, J., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Bioorganic & medicinal chemistry letters, 29(15), 1959–1965. [Link]
-
Journal of Cancer. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
-
EWG Skin Deep®. What is this compound. [Link]
-
The Good Scents Company. This compound, 869743-37-3. [Link]
-
PubChem. This compound. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 279–309. [Link]
-
Assessment of Melanogenesis in a Pigmented Human Tissue-Cultured Skin Equivalent. [Link]
-
Chemistry Europe. (2023). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. [Link]
-
ResearchGate. (2024). Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. [Link]
-
COSMILE Europe. This compound – Ingredient. [Link]
-
Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. [Link]
-
PLOS One. (2018). Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. [Link]
-
MDPI. (2023). Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview. [Link]
-
MDPI. (2022). Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity. [Link]
-
Pierre Fabre. Dermocosmetic Studies | Clinical trials. [Link]
Sources
- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deascal.com [deascal.com]
- 5. This compound, 869743-37-3 [thegoodscentscompany.com]
- 6. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. Signaling Pathways in Melanogenesis - ProQuest [proquest.com]
- 13. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 16. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity [mdpi.com]
- 17. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A CELL PIGMENTATION ASSAY SUITABLE FOR SCREENING OF COSMETIC RAW MATERIALS. • Mattek - Part of Sartorius [mattek.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Melanogenesis in a Pigmented Human Tissue-Cultured Skin Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ewg.org [ewg.org]
- 27. CDT : Dermocosmetic Studies | Clinical trials - Pierre Fabre [clinicaltrials.pierre-fabre.com]
- 28. mdpi.com [mdpi.com]
Topic: Probing the Nexus: The PI3K/AKT Pathway and its Interaction with Dimethoxytolyl Propylresorcinol
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Foreword: Beyond the Surface
Dimethoxytolyl Propylresorcinol, a compound primarily recognized for its application in cosmetics as a tyrosinase inhibitor and antioxidant, is emerging from the shadow of dermatology to reveal a more profound biological activity.[1][2][3] Recent investigations have illuminated its potential as a modulator of critical intracellular signaling pathways, specifically the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a central node in cellular regulation that is frequently dysregulated in various pathologies, including cancer.[3][4][5]
This technical guide moves beyond a cursory overview to provide an in-depth exploration of this interaction. We will dissect the PI3K/AKT pathway's core mechanics, introduce this compound as a bioactive molecule, and synthesize the current understanding of their interplay. This document is designed for the laboratory professional, offering not just mechanistic insights but also robust, field-tested protocols to empower further research into this promising therapeutic avenue.
Section 1: The PI3K/AKT Signaling Pathway: A Master Regulator of Cell Fate
The PI3K/AKT pathway is a critical intracellular signal transduction cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[6][7][8] Its activation is triggered by a multitude of extracellular signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.
Core Components and Mechanism of Activation
The pathway's initiation involves the activation of PI3K, a family of lipid kinases. Upon stimulation of an RTK, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8] This accumulation of PIP3 at the membrane serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[7][8]
The recruitment of AKT to the membrane facilitates its phosphorylation and subsequent activation by other kinases, such as PDK1 and mTORC2.[7] This activation is a pivotal event, unleashing the downstream signaling cascade. The entire process is tightly regulated by phosphatases, with the tumor suppressor PTEN (Phosphatase and Tensin Homolog) being a key negative regulator that dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[7][9][10]
Downstream Effectors and Cellular Functions
Activated AKT phosphorylates a wide array of downstream substrates, orchestrating a variety of cellular responses:
-
Cell Survival: AKT promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and regulating the FOXO family of transcription factors.[9]
-
Cell Growth and Proliferation: A key downstream target of AKT is the mammalian target of rapamycin (mTOR) pathway.[] The PI3K/AKT/mTOR axis is a central regulator of protein synthesis, cell growth, and proliferation.[10][12] AKT also influences the cell cycle by phosphorylating CDK inhibitors like p21 and p27.[7][9]
-
Metabolism: The pathway plays a significant role in glucose metabolism and is crucial for insulin signaling.[8]
Dysregulation in Disease
Given its central role in promoting cell growth and survival, it is unsurprising that hyperactivation of the PI3K/AKT pathway is one of the most common alterations in human cancer.[13][14][15][16] This dysregulation can occur through various mechanisms, including mutations in the genes encoding PI3K subunits (e.g., PIK3CA), loss or inactivation of the tumor suppressor PTEN, or amplification of AKT genes.[14][15] This sustained signaling allows cancer cells to evade apoptosis, proliferate uncontrollably, and metastasize.[8][17] Consequently, the PI3K/AKT pathway is a major target for cancer therapeutic development.[][12]
Section 2: this compound (DMPR)
Also known as 4-[3-(2,4-Dimethoxy-3-methylphenyl)propyl]-1,3-benzenediol, DMPR is a synthetic compound initially developed for its cosmetic applications.[2] Its chemical structure features a resorcinol moiety, which is known to interact with the copper-containing active sites of tyrosinase, the key enzyme in melanin synthesis.[1][18]
Chemical Properties
-
IUPAC Name: 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol[19]
Established and Emerging Biological Activities
Initially isolated from Dianella ensifolia, DMPR is now primarily sourced via organic synthesis.[1] Its established biological functions include:
-
Tyrosinase Inhibition: DMPR effectively inhibits tyrosinase activity, reducing melanin production, which makes it a valuable ingredient for skin brightening and managing hyperpigmentation.[1][3][5]
-
Antioxidant Activity: The phenolic hydroxyl groups in its structure allow DMPR to act as a potent antioxidant, neutralizing free radicals and mitigating oxidative stress.[1][2]
Recent research has significantly broadened our understanding of DMPR's bioactivity, revealing potent anti-cancer properties. A pivotal study demonstrated that DMPR, referred to as UP302, exhibits significant antiproliferative effects in various cancer cell lines, with a particular efficacy noted in human leukemia cells.[3][4][5]
| Cell Line | Cancer Type | IC50 Value (µM) after 48h |
| MV4-11 | Leukemia | 15.12 |
| K562 | Leukemia | 22.01 |
| NUGC-4 | Gastric Cancer | 29.31 |
| U87 | Glioblastoma | 36.63 |
| MCF-7 | Breast Cancer | 32.74 |
| Table 1: Cytotoxic activity of this compound (UP302) on various cancer cell lines. Data synthesized from Wei, J., et al. (2024).[4] |
Section 3: The DMPR-PI3K/AKT Interaction: A Mechanistic Deep Dive
The discovery of DMPR's anti-leukemic effects prompted investigation into its molecular mechanism of action. This led to the identification of the PI3K/AKT pathway as a primary target.[4][5]
Mechanism: Inhibition of PI3K/AKT Phosphorylation
The study by Wei et al. (2024) provides direct evidence that DMPR inhibits the activation of the PI3K/AKT signaling pathway.[4] Using Western blot analysis, they demonstrated that treatment of leukemia cells (MV4-11 and K562) with DMPR led to a significant, dose-dependent decrease in the phosphorylation levels of both PI3K and AKT.[4]
-
Causality Insight: Phosphorylation is the "on switch" for PI3K and AKT. By preventing this phosphorylation, DMPR effectively shuts down the entire downstream signaling cascade. This is a critical finding, as it suggests DMPR acts upstream in the pathway, leading to a more comprehensive blockade of its pro-survival and pro-proliferative signals.
Downstream Consequences: Induction of Apoptosis and Mitophagy
With the PI3K/AKT pro-survival pathway inhibited, the cellular balance shifts towards programmed cell death. The research confirmed that DMPR treatment resulted in:
-
Induction of Apoptosis: DMPR was shown to exert a potent pro-apoptotic effect on leukemia cells, as confirmed by flow cytometry and Western blot analysis of apoptosis markers.[3][4]
-
Induction of Mitophagy: Interestingly, DMPR was also found to induce mitophagy, a selective form of autophagy where damaged mitochondria are targeted for degradation.[4][5] This was observed via transmission electron microscopy, which showed an increase in autophagosomes engulfing mitochondria in treated cells.[4][5] While autophagy can sometimes be a survival mechanism for cancer cells, the study suggests that in this context, the combination of apoptosis and mitophagy contributes to the overall cytotoxic effect.[4]
Section 4: Experimental Protocols for Interrogation
To validate and expand upon these findings, a series of robust, self-validating experimental workflows are required.
Cell Culture and DMPR Treatment
-
Cell Line Maintenance: Culture human leukemia cell lines (e.g., MV4-11, K562) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
DMPR Stock Preparation: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. A high-concentration stock minimizes the final percentage of DMSO in the culture medium, preventing solvent-induced cytotoxicity.
-
-
Treatment Protocol: Seed cells at a predetermined density (e.g., 2 x 10^5 cells/mL). Allow cells to acclimate for 24 hours. The following day, treat cells with varying concentrations of DMPR (e.g., 0, 5, 10, 20, 40 µM).
-
Control Group: A "vehicle control" group must be included, which receives the same volume of DMSO as the highest concentration DMPR group. This is critical to ensure that any observed effects are due to the compound and not the solvent.
Western Blot Analysis of PI3K/AKT Pathway
This protocol is designed to quantify the changes in protein phosphorylation, which is the direct readout of pathway activity.
-
Cell Lysis: After treatment for the desired time (e.g., 24 hours), harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality Insight: Phosphatase inhibitors are absolutely essential. Without them, cellular phosphatases will dephosphorylate your target proteins after lysis, leading to false-negative results.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. This step is crucial for ensuring equal protein loading in the subsequent steps.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-PI3K (p85)
-
Total PI3K (p85)
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-Actin (as a loading control)
-
-
Self-Validation: Probing for both the phosphorylated (active) and total forms of a protein is non-negotiable. It allows you to determine if a decrease in the phospho-signal is due to pathway inhibition or simply a decrease in the total amount of the protein. The loading control (e.g., GAPDH) confirms that you have loaded equal amounts of protein across all lanes.
-
-
Detection: Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the intensity of phospho-proteins to their corresponding total proteins.
Apoptosis Analysis via Flow Cytometry
-
Cell Preparation: Harvest cells after DMPR treatment as described above.
-
Staining: Use a commercial Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit. Resuspend cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Rationale: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: The results will quadrant the cell population:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)
-
Conclusion and Future Directions
The evidence strongly indicates that this compound is a potent inhibitor of the PI3K/AKT signaling pathway.[4] This interaction triggers downstream apoptotic and mitophagic processes, culminating in cancer cell death, particularly in leukemia models.[3][4][5] This repositions DMPR from a cosmetic ingredient to a promising candidate for oncological drug development.
Future research should focus on:
-
Target Specificity: Elucidating the precise binding site and mechanism of inhibition on PI3K or upstream activators.
-
In Vivo Efficacy: Expanding on the initial in vivo findings to assess efficacy, safety, and pharmacokinetics in more complex animal models.[4]
-
Combination Therapies: Investigating potential synergies between DMPR and existing chemotherapeutics or other pathway inhibitors. The finding that an autophagy inhibitor enhanced DMPR-induced apoptosis suggests a promising avenue for combination strategies.[4]
The journey of this compound is a compelling example of how compounds can possess multifaceted biological activities. The rigorous application of the protocols and conceptual frameworks outlined in this guide will be instrumental in fully realizing its therapeutic potential.
References
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
-
Natural Micron Pharm Tech. This compound. [Link]
-
National Center for Biotechnology Information. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PubMed. [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. [Link]
-
Gosset. Akt Pathway (PI3K-Akt Pathway). [Link]
-
Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]
-
National Center for Biotechnology Information. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC. [Link]
-
Cusabio. PI3K-Akt signaling pathway. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
MDPI. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. [Link]
-
precisionFDA. This compound. [Link]
-
ResearchGate. Overview of the PI3K/AKT signaling cascades in cancers. [Link]
-
Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Spandidos Publications. Research progress on the PI3K/AKT signaling pathway in gynecological cancer. [Link]
-
National Center for Biotechnology Information. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. [Link]
-
KEGG. PI3K-Akt signaling pathway - Homo sapiens (human). [Link]
-
ResearchGate. PI3K-AKT pathway: Its functions and alterations in human cancer. [Link]
-
ScienceDirect. Role of PI3K/AKT/mTOR in Cancer Signaling. [Link]
-
Journal of Cancer. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
-
PubMed Central. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. [Link]
-
Hangzhou Lianzheng Chemical Co.,Ltd. China this compound Manufacturers Suppliers Factory. [Link]
-
Wiley Online Library. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. [Link]
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. deascal.com [deascal.com]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 6. gosset.ai [gosset.ai]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. GSRS [precision.fda.gov]
A Technical Guide to Apoptosis Induction by Dimethoxytolyl Propylresorcinol in Cancer Cells
Foreword: Targeting Apoptosis in Oncology with Novel Phenolic Compounds
The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably and resist therapeutic interventions. The quest for novel agents that can effectively reactivate this dormant cellular suicide program is a cornerstone of modern oncology research. Among the diverse chemical entities explored, phenolic compounds derived from natural sources have emerged as a promising class of molecules with potent anti-cancer activities. This guide focuses on Dimethoxytolyl Propylresorcinol, a synthetic resorcinolic lipid, and its demonstrated ability to induce apoptosis in cancer cells, with a particular focus on its effects in leukemia.
This document provides an in-depth technical exploration of the mechanisms underpinning the pro-apoptotic effects of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-cancer therapeutics. We will delve into the molecular pathways modulated by this compound, provide detailed, field-proven protocols for the key experiments required to assess its apoptotic-inducing capabilities, and present a framework for its synthesis and further investigation.
Introduction to this compound: A Compound of Interest
This compound, also known by its chemical name 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol, is a synthetic organic compound.[1][2] While initially explored for its antioxidant and skin-conditioning properties in cosmetics, recent studies have unveiled its potential as an anti-cancer agent.[3][4] A pivotal study has demonstrated that this compound, referred to as UP302, inhibits the growth of various cancer cell lines, with a pronounced pro-apoptotic effect observed in leukemia cells.[3][5]
This guide will systematically dissect the scientific evidence supporting the pro-apoptotic activity of this compound and provide the necessary technical details for its comprehensive evaluation.
The Molecular Mechanism of Action: Inhibition of the PI3K/AKT Survival Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a frequent event in many cancers, contributing to apoptosis resistance.[6] Natural products, particularly phenolic compounds, have been extensively shown to exert their anti-cancer effects by targeting this pathway.[7][8]
This compound has been shown to induce apoptosis in leukemia cells by inhibiting the phosphorylation of key components of the PI3K/AKT pathway.[3][5] This inhibition leads to a cascade of downstream events culminating in programmed cell death.
Caption: PI3K/AKT Signaling Pathway and the inhibitory effect of this compound.
Experimental Validation of Apoptosis Induction: A Step-by-Step Guide
To rigorously assess the pro-apoptotic activity of this compound, a series of well-established cellular and molecular assays are required. This section provides detailed protocols for these essential experiments.
Cell Viability and Cytotoxicity Assessment
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and to establish a dose-response curve. The CCK-8 assay is a widely used colorimetric method for this purpose.
Protocol: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., MV4-11, K562) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 200 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Quantification of Apoptotic Cells by Annexin V/Propidium Iodide (PI) Staining
Annexin V/PI staining followed by flow cytometry is the gold standard for quantifying apoptotic cells. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 16 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Assessment of Mitochondrial Integrity: JC-1 Assay
A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 assay is a fluorescent method used to measure changes in ΔΨm.
Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Cell Harvesting and Washing: Harvest and wash the cells with PBS.
-
JC-1 Staining: Resuspend the cells in 500 µL of pre-warmed culture medium containing JC-1 staining solution (final concentration 2 µM) and incubate for 15-30 minutes at 37°C.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash twice with 1X assay buffer.
-
Analysis: Resuspend the cells in assay buffer and analyze immediately by flow cytometry.
-
Healthy cells: High ΔΨm, JC-1 forms J-aggregates (red fluorescence).
-
Apoptotic cells: Low ΔΨm, JC-1 remains as monomers (green fluorescence).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Analysis of Apoptosis-Related Protein Expression by Western Blotting
Western blotting is a crucial technique to investigate the molecular players involved in apoptosis. This allows for the detection of changes in the expression levels of pro- and anti-apoptotic proteins, as well as the activation of caspases.
Protocol: Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound for the desired time (e.g., 5 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-Bax (1:1000)
-
Rabbit anti-Bcl-2 (1:1000)
-
Rabbit anti-cleaved caspase-3 (1:1000)
-
Rabbit anti-phospho-AKT (Ser473) (1:1000)
-
Rabbit anti-total AKT (1:1000)
-
Mouse anti-β-actin (1:5000, as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:2000) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Table 1: Expected Outcomes of Apoptosis Induction by this compound
| Assay | Parameter Measured | Expected Result in Treated Cells |
| CCK-8 Assay | Cell Viability | Dose-dependent decrease |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | Increase in Annexin V-positive cells |
| JC-1 Assay | Mitochondrial Membrane Potential | Decrease in red/green fluorescence ratio |
| Western Blotting | Protein Expression/Activation | - Increased Bax/Bcl-2 ratio- Increased cleaved caspase-3- Decreased phospho-AKT |
Measurement of Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation can be measured using a fluorometric assay.
Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Substrate Addition: Add the caspase-3/7 fluorogenic substrate (e.g., (Ac-DEVD)2-R110) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 490 nm and emission at 520 nm).
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3/7 activity.
Synthesis of this compound
For research and development purposes, the synthesis of this compound can be achieved through a multi-step organic synthesis process. A general approach involves the Friedel-Crafts acylation of a substituted anisole with a propionyl chloride derivative, followed by reduction and demethylation steps. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Proposed Synthetic Pathway:
-
Friedel-Crafts Acylation: Reaction of 2,4-dimethoxy-3-methylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 1-(2,4-dimethoxy-3-methylphenyl)propan-1-one.
-
Reduction of the Ketone: The resulting ketone is reduced to the corresponding alkane, 1-(2,4-dimethoxy-3-methylphenyl)propane, using a method such as the Wolff-Kishner or Clemmensen reduction.
-
Alkylation of Resorcinol: The propylbenzene derivative is then used to alkylate resorcinol (1,3-dihydroxybenzene) via another Friedel-Crafts alkylation reaction to yield the final product, 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol.
Note: This is a generalized synthetic scheme. Optimization of reaction conditions, purification methods, and detailed characterization of intermediates and the final product are essential for successful synthesis.
Concluding Remarks and Future Directions
This compound has demonstrated significant potential as a pro-apoptotic agent in cancer cells, particularly in leukemia. Its mechanism of action, centered on the inhibition of the PI3K/AKT survival pathway, presents a compelling rationale for its further development as a therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel anti-cancer compounds.
Future research should focus on several key areas:
-
Broad-Spectrum Anti-Cancer Activity: Investigating the efficacy of this compound across a wider range of cancer cell lines and in vivo tumor models.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents to enhance anti-cancer efficacy and overcome drug resistance.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency, selectivity, and pharmacokinetic profile.
The continued exploration of promising compounds like this compound is crucial in the ongoing effort to develop more effective and targeted cancer therapies.
References
-
LookChem. (n.d.). Cas 869743-37-3, 4-[3-(2,4-Dimethoxy-3-methylphenyl)propyl]. Retrieved from [Link]
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PubMed. Retrieved from [Link]
-
Mabrouk, S., et al. (2023). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. NIH National Library of Medicine. Retrieved from [Link]
-
Cimino, J., et al. (2023). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. NIH National Library of Medicine. Retrieved from [Link]
-
Li, Y., et al. (2021). Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The inhibition of the PI3K/Akt/mTOR pathway by polyphenols in cancer.... Retrieved from [Link]
-
Hosseini, A., Ghorbani, A., & Rakhshandeh, H. (2023). Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. apcz.um.ac.ir. Retrieved from [Link]
-
Ling, Y. (n.d.). Basic Western Blot Protocol AKT. Retrieved from [Link]
-
NIH National Library of Medicine. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
MDPI. (2023). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Retrieved from [Link]
-
MDPI. (2024). 4-Hexylresorcinol Loaded Solid Lipid Nanoparticles for Enhancing Anticancer Activity. Retrieved from [Link]
- Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
Organic Syntheses. (n.d.). Biphenyl, 4,4'-dimethoxy. Retrieved from [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
pinczakko. (n.d.). Complex GraphViz DOT Sample. GitHub. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
-
DevTools daily. (2020). Real examples of Graphviz. Retrieved from [Link]
-
foowaa. (n.d.). graphviz dot file example. GitHub Gist. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-[3-(2,4-Dimethoxy-3-methylphenyl)propyl]-1,3-benzenediol CAS#: 869743-37-3 [amp.chemicalbook.com]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deascal.com [deascal.com]
- 5. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [pubmed.ncbi.nlm.nih.gov]
- 6. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Mitophagy by Dimethoxytolyl Propylresorcinol
Abstract
Mitochondrial quality control is a cornerstone of cellular health, with mitophagy—the selective autophagic clearance of damaged or superfluous mitochondria—playing a pivotal role. Dysfunctional mitophagy is implicated in a spectrum of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2][3] This has spurred the search for pharmacological modulators of this process.[2][4][5] Dimethoxytolyl Propylresorcinol (DTPR), a nature-derived compound also known as UP302, has recently emerged as a potent inducer of mitophagy.[6][7] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DTPR-mediated mitophagy, offering researchers, scientists, and drug development professionals a comprehensive resource. We will dissect the signaling pathways involved, present detailed protocols for the robust assessment of its effects, and discuss the broader implications for therapeutic development.
Introduction: The Critical Role of Mitophagy
Mitochondria, the powerhouses of the cell, are central to energy production, metabolism, and signaling.[3] However, damaged mitochondria can become a significant source of cellular stress by producing excessive reactive oxygen species (ROS) and releasing pro-apoptotic factors.[8] Mitophagy is the primary quality control mechanism that prevents the accumulation of these dysfunctional organelles.[1][9] This selective degradation process involves the sequestration of mitochondria within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for breakdown and recycling of their components.[9]
Two major pathways govern mitophagy:
-
Ubiquitin-Dependent Pathway: The most extensively studied pathway involves the kinase PINK1 and the E3 ubiquitin ligase Parkin.[9][10] Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM), where it phosphorylates ubiquitin and Parkin, leading to the poly-ubiquitination of OMM proteins.[9][10] These ubiquitin chains are recognized by autophagy receptors like p62/SQSTM1, which link the mitochondrion to the nascent autophagosome via interaction with LC3.[9][10]
-
Receptor-Mediated Pathway: This pathway relies on OMM proteins such as NIX, BNIP3, and FUNDC1, which contain LC3-interacting regions (LIRs) and can directly recruit the autophagic machinery.[1][11]
Given its fundamental role in cellular homeostasis, the pharmacological modulation of mitophagy presents a promising therapeutic strategy for a range of diseases.[2][5][12]
This compound (DTPR): A Novel Mitophagy Inducer
This compound (DTPR), also designated UP302, is a natural compound isolated from Dianella ensifolia.[6][7] While initially recognized for its potent antioxidant and tyrosinase-inhibiting properties in cosmetic applications, recent research has unveiled its significant anti-cancer activities, including the induction of apoptosis and mitophagy in human leukemia cells.[6][7][13][14]
Core Mechanism of Action: A Dual Signaling Axis
Studies have demonstrated that DTPR's mitophagic effects are primarily mediated through the modulation of two key signaling pathways: the PI3K/AKT pathway and the canonical PINK1/Parkin pathway.[6][7]
-
Inhibition of the PI3K/AKT Pathway: The PI3K/AKT signaling cascade is a central regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. DTPR has been shown to inhibit the phosphorylation of both PI3K and AKT.[6] This inhibition relieves the downstream suppression of autophagy, thereby priming the cell for mitochondrial clearance.
-
Activation of the PINK1/Parkin Pathway: DTPR treatment leads to an upregulation in the expression of both PINK1 and Parkin proteins.[6] This suggests that DTPR facilitates the canonical, ubiquitin-dependent pathway for tagging damaged mitochondria for degradation. The loss of mitochondrial membrane potential, a known trigger for PINK1 stabilization, has also been observed following DTPR treatment, further supporting the engagement of this pathway.[7][15]
The interplay of these two pathways creates a robust pro-mitophagic cellular environment. Inhibition of the pro-survival PI3K/AKT pathway likely lowers the threshold for initiating cellular quality control mechanisms, while the upregulation of PINK1 and Parkin provides the specific machinery to execute the selective removal of mitochondria.
Caption: DTPR's dual mechanism for inducing mitophagy.
Potential Crosstalk with the Nrf2 Pathway
DTPR is known for its strong antioxidant properties.[6][13][14] This inherently links it to the Keap1-Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[16][17][18] Under basal conditions, Keap1 targets Nrf2 for degradation.[16] However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[16]
There is significant crosstalk between the Nrf2 pathway and mitophagy.[16][19][20] For instance, Nrf2 can upregulate the expression of p62, a key autophagy receptor that links ubiquitinated cargo to the autophagosome.[16] Conversely, p62 can bind to Keap1, leading to its autophagic degradation and subsequent activation of Nrf2, forming a positive feedback loop.[16] Given DTPR's antioxidant nature, it is plausible that it also modulates the Nrf2 pathway, which could synergize with the PI3K/AKT and PINK1/Parkin pathways to enhance mitophagic flux. This represents a key area for future investigation.
Caption: Potential Nrf2-mediated enhancement of mitophagy by DTPR.
Experimental Protocols for Studying DTPR-Mediated Mitophagy
A multi-faceted approach is essential for the robust validation and quantification of mitophagy. Here, we outline key experimental workflows, emphasizing the causality behind protocol choices.
Workflow for Assessing Mitophagy
Caption: A multi-pronged workflow for studying mitophagy.
Fluorescence Microscopy: Visualizing Mitophagy
Microscopy provides direct visual evidence of mitophagic events, specifically the colocalization of mitochondria with lysosomes.
Protocol: Mito-Lysosomal Colocalization Imaging
-
Causality: This protocol leverages pH-sensitive and stable fluorescent dyes to track the journey of mitochondria to the acidic lysosomal environment. MitoTracker Green is retained in mitochondria regardless of membrane potential, while LysoTracker Red accumulates in acidic organelles. Their colocalization (appearing as yellow puncta in merged images) is a direct indicator of mitophagy.[21][22][23]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
DTPR Treatment: Treat cells with the desired concentration of DTPR (e.g., 10-40 µM, based on dose-response experiments) or vehicle control (DMSO) for a specified time (e.g., 12, 24, 48 hours).
-
Dye Loading: During the last 30-45 minutes of incubation, add MitoTracker Green (final concentration 100-250 nM) and LysoTracker Red DND-99 (final concentration 50-100 nM) directly to the culture medium.[23]
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately add fresh, pre-warmed culture medium or a suitable imaging buffer. Visualize the cells using a confocal or high-resolution fluorescence microscope. Acquire images in the green (MitoTracker) and red (LysoTracker) channels.
-
Analysis: Merge the green and red channels. Quantify the number and intensity of yellow puncta (colocalization) per cell using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin).
-
Table 1: Recommended Dyes for Mitophagy Microscopy
| Dye | Target | Principle | Final Concentration | Reference |
| MitoTracker Green FM | Mitochondria | Accumulates in mitochondria regardless of membrane potential. | 100-250 nM | [23] |
| LysoTracker Red DND-99 | Lysosomes | Accumulates in acidic compartments. | 50-100 nM | [23] |
| MitoTracker Red CMXRos | Mitochondria | Sequesters in mitochondria based on membrane potential.[24][25] | 100 nM | [25][26][27] |
| mt-Keima | Mitochondria | pH-sensitive fluorescent protein; shifts excitation spectrum in acidic lysosomes. | N/A (Transfection) | [28][29] |
Flow Cytometry: High-Throughput Quantification
Flow cytometry offers a powerful method for the quantitative analysis of mitophagy in a large cell population, providing statistically robust data.
Protocol: mt-Keima Flow Cytometry Assay
-
Causality: This method utilizes cells stably expressing mt-Keima, a ratiometric pH-sensitive fluorescent protein targeted to the mitochondrial matrix.[28][30] In the neutral pH of healthy mitochondria, mt-Keima is excited by blue light (458 nm). Upon delivery to the acidic lysosome via mitophagy, its excitation peak shifts to the red (561 nm). Flow cytometry can measure the emission from both excitations, and an increase in the 561/458 nm emission ratio indicates an increase in mitophagic flux.[8][28][30]
-
Step-by-Step Methodology:
-
Cell Line: Use a cell line stably expressing the mt-Keima reporter plasmid.
-
Treatment: Treat cells with DTPR or vehicle control as described previously. Include a positive control such as CCCP (10 µM for 4 hours) to induce robust mitophagy.
-
Cell Harvest: Dissociate cells using a gentle reagent like TrypLE Express to preserve cell integrity.[30] Wash with cold PBS.
-
Staining (Optional): A viability dye (e.g., a near-IR LIVE/DEAD stain) should be included to exclude non-viable cells from the analysis.[30]
-
Acquisition: Analyze cells on a flow cytometer equipped with 458 nm and 561 nm lasers and appropriate emission filters.
-
Gating and Analysis:
-
Gate on single, live cells.
-
Create a plot of the emission from the 561 nm excitation (acidic pH) versus the 458 nm excitation (neutral pH).
-
Define a "high mitophagy" gate based on the shift observed in the positive control population.
-
Quantify the percentage of cells within this gate for each treatment condition.[8][28]
-
-
Western Blotting: Analysis of Key Protein Markers
Western blotting is crucial for validating the engagement of specific molecular pathways and assessing the turnover of key proteins involved in autophagy and mitophagy.
Protocol: Western Blot for LC3-II and p62
-
Causality: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane.[31][32] An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II is a hallmark of autophagosome formation.[31] The protein p62/SQSTM1 acts as a cargo receptor, binding both ubiquitin and LC3, and is itself degraded during autophagy.[31][33] Therefore, a decrease in p62 levels suggests a completed autophagic flux.[31]
-
Step-by-Step Methodology:
-
Cell Lysis: After DTPR treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[33]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[33]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% or 15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II bands.[33]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[34]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[35]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both I and II forms), p62, PINK1, Parkin, and a loading control (e.g., GAPDH or β-actin).[33][35]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[33]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[32]
-
Densitometry: Quantify the band intensities using ImageJ or similar software. Calculate the LC3-II/LC3-I ratio and normalize p62, PINK1, and Parkin levels to the loading control.
-
Table 2: Hypothetical Quantitative Data Summary of DTPR Effects
| Treatment Group | LC3-II/LC3-I Ratio (Fold Change) | p62 Level (Relative to Control) | PINK1 Level (Relative to Control) | Parkin Level (Relative to Control) | % Mitophagy High (Flow Cytometry) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 5% |
| DTPR (20 µM, 24h) | 3.5 | 0.4 | 2.5 | 2.1 | 45% |
| CCCP (10 µM, 4h) | 4.2 | 0.3 | 3.1 | 2.8 | 70% |
Conclusion and Future Directions
This compound has been identified as a novel and potent inducer of mitophagy, acting through a dual mechanism involving the inhibition of the PI3K/AKT pathway and the activation of the PINK1/Parkin pathway.[6][7] Its inherent antioxidant properties also suggest a potential, synergistic role for the Nrf2 pathway. The experimental framework provided in this guide offers a robust, multi-pronged approach to investigate and quantify the effects of DTPR and other novel compounds on this critical cellular process.
For drug development professionals, DTPR represents a promising chemical scaffold. Future research should focus on:
-
Elucidating the precise molecular interactions between DTPR and the components of the PI3K/AKT and PINK1/Parkin pathways.
-
Confirming the role of the Nrf2 pathway in DTPR-mediated mitophagy.
-
Evaluating the efficacy of DTPR in preclinical models of diseases associated with mitochondrial dysfunction, such as Parkinson's disease, Huntington's disease, and certain cancers.
By leveraging the methodologies outlined herein, the scientific community can further unravel the therapeutic potential of modulating mitophagy and advance the development of novel treatments for a host of debilitating diseases.
References
-
Zhang, J., & Ney, P. A. (2009). Mitophagy: mechanisms, pathophysiological roles, and analysis. PMC. [Link]
-
Locker, M., & Ryan, E. (2020). An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using flow cytometry. PubMed. [Link]
-
Shum, A. M., & Ma, N. (2021). Pharmacological Progress of Mitophagy Regulation. PMC. [Link]
-
Rovira-Llopis, S., & Rocha, M. (2021). Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter. Nature. [Link]
-
Hsieh, C. H., & Shibu, M. A. (2019). Investigating the role of the Nrf2-Keap1 pathway in mitophagy. Discovery Research Portal. [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. Natural Micron Pharm Tech. [Link]
-
Zhang, Y., & Wang, Y. (2021). Cellular mitophagy: Mechanism, roles in diseases and small molecule pharmacological regulation. Theranostics. [Link]
-
Li, Y., & Zhang, H. (2023). Chemical mitophagy modulators: Drug development strategies and novel regulatory mechanisms. PubMed. [Link]
-
Montava-Garriga, L., & Ganley, I. G. (2020). Diversity of mitophagy pathways at a glance. PMC. [Link]
-
The Pharmacological Regulation of Cellular Mitophagy. (n.d.). UCL Discovery. [Link]
-
The signaling pathways for regulating of mitophagy. (n.d.). ResearchGate. [Link]
-
Chazotte, B. (2011). Labeling mitochondria with MitoTracker dyes. PubMed. [Link]
-
Mitophagy signaling pathways. (n.d.). ResearchGate. [Link]
-
Pharmacological modulation of mitophagy. (n.d.). ResearchGate. [Link]
-
Alsford Lab. (n.d.). Mitotracker staining. LSHTM Blogs. [Link]
-
Wang, Y., & Liu, Y. (2022). Roles of the Keap1/Nrf2 pathway and mitophagy in liver diseases. PMC. [Link]
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. Emulate Bio. [Link]
-
Seifert Lab. (2021). MitoTracker staining of fibroblasts. Protocols.io. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC. [Link]
-
Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome. (2022). JoVE. [Link]
-
Liu, G., & Zhang, Y. (2021). Quantitative determination of mitophagy by fluorescence microscope. PubMed. [Link]
-
Dagda, R. K., & Strack, S. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. PMC. [Link]
-
Chen, W., et al. (2019). Mitophagy Reduces Oxidative Stress Via Keap1/Nrf2/PHB2 Pathway After Subarachnoid Hemorrhage in Rats. Stroke. [Link]
-
McWilliams, T. G., & Ganley, I. G. (2019). Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide. Springer Nature Experiments. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PubMed. [Link]
-
Wang, Y., & Liu, Y. (2022). Roles of the Keap1/Nrf2 pathway and mitophagy in liver diseases. PubMed. [Link]
-
Cuadrado, A. (2021). Keap1/Nrf2 Signaling Pathway. MDPI. [Link]
-
Deascal. (2023). This compound: An In-Depth Look at Its Role in Cosmetics. Deascal. [Link]
-
McWilliams, T. G., & Ganley, I. G. (2019). Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide. Semantic Scholar. [Link]
-
Winsor, N. J., & Killackey, S. A. (2020). An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using flow cytometry. Protocols.io. [Link]
-
Chernov, A. (2021). Some tips for measuring autophagy (LC3, P62) via western blot following starvation treatment in HUVECs? ResearchGate. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. [Link]
-
Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay). (2013). Bio-protocol. [Link]
-
Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry. (2016). PMC. [Link]
Sources
- 1. Mitophagy: mechanisms, pathophysiological roles, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mitophagy: Mechanism, roles in diseases and small molecule pharmacological regulation [thno.org]
- 3. Diversity of mitophagy pathways at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Progress of Mitophagy Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical mitophagy modulators: Drug development strategies and novel regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 14. deascal.com [deascal.com]
- 15. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 16. Roles of the Keap1/Nrf2 pathway and mitophagy in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of the Keap1/Nrf2 pathway and mitophagy in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. ahajournals.org [ahajournals.org]
- 21. Investigating Mitophagy in Living Cells Using - JoVE Journal [jove.com]
- 22. Quantitative determination of mitophagy by fluorescence microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Labeling mitochondria with MitoTracker dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 26. emulatebio.com [emulatebio.com]
- 27. MitoTracker staining of fibroblasts [protocols.io]
- 28. An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitative assessment of mitophagy in irradiated cancer cells. [vivo.weill.cornell.edu]
- 30. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. bio-protocol.org [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Dimethoxytolyl Propylresorcinol: A Technical Guide for Hyperpigmentation Research
Introduction
Hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines, present a significant dermatological concern for a large portion of the population, impacting quality of life. The quest for safe and effective topical agents that can modulate melanin production is a cornerstone of dermatological research and cosmetic science. Among the promising molecules to emerge in recent years is Dimethoxytolyl Propylresorcinol (DMPR), a synthetic resorcinol derivative. This technical guide provides an in-depth exploration of DMPR for researchers, scientists, and drug development professionals engaged in the study of skin hyperpigmentation. We will delve into its mechanism of action, methodologies for its evaluation, formulation considerations, and safety profile, offering a comprehensive resource for its application in research and development.
DMPR, chemically known as 4-(3-(2,4-dimethoxy-3-methylphenyl)propyl)benzene-1,3-diol, was initially isolated from the methanolic extracts of the Swordleaf Dianella Rhizome (Dianella ensifolia)[1]. However, due to the low yield from natural sources (0.01%~0.05% of the plant's dry weight), it is now primarily produced through organic synthesis[1]. This ensures a consistent and pure supply for research and commercial purposes. DMPR is a light brown to off-white powder with slight solubility in water but good solubility in organic solvents like methanol and ethanol[1]. Its molecular structure, featuring a resorcinol core, is key to its biological activity.
Core Mechanism of Action: A Multi-Pronged Approach to Melanogenesis Inhibition
The primary mechanism by which this compound exerts its depigmenting effect is through the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] However, its efficacy is augmented by several other properties, making it a multi-faceted agent in the management of hyperpigmentation.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme responsible for the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] DMPR acts as a competitive inhibitor by binding to the copper ion at the active site of the tyrosinase enzyme, thereby blocking its catalytic activity and preventing the formation of melanin precursors.[1] The resorcinol moiety is crucial for this inhibitory action, as the meta-dihydroxy arrangement is resistant to oxidation by tyrosinase while still allowing for interaction with the enzyme's active site.[2]
Antioxidant Activity
Oxidative stress, induced by factors such as ultraviolet (UV) radiation, is a known trigger for melanogenesis. Reactive oxygen species (ROS) can stimulate melanocytes to produce more melanin. DMPR possesses significant antioxidant properties, attributed to its phenolic hydroxyl groups.[1][3] These groups can donate electrons to neutralize free radicals, thereby reducing the oxidative stress on melanocytes and mitigating a key stimulus for melanin synthesis.[1]
Anti-inflammatory Properties
Inflammation is a key driver of post-inflammatory hyperpigmentation (PIH). Inflammatory mediators can stimulate melanocyte activity. While direct studies on the anti-inflammatory mechanism of DMPR are not extensively detailed in the provided search results, some catechol derivatives are known to possess anti-inflammatory properties, which can help alleviate pigmentation caused by inflammation.[1]
Modulation of Advanced Glycation End Products (AGEs)-Induced Melanogenesis
Recent research has shed light on a novel aspect of DMPR's mechanism: its ability to act as an advanced glycation end products (AGEs) crosslink breaker.[4] AGEs, which accumulate in the skin with age and due to factors like UV exposure, can stimulate tyrosinase activity and melanin production.[4][5] A study demonstrated that DMPR can effectively inhibit AGE-induced melanin production in skin models, suggesting a role in combating age-related hyperpigmentation and skin sallowness.[4]
Figure 1: Multi-pronged mechanism of action of this compound in inhibiting melanogenesis.
In Vitro Evaluation: Methodologies and Protocols
A robust in vitro evaluation is critical to substantiate the efficacy of any potential depigmenting agent. The following are key assays and protocols for assessing the activity of this compound.
Mushroom Tyrosinase Inhibition Assay
This is a widely used preliminary screening method due to the commercial availability and high activity of mushroom tyrosinase.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 6.8)
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)
-
L-DOPA solution (e.g., 0.85 mM in phosphate buffer)
-
This compound (DMPR) stock solution (dissolved in a suitable solvent like DMSO, followed by serial dilutions in phosphate buffer)
-
Positive control (e.g., Kojic acid solution)
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of mushroom tyrosinase solution
-
100 µL of the test sample solution (DMPR or positive control at various concentrations)
-
20 µL of phosphate buffer
-
-
Prepare blank wells containing the test sample but no enzyme.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader to determine the rate of dopachrome formation.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A - B) - (C - D) ] / (A - B) * 100 Where: A = Absorbance of the control (with enzyme) B = Absorbance of the control blank (without enzyme) C = Absorbance of the sample (with enzyme) D = Absorbance of the sample blank (without enzyme)
-
Determine the IC50 value (the concentration of DMPR that inhibits 50% of tyrosinase activity).
-
Cell-Based Assays for Melanin Content and Tyrosinase Activity
Utilizing cell lines such as murine B16F10 melanoma cells or primary human epidermal melanocytes provides a more physiologically relevant model to assess the efficacy of DMPR.
Protocol for B16F10 Murine Melanoma Cells:
-
Cell Culture:
-
Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Melanin Content Assay:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DMPR (and a positive control like kojic acid) in the presence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH) for 48-72 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
-
-
Cellular Tyrosinase Activity Assay:
-
Following treatment with DMPR as described above, lyse the cells.
-
Incubate the cell lysate with L-DOPA.
-
Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein concentration.
-
Human Epidermal Melanocyte (HEM) Culture
For the most relevant in vitro data, primary human epidermal melanocytes are the gold standard.
Protocol:
-
Cell Source and Culture:
-
Obtain primary HEMs from neonatal foreskin or adult skin biopsies.
-
Culture the cells in a specialized melanocyte growth medium (e.g., M254 medium supplemented with Human Melanocyte Growth Supplement).
-
-
Efficacy Testing:
-
Conduct melanin content and cellular tyrosinase activity assays as described for B16F10 cells, adapting the protocols for the specific growth requirements of HEMs.
-
Antioxidant Capacity Assays
To quantify the antioxidant properties of DMPR, standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay can be employed.
DPPH Assay Protocol:
-
Prepare a methanolic solution of DPPH.
-
Mix the DPPH solution with various concentrations of DMPR.
-
Incubate the mixture in the dark at room temperature.
-
Measure the decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical.
-
Use a known antioxidant like ascorbic acid or trolox as a positive control.
Anti-inflammatory Assays
The anti-inflammatory potential of DMPR can be assessed by measuring its ability to reduce the production of pro-inflammatory mediators in cell cultures.
Protocol using Human Keratinocytes:
-
Culture human keratinocytes (e.g., HaCaT cells).
-
Induce an inflammatory response using an agent like lipopolysaccharide (LPS).
-
Treat the cells with different concentrations of DMPR.
-
Measure the levels of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in the cell culture supernatant using ELISA kits.
Figure 2: Workflow for the in vitro evaluation of this compound's efficacy.
In Vivo Evaluation: Preclinical and Clinical Models
Translating in vitro findings to in vivo efficacy requires well-designed preclinical and clinical studies.
Preclinical In Vivo Model: UV-Induced Hyperpigmentation in Guinea Pigs
The brownish guinea pig is a widely accepted animal model for studying hyperpigmentation due to its physiological and anatomical similarities to human skin.[2][6]
Protocol:
-
Animal Model:
-
Use brownish guinea pigs, which develop clear pigmentation upon UV exposure.
-
-
Induction of Hyperpigmentation:
-
Treatment:
-
Topically apply a formulation containing DMPR to the hyperpigmented areas daily for a defined period (e.g., 4-8 weeks).
-
Include a vehicle control group and a positive control group (e.g., a formulation with hydroquinone or another known lightening agent).
-
-
Efficacy Assessment:
-
Visually assess the changes in pigmentation using a standardized grading scale.
-
Quantify the changes in skin color using a chromameter, which measures the L* (lightness), a* (redness), and b* (yellowness) values.
-
Perform histological analysis of skin biopsies to assess melanin deposition (e.g., using Fontana-Masson staining) and the number and activity of melanocytes.
-
Human Clinical Trials
Clinical trials are essential to confirm the efficacy and safety of DMPR in the target human population.
Study Design Considerations:
-
Study Population: Recruit subjects with specific hyperpigmentary concerns, such as melasma, PIH, or solar lentigines.
-
Design: A randomized, double-blind, vehicle-controlled, and/or active-comparator-controlled design is the gold standard. A split-face design, where the subject applies the test product to one side of the face and the control to the other, can also be very effective in minimizing inter-individual variability.
-
Treatment Protocol: Define the concentration of DMPR in the formulation, the frequency of application, and the duration of the study (typically 8-12 weeks).
-
Efficacy Endpoints:
-
Clinical Assessment: Dermatologist's global assessment of improvement. Standardized scoring systems like the Melasma Area and Severity Index (MASI) or modified versions (mMASI) can be used.[4]
-
Instrumental Measurement: Use of a chromameter or spectrophotometer to objectively measure changes in skin color.
-
Standardized Photography: High-quality, standardized photographs taken at baseline and follow-up visits.
-
Patient-Reported Outcomes: Questionnaires to assess the subject's perception of improvement and satisfaction.
-
Formulation Considerations for Topical Delivery
The effectiveness of a topical active ingredient like this compound is highly dependent on its formulation, which must ensure stability, skin penetration, and bioavailability.
Physicochemical Properties and Formulation Challenges
DMPR is a lipophilic molecule, which is advantageous for penetrating the stratum corneum, the outermost lipid-rich layer of the skin. However, its poor water solubility presents a challenge for incorporation into aqueous-based cosmetic vehicles.
Formulation Strategies
-
Emulsions: Oil-in-water (O/W) emulsions are a common and effective vehicle for lipophilic actives. DMPR can be dissolved in the oil phase of the emulsion.
-
Solvents and Co-solvents: The use of appropriate solvents and co-solvents can enhance the solubility of DMPR in a formulation.
-
Penetration Enhancers: Incorporating penetration enhancers can improve the delivery of DMPR to the target melanocytes in the basal layer of the epidermis.
-
Encapsulation Technologies: Encapsulating DMPR in delivery systems like liposomes or niosomes can improve its stability, protect it from degradation, and potentially enhance its penetration and bioavailability.
Stability of Formulations
The stability of a formulation containing DMPR is crucial for its efficacy and safety. Stability testing should be conducted under various conditions (e.g., different temperatures, light exposure) to assess:
-
Physical Stability: Changes in color, odor, viscosity, and phase separation.
-
Chemical Stability: Degradation of DMPR over time, which can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).
Safety and Toxicological Profile
The safety of any topical agent is paramount. Based on available information, this compound is generally considered safe for topical use in cosmetic products.[3]
-
Skin Irritation and Sensitization: Resorcinol and its derivatives can have a potential for skin irritation and sensitization.[1][3] However, DMPR is reported to have a low comedogenicity rating, making it suitable for acne-prone skin.[3] For a comprehensive safety assessment, in vitro tests on reconstructed human epidermis models and the Local Lymph Node Assay (LLNA) can be performed to evaluate irritation and sensitization potential, respectively.
-
Cytotoxicity: In vitro cytotoxicity assays on human melanocytes and keratinocytes are important to ensure that DMPR's mechanism of action is not due to cellular toxicity.
-
Phototoxicity: Given that products for hyperpigmentation are used on sun-exposed skin, phototoxicity studies are recommended to ensure that the ingredient does not become toxic or irritating upon exposure to UV radiation.
Conclusion
This compound is a promising and well-characterized molecule for the research and development of treatments for skin hyperpigmentation. Its multi-pronged mechanism of action, encompassing competitive tyrosinase inhibition, antioxidant and anti-inflammatory properties, and the novel ability to break AGEs crosslinks, positions it as a versatile active ingredient. For researchers and drug development professionals, a thorough understanding of the in vitro and in vivo methodologies for its evaluation, coupled with careful consideration of formulation strategies and a comprehensive safety assessment, is crucial for harnessing its full potential. As research continues to evolve, DMPR is poised to play a significant role in the next generation of effective and safe solutions for hyperpigmentary disorders.
References
- Natural Micron Pharm Tech. This compound.
- Deascal. This compound: An In-Depth Look at Its Role in Cosmetics. Published October 15, 2024.
- Yang X, You M, Zhou H, Cao J. New Insights Into Advanced Glycation End Products Induced Melanogenesis and Intervention Strategies.
- PubChem. This compound.
- Google Patents. External skin preparation and production method of same. US20140023604A1.
- What's in my jar. This compound.
- ResearchGate. Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. Published August 6, 2025.
- LookChem. This compound.
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds.
- Tranexamic acid can treat ultraviolet radiation-induced pigment
Sources
- 1. The skin sensitization potential of resorcinol: experience with the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
- 6. The local lymph node assay and skin sensitization testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Leukemic Potential of Dimethoxytolyl Propylresorcinol: A Technical Guide for Researchers
Abstract
Dimethoxytolyl Propylresorcinol, a compound also known by the synonyms UP302 and Nivitol, has recently emerged from the realm of cosmetics to the forefront of oncology research.[1][2][3] Initially recognized for its potent antioxidant and tyrosinase inhibitory properties in skincare, a groundbreaking study has illuminated its significant anti-leukemic activity.[1][2][4][5] This technical guide synthesizes the current understanding of this compound's action against leukemia, providing researchers and drug development professionals with an in-depth analysis of its mechanism of action, experimental validation, and future therapeutic prospects. This document will deconstruct the pivotal study that identified its potential, offering a comprehensive overview for further investigation into this promising compound.
Introduction: From Skin Brightening to a Novel Anti-Cancer Candidate
This compound is a synthetic resorcinol derivative, specifically 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol.[3][4] For years, its primary application has been in the cosmetics industry as a skin conditioning agent and antioxidant, valued for its ability to inhibit melanin production and protect against oxidative stress.[4][5][6] However, the structural similarity of resorcinol and its derivatives to compounds with known anti-cancer properties has prompted investigation into their therapeutic potential in oncology.[7][8][9][10][11]
A landmark 2024 study published in the Journal of Cancer was the first to report the anti-leukemic properties of this compound.[1][2][12][13] This research demonstrated that the compound effectively inhibits the growth of human leukemia cell lines and presents a novel mechanism of action involving the induction of apoptosis and mitophagy through the PI3K/AKT signaling pathway.[1][2] This guide will now delve into the technical details of these findings.
Mechanism of Action: A Dual Assault on Leukemia Cells
The anti-leukemic efficacy of this compound stems from its ability to induce two critical forms of programmed cell death: apoptosis and mitophagy.
Induction of Apoptosis
This compound was shown to have a pro-apoptotic effect on the human leukemia cell lines MV411 and K562.[1][2][13] This was confirmed through multiple experimental approaches, including flow cytometry and western blot analysis.[1][2][12] The compound was found to upregulate the expression of pro-apoptotic proteins such as Bax and active Caspase 3, while downregulating the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
Triggering Mitophagy
A key finding of the research was the compound's ability to induce mitophagy, a selective form of autophagy that targets and degrades mitochondria.[1][2] This was observed through transmission electron microscopy, which revealed an increase in autophagosomes and a loss of mitochondria in treated leukemia cells.[1] Western blot analysis further supported this by showing increased levels of mitophagy markers Pink1 and Parkin, as well as the autophagy marker LC3-II.[1]
The Role of the PI3K/AKT Signaling Pathway
The study elucidated that the apoptotic and mitophagic effects of this compound are mediated through the inhibition of the PI3K/AKT signaling pathway.[1][2] This pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers, including leukemia. By inhibiting the phosphorylation of PI3K and AKT, this compound effectively shuts down these pro-survival signals, leading to cell death.
Caption: Signaling pathway of this compound in leukemia cells.
Experimental Validation: In Vitro and In Vivo Evidence
The anti-leukemic potential of this compound is supported by both in vitro and in vivo experimental data.
In Vitro Studies
The cytotoxic activity of the compound was assessed against a panel of cancer cell lines, with particularly potent effects observed in the leukemia cell lines MV411 and K562.[1]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MV411 | Leukemia | Data not specified, but shown to be effective |
| K562 | Leukemia | Data not specified, but shown to be effective |
| NUGC-4 | Gastric Cancer | Data not specified, but shown to be effective |
| U87 | Glioblastoma | Data not specified, but shown to be effective |
| MCF-7 | Breast Cancer | Data not specified, but shown to be effective |
Note: The original publication states that IC50 values were calculated, but specific values for each cell line are not provided in the abstract or the detailed information available. The study confirms dose-dependent antiproliferative activity.[1]
Further in vitro experiments demonstrated that this compound induces the production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential in leukemia cells, both of which are hallmarks of cellular stress and precursors to apoptosis.[1][2][13]
In Vivo Studies
The anti-tumor effects of this compound were also confirmed in a subcutaneous transplantation mouse model.[1][13] The compound was found to significantly inhibit the progression of tumors derived from leukemia cells, providing crucial in vivo validation of its therapeutic potential.[1][13]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments described in the foundational study.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate leukemia cells (MV411 and K562) in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat leukemia cells with different concentrations of this compound for 16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AIF, Bax, Bcl-2, Caspase 3, Pink1, Parkin, LC3-II, p-PI3K, PI3K, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for evaluating the anti-leukemia potential.
Future Directions and Therapeutic Implications
The discovery of this compound's anti-leukemic properties opens up new avenues for cancer therapy. A particularly intriguing finding from the initial study is that the inhibition of autophagy with chloroquine enhanced the apoptotic effects of the compound.[1][2] This suggests that the autophagy induced by this compound may initially be a protective mechanism in the cancer cells. Therefore, a combination therapy approach, pairing this compound with an autophagy inhibitor, could represent a more potent clinical strategy for treating leukemia.[1][2]
Further research is warranted to:
-
Elucidate the detailed molecular interactions between this compound and the components of the PI3K/AKT pathway.
-
Evaluate the efficacy and safety of this compound in a broader range of leukemia subtypes and in more complex animal models.
-
Optimize the formulation and delivery of this compound to enhance its bioavailability and therapeutic index.
-
Conduct preclinical toxicology studies to assess its safety profile for potential human trials.
Conclusion
This compound stands as a promising new candidate in the landscape of anti-leukemia drug discovery. Its unique dual mechanism of inducing both apoptosis and mitophagy via the PI3K/AKT pathway distinguishes it from many existing chemotherapeutic agents. While currently in the early stages of investigation, the robust in vitro and in vivo evidence provides a strong rationale for its continued development. This technical guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable compound in the fight against leukemia.
References
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103-112. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PubMed. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. ResearchGate. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC - NIH. [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. Deascal. [Link]
-
Natural Micron Pharm Tech. This compound. Natural Micron. [Link]
-
ResearchGate. (n.d.). In vitro anti-proliferative activities of 5-pentylresorcinol compound against human breast cancer cell lines. ResearchGate. [Link]
-
Sattar Abed T., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]
-
COSMILE Europe. This compound – Ingredient. COSMILE Europe. [Link]
-
Futurity.org. (2022). 2 compounds offer stronger, less toxic leukemia treatment. Futurity.org. [Link]
-
PubChem - NIH. This compound. PubChem. [Link]
-
Sattar Abed T., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]
-
MDPI. (2014). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. MDPI. [Link]
-
IARC. (1999). Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs. [Link]
-
MDPI. (2024). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]
-
PubMed. (2021). Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment. PubMed. [Link]
-
MDPI. (2023). Phytochemicals in Cancer Treatment and Cancer Prevention—Review on Epidemiological Data and Clinical Trials. MDPI. [Link]
-
NIH. (2024). 4-Hexylresorcinol Loaded Solid Lipid Nanoparticles for Enhancing Anticancer Activity. NIH. [Link]
-
ScienceDirect. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. ScienceDirect. [Link]
-
MDPI. (2023). Prominent Naturally Derived Oxidative-Stress-Targeting Drugs and Their Applications in Cancer Treatment. MDPI. [Link]
Sources
- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. deascal.com [deascal.com]
- 5. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. researchgate.net [researchgate.net]
- 8. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hexylresorcinol Loaded Solid Lipid Nanoparticles for Enhancing Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Efficacy and Mechanistic Evaluation of Dimethoxytolyl Propylresorcinol
Abstract
This document provides a comprehensive guide with detailed protocols for the in vitro evaluation of Dimethoxytolyl Propylresorcinol (DP), a potent cosmetic ingredient for managing hyperpigmentation. We delve into the scientific rationale behind key cell-based assays, offering step-by-step instructions to assess its cytotoxicity, direct enzymatic inhibition, and cellular efficacy in reducing melanin synthesis. This guide is designed to equip researchers with the necessary tools to generate robust and reproducible data for product development and scientific discovery.
Introduction: The Challenge of Hyperpigmentation and the Role of this compound
Melanogenesis is the complex physiological process responsible for producing melanin, the primary pigment determining skin, hair, and eye color.[1] While essential for protecting the skin against ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin leads to hyperpigmentation disorders such as melasma, freckles, and age spots.[1][2] These conditions are a significant concern in clinical dermatology and cosmetology, driving the demand for safe and effective skin-lightening agents.
This compound (DP), also known commercially as Nivitol™ or UP302, is a nature-inspired and synthetically produced molecule that has emerged as a high-performance ingredient in skincare.[3][4] It is structurally related to resorcinol, a class of compounds known for their depigmenting effects.[5][6] The primary goal of this application note is to provide a detailed framework of in vitro cell culture assays to rigorously validate the efficacy and elucidate the mechanism of action of DP.
Unraveling the Mechanism of Action
The efficacy of this compound stems from its multi-faceted approach to inhibiting the melanogenesis cascade. Understanding these mechanisms is crucial for designing relevant and insightful experiments.
Primary Mechanism: Potent Tyrosinase Inhibition The cornerstone of DP's activity is its potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3][7] Tyrosinase catalyzes the initial critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][8] DP is understood to act as a competitive inhibitor, likely by binding to the copper ions within the enzyme's active site, thereby blocking substrate access and halting the entire melanin production chain.[3]
Secondary Mechanisms: A Multi-Pronged Attack Beyond direct enzyme inhibition, DP exhibits other beneficial properties:
-
Antioxidant Activity: DP possesses phenolic hydroxyl groups that can neutralize free radicals.[3][4] This is significant because oxidative stress from UV exposure and pollution is a known trigger for melanocyte activity.
-
Anti-inflammatory Properties: Inflammation can lead to post-inflammatory hyperpigmentation (PIH). Some catechol derivatives have demonstrated anti-inflammatory effects, which may contribute to DP's overall efficacy in achieving an even skin tone.[3]
-
Advanced Glycation End Product (AGEs) Breaking: Recent research has identified a novel function for DP as an effective breaker of AGEs crosslinks.[9][10] AGEs contribute to skin sallowness and have been shown to stimulate melanin production; by degrading them, DP addresses pigmentation from a different, complementary angle.[9]
Caption: DP's primary mechanism: inhibiting the tyrosinase enzyme.
Core Experimental Protocols: A Validated Workflow
A logical and sequential experimental workflow is paramount for accurately characterizing a depigmenting agent. Our recommended approach begins with determining a safe dosage range, followed by direct enzymatic and cellular efficacy assays.
Caption: Recommended workflow for in vitro evaluation of DP.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Causality & Rationale: Before evaluating the anti-melanogenic effects of DP, it is imperative to determine the concentration range that is non-toxic to the cells. A reduction in melanin could be a false positive resulting from cell death rather than a specific inhibitory action. The MTT assay is a standard colorimetric method for assessing cell viability.[11][12]
Materials:
-
B16F10 mouse melanoma cells (or Normal Human Epidermal Melanocytes, NHEM)
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (DP)
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of DP in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of DP. Include a "vehicle control" (medium with 0.1% DMSO) and a "blank" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance_sample / Absorbance_vehicle_control) x 100
-
Data Summary:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 101 ± 4.8 |
| 10 | 98 ± 5.5 |
| 25 | 95 ± 4.1 |
| 50 | 91 ± 6.0 |
| 100 | 62 ± 5.3 |
| 200 | 25 ± 3.9 |
Table 1: Example cytotoxicity data for DP on B16F10 cells after 48h. Subsequent efficacy assays should use non-toxic concentrations (e.g., ≤ 50 µM).
Protocol 2: Acellular (Mushroom) Tyrosinase Activity Assay
Causality & Rationale: This cell-free assay directly measures the inhibitory effect of DP on the enzyme's catalytic activity without the complexities of cellular uptake or metabolism. Mushroom tyrosinase is a widely used, commercially available model for initial screening, though human tyrosinase should be used for more definitive results if available.[13][14] The assay quantifies the conversion of L-DOPA to the colored product dopachrome.
Materials:
-
Mushroom Tyrosinase (≥1000 U/mg)
-
L-DOPA
-
Sodium Phosphate Buffer (100 mM, pH 6.8)
-
This compound (DP)
-
96-well plate and plate reader (475 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme solution: Prepare tyrosinase in phosphate buffer to a final concentration of 100 U/mL.
-
Substrate solution: Prepare L-DOPA in phosphate buffer to a final concentration of 2 mM.
-
Test compounds: Prepare DP and Kojic Acid at various concentrations in phosphate buffer (with a minimal amount of DMSO if needed).
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of Sodium Phosphate Buffer
-
20 µL of test compound (DP or Kojic Acid) or buffer (for control)
-
20 µL of Tyrosinase solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a reader and measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Analysis:
-
Calculate the rate of reaction (slope) for each concentration.
-
Determine the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Plot % inhibition against inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Data Summary:
| Compound | Tyrosinase Inhibition IC₅₀ (µM) |
|---|---|
| This compound | ~5 - 15 |
| Kojic Acid (Positive Control) | ~15 - 25 |
Table 2: Example IC₅₀ values for direct tyrosinase inhibition. Lower values indicate higher potency.
Protocol 3: Cellular Melanin Content Assay
Causality & Rationale: This is the cornerstone efficacy assay, quantifying the actual reduction of melanin pigment within cultured melanocytes. It provides a holistic measure of the compound's ability to penetrate the cell membrane and act on the melanogenesis pathway. B16F10 cells are a common model, often stimulated with α-melanocyte-stimulating hormone (α-MSH) to upregulate melanin production.[5][16]
Materials:
-
B16F10 cells and complete culture medium
-
α-MSH (alpha-Melanocyte Stimulating Hormone)
-
DP (at pre-determined non-toxic concentrations)
-
PBS (Phosphate-Buffered Saline)
-
1N NaOH with 10% DMSO
-
6-well or 24-well plates
-
Plate reader (405 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed B16F10 cells in a 24-well plate at 5 x 10⁴ cells/well. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing α-MSH (e.g., 100 nM) and the non-toxic concentrations of DP. Include a stimulated control (α-MSH only) and an unstimulated control.
-
Incubation: Incubate for 72 hours. Visually inspect for melanin accumulation (cells will appear darker).
-
Cell Lysis:
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and centrifuge to form a cell pellet.
-
Discard the supernatant. The pellet from the stimulated control should be visibly dark.
-
-
Melanin Solubilization: Add 200 µL of 1N NaOH containing 10% DMSO to each cell pellet. Incubate at 80°C for 1 hour to dissolve the melanin.
-
Quantification: Transfer 150 µL of the dissolved melanin solution to a 96-well plate and read the absorbance at 405 nm.
-
Analysis: Create a standard curve using synthetic melanin if absolute quantification is desired. For relative quantification, express the results as a percentage of the stimulated control.
Data Summary:
| Treatment | Melanin Content (% of Stimulated Control) |
|---|---|
| Vehicle Control (Unstimulated) | 35 ± 4.5 |
| α-MSH Control (Stimulated) | 100 ± 8.1 |
| α-MSH + DP (10 µM) | 65 ± 6.2 |
| α-MSH + DP (25 µM) | 42 ± 5.7 |
Table 3: Example data showing DP's dose-dependent reduction of melanin content in α-MSH stimulated B16F10 cells.
Advanced Mechanistic Assays
To further substantiate the mechanism of action, advanced molecular biology techniques can be employed.
-
Western Blot Analysis: This technique allows for the quantification of key protein levels. A significant finding would be the downregulation of Tyrosinase (TYR) and its master regulator, Microphthalmia-associated transcription factor (MITF), following DP treatment.[5][11]
-
Gene Expression Analysis (RT-qPCR): This assay measures changes in mRNA levels. It can determine if DP's effect on tyrosinase protein levels is due to a reduction in its gene transcription.
-
Antioxidant Capacity Assays: Chemical assays like DPPH or cellular assays measuring Reactive Oxygen Species (ROS) can be used to quantify the antioxidant effects of DP.[3]
Conclusion
The protocols outlined in this application note provide a robust, multi-tiered approach for the in vitro characterization of this compound. By systematically evaluating cytotoxicity, direct enzyme inhibition, and cellular melanin production, researchers can generate the high-quality, reproducible data necessary for substantiating efficacy claims and advancing the development of next-generation skincare formulations. The self-validating nature of this workflow—confirming safety before testing efficacy, and linking cellular outcomes to enzymatic mechanisms—ensures scientific integrity and provides a clear, comprehensive picture of DP's performance as a skin-lightening agent.
References
- Natural Micron Pharm Tech. (n.d.). This compound.
- Li, Y., et al. (2025). New Insights Into Advanced Glycation End Products Induced Melanogenesis and Intervention Strategies. Journal of Cosmetic Dermatology.
- Tadokoro, T., et al. (n.d.). Examining the Impact of Skin Lighteners In Vitro. PMC - NIH.
- Majmudar, G., et al. (n.d.). AN IN VITRO METHOD FOR SCREENING SKIN-WHITENING PRODUCTS. Mattek.
- Grimes, P. E., et al. (n.d.). Skin-Lightening Formulation: A Comparative In Vivo and In Vitro Study. Aesthetic Surgery Journal.
- Syntivia. (n.d.). In vitro tests on tanning whitening effects in cosmetics.
- Lee, C. S., et al. (2000). In vitro test method for efficacy evaluation on whitening cosmetics. ResearchGate.
- Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics.
- Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer.
- ResearchGate. (n.d.). Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant.
- Zolghadri, S., et al. (2019). Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review. PubMed.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central.
- Chen, W. C., et al. (2018). Hair Dyes Resorcinol and Lawsone Reduce Production of Melanin in Melanoma Cells by Tyrosinase Activity Inhibition and Decreasing Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expression. MDPI.
- ResearchGate. (n.d.). Inhibition of tyrosinase activity is expressed as a percentage of....
- Scientific Committee on Consumer Safety. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Resorcinol. Public Health - European Commission.
- Pęcak, P., et al. (2024). Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. MDPI.
- Lee, E. J., et al. (2011). 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. Experimental Dermatology.
- Active Concepts LLC. (2023). Tyrosinase Inhibition Assay.
- Kim, M., et al. (2025). KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation. Journal of Cosmetic Dermatology.
Sources
- 1. Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. deascal.com [deascal.com]
- 5. mdpi.com [mdpi.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. New Insights Into Advanced Glycation End Products Induced Melanogenesis and Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Examining the Impact of Skin Lighteners In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy Testing of Dimethoxytolyl Propylresorcinol
For: Researchers, scientists, and drug development professionals in the fields of dermatology and cosmetology.
Introduction
Hyperpigmentation, characterized by the excessive production and uneven deposition of melanin, is a prevalent dermatological concern influenced by factors including UV radiation, hormonal changes, and post-inflammatory responses.[1] The pursuit of safe and effective skin brightening agents is a significant focus of the cosmetic and pharmaceutical industries. Dimethoxytolyl Propylresorcinol (DMPR), a synthetic derivative, has emerged as a highly promising molecule for addressing hyperpigmentation.[2][3]
DMPR functions primarily as a potent competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[2][4][5] Its structure is optimized for enhanced skin penetration and molecular stability, and it exhibits secondary antioxidant and anti-inflammatory properties that contribute to its efficacy in combating photoaging and uneven skin tone.[2]
This document provides a comprehensive guide with detailed protocols for evaluating the in vivo efficacy of this compound. It covers key preclinical and clinical models, offering a strategic, multi-tiered approach to substantiating its skin-brightening capabilities, from high-throughput screening to definitive human trials.
Part 1: Mechanism of Action - DMPR's Role in the Melanogenesis Pathway
Understanding the mechanism of action is fundamental to designing robust efficacy trials. Melanin synthesis is a complex process primarily regulated by the α-melanocyte stimulating hormone (α-MSH) signaling cascade.[6][7] Upon UV exposure, keratinocytes release α-MSH, which binds to the melanocortin 1 receptor (MC1R) on melanocytes. This triggers a cascade that elevates intracellular cyclic AMP (cAMP), activating Protein Kinase A (PKA). PKA then phosphorylates the CREB transcription factor, which upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).[8][9] MITF is the master regulator that drives the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately leading to melanin production within melanosomes.[9][10]
This compound exerts its primary effect by competitively binding to the copper-containing active site of tyrosinase, effectively blocking the initial and critical steps of melanin synthesis.[2] This direct inhibition prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, thereby halting the entire melanin production chain.[11]
Caption: The Melanogenesis Signaling Pathway and the inhibitory action of DMPR.
Part 2: Preclinical In Vivo Models for Efficacy Assessment
Preclinical models are essential for initial efficacy screening, dose-ranging studies, and understanding the biological activity of DMPR before proceeding to human trials.
UV-Induced Hyperpigmentation Model in Pigmented Guinea Pigs
Causality Behind Experimental Choice: The pigmented guinea pig is a highly valued model because its epidermal melanin unit and tanning response to ultraviolet radiation (UVR) closely mimic that of human skin.[12][13][14] This makes it an excellent platform for evaluating agents designed to treat UV-induced hyperpigmentation, such as solar lentigines and ephelides (freckles).
Caption: Experimental workflow for the guinea pig hyperpigmentation model.
Protocol: Guinea Pig Model
-
Animal Selection: Use pigmented guinea pigs (e.g., Weiser-Maples) with uniform dark skin on their dorsal side. House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow a 7-day acclimatization period.
-
Site Preparation: Anesthetize the animals and gently clip the hair on the dorsal trunk. Demarcate at least four 2x2 cm test sites: (1) No UV, No Treatment (Negative Control); (2) UV + Vehicle (Placebo Control); (3) UV + DMPR Formulation; (4) UV + Positive Control (e.g., Kojic Acid 2%).
-
UVB-Induced Pigmentation:
-
Use a UVB light source with a peak emission of 312 nm.
-
Determine the Minimal Erythema Dose (MED) for the animals prior to the study.
-
Irradiate the designated sites with 1.5-2.0 MED of UVB three times a week for two weeks to induce stable hyperpigmentation.
-
-
Topical Application:
-
Prepare the DMPR test article in a suitable vehicle (e.g., a cream or gel base).
-
Beginning the day after the last UV exposure, apply a standardized amount (e.g., 50 µL) of the vehicle, DMPR formulation, and positive control to their respective sites once daily, 5-6 days a week, for 4-6 weeks.
-
-
Efficacy Evaluation:
-
Instrumental Analysis: Once a week, measure the skin color at each site using a chromameter or mexameter. The key parameters are the L* value (lightness) and the Melanin Index (MI). An increase in L* and a decrease in MI indicate a lightening effect.[15]
-
Visual Assessment: Capture high-resolution digital photographs of the test sites weekly under standardized lighting conditions. A trained evaluator should score the pigmentation intensity on a visual scale (e.g., 0=no pigmentation, 5=intense pigmentation).
-
-
Terminal Analysis (Histology):
-
At the end of the treatment period, euthanize the animals and collect full-thickness skin biopsies from each test site.
-
Perform Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis. This provides a histological validation of the instrumental and visual findings.
-
Data Presentation: Quantitative Efficacy Data
| Treatment Group | Baseline L* (Mean ± SD) | Week 4 L* (Mean ± SD) | ΔL* (Change from Baseline) | Week 4 MI (Mean ± SD) | ΔMI (Change from Baseline) |
| Vehicle Control | 45.2 ± 2.1 | 46.1 ± 2.5 | +0.9 | 350.5 ± 15.2 | -5.3 |
| DMPR (2%) | 45.5 ± 2.3 | 52.8 ± 2.8 | +7.3 | 348.7 ± 16.1 | -85.4 |
| Positive Control | 45.3 ± 1.9 | 50.1 ± 2.4 | +4.8 | 351.2 ± 14.8 | -60.1 |
| *Statistically significant difference compared to Vehicle Control (p < 0.05) |
Zebrafish Embryo Pigmentation Model
Causality Behind Experimental Choice: The zebrafish model is a powerful tool for rapid, high-throughput screening of tyrosinase inhibitors.[11][16][17] Its embryos develop externally and have functional melanocytes that produce visible pigmentation within 48-72 hours post-fertilization (hpf), allowing for direct, quantifiable assessment of depigmenting activity in vivo.[17]
Protocol: Zebrafish Model
-
Embryo Collection: Collect freshly fertilized wild-type zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
Treatment Preparation: Prepare stock solutions of DMPR in DMSO and dilute to final test concentrations (e.g., 1, 5, 10, 25, 50 µM) in the embryo medium. Ensure the final DMSO concentration is non-toxic (<0.1%). Include a negative control (medium only) and a positive control (e.g., 1-phenyl-2-thiourea, PTU, or Kojic Acid).
-
Exposure: At approximately 24 hpf, transfer groups of healthy embryos (n=20-30 per group) into a multi-well plate. Replace the medium with the respective treatment solutions.
-
Incubation: Incubate the embryos at 28.5°C until 72 hpf.
-
Evaluation:
-
At 72 hpf, anesthetize the embryos using tricaine.
-
Mount the embryos on a slide and capture lateral-view images using a stereomicroscope with a digital camera.
-
Quantify the pigmented area of the dorsal region of the embryos using image analysis software (e.g., ImageJ). Convert images to 8-bit, adjust the threshold to select the pigmented areas, and measure the pixel count.[11] The reduction in pigmentation is calculated relative to the negative control group.
-
Part 3: Human Clinical Trial Protocol
Causality Behind Experimental Choice: While preclinical models provide strong evidence of biological activity, the definitive validation of a cosmetic ingredient's efficacy and safety must come from well-controlled human clinical trials.[18] A randomized, double-blind, placebo-controlled study is the gold standard for eliminating bias and producing scientifically robust data to substantiate product claims.[19][20]
Caption: Workflow for a randomized controlled human clinical trial.
Protocol: Human Clinical Trial
-
Study Design: A monocentric, randomized, double-blind, placebo-controlled study over 8 or 12 weeks. A split-face design (where each subject serves as their own control) is highly recommended to minimize inter-individual variability.
-
Participant Selection:
-
Inclusion Criteria: Healthy female or male subjects, aged 30-65, with mild to moderate facial hyperpigmentation (e.g., solar lentigines, melasma), Fitzpatrick skin types II-IV.[18][21] Subjects must provide written informed consent.
-
Exclusion Criteria: Pregnant or nursing women; subjects with active skin diseases on the face; use of other skin lightening products or treatments within the last 3 months; known allergies to cosmetic ingredients.[18][19][22]
-
-
Test Products:
-
Test Product: A cosmetic formulation (e.g., serum or cream) containing a specified concentration of this compound (e.g., 0.5% - 2.0%).
-
Placebo Product: The identical formulation without DMPR.
-
Products should be packaged in identical, coded containers to ensure blinding.
-
-
Procedure:
-
At the baseline visit (Week 0), conduct all efficacy and safety assessments.
-
Subjects are randomized to apply the test product to one side of their face and the placebo to the other, twice daily (morning and evening) for the duration of the study.
-
Subjects return for follow-up assessments at Weeks 4, 8, and (if applicable) 12.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint - Instrumental Measurement:
-
Chromameter: Measure the L* (lightness) and b* (yellowness) values of a target pigmented lesion and adjacent normal skin. Calculate the Individual Typology Angle (ITA°) using the formula: ITA° = [ArcTan((L* - 50)/b*)] * (180/π). A significant increase in the ITA° of the pigmented lesion indicates a lightening effect.[19]
-
Mexameter® MX 18: Measure the Melanin Index (MI) of the target lesion and adjacent skin. A significant decrease in the MI demonstrates a reduction in melanin content.[18][23]
-
-
Secondary Efficacy Endpoints:
-
Expert Visual Grading: A dermatologist assesses the target lesion for changes in size, color intensity, and contrast with surrounding skin using a standardized scale (e.g., a 9-point scale).
-
Standardized Photography: Capture high-resolution images (standard, cross-polarized) at each visit for visual comparison and potential image analysis.
-
Subject Self-Assessment: Subjects complete questionnaires at the end of the study to rate perceived improvements in spot fading, skin tone evenness, and overall brightness.
-
-
Safety Assessment: A dermatologist evaluates skin tolerability at each visit, checking for signs of irritation, erythema, edema, or dryness. Subjects report any adverse events.
-
Data Presentation: Clinical Efficacy Data Summary
| Parameter | Assessment Site | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | % Change (vs. Baseline) | p-value (vs. Placebo) |
| Melanin Index | DMPR-Treated | 410.3 ± 55.2 | 355.1 ± 48.9 | -13.5% | <0.01 |
| Placebo-Treated | 408.9 ± 53.8 | 401.7 ± 51.2 | -1.8% | ||
| ITA° (degrees) | DMPR-Treated | 25.6 ± 4.1 | 33.2 ± 4.5 | +29.7% | <0.01 |
| Placebo-Treated | 25.8 ± 4.3 | 26.5 ± 4.4 | +2.7% |
Conclusion
The evaluation of this compound efficacy requires a systematic, evidence-based approach. This guide outlines a robust testing strategy that progresses from high-throughput screening in zebrafish to preclinical validation in the highly relevant pigmented guinea pig model, culminating in the gold-standard human clinical trial. By employing these detailed protocols, researchers can generate the comprehensive and reliable data necessary to substantiate the skin-brightening and anti-hyperpigmentation benefits of this potent tyrosinase inhibitor for both scientific and commercial purposes.
References
- Natural Micron Pharm Tech. This compound.
- ResearchGate.
- QIAGEN GeneGlobe.
- MDPI. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells.
- ProQuest.
- PubMed Central (PMC), NIH.
- Cosmetology Research Foundation.
- MDPI.
- Journal of Investigative Dermatology.
- PubMed, NIH.
- Google Patents.
- PubMed.
- NIH.
- NIH.
- PubMed. Skin-whitening effects of Mediterranean herbal extracts by in vitro and in vivo models.
- PubMed. Detection of UV-induced pigmentary and epidermal changes over time using in vivo reflectance confocal microscopy.
- Deascal.
- PT Anugrah Analisis Sempurna. Uncovering the Brightening Skincare Efficacy Testing Process Before Product Launch.
- PubMed.
- PubMed Central (PMC), NIH.
- Amsterdam UMC. Detection of UV-induced pigmentary and epidermal changes over time using in vivo reflectance confocal microscopy.
- PubMed.
- Cosmetic Dermatology.
- Journal of Cancer.
- ResearchGate.
- MDPI. Tyrosinase Inhibitors: A Perspective.
- ResearchGate.
- Semantic Scholar.
- PubMed Central (PMC), NIH. The First Human Clinical Trial on the Skin Depigmentation Efficacy of Glycinamide Hydrochloride.
- PubMed Central (PMC), NIH. Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles.
- MDPI.
- ClinicalTrials.gov. A Clinical Study to Assess the Safety and Effectiveness of Anti-Ageing and Skin Brightening Gel.
- Journal of the Society of Cosmetic Chemists of Japan. Guidelines for Evaluation of Quasi-Drug Whitening Products for New Efficacy Claims.
- PubMed Central (PMC), NIH. Comparative Study on Depigmenting Agents in Skin of Color.
- Journal of Cancer.
- ClinicalTrials.gov. A Randomized, Double-blinded, Placebo Controlled, Monocentric Study to Evaluate the Anti-ageing and Skin Brightening Benefit of the Test Product in Healthy Female Subjects.
- ResearchGate. Skin Lightening Agents (Skin Bleaching Agents).
- Indian Journal of Dermatology, Venereology and Leprology. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail!.
- ORBi (Open Repository and Bibliography). Skin-lightening products revisited.
- Karger Publishers. In vitro Dermal Absorption of Hydroquinone: Protocol Validation and Applicability on Illegal Skin-Whitening Cosmetics.
- Genoskin.
- ResearchGate. Inhibition of tyrosinase activity is expressed as a percentage of....
- PubMed Central (PMC), NIH. A comprehensive review on tyrosinase inhibitors.
- MDPI.
- Active Concepts LLC. Tyrosinase Inhibition Assay.
- PubMed Central.
Sources
- 1. kose-cosmetology.or.jp [kose-cosmetology.or.jp]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. deascal.com [deascal.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. mdpi.com [mdpi.com]
- 10. Signaling Pathways in Melanogenesis - ProQuest [proquest.com]
- 11. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7973211B2 - Animal model for hyperpigmentation - Google Patents [patents.google.com]
- 13. Detection of UV-induced pigmentary and epidermal changes over time using in vivo reflectance confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. Sesamol Inhibited Ultraviolet Radiation-Induced Hyperpigmentation and Damage in C57BL/6 Mouse Skin | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Uncovering the Brightening Skincare Efficacy Testing Process Before Product Launch - IML Testing & Research [imlresearch.com]
- 19. The First Human Clinical Trial on the Skin Depigmentation Efficacy of Glycinamide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. jcss.jp [jcss.jp]
- 23. cdn.mdedge.com [cdn.mdedge.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dimethoxytolyl Propylresorcinol in Cosmetic Formulations
Abstract
Dimethoxytolyl Propylresorcinol, a potent tyrosinase inhibitor and antioxidant, is an increasingly popular active ingredient in skin-lightening and conditioning cosmetic products.[1] Its efficacy is directly related to its concentration in the final formulation. Therefore, a robust, accurate, and precise analytical method is crucial for quality control, stability testing, and regulatory compliance. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantification of this compound in complex cosmetic matrices such as creams and lotions. The protocol outlines instrumentation, sample preparation, chromatographic conditions, and comprehensive validation parameters, providing researchers and formulation scientists with a reliable framework for routine analysis.
Introduction: The Scientific Rationale
This compound, also known as AP302 or Nivitol, is a synthetic resorcinol derivative designed to offer superior skin-brightening and antioxidant benefits.[2][3] Its mechanism of action involves the competitive inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway, and the neutralization of oxidative free radicals.[1] The molecule's structure, featuring a propylresorcinol core with a dimethoxytolyl group, enhances its stability and lipophilicity, promoting better skin penetration.[1]
Given its role as a primary active ingredient, verifying its concentration is a critical quality attribute (CQA). HPLC is the gold standard for such analyses due to its high resolution, sensitivity, and specificity in separating an analyte of interest from a complex mixture of excipients commonly found in cosmetic products.[4][5] This method is based on a reversed-phase mechanism, which is ideal for moderately polar compounds like this compound.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol | [3] |
| CAS Number | 869743-37-3 | [1][6] |
| Molecular Formula | C₁₈H₂₂O₄ | [1][3] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | Light brown or off-white powder | [1] |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol | [1] |
Principle of the Method: Reversed-Phase HPLC
The quantification is achieved using a reversed-phase HPLC (RP-HPLC) system. In this mode, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar mixture of an aqueous solvent and an organic modifier (e.g., methanol or acetonitrile). This compound, being a moderately nonpolar molecule, will partition between the two phases. Its retention time is modulated by adjusting the organic content of the mobile phase. Detection is performed using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the molecule's aromatic rings. Quantification is based on the principle of external standards, where the peak area of the analyte in a sample is compared against a calibration curve generated from standards of known concentrations.
Experimental Workflow
The overall analytical process follows a systematic and validated workflow to ensure data integrity and reproducibility.
Caption: Overall workflow for the quantification of this compound.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (Type I, 18.2 MΩ·cm)
-
Acid: Formic Acid or Phosphoric Acid (Analytical Grade)
-
Filters: 0.45 µm Syringe Filters (PTFE or Nylon, compatible with organic solvents)
Instrumentation and Chromatographic Conditions
This method was developed on a standard HPLC system but can be adapted to other equivalent UHPLC or HPLC systems.[7]
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and DAD/UV Detector | Provides reliable and reproducible performance. A DAD allows for peak purity analysis.[8] |
| Column | Reversed-Phase C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent retention and selectivity for moderately nonpolar analytes like this compound.[8][9] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The acidic modifier improves peak shape and suppresses ionization of the phenolic hydroxyl groups.[10] Acetonitrile often provides better resolution and lower backpressure than methanol. |
| Elution Mode | Isocratic: 60% B | An isocratic method is simpler, more robust, and faster for routine QC analysis once conditions are optimized. A gradient can be used for method development or for analyzing highly complex matrices.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection | UV at 280 nm | This wavelength corresponds to a significant absorbance maximum for phenolic compounds, providing good sensitivity. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential late-eluting excipients. |
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock should be stored at 2-8 °C and protected from light.
-
Working Standards for Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Standard with the mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid).
Sample Preparation Protocol
The goal of sample preparation is to quantitatively extract the analyte from the cosmetic matrix while removing interfering substances.[11]
Caption: Step-by-step sample preparation workflow for cosmetic creams.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream or lotion into a 50 mL centrifuge tube.
-
Extraction: Add 20.0 mL of methanol to the tube. The choice of methanol is based on its ability to dissolve this compound while precipitating some of the fatty or waxy excipients of the cream base.[1]
-
Dispersion: Cap the tube and vortex vigorously for 2 minutes until the sample is fully dispersed in the solvent.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the active ingredient from the matrix.
-
Separation: Centrifuge the sample at 4000 rpm for 10 minutes. This will pellet the insoluble excipients, leaving a clear supernatant containing the analyte.
-
Dilution: Carefully transfer a precise aliquot (e.g., 1.0 mL) of the supernatant into a 10 mL volumetric flask. Dilute to volume with the mobile phase. This dilution factor must be accounted for in the final calculation and should be adjusted to ensure the final concentration falls within the linear range of the calibration curve.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to remove any remaining particulate matter that could damage the HPLC column.[11]
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to international guidelines such as those from the International Council for Harmonisation (ICH).
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from other peaks (excipients, degradants) with no interference at the analyte's retention time in a placebo sample. Peak purity analysis (via DAD) should pass. | To ensure the signal measured is only from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a calibration curve with at least 5 concentration levels. | To demonstrate a direct proportional relationship between concentration and detector response. |
| Accuracy | Mean recovery of 98.0% - 102.0% for spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). | To assess the closeness of the measured value to the true value.[4] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%. | To demonstrate the method's consistency and reproducibility.[4][8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of ~3. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) of ~10, with acceptable precision and accuracy. | The lowest concentration of analyte that can be quantitatively measured with reliability.[4] |
| Robustness | RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase composition ±2%). | To evaluate the method's resilience to minor variations in operating conditions. |
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the this compound standards against their known concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Concentration Calculation: Use the regression equation to calculate the concentration of this compound in the injected sample solution (C_hplc) from its measured peak area.
-
Final Concentration in Product: Calculate the final concentration in the original cosmetic product, accounting for the initial sample weight and all dilution factors.
Formula:
Concentration (% w/w) = (C_hplc × V_initial × DF) / (W_sample × 10000)
-
C_hplc: Concentration from HPLC (µg/mL)
-
V_initial: Initial extraction volume (mL)
-
DF: Subsequent dilution factor
-
W_sample: Weight of the sample (g)
-
10000: Conversion factor (µg/g to % w/w)
Conclusion
This application note provides a comprehensive, robust, and reliable RP-HPLC method for the quantification of this compound in cosmetic formulations. The detailed protocols for sample preparation, chromatographic analysis, and method validation serve as a complete guide for implementation in a quality control or research and development laboratory. Adherence to this validated method will ensure the accurate determination of this key active ingredient, supporting product quality, safety, and efficacy claims.
References
-
Deascal. (2024, October 15). This compound: An In-Depth Look at Its Role in Cosmetics. Available from: [Link]
-
Natural Micron Pharm Tech. This compound. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11594628, this compound. Retrieved January 8, 2026, from [Link].
-
INCIDecoder. This compound. Available from: [Link]
-
COSMILE Europe. This compound. Available from: [Link]
-
Deconinck, E., et al. (2012). Development and validation of a fast chromatographic method for screening and quantification of legal and illegal skin whitening agents. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Wang, Y. H., et al. (2015). Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV. Journal of AOAC International. Available from: [Link]
-
Al-Saleh, I., et al. (2023). Quantification of Active Ingredients in Skin Lightening Creams Using HPLC Method in Iranian Market. Brieflands. Available from: [Link]
-
Twohig, M., Cooper, J., & Stumpf, C. (2016). Identification of Skin Lightening Agents in Cosmetics Using UHPLC with PDA, Mass Detection, and Empower 3 Software. Waters Corporation. Available from: [Link]
-
Li, H., et al. (2021). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. Available from: [Link]
-
Kim, M., et al. (2021). The First Human Clinical Trial on the Skin Depigmentation Efficacy of Glycinamide Hydrochloride. PMC - NIH. Available from: [Link]
-
National Center for Biotechnology Information. (2021). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC - NIH. Available from: [Link]
-
Llopis-Giménez, A., et al. (2019). HPLC method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy. Available from: [Link]
-
Paula's Choice. What is this compound?. Available from: [Link]
-
Karaman, R. (2015). How can I measure Resorcinol using HPLC?. ResearchGate. Available from: [Link]
-
Végvári, Á. (2021). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. MDPI. Available from: [Link]
-
PubMed. (2021). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Available from: [Link]
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. deascal.com [deascal.com]
- 3. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. This compound (with Product List) [incidecoder.com]
- 7. [PDF] Identification of Skin Lightening Agents in Cosmetics Using UHPLC with PDA , Mass Detection , and Empower 3 Software | Semantic Scholar [semanticscholar.org]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Dimethoxytolyl Propylresorcinol in Cosmetic Formulations
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Dimethoxytolyl Propylresorcinol. This compound is a potent antioxidant and skin-conditioning agent increasingly utilized in advanced skincare formulations.[1][2] The method employs a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. A comprehensive sample preparation protocol using liquid-liquid extraction is described to effectively isolate the analyte from complex cosmetic matrices. The method has been validated according to the International Council on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirm the stability-indicating nature of the assay, making it suitable for routine quality control, formulation development, and stability testing of cosmetic products containing this compound.
Introduction
This compound, a synthetic derivative of resorcinol, has gained prominence in the cosmetic industry for its significant antioxidant properties and its efficacy as a skin-conditioning agent.[1][2][3] Its primary mechanism involves inhibiting tyrosinase activity and neutralizing free radicals, which helps in brightening skin tone and protecting against oxidative stress.[3][4] The precise quantification of this active ingredient in final formulations is critical for ensuring product efficacy, safety, and batch-to-batch consistency, which are cornerstones of regulatory compliance and consumer trust.
High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and specificity in analyzing active ingredients within complex mixtures like cosmetic creams and lotions.[5][6][7] This document provides a fully developed and validated RP-HPLC method designed for researchers, quality control analysts, and formulation scientists. The protocol emphasizes not only the procedural steps but also the scientific rationale behind key methodological choices, ensuring the method's reliability and reproducibility.
Principle of the Method
The method is based on reversed-phase chromatography, where the analyte, this compound, a moderately non-polar molecule, is separated on a non-polar C18 stationary phase. A mobile phase consisting of a polar solvent mixture (water and acetonitrile) is used for elution. By gradually increasing the concentration of the organic solvent (acetonitrile), the analyte is eluted from the column and detected by a UV-Vis spectrophotometer. The resorcinol and aromatic moieties in the analyte's structure provide strong chromophores, allowing for sensitive detection at a specific UV wavelength.[8] The addition of an acid to the mobile phase ensures that the phenolic hydroxyl groups remain protonated, leading to improved peak shape and retention time stability.[9]
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, purity ≥98%
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, Milli-Q or equivalent)
-
Reagents: Orthophosphoric Acid (85%, HPLC Grade), Dichloromethane (ACS Grade), Sodium Chloride
-
Filters: 0.45 µm or 0.22 µm PTFE syringe filters
Instrumentation & Chromatographic Conditions
The analysis can be performed on any standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
| Parameter | Condition | Scientist's Note (Rationale) |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides excellent retention and resolution for the moderately non-polar analyte. A 250 mm length ensures high efficiency and separation from matrix components.[9][10] |
| Mobile Phase A | Water with 0.1% Orthophosphoric Acid (v/v) | Orthophosphoric acid acidifies the mobile phase to a pH of ~2.5, suppressing the ionization of phenolic groups to ensure sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile with 0.1% Orthophosphoric Acid (v/v) | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for the analyte. |
| Gradient Program | 0-10 min: 40% B to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 40% B; 13-18 min: 40% B (Re-equilibration) | A gradient elution is necessary to ensure the analyte is eluted with a good peak shape in a reasonable time, while also cleaning the column of more non-polar matrix interferences.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 280 nm (or PDA 200-400 nm) | Phenolic compounds typically exhibit strong absorbance around 280 nm. A PDA detector is recommended to confirm peak purity and identity via spectral analysis.[9] |
| Injection Volume | 10 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Diluent | Methanol | This compound is readily soluble in methanol.[3] |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions (10 - 150 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution with methanol. These will be used to construct the calibration curve.
Sample Preparation Protocol (from Cream Matrix)
The primary challenge in analyzing cosmetic products is the removal of excipients like fats, oils, and waxes.[5] A liquid-liquid extraction (LLE) procedure is highly effective for this purpose.[11][12]
Caption: Workflow for analyte extraction from a cosmetic cream matrix.
Method Validation Protocol
The developed method must be validated to ensure its suitability for its intended purpose, following ICH Q2(R1) guidelines.
System Suitability
Before analysis, inject a working standard (e.g., 50 µg/mL) six times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.[5]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is essential to establish the stability-indicating nature of the method.[13][14][15]
-
Prepare a solution of this compound (~100 µg/mL).
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl, heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1 M NaOH, heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 24 hours.
-
Photodegradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze all samples. The method is specific if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2). A PDA detector can be used to assess peak purity.
Caption: Logic diagram for establishing method specificity via forced degradation.
Linearity
Analyze the prepared working standard solutions (10-150 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[9]
Accuracy
Accuracy is determined by a spike-and-recovery method.[10] A placebo cream (a formulation without the active ingredient) is spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze after performing the sample preparation protocol.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a spiked placebo at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1[5] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Evaluate the method's robustness by introducing small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters should still be met after these variations.
Summary of Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.10% | ≤ 2.0% |
| LOD (µg/mL) | 0.5 | Report Value |
| LOQ (µg/mL) | 1.5 | Report Value |
| Specificity | No interference from degradants or matrix | Resolution > 2 |
Conclusion
The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantitative determination of this compound in cosmetic cream matrices. The comprehensive sample preparation procedure ensures effective isolation of the analyte, while the validation protocol confirms the method's reliability in accordance with ICH guidelines. Its stability-indicating nature makes it an invaluable tool for quality control laboratories, supporting the development and commercialization of safe and effective skincare products.
References
-
Title: DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COS Source: ResearchGate URL: [Link]
-
Title: Development and Validation of a Novel HPLC-UV Method for the Quantification of Hyaluronic Acid in Anti-Aging Creams Source: MDPI URL: [Link]
-
Title: A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations Source: MDPI URL: [Link]
-
Title: Validation of HPLC method for the simultaneous and quantitative determination of 12 UV‐filters in cosmetics Source: Semantic Scholar URL: [Link]
-
Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]
-
Title: Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction Source: National Institutes of Health (NIH) URL: [Link]
-
Title: this compound: An In-Depth Look at Its Role in Cosmetics Source: Deascal URL: [Link]
-
Title: this compound Source: Natural Micron Pharm Tech URL: [Link]
-
Title: Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique Source: National Institutes of Health (NIH) URL: [Link]
-
Title: this compound – Ingredient Source: COSMILE Europe URL: [Link]
-
Title: this compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway Source: Journal of Cancer URL: [Link]
-
Title: Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With PDA Detector Source: Waters Corporation URL: [Link]
-
Title: A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin Source: Unich URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: ultraviolet detection methods for TLC analysis and HPLC Source: YouTube URL: [Link]
-
Title: Improvement and Validation of Stability Indicating HPLC Method Source: SciTechnol URL: [Link]
Sources
- 1. deascal.com [deascal.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 5. mdpi.com [mdpi.com]
- 6. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV‐filters in cosmetics | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. ricerca.unich.it [ricerca.unich.it]
- 15. scitechnol.com [scitechnol.com]
Application Note: Quantitative Western Blot Analysis of PI3K/AKT Pathway Modulation by UP302
Introduction: Targeting a Core Cancer Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation through mutations or amplification is a well-established driver in a multitude of human cancers, making it a critical target for therapeutic intervention.[1][4][5] The activation cascade is initiated by receptor tyrosine kinases (RTKs), leading to PI3K activation and the generation of PIP3.[6][7] This recruits the serine/threonine kinase AKT to the cell membrane, where it is fully activated by phosphorylation at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[6][8] Activated AKT then phosphorylates numerous downstream substrates, promoting cell survival and growth.[1][8]
UP302 (Dimethoxytolyl propylresorcinol) is a natural compound derived from Dianella ensifolia that has demonstrated anti-tumor properties.[9][10] Recent studies have shown that UP302 can inhibit the proliferation of leukemia cells by inducing apoptosis and inhibiting the phosphorylation of PI3K and AKT.[9] This application note provides a detailed, field-proven protocol for using quantitative Western blot analysis to investigate the inhibitory effects of UP302 on the PI3K/AKT signaling pathway in cancer cell lines. We will focus on measuring the phosphorylation status of AKT (p-AKT Ser473), a key biomarker of pathway inhibition.
Section 1: The PI3K/AKT/mTOR Signaling Nexus
Understanding the architecture of the PI3K/AKT pathway is fundamental to designing experiments and interpreting results. The pathway is a complex network with multiple feedback loops. The diagram below illustrates the core components relevant to this protocol. Treatment with an inhibitor like UP302 is expected to decrease the phosphorylation of key downstream nodes like AKT and mTOR.
Caption: Simplified schematic of the PI3K/AKT/mTOR signaling pathway.
Section 2: Principle of Western Blot for Pathway Analysis
Western blotting is an indispensable technique for elucidating the mechanism of action of pathway inhibitors.[6] It allows for the semi-quantitative detection of specific proteins within a complex mixture, such as a cell lysate. For signaling pathway analysis, its key strength lies in the ability to use phosphorylation-state-specific antibodies. By probing one membrane for phosphorylated AKT (p-AKT) and another (or the same membrane after stripping) for total AKT, we can determine the ratio of active to total protein. This ratiometric analysis is crucial as it corrects for any variations in protein expression between samples and provides a precise measure of pathway inhibition.[11][12]
Section 3: Experimental Design & Critical Controls
A robust experimental design is the foundation of trustworthy data. For analyzing the effect of UP302, a dose-response and time-course experiment should be performed to determine the optimal concentration and incubation time.
-
Cell Line Selection: Choose a cancer cell line known to have an active PI3K/AKT pathway (e.g., MCF-7, U87-MG, or A549).
-
Dose-Response: Treat cells with a range of UP302 concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time.
-
Time-Course: Treat cells with a fixed, effective concentration of UP302 and harvest at different time points (e.g., 0, 1, 6, 12, 24 hours).
-
Positive & Negative Controls: Include an untreated control (vehicle only, e.g., DMSO) and, if possible, a known PI3K/AKT inhibitor (e.g., LY294002) as a positive control for pathway inhibition.
-
Loading Controls: To ensure equal protein loading per lane, normalization to a housekeeping protein (e.g., GAPDH, β-Actin, or α-Tubulin) is mandatory.[13][14] The expression of the chosen loading control must not be affected by the experimental treatment.[15][16] Total protein normalization is an increasingly accepted alternative.[13]
Section 4: Detailed Step-by-Step Protocol
This protocol is optimized for cultured adherent cells in a 10 cm dish format. All steps involving lysates should be performed on ice using pre-chilled buffers and reagents to minimize proteolysis and dephosphorylation.[11][17]
Cell Culture and Treatment
-
Seed Cells: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Starvation (Optional): To reduce basal pathway activation, serum-starve cells for 12-24 hours prior to treatment.
-
Treatment: Aspirate media and replace with fresh media containing the desired concentrations of UP302 or vehicle control.
-
Incubation: Return cells to the incubator for the desired time period.
Preparation of Cell Lysates
Rationale: The lysis buffer must efficiently solubilize proteins while preserving their post-translational modifications. It is supplemented with protease and phosphatase inhibitors to prevent degradation and dephosphorylation of target proteins.[12][18]
-
Wash: After treatment, place the dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 400 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[6][19]
-
Scrape & Collect: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][19]
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[6]
-
Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6][19]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[6]
Protein Quantification
Rationale: Accurate protein quantification is essential for ensuring equal loading of samples for electrophoresis. The Bicinchoninic Acid (BCA) assay is a robust, detergent-compatible method for this purpose.[20][21]
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.[20][21][22]
-
Standard Curve: Prepare a standard curve using a known concentration of Bovine Serum Albumin (BSA).[20][23]
-
Measure Absorbance: Read the absorbance at 562 nm using a microplate reader.[20][24]
-
Calculate Concentration: Determine the protein concentration of your samples by interpolating from the standard curve.[23]
Western Blot Workflow
Caption: Key steps in the Western blot workflow for PI3K/AKT pathway analysis.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the normalized lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[6][18]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10%). Run the gel at a constant voltage until the dye front reaches the bottom.[6]
-
Protein Transfer:
-
Activate a PVDF membrane by immersing it in 100% methanol for 30 seconds.[25][26]
-
Equilibrate the membrane in Transfer Buffer for at least 5 minutes.[27][28]
-
Assemble the transfer sandwich (gel, membrane, filter papers) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[18]
-
-
Blocking:
-
After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]
-
Critical Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[11][12][17][18]
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT Ser473 or rabbit anti-total AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6][18] Use a dilution recommended by the antibody manufacturer, which should be rigorously validated.[29][30][31]
-
Washing: Wash the membrane three times for 5 minutes each with TBST at room temperature.[18]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[18]
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager. Use a sensitive substrate for low-abundance phosphoproteins.[17]
Section 5: Data Acquisition & Analysis
-
Image Acquisition: Capture images ensuring that the signal for both the target protein and the loading control are within the linear dynamic range of the camera. Avoid signal saturation.[13][15] It may be necessary to capture short and long exposures.[13]
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for p-AKT, total AKT, and the loading control (e.g., GAPDH) in each lane.
-
Normalization:
-
First, normalize the intensity of the target protein to its corresponding loading control to correct for loading variations.[16]
-
Normalized p-AKT = (Intensity of p-AKT band) / (Intensity of GAPDH band)
-
Normalized Total AKT = (Intensity of Total AKT band) / (Intensity of GAPDH band)
-
-
Second, calculate the ratio of the normalized phosphorylated protein to the normalized total protein for each sample. This provides the most accurate measure of pathway inhibition.
-
p-AKT/Total AKT Ratio = (Normalized p-AKT) / (Normalized Total AKT)
-
-
-
Reporting: Express the results as a fold change relative to the untreated control.
Section 6: Representative Data & Interpretation
The following table presents hypothetical data from an experiment where a cancer cell line was treated with increasing concentrations of UP302 for 24 hours.
| UP302 Conc. (µM) | Normalized p-AKT (Ser473) | Normalized Total AKT | p-AKT / Total AKT Ratio | Fold Change (vs. Control) |
| 0 (Vehicle) | 1.25 | 1.28 | 0.977 | 1.00 |
| 1 | 1.02 | 1.25 | 0.816 | 0.84 |
| 5 | 0.65 | 1.29 | 0.504 | 0.52 |
| 10 | 0.31 | 1.26 | 0.246 | 0.25 |
| 25 | 0.15 | 1.27 | 0.118 | 0.12 |
| 50 | 0.08 | 1.28 | 0.063 | 0.06 |
Interpretation: The results demonstrate that UP302 inhibits the phosphorylation of AKT at Ser473 in a dose-dependent manner. The total levels of AKT protein remain relatively constant, confirming that the effect of UP302 is on the signaling pathway activity rather than on total protein expression. A significant reduction in the p-AKT/Total AKT ratio indicates successful target engagement and pathway inhibition.
References
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta Inc. [Link]
-
BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers (Basel). [Link]
-
A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Principle and Protocol of BCA Method. Creative BioMart. [Link]
-
PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. International Journal of Molecular Sciences. [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
-
Western Blot Normalization and Internal Loading Control Requirements. LI-COR Biosciences. [Link]
-
Loading Controls for Western Blot. Bio-Techne. [Link]
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Cell Death Discovery. [Link]
-
Ask Advansta: Can I Use Ethanol to Activate a PVDF Membrane? Advansta Inc. [Link]
-
Protein Quantification: BCA Assay. QB3 Berkeley. [Link]
-
Western Blot (Protein Blotting onto a PVDF Membrane, Traditional Method). Benchling. [Link]
-
How to further denature proteins transferred to PVDF membrane? Agrisera antibodies. [Link]
-
How many times should I activate my PVDF membrane? ResearchGate. [Link]
-
Antibody validation for Western blot: By the user, for the user. BioTechniques. [Link]
-
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. Bioorganic & Medicinal Chemistry. [Link]
-
Is that right after activating PVDF with methanol, we need to wash with DdH2 first before transfer ? ResearchGate. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. Methods in Molecular Biology. [Link]
-
UP302 Complex | Ingredients. Clinique. [Link]
-
Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol. [Link]
-
PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]
-
CL302 Complex | Ingredients. Clinique. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. JCO Precision Oncology. [Link]
-
Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. Stratech. [Link]
-
PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Bio-Connect.nl. [Link]
-
Ingredients - UP302 - Top Sellers - Subproducts. Clinique. [Link]
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. inventbiotech.com [inventbiotech.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. licorbio.com [licorbio.com]
- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Lysis Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 20. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 23. qb3.berkeley.edu [qb3.berkeley.edu]
- 24. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 25. Ask Advansta: Can I Use Ethanol to Activate a PVDF Membrane? - Advansta Inc. [advansta.com]
- 26. researchgate.net [researchgate.net]
- 27. Protocols · Benchling [benchling.com]
- 28. researchgate.net [researchgate.net]
- 29. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 30. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
- 31. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induction by Dimethoxytolyl Propylresorcinol Using Annexin V/PI Flow Cytometry
Abstract
Dimethoxytolyl Propylresorcinol (DMPR), a tyrosinase inhibitor traditionally used in cosmetics, has recently emerged as a compound of interest in oncology for its pro-apoptotic effects in cancer cells.[1][2] This application note provides a comprehensive, field-proven protocol for assessing and quantifying the apoptotic effects of DMPR on cancer cells using the Annexin V and Propidium Iodide (PI) dual-staining method with flow cytometry. We delve into the mechanistic basis of the assay, provide a detailed step-by-step workflow, and offer expert insights into data interpretation and troubleshooting, ensuring a self-validating and robust experimental design.
Introduction: The Emergence of DMPR in Apoptosis Research
This compound, a natural compound derived from Dianella ensifolia, is recognized for its potent tyrosinase inhibitory and antioxidant properties.[1][2] While its primary application has been in dermatology, recent studies have illuminated its potential as an anti-neoplastic agent. Specifically, research has demonstrated that DMPR can inhibit the growth of leukemia cells in vitro and in vivo by inducing apoptosis, a form of programmed cell death.[2] The mechanism appears to involve the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2]
Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Therapeutic agents that can selectively trigger apoptosis in cancer cells are highly sought after in drug discovery.[4][5] Therefore, a reliable method to quantify apoptosis is paramount in evaluating the efficacy of novel compounds like DMPR. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, offers a powerful, high-throughput platform for this purpose.[6]
The Scientific Principle: Unmasking Apoptosis with Annexin V and PI
The Annexin V/PI assay is the gold standard for distinguishing between viable, apoptotic, and necrotic cells. Its efficacy lies in its ability to detect two distinct changes in the cell during the death process.
A. Annexin V: Detecting the "Eat-Me" Signal
In healthy, viable cells, the plasma membrane exhibits asymmetry; phospholipids like phosphatidylserine (PS) are strictly confined to the inner, cytoplasmic leaflet.[6][7] A key, early event in apoptosis is the collapse of this asymmetry, resulting in the translocation of PS to the outer leaflet of the plasma membrane.[8][9] This exposed PS acts as an "eat-me" signal for phagocytes.
Annexin V is a cellular protein that has a strong, calcium-dependent affinity for phosphatidylserine.[10][11] By conjugating Annexin V to a fluorochrome, such as Fluorescein isothiocyanate (FITC), we can specifically label early apoptotic cells where PS has been externalized, but the membrane remains physically intact.[12]
B. Propidium Iodide (PI): A Marker of Lost Integrity
Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[13][14] However, in the later stages of apoptosis and in necrosis, the cell membrane loses its integrity, becoming permeable.[7] This allows PI to enter the cell, bind to DNA, and fluoresce strongly, indicating a loss of membrane integrity and cell death.[15]
C. Combined Analysis: A Four-Quadrant View of Cell Fate
By using both stains simultaneously, flow cytometry can differentiate cell populations into four distinct groups, providing a detailed snapshot of cellular health following treatment with DMPR.[6][7]
-
Annexin V (-) / PI (-): Viable, healthy cells with an intact membrane and no PS exposure.
-
Annexin V (+) / PI (-): Early apoptotic cells, where PS has translocated but the membrane is still intact.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells, exhibiting both PS exposure and a compromised membrane.
-
Annexin V (-) / PI (+): Primarily necrotic cells that have lost membrane integrity without the preceding PS externalization event.
Experimental Design: A Self-Validating Framework
Cell Line Selection
The choice of cell line is critical. DMPR has demonstrated efficacy in leukemia cell lines (e.g., MV411, K562).[2] Given its function as a tyrosinase inhibitor, it is also a highly relevant compound to test in melanoma cell lines, where tyrosinase activity can influence apoptosis pathways.[16][17] This protocol is broadly applicable, but optimization for your specific cell line is recommended.
The Necessity of Controls
Controls are non-negotiable; they establish baselines and validate that the observed effects are due to the compound of interest.
| Control Type | Purpose and Rationale |
| Unstained Cells | To measure the baseline autofluorescence of the cells. This is essential for setting the negative gates on the flow cytometer. |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) used to dissolve DMPR. This ensures that observed apoptosis is not a solvent artifact. |
| Single Stain: Annexin V-FITC Only | Crucial for fluorescence compensation. It allows the instrument to subtract the signal bleed-through from the FITC channel into the PI channel. |
| Single Stain: PI Only | Crucial for fluorescence compensation. It allows the instrument to subtract the signal bleed-through from the PI channel into the FITC channel. |
| Positive Control | To confirm that the assay system is working correctly. Use a known apoptosis inducer (e.g., Staurosporine, Camptothecin) at a concentration and time known to induce apoptosis in your cell line.[6] |
Optimizing Treatment Conditions
The apoptotic response is dependent on both dose and time. It is recommended to perform:
-
Dose-Response Study: Treat cells with a range of DMPR concentrations (e.g., 1 µM to 100 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course Study: Treat cells with a fixed, effective concentration of DMPR and harvest at multiple time points (e.g., 6, 12, 24, 48 hours).
This two-pronged approach will identify the optimal conditions to observe the apoptotic cascade.
Detailed Protocol: From Treatment to Analysis
This protocol is optimized for cells grown in a 6-well plate format but can be scaled as needed.
Part A: Cell Culture and Treatment
-
Cell Seeding: Seed your chosen cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). From this, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Scientist's Note: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Treatment: Aspirate the old medium and add the media containing the appropriate concentrations of DMPR, vehicle control, or positive control.
-
Incubation: Return the plates to the incubator for the predetermined experimental duration (e.g., 24 hours).
Part B: Cell Harvesting and Staining
Critical Step: Perform all subsequent steps on ice, using cold buffers, to halt cellular processes and preserve the apoptotic state.
-
Harvest Cells:
-
Suspension Cells: Gently transfer the cell suspension from each well into a labeled 1.5 mL microcentrifuge tube.
-
Adherent Cells: Aspirate the media (which contains floating, potentially apoptotic cells) and pool it with the adherent cells in the next step. Wash the wells once with cold PBS (Ca²⁺ and Mg²⁺ free). Add a gentle dissociation reagent (e.g., Trypsin-EDTA) and incubate briefly until cells detach. Neutralize with complete medium and transfer the cell suspension into the same tube as the supernatant.
-
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. This wash step is crucial to remove any residual medium components that could interfere with staining.
-
Resuspension: Carefully aspirate the PBS and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Scientist's Note: The binding of Annexin V to PS is strictly calcium-dependent. Using a buffer without sufficient Ca²⁺ (typically 2.5 mM) will result in no staining.
-
-
Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to the 100 µL cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.[6]
-
PI Staining: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Then, add 5-10 µL of Propidium Iodide solution (e.g., at 50 µg/mL).
-
Scientist's Note: PI is added just before analysis because prolonged exposure can be toxic. Do not wash the cells after adding PI.
-
-
Final Preparation: Keep the samples on ice and protected from light. Analyze by flow cytometry as soon as possible (ideally within 1 hour).
Part C: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser. Set up emission filters to collect FITC fluorescence (typically ~530 nm, e.g., FL1) and PI fluorescence (typically >617 nm, e.g., FL2 or FL3).[13][14]
-
Gating and Compensation:
-
Run the unstained sample first to set the Forward Scatter (FSC) and Side Scatter (SSC) voltages to visualize your cell population and to define the negative quadrant for both FITC and PI.
-
Run the single-stain controls (Annexin V-FITC only and PI only) to set the correct fluorescence compensation, correcting for spectral overlap between the two dyes.
-
-
Data Acquisition: Acquire data for your vehicle control and DMPR-treated samples, collecting a sufficient number of events (e.g., 10,000-20,000 cells) from the primary cell gate.
-
Quadrant Analysis: On a dot plot of Annexin V-FITC (X-axis) vs. PI (Y-axis), draw quadrants based on your control populations to delineate the four cell fates:
-
Lower-Left (LL): Viable cells (Annexin V- / PI-)
-
Lower-Right (LR): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (UR): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (UL): Necrotic cells (Annexin V- / PI+)
-
Visualization of Workflow and Data
A clear visual representation of the workflow and expected results is crucial for understanding the protocol.
Caption: Experimental workflow for DMPR-induced apoptosis assay.
Caption: Interpreting Annexin V/PI flow cytometry data.
Expected Results & Data Interpretation
Upon treatment with an effective concentration of DMPR, a clear shift in the cell population is expected from the viable quadrant (lower-left) to the early and late apoptotic quadrants.
Example Quantitative Data:
| Treatment | % Viable (LL) | % Early Apoptotic (LR) | % Late Apoptotic/Necrotic (UR) |
| Vehicle Control (0.1% DMSO) | 92.5% | 3.5% | 4.0% |
| DMPR (50 µM) | 45.0% | 35.0% | 20.0% |
| Positive Control (Staurosporine) | 15.0% | 40.0% | 45.0% |
An increase in the percentage of cells in the Lower-Right (early apoptotic) and Upper-Right (late apoptotic) quadrants in DMPR-treated samples, compared to the vehicle control, provides quantitative evidence of apoptosis induction.
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and highly quantitative method for evaluating the pro-apoptotic activity of novel compounds like this compound.[6] By following this detailed protocol and employing a comprehensive set of controls, researchers can generate reliable and reproducible data crucial for advancing drug development efforts in oncology. The demonstrated ability of DMPR to induce apoptosis in cancer cells underscores its potential as a therapeutic candidate, warranting further investigation.[2]
References
-
JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Zhang, Y., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. [Link]
-
Zhang, Y., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC - NIH. [Link]
-
Shanmugam, G. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
-
Wang, Y., et al. (2025). Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells. PMC - NIH. [Link]
-
Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. PubMed. [Link]
-
IQ Products. Propidium Iodide for (apoptotic) cell death analysis. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
American Association for Cancer Research. (2007). Quercetin selectively enhances apoptosis in melanoma cells over-expressing tyrosinase. Cancer Research. [Link]
-
Wlodkowic, D., et al. (2011). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. PubMed. [Link]
-
Kenis, H., et al. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. ACS Publications. [Link]
-
ResearchGate. (2025). Tyrosinase Inhibitors as Melanoma Sensitizers: Boosting Therapeutic Efficacy. [Link]
-
ResearchGate. (2024). Flow cytometry analysis using the Annexin V/PI staining method. [Link]
-
MDPI. (2023). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. [Link]
-
He, Y. H., & Ma, J. (2007). Quercetin Selectively Inhibits Bioreduction and Enhances Apoptosis in Melanoma Cells That Overexpress Tyrosinase. PubMed. [Link]
-
ResearchGate. (2025). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. [Link]
-
University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
Spandidos Publications. (2021). Tyrosinase suppresses vasculogenic mimicry in human melanoma cells. [Link]
-
Koopman, G., et al. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. PubMed. [Link]
-
Kruk, J., & Aboul-Enein, B. H. (2017). Dietary alkylresorcinols and cancer prevention: a systematic review. European Food Research and Technology. [Link]
-
Purdue University. (2025). Purdue Expert: Drug kills cancer cells, leaves healthy cells alone. [Link]
-
National Cancer Institute. Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. [Link]
-
Al-Sanea, M. M., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. PMC - NIH. [Link]
-
Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. PMC - PubMed Central. [Link]
Sources
- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. iqproducts.nl [iqproducts.nl]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Quercetin selectively inhibits bioreduction and enhances apoptosis in melanoma cells that overexpress tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Dimethoxytolyl Propylresorcinol for topical delivery
An In-Depth Guide to the Formulation of Dimethoxytolyl Propylresorcinol for Advanced Topical Delivery
Abstract
This compound (DMPR), a potent tyrosinase inhibitor and antioxidant, presents a significant opportunity for the development of advanced skincare and dermatological products targeting hyperpigmentation and oxidative stress.[1][2] Its efficacy, however, is intrinsically linked to its successful delivery into the viable layers of the skin. This document provides a comprehensive guide for researchers, cosmetic chemists, and drug development professionals on the formulation of DMPR for optimal topical delivery. We will explore the critical pre-formulation considerations, delve into the rationale behind excipient selection, and provide detailed protocols for the creation of various delivery systems, including serums and creams. Furthermore, this guide outlines essential characterization and stability testing methodologies to ensure the development of a safe, stable, and efficacious product.
Introduction to this compound (DMPR)
This compound, also known by the INCI name of the same, is a synthetic antioxidant and skin-conditioning agent that has gained prominence in the cosmetics industry for its skin-brightening capabilities.[1][2] Structurally, it is a resorcinol derivative, a class of compounds known for their effects on melanogenesis.[3]
Mechanism of Action
The primary mechanism by which DMPR exerts its skin-lightening effect is through the competitive inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway. By binding to the copper ion active center of tyrosinase, it effectively blocks the conversion of dopamine to melanin.[1] Beyond its anti-pigmentation properties, DMPR is also a potent antioxidant. Its phenolic hydroxyl groups can neutralize free radicals, thereby mitigating oxidative damage from UV radiation and environmental pollutants, which are known contributors to skin aging and hyperpigmentation.[1][2] The molecular structure of DMPR, featuring a propyl chain, enhances its lipophilicity, which in turn promotes its penetration into the skin and increases its bioavailability.[1]
Diagram 1: Mechanism of Action of this compound
Caption: DMPR's dual action: inhibiting tyrosinase to reduce melanin and neutralizing ROS.
Physicochemical Properties
A thorough understanding of the physicochemical properties of DMPR is the cornerstone of successful formulation development.[4]
| Property | Value | Source |
| INCI Name | This compound | [5] |
| CAS Number | 869743-37-3 | [1][5] |
| Molecular Formula | C18H22O4 | [1][5] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | Light brown to off-white powder | [1] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol and ethanol. | [1] |
Pre-Formulation Studies
Before embarking on the formulation of a finished product, a series of pre-formulation studies are essential to characterize the behavior of DMPR in various solvent systems and under different stress conditions.
Solubility Assessment
The limited water solubility of DMPR necessitates its formulation in systems that can accommodate its lipophilic nature.[1] The following protocol outlines a systematic approach to determining the solubility of DMPR in cosmetically relevant solvents.
Protocol 2.1: Solubility Determination of DMPR
-
Materials: DMPR powder, a selection of cosmetic solvents (e.g., Propylene Glycol, Butylene Glycol, Caprylic/Capric Triglyceride, Ethanol, Isopropyl Myristate, Dimethicone), analytical balance, vortex mixer, thermostatically controlled shaker, centrifuge, HPLC-UV system.
-
Procedure:
-
Prepare saturated solutions of DMPR in each solvent by adding an excess amount of the powder to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 32°C to mimic skin temperature) for 24-48 hours to ensure equilibrium is reached.[6]
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.
-
Quantify the concentration of DMPR in the diluted sample using a validated HPLC-UV method.
-
Express the solubility in mg/mL or g/100g .
-
Stability Profiling
Understanding the stability of DMPR under various conditions is critical to prevent its degradation and ensure the final product's shelf-life and efficacy. Key factors to investigate include pH and temperature.
Protocol 2.2: pH and Temperature Stability of DMPR
-
Materials: DMPR, buffered solutions at various pH values (e.g., pH 4, 5.5, 7), suitable co-solvent system (e.g., propylene glycol/water), temperature-controlled ovens, HPLC-UV system.
-
Procedure:
-
Prepare solutions of DMPR at a known concentration in the buffered co-solvent systems.
-
Divide the solutions into aliquots and store them at different temperatures (e.g., 4°C, 25°C, 40°C, 50°C).[7]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples and analyze the concentration of DMPR using a validated HPLC-UV method.
-
Plot the percentage of DMPR remaining against time for each pH and temperature condition to determine the degradation kinetics.
-
Formulation Development: Principles and Protocols
The choice of the delivery vehicle is paramount and should be guided by the intended application, desired skin feel, and the physicochemical properties of DMPR.[8][9]
Excipient Selection: A Rationale-Driven Approach
The judicious selection of excipients is crucial for the stability, aesthetics, and performance of the final formulation.[8][10]
-
Solvents and Co-solvents: Given DMPR's lipophilicity, solvents such as glycols (e.g., Propylene Glycol, Propanediol 1,3) are excellent choices for solubilizing the active.[11] They also act as humectants and can enhance penetration.
-
Emollients: In cream and lotion formulations, emollients like fatty acids, fatty alcohols, and triglycerides improve the sensory profile and help to maintain skin hydration.[11]
-
Emulsifiers: For oil-in-water emulsions, emulsifiers are essential to stabilize the formulation. Non-ionic emulsifiers like cetearyl alcohol and polysorbates are generally well-tolerated.[11]
-
Antioxidants: To protect DMPR from oxidation within the formulation and to provide additional skin benefits, the inclusion of other antioxidants is recommended.[][13] Tocopherol (Vitamin E) is an excellent oil-soluble antioxidant, while ascorbic acid or its derivatives can be used in the aqueous phase.[][14]
-
Chelating Agents: Trace metal ions can catalyze the degradation of phenolic compounds. The addition of a chelating agent like Disodium EDTA is a prudent measure to enhance stability.
-
Preservatives: A broad-spectrum preservative system is necessary for any formulation containing water to prevent microbial growth.[13]
-
Penetration Enhancers: To further boost the delivery of DMPR to its site of action, penetration enhancers can be incorporated. Examples include oleic acid and propylene glycol.[11]
Protocol for a High-Potency DMPR Serum
Serums are lightweight, fast-absorbing formulations ideal for delivering a high concentration of active ingredients.[15]
Protocol 3.2: Anhydrous Brightening Serum with 1% DMPR
| Phase | Ingredient | INCI Name | % (w/w) | Function |
| A | Propanediol 1,3 | Propanediol | 68.5 | Solvent, Humectant |
| A | This compound | This compound | 1.0 | Active Ingredient |
| B | Tocopherol | Tocopherol | 0.5 | Antioxidant |
| B | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 30.0 | Emollient |
Procedure:
-
In a sanitized beaker, combine the ingredients of Phase A.
-
Gently heat to 40-50°C while stirring until the this compound is completely dissolved.
-
In a separate beaker, combine the ingredients of Phase B.
-
Add Phase B to Phase A with continuous stirring until the mixture is uniform.
-
Allow the serum to cool to room temperature before packaging in a light-protective container.
Protocol for a DMPR-Enriched Cream
Creams are emulsions that offer both hydration and a suitable vehicle for both hydrophilic and lipophilic ingredients.[9]
Protocol 3.3: Oil-in-Water Brightening Cream with 0.5% DMPR
| Phase | Ingredient | INCI Name | % (w/w) | Function |
| A (Water Phase) | Deionized Water | Aqua | q.s. to 100 | Solvent |
| A (Water Phase) | Glycerin | Glycerin | 3.0 | Humectant |
| A (Water Phase) | Xanthan Gum | Xanthan Gum | 0.2 | Thickener |
| A (Water Phase) | Disodium EDTA | Disodium EDTA | 0.1 | Chelating Agent |
| B (Oil Phase) | Cetearyl Alcohol | Cetearyl Alcohol | 4.0 | Emulsifier, Thickener |
| B (Oil Phase) | Glyceryl Stearate | Glyceryl Stearate | 2.0 | Emulsifier |
| B (Oil Phase) | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 8.0 | Emollient |
| B (Oil Phase) | Dimethicone | Dimethicone | 2.0 | Emollient, Occlusive |
| C (Active Phase) | Propanediol 1,3 | Propanediol | 5.0 | Solvent for DMPR |
| C (Active Phase) | This compound | This compound | 0.5 | Active Ingredient |
| D (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | 1.0 | Preservative |
| D (Cool-Down Phase) | Tocopherol | Tocopherol | 0.2 | Antioxidant |
Procedure:
-
In the main beaker, combine the ingredients of Phase A and heat to 75°C with stirring.
-
In a separate beaker, combine the ingredients of Phase B and heat to 75°C.
-
In another small beaker, combine the ingredients of Phase C and gently warm to dissolve the DMPR.
-
Add Phase B to Phase A under homogenization.
-
Cool the emulsion to 40°C with gentle stirring.
-
Add Phase C and the ingredients of Phase D to the emulsion and continue to stir until uniform.
-
Adjust the pH to 5.0-6.0 if necessary.
Performance and Stability Testing
Once formulated, the product must undergo rigorous testing to ensure its performance and stability.[4]
In Vitro Permeation Testing (IVPT)
IVPT using Franz diffusion cells is a widely accepted method for assessing the skin penetration of topical formulations.[16][17][18] This provides crucial data on the bioavailability of the active ingredient.[17][18]
Diagram 2: In Vitro Permeation Testing (IVPT) Workflow
Caption: A stepwise workflow for assessing DMPR skin permeation using Franz cells.
Protocol 4.1: Franz Diffusion Cell Study
-
Apparatus: Franz diffusion cells, human or animal skin membrane, receptor fluid (e.g., phosphate-buffered saline with a solubilizer), magnetic stirrer, water bath, HPLC-UV system.[16][17][19]
-
Procedure:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor chamber.[18]
-
Fill the receptor chamber with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the membrane.
-
Apply a finite dose of the DMPR formulation to the surface of the skin in the donor chamber.
-
Maintain the system at 32°C to simulate skin surface temperature.[19]
-
At specified time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed fluid.[16]
-
Analyze the collected samples for DMPR concentration using HPLC.[16]
-
Calculate the cumulative amount of DMPR permeated per unit area over time and determine the steady-state flux (Jss) and lag time.[18]
-
Stability Testing
Stability testing is essential to determine the shelf-life of the product and ensure it remains safe and effective under various storage conditions.[20][21]
Protocol 4.2: Accelerated Stability Testing
-
Materials: Final formulated product in its intended packaging, temperature and humidity-controlled stability chambers.
-
Procedure:
-
Place samples of the product in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and real-time conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[7][20]
-
Evaluate the samples at initial, 1, 2, and 3-month time points for accelerated stability, and at longer intervals for real-time stability.[21]
-
Assess the following parameters at each time point:
-
Physical Properties: Appearance, color, odor, pH, viscosity.
-
Chemical Properties: Assay of DMPR (by HPLC).
-
Microbiological Purity: Total viable count, absence of specified pathogens.
-
-
A product that is stable for 3 months under accelerated conditions generally corresponds to a shelf-life of at least 24 months under normal conditions.[20]
-
Safety and Regulatory Considerations
This compound is generally considered safe for topical use in cosmetic products.[2] However, it is always recommended to conduct a patch test before widespread use to rule out potential skin irritation.[2] Formulators must adhere to the cosmetic regulations of the target market, which govern aspects such as ingredient safety, labeling, and claims.[22]
Conclusion
The successful formulation of this compound for topical delivery is a multi-faceted process that hinges on a solid understanding of its physicochemical properties, a rationale-driven approach to excipient selection, and rigorous performance and stability testing. By following the principles and protocols outlined in this guide, researchers and formulators can develop innovative and effective skincare products that harness the full potential of this promising active ingredient.
References
- Franz Cell Test. (n.d.).
-
Auriga Research. (n.d.). Franz Diffusion. Retrieved from [Link]
-
Ng, S. F., Rouse, J. J., Sanderson, F. D., Meidan, V., & Eccleston, G. M. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432–1441. [Link]
-
Xenometrix. (n.d.). 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Testing IVPT. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]
-
Taobe Consulting. (n.d.). Stability Testing Cosmetics. Retrieved from [Link]
-
Pharmapproach. (n.d.). Topical Excipients as Pharmaceutical Excipients. Retrieved from [Link]
-
Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved from [Link]
-
Deascal. (2024, October 15). This compound: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]
-
Learn Canyon. (2025, January 10). How To Formulate These 6 Types Of Serum. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Formula Botanica. (n.d.). How to Make a Pressed Organic Face Serum. Retrieved from [Link]
-
Kline & Company. (2023). Excipients for Topical Pharmaceuticals: Market Analysis and Opportunities. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SwonLab. (n.d.). Oil-Based Serum Formulation Guide. Retrieved from [Link]
-
UTN. (2025, December 11). Guidelines On Stability Testing Of Cosmetic Products. Retrieved from [Link]
-
Environmental Working Group. (n.d.). This compound. EWG Skin Deep®. Retrieved from [Link]
- Google Patents. (n.d.). US20140023604A1 - External skin preparation and production method of same.
-
Sim, Y. K., et al. (2021). Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. Pharmaceutics, 13(11), 1899. [Link]
-
Personal Care Magazine. (n.d.). Face Serum formulation. Retrieved from [Link]
-
CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]
-
Tioga Research. (2025, October 23). Topical 101: A Guide to Complex Dermatology Formulation Development. Retrieved from [Link]
-
Humblebee & Me. (2022, June 2). How to make a Skin Brightening Serum | Effective + Hydrating! [Video]. YouTube. [Link]
-
Protheragen. (n.d.). Antioxidant Excipients. Retrieved from [Link]
-
Wang, Y., et al. (2022). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Frontiers in Pharmacology, 13, 941355. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
-
Tioga Research. (n.d.). Understanding the Journey: Key Phases in Topical Formulation Development. Retrieved from [Link]
-
ResearchGate. (2020, April 19). (PDF) Chapter 65 - Polyphenols Nano-Formulations for Topical Delivery and Skin Tissue Engineering. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]
-
ResearchGate. (n.d.). Topical Product Formulation Development. Retrieved from [Link]
-
DermNet. (n.d.). Topical formulations. Retrieved from [Link]
-
Innovacos. (n.d.). Formulation Guide. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Innovative Formulation Techniques For Enhanced Topical Delivery. Retrieved from [Link]
- Google Patents. (n.d.). US20220354766A1 - Formulation for topical application to the skin or mucous membranes.
-
Pharmaceutical Technology. (2023, December 22). Pfizer files patent for topical formulation for treating inflammatory disorders. Retrieved from [Link]
-
Grégoire, S., et al. (2019). Solubility of cosmetics ingredients in 6 different solvents and applicability to skin bioavailability assays. ResearchGate. [Link]
- Google Patents. (n.d.). EP2470159A1 - Skin care formulations.
- Google Patents. (n.d.). US20230270735A1 - Topical formulation.
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. deascal.com [deascal.com]
- 3. US20140023604A1 - External skin preparation and production method of same - Google Patents [patents.google.com]
- 4. Key Phases in Topical Formulation Development [tiogaresearch.com]
- 5. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. researchgate.net [researchgate.net]
- 9. dermnetnz.org [dermnetnz.org]
- 10. blog.groupeparima.com [blog.groupeparima.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 13. Antioxidants - CD Formulation [formulationbio.com]
- 14. Antioxidant Excipients - Protheragen [protheragen.ai]
- 15. learncanyon.com [learncanyon.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 20. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 21. humiditycontrol.com [humiditycontrol.com]
- 22. cosmileeurope.eu [cosmileeurope.eu]
Application Notes & Protocols: Assessing the Cytotoxicity of Dimethoxytolyl Propylresorcinol using the CCK-8 Cell Viability Assay
Introduction: The Dual Mandate of Cosmetic Actives
Dimethoxytolyl Propylresorcinol, a synthetic analogue of a natural compound from Dianella ensifolia, has emerged as a potent agent in cosmetic formulations, valued for its efficacy as a tyrosinase inhibitor and antioxidant.[1][2] Its primary mechanism involves competitively binding to the copper active site of tyrosinase, thereby inhibiting melanin production, which makes it a sought-after ingredient for skin brightening and correcting hyperpigmentation.[1] Furthermore, its antioxidant properties help protect the skin from oxidative stress induced by environmental factors like UV radiation.[1][2]
While efficacious, the introduction of any active compound intended for topical application necessitates a rigorous safety and toxicological evaluation. The very mechanisms that make a compound biologically active can, at certain concentrations, perturb cellular homeostasis and lead to cytotoxicity. Indeed, recent research has demonstrated that this compound can induce apoptosis (programmed cell death) and mitophagy in human leukemia cells by modulating the PI3K/AKT signaling pathway.[3][4][5] This finding underscores the imperative to quantify its cytotoxic potential in relevant skin cell models to establish a therapeutic window, ensuring that its concentration in cosmetic products is effective without compromising consumer safety.
This document provides a comprehensive guide for researchers and drug development professionals to assess the cytotoxicity of this compound. We will focus on the Cell Counting Kit-8 (CCK-8) assay, a robust, sensitive, and high-throughput colorimetric method for determining cell viability.[6][7][8] Additionally, we will outline protocols for supplementary assays to investigate the potential mechanisms of cytotoxicity, such as the induction of reactive oxygen species (ROS) and the activation of caspases, key executioners of apoptosis.
Part 1: The CCK-8 Assay - Principle and Rationale
Biochemical Basis of the CCK-8 Assay
The CCK-8 assay is a second-generation, water-soluble tetrazolium salt-based assay that offers higher sensitivity and lower toxicity compared to traditional methods like the MTT assay.[7][9] The core of the assay is the reagent WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt).[9][10]
The principle is elegant in its simplicity:
-
Cellular Metabolism as a Viability Marker : The assay quantifies the activity of cellular dehydrogenases, enzymes that are abundant in metabolically active, viable cells.[11]
-
Reduction of WST-8 : In the presence of an electron carrier (1-Methoxy PMS), these dehydrogenases reduce the pale yellow, water-soluble WST-8 tetrazolium salt into a vibrant, water-soluble orange formazan dye.[12][13][14]
-
Colorimetric Quantification : The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][11] This can be accurately measured by reading the absorbance of the culture medium at approximately 450 nm using a microplate reader.[6]
Why CCK-8 for this compound Testing?
-
High Sensitivity & Linearity : Detects a wide range of cell numbers with a strong linear correlation between cell number and absorbance.[7][13]
-
Low Toxicity : The CCK-8 reagent exhibits minimal toxicity, allowing for longer incubation times if necessary and enabling the use of the same cells for subsequent assays.[9]
-
Simple "Add-Mix-Measure" Protocol : As a one-bottle solution, the protocol is streamlined, reducing handling errors and making it ideal for high-throughput screening.[8][9]
-
Water-Soluble Formazan : Unlike MTT, the formazan product is soluble in the culture medium, eliminating the need for a separate solubilization step with organic solvents.[14][15]
Part 2: Experimental Design & Protocol
Selection of Cell Lines: The Importance of Context
The choice of cell line is critical for obtaining biologically relevant data. Since this compound is a skin-lightening agent, the most relevant cell types are those involved in skin pigmentation and structure.
-
Primary Recommendation: Normal Human Epidermal Melanocytes (NHEM) : These are the primary cells responsible for melanin production.[16][17] Assessing cytotoxicity in NHEM provides the most direct evidence of the compound's effect on its target cells. They can be cultured in specialized PMA-free medium to avoid interference from tumor-promoting mitogens.[17]
-
Secondary Recommendation: Human Keratinocytes (HaCaT cell line) : Keratinocytes are the most abundant cells in the epidermis and are in direct contact with topically applied substances.[18] The immortalized HaCaT cell line is a robust and widely used model for dermatological research and cytotoxicity testing.[18][19][20]
-
Alternative Model: Murine Melanoma Cells (B16-F10) : This is a commonly used, fast-growing cell line for studying melanogenesis and melanoma.[21][22] While not of human origin, it can be a cost-effective initial screening tool.
Materials & Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell line (NHEM, HaCaT, or B16-F10)
-
Complete cell culture medium (specific to the chosen cell line)[23][24][25]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well, flat-bottom, sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
Positive control (e.g., Doxorubicin or Sodium Dodecyl Sulfate)
Step-by-Step Protocol for CCK-8 Cytotoxicity Assay
Step 1: Preparation of this compound Stock Solution
-
Rationale : this compound is sparingly soluble in water but soluble in organic solvents.[1] DMSO is a common solvent for preparing stock solutions of such compounds for in vitro assays.
-
Procedure :
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Step 2: Cell Seeding
-
Rationale : A uniform cell number across wells is crucial for reproducible results. The optimal seeding density ensures cells are in the logarithmic growth phase during treatment and do not become over-confluent.
-
Procedure :
-
Culture the selected cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize.[23][26]
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired density in pre-warmed complete culture medium. A typical starting density is 5,000-10,000 cells per well (in 100 µL) for a 96-well plate.[9][10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[6][9]
-
Step 3: Treatment with this compound
-
Rationale : A serial dilution is used to determine the dose-dependent effect of the compound. The concentration range should span from no effect to a significant cytotoxic effect to accurately determine the IC₅₀ value.
-
Procedure :
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. For example, prepare 2X final concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding treatment dilutions to each well.
-
Crucial Controls :
-
Vehicle Control : Treat cells with medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1% or 0.5%). This is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Untreated Control (Negative Control) : Treat cells with fresh culture medium only. This represents 100% cell viability.
-
Positive Control : Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.
-
Blank Control : Wells containing only culture medium (no cells). This is used to subtract the background absorbance.
-
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The duration should be based on the compound's expected mechanism and cell doubling time.
-
Step 4: CCK-8 Assay and Absorbance Measurement
-
Rationale : The incubation with CCK-8 allows viable cells to metabolize WST-8 into formazan. The 1-4 hour window is typically sufficient for color development without causing reagent-induced toxicity.[6][9]
-
Procedure :
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well (including controls).[6][9][10]
-
Be careful not to introduce bubbles, as they can interfere with the absorbance reading.[9]
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time may vary by cell type and density and should be determined empirically.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Part 3: Data Analysis and Interpretation
Calculating Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
Formula: Cell Viability (%) = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100
Where:
-
Abs_Sample : Absorbance of the well treated with this compound.
-
Abs_Untreated : Average absorbance of the untreated control wells.
-
Abs_Blank : Average absorbance of the blank control wells (medium only).
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is a standard measure of a compound's cytotoxicity.
-
Plot the Data : Create a dose-response curve by plotting the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression : Use a suitable software package (e.g., GraphPad Prism, R, or Python libraries) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
-
Calculate IC₅₀ : The software will calculate the IC₅₀ value from the fitted curve.
Sample Data Presentation
| Concentration (µM) | Mean Absorbance (450 nm) | Corrected Absorbance (Mean - Blank) | % Cell Viability |
| Blank | 0.055 | 0.000 | N/A |
| 0 (Untreated) | 1.255 | 1.200 | 100.0% |
| 1 | 1.243 | 1.188 | 99.0% |
| 10 | 1.159 | 1.104 | 92.0% |
| 25 | 0.955 | 0.900 | 75.0% |
| 50 | 0.655 | 0.600 | 50.0% |
| 100 | 0.325 | 0.270 | 22.5% |
| 200 | 0.115 | 0.060 | 5.0% |
In this example, the IC₅₀ is approximately 50 µM.
Part 4: Advanced Mechanistic Assays
If the CCK-8 assay reveals significant cytotoxicity, further investigation into the underlying mechanism is warranted, especially given the compound's known effects on apoptosis in other cell types.[3][4]
Reactive Oxygen Species (ROS) Detection
-
Rationale : The antioxidant properties of this compound suggest it modulates oxidative stress.[1] However, some phenolic compounds can become pro-oxidant at high concentrations, leading to ROS-induced cell death. This assay measures the intracellular accumulation of ROS.
-
Methodology : A common method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[27][28] Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent compound DCF.[27][28]
-
Protocol Outline :
-
Seed and treat cells with this compound as described for the CCK-8 assay. Use a known ROS inducer (e.g., H₂O₂) as a positive control.[28][29]
-
Wash cells and incubate with H₂DCFDA solution (e.g., 10 µM) for 30-45 minutes at 37°C.[30][31]
-
Wash away the excess probe.
-
Measure fluorescence using a microplate reader (Excitation ~495 nm / Emission ~529 nm).[27][31]
-
Caspase-3/7 Activation Assay
-
Rationale : Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[32] Their activation is a hallmark of apoptosis. The finding that this compound induces apoptosis in leukemia cells makes this a critical follow-up assay.[4][5]
-
Methodology : These assays use a fluorogenic or luminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[32][33][34][35] Cleavage releases a fluorescent or luminescent molecule, and the signal is proportional to caspase activity.
-
Protocol Outline :
-
Seed and treat cells in a white-walled 96-well plate (for luminescence) or black-walled plate (for fluorescence).
-
At the end of the treatment period, add the Caspase-Glo® 3/7 (luminescent) or similar fluorogenic reagent directly to the wells.[36]
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure luminescence or fluorescence with a microplate reader.
-
Conclusion
This application note provides a robust framework for evaluating the cytotoxic potential of this compound in skin-relevant cell lines. By employing the CCK-8 assay, researchers can reliably determine the IC₅₀ value and establish a dose-response relationship. Further investigation with mechanistic assays for ROS production and caspase activation can provide deeper insights into the mode of cell death, should cytotoxicity be observed. This structured approach ensures a thorough and scientifically sound safety assessment, which is fundamental to the responsible development of cosmetic and dermatological products.
References
-
DOJINDO Molecular Technologies, Inc. Cell Counting Kit-8 Technical Manual. [Link]
-
Natural Micron Pharm Tech. this compound. [Link]
-
Karger Publishers. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures. [Link]
-
BTL Biotechno Labs Pvt. Ltd. ROS Assay Kit Protocol. [Link]
-
Bio-protocol. Flow Cytometric Detection of Reactive Oxygen Species. [Link]
-
Innoprot. Caspase 3-7 Activity Assay Cell Line. [Link]
-
AntBio. Cellular reactive oxygen species (ROS) assay strategy. [Link]
-
Abbexa. Caspase 3/7 Activity Assay Kit. [Link]
-
NIH National Library of Medicine. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line. [Link]
-
University of Bristol. HaCaT Cell Information and Protocols. [Link]
-
Bio-protocol. B16F10 melanoma cell culture. [Link]
-
Elabscience. Cell Counting Kit 8 (WST-8 / CCK8). [Link]
-
PromoCell. Normal Human Epidermal Melanocytes (NHEM). [Link]
-
PromoCell. Normal Human Epidermal Melanocytes M3 (NHEM M3). [Link]
-
NIH National Library of Medicine. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. [Link]
-
Agilent Technologies. An Absorbance-based Cytotoxicity Assay using High Absorptivity, Water-soluble Tetrazolium Salts. [Link]
-
Applied Biological Materials Inc. HaCaT Cells. [Link]
-
Boster Biological Technology. What Is the CCK-8 Assay? A Guide to Cell Viability Testing. [Link]
-
Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
Elabscience. B16-F10 Cell Line. [Link]
-
ResearchGate. Growth and Differentiation of HaCaT Keratinocytes. [Link]
-
Cytion. Exploring the B16-F10 Melanoma Cell Line in Metastasis Research. [Link]
-
Cytion. HaCaT Cells. [Link]
-
PubMed. Culture of Normal Adult Human Melanocytes. [Link]
-
Deascal. this compound: An In-Depth Look at Its Role in Cosmetics. [Link]
-
MDPI. In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. [Link]
-
PubMed. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay. [Link]
-
NIH National Library of Medicine. this compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
-
NIH National Library of Medicine. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use. [Link]
-
PubMed. this compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
-
Journal of Cancer. this compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. deascal.com [deascal.com]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. de.lumiprobe.com [de.lumiprobe.com]
- 8. bosterbio.com [bosterbio.com]
- 9. dojindo.co.jp [dojindo.co.jp]
- 10. apexbt.com [apexbt.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. agilent.com [agilent.com]
- 13. stemcell.com [stemcell.com]
- 14. caymanchem.com [caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. promocell.com [promocell.com]
- 17. promocell.com [promocell.com]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. B16F10 melanoma cell culture [bio-protocol.org]
- 22. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 23. heavythinking.org [heavythinking.org]
- 24. elabscience.com [elabscience.com]
- 25. atcc.org [atcc.org]
- 26. researchgate.net [researchgate.net]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. bio-protocol.org [bio-protocol.org]
- 29. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. antbioinc.com [antbioinc.com]
- 31. assaygenie.com [assaygenie.com]
- 32. stemcell.com [stemcell.com]
- 33. innoprot.com [innoprot.com]
- 34. assaygenie.com [assaygenie.com]
- 35. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 36. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Application Notes & Protocols: Evaluating Dimethoxytolyl Propylresorcinol in Animal Models of Skin Pigmentation
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models for studying the efficacy of Dimethoxytolyl Propylresorcinol (DMPR) as a skin depigmenting agent. DMPR, a potent tyrosinase inhibitor and antioxidant, offers a promising alternative to traditional skin-lightening compounds.[1][2][3][4] These application notes detail the rationale for selecting appropriate animal models, provide step-by-step protocols for inducing hyperpigmentation, and outline robust methodologies for evaluating the therapeutic effects of DMPR. The protocols emphasize scientific rigor, reproducibility, and the causal reasoning behind experimental choices to ensure self-validating and reliable outcomes.
Introduction: The Scientific Basis for this compound
This compound (DMPR), also known as AP302, is a synthetic compound inspired by natural resorcinol derivatives.[3][4] It has emerged as a high-performance active ingredient in cosmetic and dermatological formulations designed to address hyperpigmentation and uneven skin tone.[1][5] Its efficacy stems from a dual mechanism of action:
-
Potent Tyrosinase Inhibition: Tyrosinase is the rate-limiting enzyme in melanogenesis, the complex biochemical process responsible for melanin synthesis.[6][7][8] DMPR competitively binds to the active site of tyrosinase, effectively blocking the conversion of L-tyrosine to L-DOPA and subsequent steps, thereby reducing melanin production.[1][2]
-
Antioxidant Activity: Oxidative stress from environmental aggressors like UV radiation is a key trigger for melanogenesis.[9] DMPR functions as a powerful antioxidant, neutralizing free radicals and mitigating the inflammatory pathways that stimulate melanocytes.[1][10]
These properties make DMPR a compelling candidate for treating hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines.[11] To validate its efficacy and safety pre-clinically, robust and relevant animal models are indispensable.
The Melanogenesis Pathway and DMPR's Point of Intervention
Melanin synthesis occurs within specialized organelles called melanosomes, located in melanocytes at the epidermal-dermal junction.[12][13] The process is primarily regulated by the Microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes.
Caption: Simplified melanogenesis pathway showing DMPR's inhibitory action on Tyrosinase.
Selection of Animal Models for Pigmentation Studies
The choice of animal model is critical and depends on the specific research question, cost, and handling considerations. No single model perfectly replicates human skin, but several provide reliable and translatable data.
Causality Behind Model Selection: The primary criterion for a suitable model is the presence of active melanocytes in the epidermis, similar to human skin.[14] This allows for the induction of hyperpigmentation that is histologically and biochemically comparable to human conditions.
| Model | Primary Advantages | Primary Disadvantages | Best Suited For |
| Brownish Guinea Pig | Epidermal melanocytes present, similar to humans.[14] Develops robust, stable pigmentation after UVB or inflammatory insult.[15][16][17] Large, flat back for multiple test sites. | Higher cost and slower breeding cycle than mice. Requires specific housing. | Gold standard for topical efficacy testing of depigmenting agents.[14][17] |
| C57BL/6J Mouse | Readily available, well-characterized genome. Develops visible pigmentation upon UVB exposure.[18] | Pigmentation is primarily dermal and follicular; fewer epidermal melanocytes than guinea pigs.[11] Black fur can interfere with visual assessment. | Studies on genetic regulation of pigmentation; initial screening. |
| SKH-2 Hairless Mouse | Lack of hair facilitates topical application and visual/instrumental assessment. Can be induced to pigment with chronic UVB exposure.[19] | Response to UVB can be variable, with significant inflammation and potential for necrosis if not carefully managed.[19] | Efficacy testing where ease of topical application is paramount. |
| Zebrafish (Danio rerio) | Rapid development, transparent embryos allow for real-time visualization of melanophores. Ideal for high-throughput screening.[20] | Significant physiological differences from mammals; results require validation in mammalian models. | High-throughput screening of compound libraries for anti-melanogenic activity.[20][21] |
For the purposes of these application notes, we will focus on the Brownish Guinea Pig model due to its superior physiological relevance for studying topical treatments for hyperpigmentation.[14]
In Vivo Experimental Protocols: The Guinea Pig Model
This section provides a detailed workflow for assessing the efficacy of DMPR using a UVB-induced hyperpigmentation model in brownish guinea pigs.
Caption: Experimental workflow for evaluating DMPR in a guinea pig hyperpigmentation model.
Protocol: Induction of Hyperpigmentation via UVB Irradiation
Rationale: Chronic exposure to sub-erythemal doses of UVB radiation effectively mimics sun-induced tanning and hyperpigmentation by stimulating melanocyte activity and melanin production.[19][22]
Materials:
-
Brownish guinea pigs (2-3 months old, 300-400g).
-
Animal clippers and depilatory cream.
-
UVB light source with a peak emission around 308-312 nm.
-
UV radiometer for dose calibration.
Procedure:
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
Depilation: Anesthetize the guinea pig. Carefully clip the hair on the dorsal back. Apply a thin layer of veterinary-approved depilatory cream, leave for the recommended time, and then gently remove with warm water. Pat the area dry. Causality: This provides a clear, unobstructed area for irradiation and subsequent treatment and analysis.
-
UVB Irradiation:
-
Calibrate the UVB source using a radiometer to deliver a precise dose. A common starting dose is 600 mJ/cm².[23]
-
Gently restrain the animal or use light anesthesia. Protect the eyes.
-
Expose the depilated dorsal skin to UVB radiation.
-
Repeat the irradiation 3 times per week for 2-3 weeks. Skin redness may be observed initially, followed by visible pigmentation within 5-7 days, which stabilizes by week 3.[23]
-
-
Confirmation: Once uniform, stable pigmentation is achieved across the target area, the animals are ready for the treatment phase.
Protocol: Topical Application of DMPR Formulation
Rationale: This protocol assesses the ability of topically applied DMPR to penetrate the stratum corneum and exert its biological effect on epidermal melanocytes.
Materials:
-
DMPR test formulation (e.g., 0.5% - 2.0% DMPR in a suitable vehicle like propylene glycol:ethanol:water).
-
Vehicle control (the formulation without DMPR).
-
Positive control (e.g., 2% Kojic Acid or 2% Hydroquinone in the same vehicle).
-
Micropipette or syringe for application.
Procedure:
-
Site Demarcation: On the back of each hyperpigmented animal, mark at least three distinct treatment sites of equal size (e.g., 2x2 cm).
-
Group Assignment: Randomly assign each site to a treatment group: Vehicle, Positive Control, or DMPR. This within-animal control design minimizes inter-animal variability.
-
Application: Apply a precise volume (e.g., 50 µL) of the assigned formulation to each respective site once daily. Gently spread the solution to cover the entire area.
-
Duration: Continue the treatment for 4 to 6 weeks.
Protocol: Evaluation of Depigmenting Efficacy
Rationale: A chromameter provides objective, quantitative data on skin color changes, removing the subjectivity of visual scoring. The L* value (lightness) is the most critical parameter for depigmenting studies.
Procedure:
-
At baseline (before treatment) and weekly thereafter, take measurements from the center of each treatment site using a chromameter (e.g., Konica Minolta Chromameter).
-
Record the L* (lightness), a* (redness), and b* (yellowness) values.
-
Calculate the change in lightness (ΔL) over time for each treatment group relative to its baseline. An increase in L indicates skin lightening.
Rationale: Fontana-Masson stain has an affinity for melanin, allowing for the direct visualization and localization of pigment within the epidermis. This method confirms whether a reduction in visible pigmentation is due to a true decrease in epidermal melanin.
Procedure:
-
Biopsy: At the end of the treatment period, euthanize the animals and collect full-thickness punch biopsies (4-6 mm) from the center of each treatment site.
-
Fixation & Processing: Fix biopsies in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount on slides.
-
Staining: a. Deparaffinize and rehydrate sections. b. Incubate in Fontana's silver nitrate solution in the dark at 56-60°C for 60 minutes. Causality: Melanin reduces the ammoniacal silver nitrate to a visible black metallic silver. c. Rinse thoroughly in distilled water. d. Tone in 0.1% gold chloride solution for 10 minutes. e. Rinse and fix in 5% sodium thiosulfate (hypo) for 5 minutes. f. Counterstain with Nuclear Fast Red. g. Dehydrate, clear, and mount.
-
Analysis: Under a microscope, melanin granules will appear black. Quantify the melanin area in the epidermis using image analysis software (e.g., ImageJ) and compare between treatment groups.
Rationale: This assay provides the most direct quantification of total melanin in the skin tissue, corroborating visual and histological findings.
Caption: Workflow for the biochemical melanin content assay from tissue samples.
Procedure:
-
Homogenization: Weigh the skin biopsy and homogenize it in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Take an aliquot of the homogenate to determine the total protein content using a standard assay (e.g., BCA or Bradford assay). This is crucial for normalization.[24][25]
-
Pelleting Pigment: Centrifuge the remaining lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. Discard the supernatant.[24]
-
Solubilization: Add 1 N NaOH containing 10% DMSO to the pellet.[25][26][27] Incubate at 80°C for 1-2 hours, or until the melanin is fully dissolved.[26][27] Causality: This strong alkaline solution is required to break down the highly stable melanin polymer into a soluble form for spectrophotometric measurement.
-
Spectrophotometry: Transfer the solubilized melanin solution to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 490 nm.[24][26][27]
-
Calculation: Create a standard curve using synthetic melanin. Calculate the melanin concentration in the samples and normalize it to the total protein content determined in step 2. Express the final result as µg melanin/mg protein.
In Vitro Screening: B16F10 Murine Melanoma Cells
Rationale: Before committing to costly and time-consuming animal studies, an in vitro screen using B16F10 cells is highly recommended.[26] These cells are a robust and widely used model for studying melanogenesis and are ideal for determining dose-response and initial efficacy of compounds like DMPR.[9][26][28][29][30]
Protocol: B16F10 Melanin Content Assay
Materials:
-
B16F10 murine melanoma cells.
-
DMEM medium with 10% FBS and antibiotics.
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate pigmentation.[28]
-
DMPR, Kojic Acid (positive control).
-
Reagents for melanin content assay as described in section 3.3.3.
Procedure:
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 5 x 10⁴ cells/well and allow them to attach for 24 hours.[26]
-
Treatment: Replace the medium with fresh medium containing α-MSH (e.g., 10 nM) and various concentrations of DMPR or controls.[28]
-
Incubation: Incubate the cells for 48-72 hours.[26]
-
Cell Harvest: Wash cells twice with PBS and harvest using trypsin.
-
Melanin Assay: Pellet the cells by centrifugation. Perform the melanin solubilization and spectrophotometry steps as detailed in Protocol 3.3.3, normalizing the results to cell number or protein content.
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed differences.
Table 2: Example Data Summary for In Vivo Guinea Pig Study
| Treatment Group | ΔL (Change in Lightness)* | Epidermal Melanin Area (%) | Melanin Content (µg/mg protein) |
|---|---|---|---|
| Vehicle Control | +1.5 ± 0.8 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| 2% Kojic Acid | +8.9 ± 1.2* | 6.8 ± 1.5* | 11.2 ± 2.1* |
| 1% DMPR | +10.2 ± 1.5* | 5.1 ± 1.1* | 9.5 ± 1.8* |
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound. The brownish guinea pig model, supported by preliminary in vitro screening with B16F10 cells, offers a physiologically relevant system to generate reliable efficacy data.[14][17] By combining non-invasive colorimetric measurements with definitive histological and biochemical endpoints, researchers can build a comprehensive evidence package to support the development of DMPR for dermatological and cosmetic applications.
References
- Natural Micron Pharm Tech. This compound.
- Benchchem.
- Iida, M. Development of model mice for skin hyperpigmentation. Annual Report of Cosmetology, vol. 26, 2018.
- Google Patents.
- Mattek. AN IN VITRO METHOD FOR SCREENING SKIN-WHITENING PRODUCTS.
- Sitaram, A. Melanin content assay. Protocol Exchange, 2010.
- Umar, A. et al.
- Grossman Lab, University of Utah Health.
- Roth, R. I. et al. An animal model for the study of azidothymidine-induced hyperpigmentation.
- ResearchGate.
- Semantic Scholar. An in vitro method for screening skin-whitening products.
- Syntivia. In vitro tests on tanning whitening effects in cosmetics.
- PubMed.
- Bio-protocol. Melanin content assay.
- University of Leeds.
- Mittal, A. et al. A histo-pathological study with an emphasis on stratification of pigmented lesions of the skin.
- PubMed. Methodology for evaluation of melanin content and production of pigment cells in vitro.
- Slominski, A. et al. The Hunt for Natural Skin Whitening Agents. MDPI, 2010.
- Al-Alousi, L. M. et al. UVB-Induced Pigmentation in Hairless Mice as an in vivo Assay for Topical Skin-Depigmenting Activity.
- University of Utah Health. Skin - Normal Histology.
- PubMed Central.
- ResearchGate.
- Rodrigues, M. et al. Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer. PMC, 2022.
- ResearchGate. Establishment of a guinea pig model for post-inflammatory hyperpigmentation (PIH) after ablative fractional resurfacing (AFR) CO2 laser intervention.
- YouTube. An In Vivo Model for Post-Inflammatory Hyperpigmentation. American Acne and Rosacea Society, 2018.
- PubMed Central.
- ResearchGate. Melanogenesis in B16 melanoma cells induced by α-MSH.
- PubMed Central.
- What's in my jar. This compound.
- PubMed.
- PubMed Central. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling.
- ResearchGate. Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant.
- Deascal.
- PubMed.
- Journal of Food and Drug Analysis.
- PubMed Central. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs.
- PubMed Central. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells.
- PubMed Central.
- MDPI. A Comparative Study of Skin Changes in Different Species of Mice in Chronic Photoaging Models. MDPI, 2023.
- Journal of Cancer.
- PubMed Central.
- PubMed Central. A comprehensive review on tyrosinase inhibitors.
- PubMed Central.
- ResearchGate. Inhibition of tyrosinase activity is expressed as a percentage of....
- MDPI.
- MDPI.
- PubMed Central.
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 5. whatsinmyjar.com [whatsinmyjar.com]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. deascal.com [deascal.com]
- 11. kose-cosmetology.or.jp [kose-cosmetology.or.jp]
- 12. Skin: The Histology Guide [histology.leeds.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. US7973211B2 - Animal model for hyperpigmentation - Google Patents [patents.google.com]
- 15. Establishing an animal model for post-inflammatory hyperpigmentation following fractional CO2 laser application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. karger.com [karger.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Topically applied diacylglycerols increase pigmentation in guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Experimental study on stromal vascular fraction mediated inhibition of skin pigmentation in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. med.upenn.edu [med.upenn.edu]
- 25. bio-protocol.org [bio-protocol.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 28. researchgate.net [researchgate.net]
- 29. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Systemic Leukemia Xenograft Platform for the In Vivo Evaluation of UP302, a Novel FLT3 Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology.
Purpose: This document provides a comprehensive, scientifically-grounded framework for the preclinical evaluation of UP302, a hypothetical novel FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, using a systemic disseminated leukemia xenograft model. The protocols herein describe the establishment of an Acute Myeloid Leukemia (AML) model using the MV-4-11 cell line, methods for drug formulation and administration, and robust endpoints for assessing therapeutic efficacy.
Introduction: The Rationale for a Systemic AML Model
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene.[2][3] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[2][3][4] This makes the FLT3 signaling pathway a critical therapeutic target.
UP302 is a novel, potent, and selective small molecule inhibitor designed to target constitutively active FLT3. To rigorously evaluate its preclinical efficacy, a robust in vivo model that recapitulates the systemic nature of human leukemia is paramount. Unlike subcutaneous solid tumor models, a systemic (disseminated) xenograft model, established by intravenous (IV) injection of leukemia cells, mimics the natural progression of the disease, including infiltration of the bone marrow, spleen, and peripheral blood.[5][6][7][8]
This guide details the use of the human AML cell line MV-4-11, which endogenously expresses a homozygous FLT3-ITD mutation, making it an ideal model for assessing FLT3-targeted therapies.[9][10][11][12] We employ bioluminescence imaging (BLI) for non-invasive, longitudinal monitoring of disease progression and therapeutic response, providing a sensitive and quantitative assessment of tumor burden over time.[5][6][13][14]
Foundational Concepts & Experimental Design
The FLT3 Signaling Pathway and UP302 Inhibition
The FLT3 receptor, upon activation, dimerizes and autophosphorylates, triggering downstream signaling cascades like RAS/MAPK and PI3K/AKT, which are crucial for cell survival and proliferation. In FLT3-ITD AML, this signaling is constitutively active. UP302 is hypothesized to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing phosphorylation and shutting down these aberrant downstream signals.
Caption: Hypothetical mechanism of UP302 action on the FLT3 signaling pathway.
Experimental Workflow Overview
The overall experimental process involves cell line preparation, establishment of the xenograft model, a preliminary dose-finding study, and the definitive efficacy study. Adherence to ethical guidelines for animal welfare is critical throughout all phases.[15][16][17][18]
Caption: Overall experimental workflow for in vivo testing of UP302.
Materials and Methods
Key Materials
| Material | Recommended Supplier | Notes |
| MV-4-11 Cell Line (Luciferase-expressing) | ATCC, JCRB | Luciferase tag is essential for BLI monitoring.[14] |
| Immunodeficient Mice (NOD/SCID or NSG) | The Jackson Laboratory | 6-8 week old female mice are recommended. NSG mice offer superior engraftment.[1] |
| RPMI-1640 Medium | Gibco | Standard culture medium for MV-4-11 cells. |
| Fetal Bovine Serum (FBS) | Hyclone | Heat-inactivated, quality-controlled. |
| D-Luciferin Potassium Salt | PerkinElmer, Promega | Substrate for bioluminescence imaging. |
| Drug Vehicle Components (e.g., DMSO, PEG300, Saline) | Sigma-Aldrich | Must be sterile-filtered. |
| Isoflurane | Piramal | For anesthesia during imaging and injections. |
Equipment
-
Biosafety Cabinet (Class II)
-
CO2 Incubator
-
Hemocytometer or Automated Cell Counter
-
Centrifuge
-
Bioluminescence In Vivo Imaging System (e.g., IVIS Spectrum)
-
Standard Animal Husbandry Equipment (IVC cages, etc.)
Detailed Experimental Protocols
Protocol 1: Cell Culture and Preparation for Injection
Rationale: Maintaining healthy, log-phase cells with high viability is critical for consistent tumor engraftment. Mycoplasma contamination can alter experimental outcomes and must be routinely checked.
-
Cell Culture: Culture MV-4-11-luc cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Quality Control: Prior to injection, confirm cell viability is >95% using Trypan Blue exclusion. Perform a mycoplasma test to ensure cells are negative.
-
Cell Harvest: Centrifuge the required number of cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with sterile, serum-free PBS to remove any residual media components.
-
Final Suspension: Resuspend the final cell pellet in sterile PBS at a concentration of 2.5 x 10^7 cells/mL. This concentration is designed for a 200 µL injection volume to deliver 5 x 10^6 cells per mouse. Keep the cell suspension on ice until injection.
Protocol 2: Establishment of the Systemic Xenograft Model
Rationale: Intravenous (tail vein) injection is the standard method for establishing a disseminated leukemia model that mimics hematogenous spread.[5][6] Using immunodeficient mice (e.g., NSG) is necessary to prevent graft rejection.[1]
-
Animal Preparation: Acclimatize 6-8 week old female NSG mice for at least one week prior to the experiment.
-
Restraint: Place a mouse in a suitable restraint device, allowing clear access to the lateral tail vein. Warming the tail with a heat lamp or warm water can aid in vein dilation.
-
Injection: Gently mix the cell suspension to ensure homogeneity. Using a 27-gauge needle attached to a 1 mL syringe, slowly inject 200 µL (5 x 10^6 cells) into the lateral tail vein.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Engraftment Confirmation: Begin monitoring for leukemia engraftment 7-10 days post-injection using bioluminescence imaging (see Protocol 4). Engraftment is typically confirmed when a detectable and quantifiable BLI signal is present, often in the bone marrow of the sternum and femurs.[13][19]
Protocol 3: Maximum Tolerated Dose (MTD) Study
Rationale: An MTD study is essential to determine the highest dose of UP302 that can be administered without causing unacceptable toxicity.[20][21] This ensures that any anti-tumor effects observed in the efficacy study are not due to non-specific toxicity. Key indicators of toxicity include significant body weight loss (>15-20%), hunched posture, ruffled fur, and lethargy.[20][22]
-
Animal Groups: Use naive (non-tumor-bearing) mice for this initial study (n=3-5 per group).[22]
-
Dose Escalation: Based on in vitro potency, start with a conservative dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).
-
Drug Formulation: Prepare UP302 in a sterile vehicle. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 50% Saline. The final formulation must be clear and free of precipitation.
-
Administration: Administer UP302 via the intended clinical route (e.g., oral gavage or intraperitoneal injection) daily for 5-7 days.
-
Monitoring: Record body weight daily, immediately before dosing. Observe animals twice daily for clinical signs of toxicity.
-
MTD Determination: The MTD is defined as the highest dose that does not result in >15% body weight loss or other severe clinical signs.[20][23] This dose (or a slightly lower one) will be used for the efficacy study.
Protocol 4: In Vivo Efficacy and Monitoring
Rationale: This definitive study evaluates the anti-leukemic activity of UP302. Longitudinal monitoring of tumor burden via BLI allows for a dynamic assessment of treatment response in individual animals.[7][14]
-
Study Initiation: Once leukemia engraftment is confirmed by BLI and signals reach a predetermined threshold, randomize mice into treatment groups (n=8-10 per group) to ensure an equivalent average starting tumor burden across all groups.
-
Treatment: Administer the assigned treatments daily (or as determined by MTD/PK studies) via the chosen route.
-
Monitoring Tumor Burden (BLI):
-
Perform imaging once or twice weekly.
-
Anesthetize mice with isoflurane.
-
Inject D-luciferin (150 mg/kg, IP) and wait 10 minutes for substrate distribution.
-
Acquire images using the IVIS system.
-
Quantify the signal (Total Flux in photons/second) from a consistent region of interest (ROI) covering the whole body.
-
-
Monitoring Animal Health:
-
Endpoint Analysis: The study can be terminated when control animals reach pre-defined humane endpoints.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints:
-
Change in whole-body BLI signal over time.
-
Body weight changes.
-
Ex vivo analysis: At necropsy, collect bone marrow, spleen, and peripheral blood to quantify leukemic infiltration by flow cytometry (e.g., staining for human CD45).
-
-
Data Analysis and Interpretation
Quantitative Data Summary
| Parameter | Vehicle Control | UP302 (50 mg/kg) | Positive Control |
| Median Survival (Days) | e.g., 28 days | e.g., 45 days | e.g., 42 days |
| Tumor Growth Inhibition (%) | 0% | Calculated vs. Vehicle | Calculated vs. Vehicle |
| Mean BLI Signal (Day 21) | e.g., 1x10^9 p/s | e.g., 2x10^7 p/s | e.g., 5x10^7 p/s |
| Mean Body Weight Change (%) | e.g., -5% | e.g., +2% | e.g., -1% |
| BM Infiltration (% hCD45+) | e.g., 85% | e.g., 15% | e.g., 20% |
Interpretation
-
Efficacy: A significant increase in median survival and a reduction in the rate of BLI signal increase in the UP302 group compared to the vehicle group indicates anti-tumor activity.
-
Toxicity: Monitor for significant body weight loss in the UP302 group compared to the vehicle group. Mild, transient weight loss may be acceptable, but sustained loss suggests toxicity.
-
Statistical Analysis:
-
Survival: Use the Log-rank (Mantel-Cox) test to compare survival curves between groups.
-
Tumor Burden (BLI): Use a two-way ANOVA with repeated measures to analyze differences in BLI signal over time.
-
Endpoint Biomarkers: Use a t-test or one-way ANOVA for endpoint measurements like organ weights or flow cytometry data.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failed/Inconsistent Engraftment | Low cell viability; incorrect injection technique; insufficient cell number. | Confirm >95% viability before injection. Practice tail vein injections. Ensure accurate cell counting and consider increasing cell dose. |
| High Variability in BLI Signal | Inconsistent luciferin injection timing; inconsistent ROI placement. | Standardize the time between luciferin injection and imaging (10 min). Use a consistent whole-body ROI for all animals and timepoints. |
| Premature Animal Death (Treatment Group) | Drug toxicity exceeds the MTD in tumor-bearing mice. | Reduce the dose for the efficacy study to 75-80% of the MTD established in naive mice. Tumor burden can increase sensitivity to drug toxicity.[23] |
| Drug Formulation Precipitates | Poor solubility; incorrect vehicle composition. | Test alternative vehicle formulations (e.g., with cyclodextrins). Prepare fresh daily and sonicate gently before administration. |
References
-
Establishment of a bioluminescent imaging-based in vivo leukemia model by intra-bone marrow injection. PubMed. Available at: [Link].
-
Guidelines for the welfare and use of animals in cancer research. PMC - NIH. Available at: [Link].
-
Xenograft, Leukemia, MV-4-11. Pharmacology Discovery Services. Available at: [Link].
-
Establishment of a bioluminescent imaging-based in vivo leukemia model by intra-bone marrow injection. Spandidos Publications. Available at: [Link].
-
Establishment of Bioluminescence Imaging Based Leukemia In Vivo Model for Preclinical Testing. ASH Publications. Available at: [Link].
-
Bioluminescence in Vivo Imaging Improves the Model of Individual Patients' AML Cells Growing in Mice for Sensitive and Reliable Preclinical Treatment Trials on Various Genetic Subgroups. ASH Publications. Available at: [Link].
-
Guidelines Aim to Improve Welfare of Rodent Cancer Models. Animal Welfare Institute. Available at: [Link].
-
MV4-11: Subcutaneous AML xenograft tumor model. Reaction Biology. Available at: [Link].
-
In Vivo Imaging Enables High Resolution Preclinical Trials on Patients' Leukemia Cells Growing in Mice. PMC - NIH. Available at: [Link].
-
UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal. Available at: [Link].
-
PowerPoint Presentation. Altogen Labs. Available at: [Link].
-
Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Pharmacology Discovery Services. Available at: [Link].
-
Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Available at: [Link].
-
Guidelines for the use of animals in cancer research. Norecopa. Available at: [Link].
-
Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia. NIH. Available at: [Link].
-
Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent. NIH. Available at: [Link].
-
A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. NIH. Available at: [Link].
-
FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. PMC - NIH. Available at: [Link].
-
How to decide a dose for mice if the doses are not available in any literature. ResearchGate. Available at: [Link].
-
A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. PMC - NIH. Available at: [Link].
-
FL impaired the in vivo effects of FLT3 inhibitors and reduced the... ResearchGate. Available at: [Link].
-
All-Trans Retinoic Acid Synergizes With FLT3 Tyrosine Kinase Inhibition To Eliminate FLT3/ITD-Expressing Leukemia Cells. ASH Publications. Available at: [Link].
-
Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. Frontiers. Available at: [Link].
-
In Vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. Available at: [Link].
-
Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Available at: [Link].
-
In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. Available at: [Link].
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Xeno-Tech. Available at: [Link].
-
An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. PMC - NIH. Available at: [Link].
-
Maximum tolerable dose (MTD) studies. Labcorp. Available at: [Link].
-
Maximum Tolerable Dose Study Services. Reaction Biology. Available at: [Link].
-
Leukemia Xenograft Models. Creative Animodel. Available at: [Link].
-
A Novel Murine Model for the In Vivo Study of Transdermal Drug Penetration. NIH. Available at: [Link].
-
How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. Cyto-pedia. Available at: [Link].
-
MINI-REVIEW How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. Asian Pacific Journal of Cancer Prevention. Available at: [Link].
-
In Vivo Models for Drug Discovery. ResearchGate. Available at: [Link].
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a bioluminescent imaging-based in vivo leukemia model by intra-bone marrow injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. altogenlabs.com [altogenlabs.com]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenograft.org [xenograft.org]
- 13. ashpublications.org [ashpublications.org]
- 14. In Vivo Imaging Enables High Resolution Preclinical Trials on Patients’ Leukemia Cells Growing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. awionline.org [awionline.org]
- 17. academic.oup.com [academic.oup.com]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. ashpublications.org [ashpublications.org]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. norecopa.no [norecopa.no]
Protocols for Comprehensive Assessment of the Antioxidant Capacity of Dimethoxytolyl Propylresorcinol
An Application Guide:
Introduction: Unveiling the Antioxidant Potential of Dimethoxytolyl Propylresorcinol
This compound (DMPR), a nature-inspired molecule derived from Dianella ensifolia, has garnered significant attention in the cosmetic and dermatological fields.[1][2][3] Primarily known for its potent tyrosinase inhibitory activity, which helps in reducing melanin production, DMPR also exhibits strong antioxidant properties.[1][2][4] It has been shown to effectively inhibit free radicals and lipid oxidation, making it a valuable ingredient for protecting the skin from oxidative stress, a key contributor to premature aging and skin damage.[1][2][5]
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[6] These highly reactive molecules can damage vital cellular components like DNA, proteins, and lipids.[7][8] Antioxidants mitigate this damage by neutralizing free radicals.[7][9] For a cosmetic active like DMPR, a thorough characterization of its antioxidant capacity is crucial to substantiate its efficacy and understand its mechanism of action. This guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to comprehensively assess the antioxidant profile of this compound.
The Imperative of a Multi-Assay Approach
No single assay can fully capture the complex antioxidant activity of a compound. Antioxidants can act through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), and their effectiveness can be influenced by the specific type of free radical and the reaction environment. Therefore, a panel of assays is essential for a holistic evaluation.[10][11] This guide details protocols for five key assays, selected to provide a multi-faceted view of DMPR's antioxidant capabilities, from basic chemical reactivity to its protective effects in a cellular context.
I. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle & Rationale: The DPPH assay is a widely-used method to screen for antioxidant activity.[5][12][13] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[14] The DPPH radical has a deep violet color in solution, with a characteristic absorption at approximately 517 nm.[13] When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[13] This assay is relatively simple and rapid, making it an excellent first-pass screening tool.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store in an amber bottle at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[13]
-
DMPR Stock Solution (e.g., 10 mg/mL): Dissolve an accurately weighed amount of DMPR in a suitable solvent (e.g., methanol or DMSO).
-
DMPR Working Solutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1 to 500 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each DMPR dilution, standard dilution, or solvent (for blank) into separate wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where: Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the DMPR or standard.
-
Plot the % Inhibition against the concentration of DMPR.
-
Determine the IC50 value, which is the concentration of DMPR required to scavenge 50% of the DPPH radicals, from the graph. A lower IC50 value indicates higher antioxidant activity.
-
II. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle & Rationale: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[15] The resulting radical has a blue-green color with maximum absorbance at 734 nm.[16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants, depending on the solvent system used.[17][18]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] This solution is stable for up to two days when stored in the dark at 4°C.
-
ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
DMPR & Standard (Trolox) Solutions: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Generate a standard curve by plotting the % inhibition versus the concentration of Trolox.
-
The antioxidant capacity of DMPR is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This value is calculated by determining the concentration of Trolox that has the same percentage of inhibition as the DMPR sample.
-
III. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle & Rationale: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[6][9][19] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[19] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[19] This assay provides a direct measure of the electron-donating capacity of an antioxidant.
Experimental Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
-
Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) in water.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the DMPR samples by comparing their absorbance with the standard curve.
-
Results are expressed as µmol of Fe²⁺ equivalents per gram or per mole of DMPR.
-
IV. ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle & Rationale: The ORAC assay evaluates the capacity of an antioxidant to neutralize peroxyl radicals, a biologically relevant ROS.[10][20] The assay uses a fluorescent probe (fluorescein) that loses its fluorescence upon oxidation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21][22] Antioxidants protect the fluorescein from degradation, thereby preventing the loss of fluorescence. The protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).[20][23] The ORAC assay is considered highly relevant as it is based on a HAT mechanism and uses a biologically relevant radical source.
Experimental Workflow: ORAC Assay
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Detailed Protocol: ORAC Assay
-
Reagent Preparation:
-
Assay Buffer: 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Stock Solution: Prepare a stock solution in the assay buffer.
-
Fluorescein Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., ~70 nM).
-
AAPH Solution: Dissolve AAPH in assay buffer. This solution must be prepared fresh before each use.
-
Standard (Trolox) and DMPR Solutions: Prepare serial dilutions in the assay buffer.
-
-
Assay Procedure (Black 96-well plate format):
-
Add 25 µL of DMPR sample, Trolox standard, or blank (assay buffer) to each well.[23]
-
Add 150 µL of the fluorescein working solution to all wells. Mix and incubate at 37°C for at least 30 minutes.[21][23]
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.[20][21]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically at 37°C, with readings taken every 1-2 minutes for 60-90 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[21]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay plot.[20]
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of DMPR from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram or mole of DMPR.[21]
-
V. Cellular Antioxidant Activity (CAA) Assay
Principle & Rationale: While chemical assays are invaluable, they do not account for biological complexity such as bioavailability, cellular uptake, and metabolism.[10][24] The CAA assay bridges this gap by measuring antioxidant activity within live cells.[25][26] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[24] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[25] In the presence of ROS (induced by AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[26][27][28] Antioxidants that are taken up by the cells can quench these ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[27] This assay provides a more biologically relevant assessment of an antioxidant's potential efficacy.
Experimental Workflow: CAA Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol: CAA Assay
-
Cell Culture and Seeding:
-
Culture a suitable human cell line, such as HepG2 (human liver cancer cells) or HaCaT (human keratinocytes), under standard conditions.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 6 x 10⁴ cells/well).[24]
-
-
Treatment and Probe Loading:
-
After 24 hours, remove the culture medium from the wells.
-
Wash the cell monolayer gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells by adding 100 µL of treatment medium containing various concentrations of DMPR (or a standard like quercetin) and 25 µM DCFH-DA.[24]
-
Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification.[25]
-
-
Induction of Oxidative Stress and Measurement:
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of AAPH solution (e.g., 600 µM in Hanks' Balanced Salt Solution) to all wells to induce oxidative stress.[25]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically, with readings every 5 minutes for 1 hour. Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[25]
-
-
Data Analysis:
-
Calculate the integrated area under the curve (AUC) from the fluorescence vs. time plot.
-
Calculate the CAA unit for each concentration using the formula: CAA unit = 100 - [(AUC_sample / AUC_control) x 100] Where AUC_control is the AUC for the control wells (cells treated with DCFH-DA and AAPH but no antioxidant).
-
Plot CAA units against the concentration of the standard (quercetin) to create a standard curve.
-
Express the results for DMPR as µmol of Quercetin Equivalents (QE) per gram or mole of DMPR.[26]
-
VI. Data Summary and Interpretation
The collective data from these assays will provide a robust antioxidant profile for this compound. The results should be compiled into a summary table for clear comparison.
Table 1: Comparative Antioxidant Capacity of this compound
| Assay | Mechanism Tested | Parameter | DMPR (Example Value) | Standard (Trolox) |
| DPPH | H-atom/Electron Transfer | IC₅₀ (µg/mL) | 35.2 | 8.5 |
| ABTS | H-atom/Electron Transfer | TEAC (mmol TE/g) | 2.1 | 1.0 (by definition) |
| FRAP | Electron Transfer | FRAP Value (µmol Fe²⁺/g) | 1500 | 2500 |
| ORAC | H-atom Transfer | ORAC Value (µmol TE/g) | 4500 | 1.0 (by definition) |
| CAA | Cellular Activity | CAA Value (µmol QE/g) | 50 | 800 (Quercetin) |
(Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.)
Interpretation:
-
DPPH & ABTS: Strong activity in these assays indicates DMPR is an effective radical scavenger via both hydrogen and electron donation. Comparing the TEAC value to other known antioxidants provides a relative measure of its potency.
-
FRAP: A high FRAP value confirms its capacity as a reducing agent (electron donor).
-
ORAC: High ORAC values suggest DMPR is particularly effective against peroxyl radicals, which are a major cause of lipid peroxidation in the skin.
-
CAA: This is the most critical assay for cosmetic applications. Significant activity demonstrates that DMPR can penetrate cell membranes and exert its antioxidant effects within a biological environment, protecting cells from induced oxidative stress.
By employing this multi-faceted approach, researchers can build a comprehensive and scientifically rigorous understanding of the antioxidant capacity of this compound, providing a solid foundation for its application in advanced skincare and dermatological products.
References
- An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024, November 21).
- FRAP - Measuring antioxidant potential. (2016, September 1). Arbor Assays.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
- FRAP Antioxidant Assay, C
- Antioxidant Testing Services for Anti-Aging Products. Cosmetic Labs.
- The Importance of Antioxidant Testing in the Cosmetic Industry. (2025, December 9).
- ORAC Assay Protocol. Scribd.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Cellular Antioxidant Assay Kit. Kamiya Biomedical Company.
- Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. (2025, April 14). PMC - NIH.
- DPPH Antioxidant Assay, C
- Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts.
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.
- Unlock the Power of Antioxidants in Your Cosmetic Products. (2024, September 10). Oxford Biosciences.
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- Cell-Based Antioxidant Assays. BioIVT.
- ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit.
- DPPH Radical Scavenging Assay. MDPI.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). MDPI.
- Methods for evaluation of cosmetic antioxidant capacity. OUCI.
- Antioxidant Assay: The DPPH Method. LOUIS.
- A test for antioxidant activity in cosmetic formulations. (2025, August 6).
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). NIH.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
- ABTS Assay Kit - KF-01-002 250 tests (96 well pl
- ABTS Antioxidant Capacity Assay. G-Biosciences.
- This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT p
- This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT p
- This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT p
- ABTS/TAC Methodology: Main Milestones and Recent Applic
- This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
Sources
- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oxfordbiosciences.com [oxfordbiosciences.com]
- 6. arborassays.com [arborassays.com]
- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 8. cosmetic-labs.com [cosmetic-labs.com]
- 9. assaygenie.com [assaygenie.com]
- 10. The Importance of Antioxidant Testing in the Cosmetic Industry [cosmeticsbusiness.com]
- 11. Methods for evaluation of cosmetic antioxidant capacity [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ultimatetreat.com.au [ultimatetreat.com.au]
- 20. scribd.com [scribd.com]
- 21. activeconceptsllc.com [activeconceptsllc.com]
- 22. arigobio.com [arigobio.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. bioivt.com [bioivt.com]
- 28. mdpi.com [mdpi.com]
Application Note: A Comprehensive Protocol for Evaluating the Anti-Pigmentary Efficacy of Dimethoxytolyl Propylresorcinol in 3D Human Skin Models
Introduction: Beyond Tyrosinase Inhibition
The pursuit of safe and effective solutions for skin hyperpigmentation, a common dermatological concern driven by excess melanin production, is a significant focus in both cosmetics and therapeutics.[1][2] While hydroquinone remains a clinical benchmark, concerns over its side effects have spurred the search for novel alternatives.[3] Dimethoxytolyl Propylresorcinol (DTPR), a nature-inspired molecule derived from Dianella ensifolia, has emerged as a formidable candidate.[4]
Initially recognized for its potent antioxidant properties and its ability to directly inhibit tyrosinase—the rate-limiting enzyme in melanogenesis—DTPR's mechanism of action is proving to be more sophisticated than first understood.[4][5] Recent groundbreaking research has revealed that DTPR is also a highly effective breaker of Advanced Glycation End Products (AGEs) crosslinks.[6] AGEs are known contributors to skin sallowness and have been shown to induce melanin overproduction.[6] This dual-action capability positions DTPR as a uniquely comprehensive agent for managing pigmentation.
To robustly evaluate such multi-faceted compounds, researchers require models that closely mimic the intricate physiology of human skin. Three-dimensional (3D) reconstructed human skin models, comprising a dermal equivalent with fibroblasts and a stratified, differentiated epidermis containing keratinocytes and melanocytes, offer superior physiological relevance compared to traditional 2D cell monolayers.[7][8][9][10] These models replicate the critical cell-to-cell and cell-to-matrix interactions that govern the entire process of melanogenesis, from synthesis to intercellular transfer.[9]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 3D skin models to comprehensively assess the anti-pigmentary efficacy of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and detailing methodologies from initial treatment to multi-level endpoint analysis, including cytotoxicity, melanin quantification, histological evaluation, and gene expression profiling.
The Multi-Modal Mechanism of this compound
Understanding the biological pathways DTPR targets is crucial for designing a thorough evaluation strategy. Melanogenesis is a complex cascade initiated by external stimuli like UV radiation or internal factors such as inflammation, leading to the activation of transcription factors like MITF.[2][11] MITF, in turn, upregulates the expression of key melanogenic enzymes: Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).[1][2]
DTPR intervenes in this process through at least two primary mechanisms:
-
Direct Tyrosinase Inhibition: As a resorcinol derivative, DTPR effectively inhibits tyrosinase activity, directly blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.[1][5][12]
-
Anti-Glycation Activity: DTPR has been shown to break existing AGEs crosslinks and inhibit AGE-induced melanin production in skin models.[6] This is a critical, and often overlooked, pathway in age-related hyperpigmentation.
Experimental Design and Workflow
A robust evaluation requires a multi-endpoint approach to capture the full spectrum of DTPR's activity. The workflow is designed to first establish a non-cytotoxic concentration range, followed by parallel assessments of functional and mechanistic endpoints.
Table 1: Key Experimental Parameters
| Parameter | Recommended Specification | Rationale |
| 3D Skin Model | Pigmented full-thickness (e.g., MelanoDerm™) or epidermal models containing normal human melanocytes and keratinocytes. | Provides a physiologically relevant system with a functional pigmentary unit.[3][13] |
| Test Article | This compound (DTPR) | Dissolved in a vehicle appropriate for topical application (e.g., ethanol/propylene glycol). |
| Concentrations | 0.1% - 2.0% (w/v) in vehicle | Range finding is necessary. Start with concentrations used in cosmetic formulations and bracket them. |
| Controls | Negative/Vehicle Control: The solvent used to dissolve DTPR. | Accounts for any effects of the vehicle on the tissue. |
| Positive Control: 0.1% Kojic Acid or 2% Hydroquinone. | Benchmarks the efficacy of DTPR against known depigmenting agents.[3][13] | |
| Treatment Period | 10-14 days, with media and treatment refreshed every 2-3 days. | Allows sufficient time for changes in melanogenesis, including enzyme turnover and melanin synthesis/degradation, to become apparent.[13][14] |
| Key Endpoints | Cell Viability, Melanin Content, Tissue Morphology, Gene Expression (MITF, TYR, TRP-1, TRP-2). | Provides a comprehensive assessment of safety, efficacy, and mechanism of action. |
Detailed Protocols
Protocol 1: Culture and Treatment of 3D Skin Models
Causality: Proper handling and acclimation of 3D tissue models are critical to ensure their viability and physiological responsiveness, preventing experimental artifacts caused by handling stress. A consistent, gentle topical application method mimics consumer use and ensures even distribution of the test article.
-
Model Acclimation: Upon receipt, place the 3D skin model inserts into 6-well plates containing 1.0 mL of pre-warmed maintenance medium per well. Ensure the medium only reaches the bottom of the insert, maintaining the air-liquid interface.[14] Incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of Test Articles: Prepare stock solutions of DTPR in a suitable vehicle. Create serial dilutions to achieve the final desired concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%). Prepare vehicle and positive controls.
-
Topical Application: Gently apply a precise volume (e.g., 10-20 µL) of the test article, vehicle, or positive control onto the surface of the skin model. Spread evenly using a sterile, rounded glass rod or a positive displacement pipette tip.
-
Incubation and Re-application: Incubate the treated models at 37°C, 5% CO₂.
-
Maintenance: Change the culture medium and re-apply the topical treatments every 48-72 hours for the duration of the experiment (e.g., 14 days).
-
Observation: Visually inspect the tissues for any signs of irritation (redness, tissue degradation) and photograph the inserts at each media change to document macroscopic changes in pigmentation.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
Trustworthiness: This protocol is essential for validating that any observed reduction in pigmentation is a specific pharmacological effect of DTPR and not a secondary consequence of cellular toxicity.[15] Running this assay in parallel with efficacy studies is a core tenet of a self-validating system.
-
Preparation: At the end of the treatment period, transfer the 3D skin model inserts to a 24-well plate containing 300 µL of pre-warmed media.
-
MTT Incubation: Add 300 µL of MTT reagent (1 mg/mL in media) to each well, ensuring the tissue is submerged. Incubate for 3 hours at 37°C, 5% CO₂. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Extraction: Carefully remove the MTT solution. Add 2.0 mL of an extraction solvent (e.g., isopropanol) to each well containing an insert.
-
Extraction and Lysis: Seal the plate and incubate at room temperature for at least 2 hours with gentle shaking to fully extract the formazan crystals. Puncture the tissue with a pipette tip to ensure complete lysis and extraction.
-
Quantification: Transfer 200 µL of the extract from each well to a 96-well plate. Read the absorbance at 570 nm using a plate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control tissue.
Protocol 3: Quantification of Melanin Content
Expertise: This endpoint provides the primary quantitative measure of depigmenting efficacy. The use of a strong base (NaOH) and heat effectively solubilizes the melanin granules from the tissue matrix for accurate spectrophotometric measurement.
-
Tissue Harvest: Following treatment, rinse the tissue surface with phosphate-buffered saline (PBS) to remove any residual test article.
-
Homogenization: Place the tissue insert into a microcentrifuge tube. Add 250 µL of 1N NaOH.
-
Solubilization: Heat the samples at 80°C for 1-2 hours or until the tissue is fully dissolved. Vortex periodically. This step solubilizes the melanin.
-
Quantification: Centrifuge the lysate to pellet any debris. Transfer 200 µL of the supernatant to a 96-well plate. Read the absorbance at 405 nm or 490 nm.
-
Standard Curve: Generate a standard curve using synthetic melanin (0-200 µg/mL) prepared in 1N NaOH.
-
Calculation: Determine the melanin concentration in each sample by interpolating from the standard curve. Normalize the melanin content to the protein content of the tissue (determined by a BCA assay on a separate aliquot of the lysate) to account for any differences in tissue size.
Protocol 4: Histological Analysis
Expertise: Histology provides invaluable qualitative data, offering visual confirmation of melanin reduction and its distribution within the epidermal layers. Fontana-Masson staining specifically visualizes melanin granules, while H&E staining assesses overall tissue morphology and integrity, further supporting cytotoxicity data.[14][16]
-
Fixation: Fix half of each tissue sample in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol and xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick vertical sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): Perform standard H&E staining to evaluate the overall tissue structure, including epidermal stratification, differentiation, and any signs of cellular damage.
-
Fontana-Masson: Use a Fontana-Masson stain kit to specifically identify melanin granules, which will appear black. This allows for direct visualization of pigment distribution in the basal layer and its transfer to keratinocytes.
-
-
Imaging and Analysis: Capture images using a light microscope. Analyze the images for changes in the intensity and distribution of Fontana-Masson staining between treatment groups.
Protocol 5: Gene Expression Analysis (RT-qPCR)
Expertise: This mechanistic analysis helps determine if DTPR's efficacy is linked to the transcriptional regulation of key melanogenesis genes. A reduction in TYR mRNA, for example, would strongly support the observed decrease in melanin content.[14][17]
-
Tissue Lysis and RNA Extraction: Place the remaining half of the fresh tissue sample in a tube containing a suitable lysis buffer (e.g., Buffer RLT from Qiagen) and a bead for homogenization. Disrupt the tissue using a bead mill homogenizer. Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (MITF, TYR, TRP-1, TRP-2) and a housekeeping gene (GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression changes using the comparative Cq (ΔΔCq) method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle control group.
Expected Results and Troubleshooting
Expected Outcomes: A successful experiment will demonstrate that DTPR, at non-cytotoxic concentrations (viability >90% of vehicle), significantly reduces melanin content compared to the vehicle control. This effect should be comparable or superior to the positive control. Histological analysis should visually confirm a reduction in Fontana-Masson staining in the basal layer of DTPR-treated tissues. Gene expression analysis is expected to show a down-regulation of TYR and potentially MITF mRNA levels.
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in melanin content between replicates. | Inconsistent topical application; Edge effect in culture plates. | Ensure precise and consistent application volume and spreading. Randomize plate layout. |
| High cytotoxicity in all treatment groups, including vehicle. | Vehicle is too harsh; Tissues were stressed during handling or shipping. | Test different, less aggressive vehicles (e.g., cream-based). Ensure proper acclimation and gentle handling. |
| No significant effect of DTPR or positive control. | Poor penetration of test articles; Insufficient treatment duration; Model not responsive. | Include a penetration enhancer in the vehicle; Extend treatment period to 21 days; Confirm model responsiveness with a potent inducer like forskolin prior to the main study. |
| Poor quality RNA (low yield or low A260/A280). | Incomplete tissue homogenization; RNA degradation. | Ensure complete tissue disruption with a bead mill. Work quickly and on ice during RNA extraction. |
Conclusion
The protocols outlined in this application note provide a comprehensive, multi-tiered framework for the in vitro substantiation of this compound's efficacy as a skin depigmenting agent. By leveraging physiologically relevant 3D human skin models, researchers can move beyond simple enzymatic assays to evaluate safety, functional outcomes, and mechanistic actions in a single integrated system. This robust approach, which validates DTPR's dual impact on tyrosinase and glycation-induced pigmentation, is essential for generating the high-quality data required by scientists and drug development professionals to advance innovative dermatological solutions.
References
-
3D Artificial Skin Platform for Investigating Pregnancy-Related Skin Pigmentation. (2024). MDPI. [Link]
-
Assessment of Melanogenesis in a Pigmented Human Tissue-Cultured Skin Equivalent. (n.d.). Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
(PDF) 3D Artificial Skin Platform for Investigating Pregnancy-Related Skin Pigmentation. (2024). ResearchGate. [Link]
-
A 2D and 3D melanogenesis model with human primary cells induced by tyrosine. (2020). National Center for Biotechnology Information (NCBI). [Link]
-
Utility of MTT assay in three-dimensional cultured human skin model as an alternative for draize skin irritation test: approach using diffusion law of irritant in skin and toxicokinetics-toxicodynamics correlation. (n.d.). PubMed. [Link]
-
A 2D and 3D melanogenesis model with human primary cells induced by tyrosine. (2020). Plos. [Link]
-
A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture. (2020). National Center for Biotechnology Information (NCBI). [Link]
-
3D skin models for inflammation & pigmentation. (2020). Straticell. [Link]
-
Proteomic Analysis of Skin Melanin Deposition Models. (2023). Dove Medical Press. [Link]
-
(PDF) A 2D and 3D melanogenesis model with human primary cells induced by tyrosine. (2020). ResearchGate. [Link]
-
New Insights Into Advanced Glycation End Products Induced Melanogenesis and Intervention Strategies. (2023). National Center for Biotechnology Information (NCBI). [Link]
-
Comet assay in reconstructed 3D human epidermal skin models—investigation of intra- and inter-laboratory reproducibility with coded chemicals. (2012). National Center for Biotechnology Information (NCBI). [Link]
-
Genotoxicity testing using 3D models. (2022). GOV.UK. [Link]
-
Molecular Insights Into the Effects of PLLA-SCA on Gene Expression and Collagen Synthesis in Human 3D Skin Models Containing Macrophages. (2024). Journal of Drugs in Dermatology. [Link]
-
Gene expression profiling in microneedling-treated 3D skin models (microarray analysis). (n.d.). ResearchGate. [Link]
-
(PDF) The importance of being three-dimensional in biology: 3D Skin Models for Toxicology and Efficacy Testing. (2019). ResearchGate. [Link]
-
A 2D and 3D melanogenesis model with human primary cells induced by tyrosine. (2020). Europe PMC. [Link]
-
Three-Dimensional Printing of Hydrogel as Skin Substitute and Comparative Evaluation of Melanin Production. (2024). MDPI. [Link]
-
Gene Expression Changes Following Solar Skincare Protection and Repair Strategies in a 3-Dimensional Reconstructed Human Skin Model. (2018). Longdom Publishing. [Link]
-
Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. (2012). ResearchGate. [Link]
-
Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. (2024). Wiley Online Library. [Link]
-
Progress in the Application of 3D Skin Models for Cosmetic Assessment. (2024). Preprints.org. [Link]
-
Natural Cosmeceutical Ingredients for Hyperpigmentation. (2016). Journal of Drugs in Dermatology. [Link]
-
Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions. (2013). National Center for Biotechnology Information (NCBI). [Link]
-
A novel skin brightening topical technology. (2020). National Center for Biotechnology Information (NCBI). [Link]
-
A comprehensive review on tyrosinase inhibitors. (2015). National Center for Biotechnology Information (NCBI). [Link]
-
Mechanisms regulating melanogenesis. (2013). National Center for Biotechnology Information (NCBI). [Link]
-
Inhibition of tyrosinase activity is expressed as a percentage of inhibition (n = 3). (n.d.). ResearchGate. [Link]
-
Extracts from European Propolises as Potent Tyrosinase Inhibitors. (2022). MDPI. [Link]
-
Effect of an Oral Formulation on Skin Lightening: Results from In Vitro Tyrosinase Inhibition to a Double-Blind Randomized Placebo-Controlled Clinical Study in Healthy Asian Participants. (2023). MDPI. [Link]
-
Evaluation of a Hydroquinone-Free Skin Brightening Product Using In Vitro Inhibition of Melanogenesis and Clinical Reduction of Ultraviolet-Induced Hyperpigmentation. (2013). Journal of Drugs in Dermatology. [Link]
-
Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
-
Peptide Design for Enhanced Anti-Melanogenesis: Optimizing Molecular Weight, Polarity, and Cyclization. (2024). Dove Medical Press. [Link]
Sources
- 1. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Evaluation of a Hydroquinone-Free Skin Brightening Product Using In Vitro Inhibition of Melanogenesis and Clinical Reduction of Ultraviolet-Induced Hyperpigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights Into Advanced Glycation End Products Induced Melanogenesis and Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of Melanogenesis in a Pigmented Human Tissue-Cultured Skin Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 2D and 3D melanogenesis model with human primary cells induced by tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utility of MTT assay in three-dimensional cultured human skin model as an alternative for draize skin irritation test: approach using diffusion law of irritant in skin and toxicokinetics-toxicodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. straticell.com [straticell.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing Dimethoxytolyl Propylresorcinol in In Vitro Studies
Welcome to the technical support center for Dimethoxytolyl Propylresorcinol (DMPR). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for overcoming solubility challenges with DMPR in in vitro experimental setups. As a senior application scientist, my goal is to provide you with not just methods, but also the scientific reasoning behind them to ensure your experiments are both successful and reproducible.
This compound (CAS No. 869743-37-3), a potent tyrosinase inhibitor and antioxidant, is characterized by its lipophilic nature, making it slightly soluble in water but readily soluble in organic solvents.[1][2] This low aqueous solubility can present a significant hurdle for researchers conducting in vitro studies in aqueous-based cell culture media. This guide will walk you through a systematic approach to effectively solubilize DMPR for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a precipitate when I add my this compound stock solution to my cell culture medium. What's happening and how can I fix it?
A1: This is a classic sign of your compound crashing out of solution. It occurs when the concentration of the organic solvent used to dissolve the DMPR is too high in the final aqueous culture medium, causing the poorly water-soluble DMPR to precipitate.
Troubleshooting Steps:
-
Reduce the Final Solvent Concentration: The most common culprit is an excessive concentration of the organic solvent (like DMSO) in the final culture volume. Most cell lines can tolerate up to 0.5% DMSO, and some robust lines up to 1%, but it's crucial to keep this concentration as low as possible.[3] Primary cells are often more sensitive.[3] Always include a vehicle control (media with the same final concentration of the solvent) in your experimental design to account for any solvent-induced effects.
-
Optimize Your Stock Concentration: Prepare a higher concentration stock solution in your chosen organic solvent. This allows you to add a smaller volume to your culture medium to achieve the desired final concentration of DMPR, thereby keeping the solvent concentration below toxic levels.
-
Pre-warm the Media: Gently warming your culture media to 37°C before adding the DMPR stock can sometimes help keep the compound in solution.
-
Slow, Drop-wise Addition with Agitation: Instead of pipetting the entire volume of your stock solution at once, add it drop-by-drop to your culture medium while gently swirling or vortexing the medium.[3] This gradual introduction can prevent localized high concentrations that lead to precipitation.
Q2: What is the best initial solvent to use for making a this compound stock solution?
A2: Given that this compound is soluble in organic solvents, several options are available.[1] The choice of solvent will depend on the specific requirements of your in vitro assay and the cell type you are using.
| Solvent | Recommended Starting Concentration | Maximum Recommended Final Concentration in Media | Considerations |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Widely used and effective for many compounds.[4] Can be cytotoxic at higher concentrations.[5][6][7] |
| Ethanol | 10-50 mM | ≤ 0.5% (v/v) | Good alternative to DMSO. Can also exhibit cytotoxicity. |
| Methanol | 10-50 mM | Not commonly used for live-cell assays due to higher toxicity. | Generally reserved for non-cellular assays. |
Expert Insight: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing capacity for a wide range of compounds.[8] However, it is imperative to perform a dose-response curve for your specific cell line to determine the maximum tolerable concentration of DMSO.[5][9]
Q3: My compound is still not soluble enough even with DMSO. Are there other methods I can try?
A3: Yes, if co-solvents alone are insufficient, you can explore more advanced formulation strategies such as using surfactants or cyclodextrins. These work by creating microenvironments that are more hospitable to lipophilic molecules within an aqueous solution.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[10][11] The hydrophobic core of these micelles can encapsulate DMPR, increasing its apparent solubility in the aqueous medium.[12][13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] DMPR can form an inclusion complex with a cyclodextrin, where the DMPR molecule is encapsulated within the hydrophobic cavity, thereby increasing its solubility in water.[][18]
Experimental Protocols
Protocol 1: Standard Solubilization using a Co-solvent (DMSO)
This protocol outlines the standard method for dissolving this compound using DMSO for in vitro cell culture experiments.
Workflow Diagram:
Caption: Workflow for preparing DMPR solutions for in vitro studies.
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO to achieve a high stock concentration (e.g., 50 mM). A recent study on the effects of DMPR on leukemia cells used DMSO as the solvent.[4][19][20]
-
Vortex thoroughly. If necessary, use a sonicator water bath for short bursts to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Working Solution in Culture Medium:
-
Thaw an aliquot of your DMPR stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration of DMPR in the culture medium. Ensure the final concentration of DMSO does not exceed the cytotoxic level for your cells (typically ≤ 0.5%).[3][7]
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMPR stock solution drop-by-drop.
-
Use the final working solution immediately.
-
-
Experimental Controls:
-
Vehicle Control: Treat a set of cells with culture medium containing the same final concentration of DMSO as your experimental group. This is critical to differentiate the effects of DMPR from any effects of the solvent.
-
Untreated Control: A set of cells that receives only the culture medium.
-
Protocol 2: Advanced Solubilization using Cyclodextrins
This protocol is for instances where co-solvents are not sufficient or desirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can enhance the solubility of hydrophobic compounds.[14][]
Workflow Diagram:
Caption: Workflow for DMPR solubilization using cyclodextrins.
Step-by-Step Methodology:
-
Prepare the Cyclodextrin-DMPR Inclusion Complex:
-
Prepare a solution of HP-β-CD in sterile water or phosphate-buffered saline (PBS). The concentration will need to be optimized, but a starting point could be 20-40% (w/v).
-
Add an excess amount of DMPR powder to the HP-β-CD solution.
-
Incubate the mixture at room temperature with constant, vigorous stirring for 24-48 hours to allow for the formation of the inclusion complex.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved DMPR.
-
Carefully collect the supernatant, which now contains the soluble DMPR-cyclodextrin complex.
-
-
Quantify and Use the Solubilized DMPR:
-
The concentration of DMPR in the supernatant must be accurately determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Once the concentration is known, filter-sterilize the solution through a 0.22 µm syringe filter.
-
This stock solution can then be diluted to the desired final concentration in your cell culture medium.
-
-
Experimental Controls:
-
Vehicle Control: Treat cells with the same concentration of the HP-β-CD solution (without DMPR) as used in the experimental group.
-
Protocol 3: Advanced Solubilization using Surfactants
This protocol utilizes non-ionic surfactants like Tween® 80 or Poloxamer 188 to form micelles that encapsulate DMPR.
Workflow Diagram:
Caption: Workflow for DMPR solubilization using surfactants.
Step-by-Step Methodology:
-
Prepare the Surfactant-DMPR Solution:
-
Prepare an aqueous solution of a biocompatible, non-ionic surfactant (e.g., 1-5% Tween® 80 or Poloxamer 188 in sterile water or PBS). The concentration should be above the surfactant's CMC.
-
Add the DMPR powder to the surfactant solution.
-
Gently warm the mixture (e.g., to 40-50°C) and stir or sonicate until the DMPR is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Final Preparation and Use:
-
Filter-sterilize the surfactant-DMPR solution using a 0.22 µm syringe filter. This is now your stock solution.
-
Dilute this stock solution in your cell culture medium to achieve the desired final concentration of DMPR. Ensure the final surfactant concentration is not cytotoxic to your cells.
-
-
Experimental Controls:
-
Vehicle Control: Treat cells with the same final concentration of the surfactant solution (without DMPR) as used in the experimental group.
-
By following these guidelines and protocols, you should be able to successfully overcome the solubility challenges associated with this compound in your in vitro studies. Remember to always validate your solubilization method and include the appropriate vehicle controls to ensure the integrity of your experimental results.
References
- Natural Micron Pharm Tech. This compound.
- Al-Ghananeem, A. M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Al-Ghananeem, A. M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- SciSpace.
- Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?.
- National Center for Biotechnology Information. This compound.
- Deascal. (2024).
- ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- LifeTein. (2023). DMSO usage in cell culture.
- Wei, J., et al. (2024).
- Wei, J., et al. (2024).
- Wei, J., et al. (2024).
- LookChem. This compound.
- National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- WuXi AppTec DMPK. (2024).
- Shah, F. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Journal of Biotech Research. (2017).
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Park, J. H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PubMed Central.
- ResearchGate.
- Kim, H. J., et al. (2021). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PubMed Central.
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. btsjournals.com [btsjournals.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 20. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethoxytolyl Propylresorcinol stability issues in experimental buffers
Welcome to the Technical Support Center for Dimethoxytolyl Propylresorcinol (DMPR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with DMPR in experimental buffers. As a potent antioxidant and tyrosinase inhibitor, DMPR's efficacy in your experiments is critically dependent on its stability in solution.[1][2][3][4] This resource will equip you with the necessary knowledge to ensure the integrity of your experimental results.
Introduction to this compound
This compound is a synthetic derivative of resorcinol with the chemical name 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol.[5] It is recognized for its strong antioxidant properties, which are attributed to its phenolic hydroxyl groups that can neutralize free radicals.[1][2][3][4] Its primary mechanism of action in a biological context is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[1][2] DMPR is slightly soluble in water but readily soluble in organic solvents such as methanol and ethanol.[1] These properties make it a valuable compound for research in dermatology, cosmetology, and cancer biology.[1][2][3][4]
Troubleshooting Guide: Stability of DMPR in Experimental Buffers
This section addresses common stability issues encountered when preparing and using DMPR solutions in experimental settings.
Issue 1: Discoloration of DMPR Solution (Turns Pink/Brown)
Question: My freshly prepared this compound solution in a standard phosphate buffer (pH 7.4) has developed a pinkish-brown tint after a short period at room temperature. Is this normal, and will it affect my experiment?
Answer:
The discoloration of your DMPR solution is a clear indicator of degradation, a common issue with resorcinol derivatives and other phenolic compounds.[6] This color change is primarily due to oxidation. The hydroxyl groups on the resorcinol moiety of the DMPR molecule are susceptible to oxidation, especially in the presence of oxygen, light, and at neutral to alkaline pH. This process leads to the formation of colored quinone-type compounds, which are responsible for the pink, brown, or even black appearance of the solution.
Causality and Mitigation:
-
pH-Dependent Oxidation: Phenolic compounds are more prone to oxidation at higher pH levels.[7][8] At neutral to alkaline pH, the phenolic hydroxyl groups are more likely to be deprotonated, forming phenoxide ions that are more easily oxidized.
-
Exposure to Oxygen: Dissolved oxygen in your buffer can readily react with the DMPR molecule.
-
Photodegradation: Exposure to ambient or UV light can accelerate the degradation of phenolic compounds.[5][9][10]
Immediate Actions:
-
Discard the Discolored Solution: Do not use a discolored solution for your experiments. The presence of oxidation products means the concentration of active DMPR is lower than intended, and the degradation products themselves could have unintended biological effects.
-
Prepare Fresh Solution: Always prepare DMPR solutions fresh before each experiment.
Preventative Measures:
-
Lower the pH of the Buffer (if experimentally permissible): Phenolic compounds are generally more stable in slightly acidic conditions (pH < 7).[8] If your experimental design allows, consider using a buffer with a pH between 5.5 and 6.5.
-
Degas Your Buffer: Before dissolving the DMPR, degas the buffer by sparging with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under Reduced Light: Prepare and handle the DMPR solution in a dimly lit area or use amber-colored vials to protect it from light.[10]
-
Use Antioxidant-Containing Buffers: For long-term experiments, consider the addition of a stabilizing agent like ascorbic acid or EDTA to your buffer to chelate metal ions that can catalyze oxidation.
Issue 2: Precipitation of DMPR in Aqueous Buffers
Question: I'm trying to prepare a 1 mM solution of this compound in my cell culture medium (DMEM), but I'm observing a fine precipitate. How can I improve its solubility?
Answer:
This compound is characterized as being only slightly soluble in water.[1] Cell culture media are aqueous-based, and the presence of salts and other components can further reduce the solubility of hydrophobic compounds like DMPR. The precipitate you are observing is likely undissolved DMPR.
Causality and Mitigation:
-
Low Aqueous Solubility: The chemical structure of DMPR, with its aromatic rings and propyl chain, contributes to its hydrophobicity.
-
"Salting Out" Effect: The high concentration of salts in cell culture media can decrease the solubility of nonpolar compounds.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended approach is to first prepare a high-concentration stock solution of DMPR in an organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[11] A 10-100 mM stock solution is typically manageable.
-
Serial Dilution: For your experiment, perform a serial dilution of the organic stock solution into your aqueous buffer or cell culture medium. The final concentration of the organic solvent should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced artifacts in your biological assay.
-
Vortexing and Gentle Warming: When making the final dilution, vortex the solution gently to ensure thorough mixing. If a precipitate still forms, gentle warming of the solution in a 37°C water bath may aid in dissolution. However, be mindful of the potential for accelerated degradation at higher temperatures.[5]
Issue 3: Inconsistent Results and Loss of Efficacy
Question: My in-vitro experiments with this compound are showing high variability between replicates and a general loss of the expected biological activity over the course of a multi-day experiment. What could be causing this?
Answer:
Inconsistent results and a decline in efficacy are classic signs of compound instability in the experimental medium. Even if you don't observe visible signs of degradation like discoloration or precipitation, DMPR can be degrading into inactive forms.
Causality and Mitigation:
-
Gradual Degradation: In aqueous buffers, especially at physiological pH (7.4) and 37°C in a cell culture incubator, DMPR will likely undergo gradual degradation over time.
-
Interaction with Media Components: Components in complex media, such as certain amino acids or vitamins, could potentially react with and degrade DMPR.[12][13]
Troubleshooting and Best Practices:
-
Time-Course Stability Study: To understand the stability of DMPR in your specific experimental conditions, perform a simple time-course study. Prepare a solution of DMPR in your buffer or medium and incubate it under the same conditions as your experiment. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the concentration of the remaining DMPR using an analytical technique like High-Performance Liquid Chromatography (HPLC).[6]
-
Fresh Media Changes: For long-term cell culture experiments, it is advisable to replace the medium containing DMPR every 24 hours to ensure a consistent concentration of the active compound.
-
Minimize Freeze-Thaw Cycles: If you are using a stock solution in an organic solvent, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[11]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid DMPR should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended to minimize any potential degradation.
Q2: How should I prepare a stock solution of DMPR for in-vitro experiments?
A2: It is best to prepare a concentrated stock solution (e.g., 10-100 mM) in a high-purity, anhydrous organic solvent like DMSO or ethanol.[11] Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is the stability of DMPR in common buffers like PBS and Tris?
Q4: Can I pre-mix DMPR in my cell culture medium and store it for later use?
A4: This is not recommended. Cell culture media are complex mixtures, and storing DMPR in them can lead to degradation and interactions with media components.[12][13] It is always best to add the DMPR to the medium immediately before use.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of DMPR in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Accurately weigh a precise amount of DMPR powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.024 mg of DMPR (Molecular Weight = 302.37 g/mol ).
-
Dissolving in DMSO: Transfer the weighed powder to a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
Protocol 2: Quantitative Analysis of DMPR by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying DMPR and assessing its stability. Optimization may be required based on your specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer for pH control
-
DMPR standard of known purity
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer pH 2.8) and an organic solvent (e.g., acetonitrile). A common starting ratio is 60:40 (aqueous:organic).
-
Degas the mobile phase before use.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Approximately 280 nm (scan for optimal wavelength)
Procedure:
-
Standard Preparation: Prepare a stock solution of DMPR in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the DMPR solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system. The peak area of DMPR will be proportional to its concentration. By comparing the peak area of your sample to the calibration curve, you can determine the concentration of DMPR and assess its degradation over time.
Visualizations
Diagram 1: Factors Influencing DMPR Stability
Caption: A step-by-step workflow for the proper preparation of this compound solutions.
References
- Bąkowska, A., B. P. L. Polak, and P. Gliszczyńska-Świgło. "Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols." Acta Chimica Slovaca 60.4 (2013): 719-725.
- Natural Micron Pharm Tech. "this compound.
- Bioquochem. "KB03037 Phenolic Compounds Assay Kit." Bioquochem.
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
- Friedman, Mendel. "Effect of pH on the stability of plant phenolic compounds." Journal of agricultural and food chemistry 48.6 (2000): 2101-2111.
- Benchchem. "Troubleshooting inconsistent results in biological assays with phenylurea compounds." Benchchem.
- Wei, Jianming, et al. "this compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway." Journal of Cancer 15.1 (2024): 103.
- Benchchem. "Technical Support Center: Degradation of Resorcinol Solutions on Storage." Benchchem.
- ResearchGate. "What are possible problems in Total Phenolic Compounds (TPC) Assay?
- ResearchGate. "Degradation of p-cresol, resorcinol, and phenol in anaerobic membrane bioreactors under saline conditions.
- Sridhar, K., and L. L. L. Charles. "Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts." Molecules 23.3 (2018): 583.
- Sigma-Aldrich. "Phenolic Compounds Assay Kit (MAK365) - Technical Bulletin." Sigma-Aldrich.
- Miniati, Enrico. "Assessment of phenolic compounds in biological samples." Annali della Facoltà di Medicina Veterinaria di Parma 27 (2007): 1-14.
- Benchchem. "Stability of Biotin-PEG4-MeTz in cell culture media." Benchchem.
- Foti, M., et al. "Kinetic solvent effects on phenolic antioxidants determined by spectrophotometric measurements." Journal of the Chemical Society, Perkin Transactions 2 11 (1997): 2349-2354.
- ResearchGate. "Effect of pH on the Stability of Plant Phenolic Compounds.
- Electrochemical Degradation of Phenol and Resorcinol Molecules through the Dissolution of Sacrificial Anodes of Macro-Corrosion Galvanic Cells. MDPI.
- ResearchGate. "Phenolic compound content in the ethanolic and buffer extract.
- ResearchGate. "Formation/degradation profile of resorcinol.
- Wei, Jianming, et al.
- Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Pot
- ResearchGate. "Can I store the drug solution made in cell culture media?
- Wei, Jianming, et al.
- Evonik Health Care. "Optimizing the stability and solubility of cell culture media ingredients." Evonik Health Care.
- Benchchem. "Application Notes and Protocols: Preparation and Use of Cyclo(Pro-Leu) Stock Solutions for In Vitro Experiments." Benchchem.
Sources
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimethoxytolyl Propylresorcinol for Cell-Based Assays
Welcome to the technical support resource for Dimethoxytolyl Propylresorcinol (DTPR). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when using DTPR in cell-based assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about DTPR to get you started.
Q1: What is this compound (DTPR)?
This compound, also known by trade names such as Nivitol™ or as UP302 in some literature, is a potent synthetic resorcinol derivative.[1][2] It is primarily recognized for its role as a tyrosinase inhibitor and antioxidant.[3][4][5] Its chemical structure is 4-[3-(2,4-Dimethoxy-3-methylphenyl)propyl]-1,3-benzenediol.[6][7] While widely used in cosmetics for its skin-brightening effects, its specific mechanism makes it a valuable tool for in vitro research in melanogenesis and oxidative stress.[4][6]
Q2: What is the primary mechanism of action of DTPR?
DTPR's main mechanism is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][8] It acts as a competitive inhibitor by binding to the copper ion active center of the enzyme, which blocks the conversion of L-tyrosine to L-DOPA and subsequent oxidation to dopaquinone.[6][9] This action effectively reduces the production of melanin.[3][10] Additionally, DTPR exhibits antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress that might otherwise stimulate melanocytes.[4][6]
Q3: What are the key physicochemical properties I should be aware of?
Understanding the properties of DTPR is critical for proper handling and experimental design. It is a light brown or off-white powder that is only slightly soluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[6]
| Property | Value / Description | Source |
| Molecular Formula | C₁₈H₂₂O₄ | [6][11] |
| Molecular Weight | 302.37 g/mol | [2][11] |
| Appearance | Light brown or off-white powder | [6] |
| Aqueous Solubility | Slightly soluble | [6] |
| Recommended Solvent | DMSO, Methanol, Ethanol | [6][10][12] |
| Storage (Stock Sol.) | Store at -20°C or -80°C in aliquots | [12] |
Q4: Besides melanogenesis, are there other known biological activities of DTPR?
Yes. Recent studies have demonstrated that DTPR can induce apoptosis (programmed cell death) and mitophagy (selective degradation of mitochondria) in certain cancer cell lines, particularly human leukemia cells.[3][5][13] This anti-proliferative activity appears to be mediated through the inhibition of the PI3K/AKT signaling pathway.[3][13] Researchers should be aware of these potential off-target effects, especially when working at higher concentrations or in cancer cell models.
Section 2: Core Experimental Protocol - Cellular Tyrosinase Inhibition Assay
This section provides a validated, step-by-step protocol for assessing DTPR's efficacy in a common experimental model, B16F10 murine melanoma cells.
Objective: To determine the effect of DTPR on melanin production and intracellular tyrosinase activity.
Materials:
-
B16F10 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (DTPR) powder
-
Anhydrous, cell-culture grade DMSO
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulated model)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford or BCA Protein Assay Kit
-
L-DOPA solution
-
Sodium Hydroxide (NaOH)
-
96-well microplates (clear, flat-bottom)
Protocol Steps:
-
Cell Culture:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator.
-
Seed 1 x 10⁵ cells per well in a 24-well plate and allow them to adhere for 24 hours.
-
-
DTPR Stock Solution Preparation:
-
Cell Treatment:
-
Prepare serial dilutions of DTPR in fresh culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Crucial: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic, typically ≤0.5%.[12]
-
Remove the old medium from the cells and replace it with the DTPR-containing medium. Include a "vehicle control" (medium with the same final DMSO concentration but no DTPR) and an "untreated control" (medium only).
-
(Optional) To stimulate melanogenesis, α-MSH (e.g., 100 nM) can be co-incubated with DTPR.
-
Incubate the cells for 48-72 hours.
-
-
Cell Lysis and Melanin Assay:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100 µL of Lysis Buffer and scrape to collect the lysate.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes. The supernatant is for the tyrosinase and protein assays, and the pellet is for the melanin assay.
-
Dissolve the pellet in 100 µL of 1N NaOH by incubating at 80°C for 1 hour.
-
Measure the absorbance of the dissolved melanin at 405 nm using a microplate reader. Quantify by comparing to a standard curve made with synthetic melanin.
-
-
Intracellular Tyrosinase Activity Assay:
-
Determine the protein concentration of the supernatant from step 4 using a Bradford or BCA assay.
-
In a 96-well plate, add an equal amount of protein (e.g., 20 µg) from each sample lysate. Adjust the volume with Lysis Buffer.
-
Add 100 µL of 2 mg/mL L-DOPA solution to each well.
-
Incubate at 37°C for 1-2 hours and measure the absorbance at 475 nm (for dopachrome formation) kinetically or at the endpoint.[12]
-
Calculate tyrosinase activity as a percentage relative to the vehicle control.
-
Section 3: Troubleshooting Guide & Advanced FAQs
This Q&A guide addresses specific experimental challenges.
Topic: Solubility & Precipitation
Q: My DTPR powder is not dissolving well, even in DMSO. What's wrong?
A: This can be due to solvent quality or compound purity.
-
Cause 1: Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.
-
Solution 1: Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO.
-
Cause 2: Incomplete Dissolution: The compound may require energy to fully dissolve.
-
Solution 2: After adding DMSO, vortex the solution thoroughly. If issues persist, gently warm the vial to 37°C in a water bath or use a sonicator bath for 5-10 minutes to aid dissolution.[12]
Q: I see a fine precipitate or cloudiness in my culture wells after adding the DTPR working solution. How do I fix this?
A: This is a classic sign of the compound crashing out of solution when a concentrated DMSO stock is diluted into an aqueous medium.[12]
-
Cause 1: "Shock" Precipitation: A large, single dilution step from 100% DMSO into the aqueous culture medium can cause the compound to immediately precipitate.
-
Solution 1: Use Serial Dilutions. Instead of a single dilution, perform an intermediate dilution step. For example, dilute the 100 mM DMSO stock into a smaller volume of culture medium first, mix well, and then use this intermediate solution to prepare your final concentrations.
-
Cause 2: Final Concentration Exceeds Aqueous Solubility. The final concentration of DTPR in the medium may be too high, even with a low DMSO percentage.
-
Solution 2: Lower the Final DTPR Concentration. Re-evaluate your dose-response curve and check if a lower concentration range could still be effective.
-
Cause 3: Poor Mixing Technique. Adding the DTPR stock to the medium without sufficient agitation can create localized high concentrations that precipitate.
-
Solution 3: Ensure Rapid Mixing. Add the DTPR stock dropwise to the culture medium while actively vortexing or stirring the medium to ensure rapid and uniform dispersion.[12] Always prepare fresh dilutions for each experiment.[12]
Topic: Inconsistent Results & Lack of Efficacy
Q: My tyrosinase inhibition results are highly variable between experiments. How can I improve reproducibility?
A: Variability often stems from inconsistent preparation of the inhibitor or assay instability.
-
Cause 1: Degradation of Stock Solution. Repeated freeze-thaw cycles can degrade DTPR.
-
Solution 1: Aliquot Your Stock. Store your high-concentration DMSO stock in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]
-
Cause 2: Instability of Diluted Solutions. DTPR may not be stable for long periods once diluted in aqueous culture medium.
-
Solution 2: Prepare Fresh Dilutions. Always prepare your final working solutions fresh from the DMSO stock immediately before adding them to the cells.[12]
-
Cause 3: Inconsistent Cell Health or Density. Variations in cell seeding density or passage number can alter the metabolic state of the cells, affecting their response.
-
Solution 3: Standardize Cell Culture. Use cells within a consistent, low passage number range. Ensure your cell seeding is highly accurate by performing careful cell counts.
Q: I'm not observing any significant reduction in melanin or tyrosinase activity. What should I check?
A: This "no effect" scenario points to issues with either the compound's concentration, its activity, or the assay system itself.
Caption: Troubleshooting logic for lack of DTPR efficacy.
Topic: Cytotoxicity & Assay Optimization
Q: How do I establish a non-toxic working concentration for DTPR in a new cell line?
A: You must perform a cytotoxicity assay before your functional assay.
-
Step 1: Perform a Dose-Response Cytotoxicity Assay. Plate your cells and treat them with a broad range of DTPR concentrations (e.g., 1 µM to 200 µM) for the same duration as your planned functional experiment (e.g., 48 or 72 hours). Studies on leukemia cells have used ranges up to 200µM.[3][10]
-
Step 2: Use a Standard Viability Assay. Use a reliable method like MTT, CCK-8, or a live/dead stain to measure cell viability.[14][15] The MTT assay, for example, measures mitochondrial activity in living cells.[14][16]
-
Step 3: Determine the Non-Toxic Range. Plot cell viability (%) against DTPR concentration. Select concentrations for your functional assays that show high viability (e.g., >90%). This ensures your observed effects are due to specific inhibition, not just cell death.
| Cell Line | Typical DTPR Concentration Range for Cytotoxicity | Notes | Source |
| B16F10 (Melanoma) | 1 - 50 µM | Resorcinol derivatives show low toxicity at 10 µM. | [17] |
| MV411 (Leukemia) | 20 - 200 µM | IC50 values for cytotoxicity are calculated in this range. | [3][10] |
| K562 (Leukemia) | 20 - 200 µM | Shows anti-proliferative activity. | [3][10] |
| 3T3 (Fibroblast) | 1 µg/cm³ (~3.3 µM) | Resorcinol showed low toxicity at this level in long-term exposure. | [16] |
Q: What are the essential controls for a DTPR experiment?
A: A robust experiment relies on proper controls to validate the results.
-
Untreated Control: Cells in medium only. This is your baseline for normal cell function and melanin production.
-
Vehicle Control: Cells in medium containing the same final concentration of DMSO used for your DTPR dilutions. This is critical to ensure that the solvent itself is not causing any effects.
-
Positive Control: Cells treated with a known, well-characterized tyrosinase inhibitor like Kojic Acid or 4-n-butylresorcinol.[18][19] This confirms that your assay system is capable of detecting an inhibitory effect.
Section 4: Visualizing Mechanisms and Workflows
Mechanism of Action: DTPR in the Melanogenesis Pathway
Caption: DTPR competitively inhibits the tyrosinase enzyme.
Workflow: Optimizing DTPR Concentration
Caption: Workflow for determining the optimal DTPR dose.
References
- Natural Micron Pharm Tech. This compound.
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway . Journal of Cancer, 15(1), 103-112. [Link]
- Deascal. (2024).
- BenchChem. Troubleshooting Guide for Tyrosinase-IN-8 Solubility in Assays.
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway . PubMed, PMC10751666. [Link]
- Wei, J., et al. (2024).
- Wei, J., et al. (2024).
-
ResearchGate. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway . [Link]
-
ResearchGate. Melanin content (%) of B16F10 cells and cell pellets after 48 h of... [Link]
- Hangzhou Lianzheng Chemical Co.,Ltd. China this compound Manufacturers Suppliers Factory.
-
PubChem. This compound . [Link]
-
precisionFDA. This compound . [Link]
-
MDPI. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production . [Link]
-
LookChem. This compound . [Link]
-
Wiley Online Library. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds . [Link]
-
MDPI. Hair Dyes Resorcinol and Lawsone Reduce Production of Melanin in Melanoma Cells by Tyrosinase Activity Inhibition and Decreasing Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expression . [Link]
-
Active Concepts. Tyrosinase Inhibition Assay . [Link]
-
ResearchGate. effects of resorcinol on the expression of melanogenic genes in B16F10 mouse melanoma cells . [Link]
-
Kim, D. S., et al. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis . Biological & Pharmaceutical Bulletin, 28(12), 2216-2219. [Link]
-
Skowroń, J., & Zapór, L. (2004). Cytotoxicity of resorcinol under short- and long-term exposure in vitro . International Journal of Occupational Safety and Ergonomics, 10(2), 147-56. [Link]
-
Lin, C. C., et al. (2015). Hair dyes resorcinol and lawsone reduce production of melanin in melanoma cells by tyrosinase activity inhibition and decreasing tyrosinase and microphthalmia-associated transcription factor (MITF) expression . International Journal of Molecular Sciences, 16(1), 1495-508. [Link]
-
ResearchGate. Cell Cytotoxicity Assay (Provided by MedChemExpress) . [Link]
-
Antibodies.com. Cell-Based Assays Guide . [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deascal.com [deascal.com]
- 5. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. hzlzchems.com [hzlzchems.com]
- 8. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 11. GSRS [precision.fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 16. Cytotoxicity of resorcinol under short- and long-term exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dimethoxytolyl Propylresorcinol
Welcome to the technical support center for Dimethoxytolyl Propylresorcinol (DPR). This guide is designed for researchers, scientists, and drug development professionals who are working with this promising molecule and encountering challenges with its systemic bioavailability. Given its lipophilic nature and poor aqueous solubility, achieving optimal therapeutic concentrations of DPR in vivo requires specialized formulation strategies. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, along with detailed experimental protocols to implement the proposed solutions.
Part 1: Understanding the Bioavailability Challenge with this compound
This compound (CAS No. 869743-37-3) is a synthetic compound with potent antioxidant and tyrosinase-inhibiting properties.[1][2][3] Its chemical structure, featuring a propylresorcinol core with a dimethoxytolyl group, contributes to its high lipophilicity and stability.[2] While the propyl chain enhances lipid solubility and theoretically promotes skin penetration, these same properties present significant hurdles for systemic delivery, particularly via the oral route.[1]
What are the primary reasons for the presumed poor in vivo bioavailability of this compound?
Based on its physicochemical properties, the poor bioavailability of DPR likely stems from two main factors:
-
Low Aqueous Solubility: DPR is described as being slightly soluble in water but soluble in organic solvents like methanol and ethanol.[1] This poor water solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is a rate-limiting step for the absorption of many orally administered drugs.[4]
-
Poor Permeability: While its lipophilicity might suggest good membrane permeability, very high lipophilicity can sometimes lead to the drug partitioning into the lipid bilayer of the intestinal enterocytes without being released into the systemic circulation. Additionally, it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the GI lumen.[5]
The following sections will provide detailed strategies to overcome these challenges.
Part 2: Troubleshooting and Formulation Strategies
This section is organized in a question-and-answer format to directly address common issues and guide you toward the most appropriate formulation strategy for your research needs.
FAQ 1: My in vivo study with a simple suspension of DPR showed very low plasma concentrations. What is the first thing I should try?
This is a classic issue for poorly soluble compounds. The first and often most effective approach is to formulate DPR into a lipid-based drug delivery system. These systems can enhance oral bioavailability by several mechanisms:
-
Increasing Solubilization: They present the drug in a solubilized form in the GI tract, bypassing the dissolution step.[6]
-
Facilitating Absorption: They can interact with the intestinal wall and promote drug uptake.[7]
-
Lymphatic Transport: For highly lipophilic drugs, these formulations can promote absorption via the intestinal lymphatic system, thereby bypassing first-pass metabolism in the liver.[8]
We will explore three key lipid-based systems: nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes.
Strategy 1: Nanoemulsion Formulations
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[9][10] They are excellent vehicles for solubilizing lipophilic drugs like DPR and can significantly enhance their oral bioavailability.[11][12][13]
Q1.1: How do nanoemulsions improve the bioavailability of DPR?
The small droplet size of nanoemulsions provides a large surface area for drug absorption.[9][14] The surfactant and oil components can also enhance the permeation of the drug across the intestinal epithelium.[12]
Q1.2: I'm new to nanoemulsions. What is a good starting point for formulation development?
A good starting point is to use a high-energy method like ultrasonication or high-pressure homogenization, as these methods give you good control over droplet size.[15]
dot graph TD { A[Start: DPR, Oil, Surfactant/Co-surfactant, Aqueous Phase] --> B{Initial Mixing}; B --> C{High-Energy Homogenization (e.g., Ultrasonication)}; C --> D[Formation of Coarse Emulsion]; D --> E{High-Pressure Homogenization}; E --> F[Nanoemulsion Formation]; F --> G[Characterization: Droplet Size, Zeta Potential, Entrapment Efficiency]; subgraph "Formulation Components" A end subgraph "Processing" B C D E end subgraph "Final Product & QC" F G end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow for Nanoemulsion Preparation"
Experimental Protocol: Preparation of DPR-Loaded Nanoemulsion
-
Oil Phase Preparation: Dissolve a known amount of this compound in a suitable oil (e.g., medium-chain triglycerides, oleic acid).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).[3]
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a set number of cycles (e.g., 5 cycles at 15,000 psi).[16]
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS). Aim for a droplet size < 200 nm and a PDI < 0.3.[17]
-
Zeta Potential: Measure using DLS to assess the stability of the nanoemulsion. A value of ±30 mV is generally considered stable.
-
Entrapment Efficiency: Separate the free drug from the nanoemulsion using ultracentrifugation and quantify the drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Troubleshooting Nanoemulsion Formulations
| Issue | Potential Cause | Suggested Solution |
| Large droplet size (>200 nm) | Insufficient homogenization energy or inappropriate surfactant concentration. | Increase the number of homogenization cycles or pressure. Optimize the surfactant-to-oil ratio. |
| High PDI (>0.3) | Inefficient homogenization or formulation instability. | Screen different surfactants and co-surfactants. Ensure the homogenization process is consistent. |
| Phase separation over time | Formulation instability (Ostwald ripening). | Optimize the surfactant and co-surfactant combination. Ensure the zeta potential is sufficiently high. |
Strategy 2: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.[1][18] They combine the advantages of polymeric nanoparticles and liposomes and are a promising strategy for improving the oral bioavailability of lipophilic drugs.[19][20][21]
Q2.1: What are the advantages of SLNs over nanoemulsions for DPR delivery?
SLNs can offer controlled or sustained release of the encapsulated drug, which can be beneficial for maintaining therapeutic concentrations over a longer period.[1][20] The solid lipid matrix can also protect the drug from chemical degradation in the GI tract.[22]
Q2.2: What is a common method for preparing SLNs?
The hot homogenization followed by ultrasonication method is widely used and is suitable for lab-scale production.[23]
dot graph TD { A[Start: DPR, Solid Lipid, Surfactant, Aqueous Phase] --> B{Melt Lipid and Dissolve DPR}; B --> C{Heat Aqueous Phase to the Same Temperature}; C --> D{Add Aqueous Phase to Lipid Phase with High-Shear Mixing}; D --> E[Formation of Hot Pre-emulsion]; E --> F{Ultrasonication}; F --> G[Cooling and Solidification of SLNs]; G --> H[Characterization: Particle Size, Zeta Potential, Entrapment Efficiency, Drug Loading]; subgraph "Formulation Components" A end subgraph "Processing" B C D E F G end subgraph "Final Product & QC" H end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow for SLN Preparation"
Experimental Protocol: Preparation of DPR-Loaded SLNs
-
Lipid Phase Preparation: Melt a solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve a known amount of DPR in the molten lipid.[7]
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer.
-
Ultrasonication: Sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Use DLS.
-
Entrapment Efficiency and Drug Loading: Determine by separating the unencapsulated drug and quantifying the encapsulated drug.
-
Crystallinity and Thermal Behavior: Use Differential Scanning Calorimetry (DSC) to confirm the solid state of the lipid and to check for any drug-lipid interactions.[24]
-
Troubleshooting SLN Formulations
| Issue | Potential Cause | Suggested Solution |
| Particle aggregation upon cooling | Insufficient surfactant concentration or inappropriate surfactant. | Increase the surfactant concentration or screen for a more effective stabilizer. |
| Low entrapment efficiency | Poor solubility of DPR in the solid lipid or drug expulsion during lipid recrystallization. | Screen different solid lipids with better solubilizing capacity for DPR. Consider using a mixture of solid and liquid lipids (Nanostructured Lipid Carriers - NLCs).[25] |
| Drug expulsion during storage | Polymorphic transitions of the lipid matrix. | Use less crystalline lipids or a blend of lipids to create a less ordered lipid matrix. Store the formulation at a suitable temperature. |
Strategy 3: Liposomal Formulations
Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core.[11][26] They can encapsulate both hydrophilic and lipophilic drugs and are a well-established strategy for improving drug bioavailability.[27][28]
Q3.1: How can liposomes be used for a lipophilic drug like DPR?
For a lipophilic drug like DPR, it will be entrapped within the lipid bilayer of the liposomes.[28] This encapsulation protects the drug from degradation in the GI tract and can enhance its absorption.[26]
Q3.2: What is a simple and reproducible method for preparing liposomes in the lab?
The thin-film hydration method followed by extrusion is a common and reliable technique.[29]
Experimental Protocol: Preparation of DPR-Loaded Liposomes
-
Lipid Film Formation: Dissolve DPR and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Drying: Dry the lipid film under vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
Sizing by Extrusion: Pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using an extruder to form unilamellar vesicles (LUVs) of a uniform size.[8]
-
Characterization:
-
Vesicle Size, PDI, and Zeta Potential: Use DLS.
-
Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantify the encapsulated drug.[10]
-
Troubleshooting Liposomal Formulations
| Issue | Potential Cause | Suggested Solution |
| Low encapsulation efficiency | Poor partitioning of DPR into the lipid bilayer. | Optimize the lipid composition. Increase the cholesterol content to increase bilayer rigidity. |
| Liposome instability (aggregation or fusion) | Inappropriate surface charge or lipid composition. | Include charged lipids (e.g., phosphatidylserine) to increase the zeta potential. Optimize the cholesterol content. |
| Drug leakage during storage | Fluidity of the lipid bilayer. | Use lipids with a higher phase transition temperature (Tc). Increase the cholesterol content to decrease membrane fluidity. |
Strategy 4: Prodrug Approach
A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in vivo through enzymatic or chemical reactions.[30][31] For a phenolic compound like DPR, a prodrug strategy can be employed to temporarily mask the phenolic hydroxyl groups, thereby altering its physicochemical properties to improve absorption.[4][32]
Q4.1: How can a prodrug approach improve the oral bioavailability of DPR?
By masking the phenolic hydroxyl groups with a promoiety, you can:
-
Increase Aqueous Solubility: Attaching a hydrophilic promoiety (e.g., a phosphate group) can improve dissolution.[32]
-
Enhance Permeability: Attaching a lipophilic promoiety can enhance passive diffusion across the intestinal epithelium.[33]
-
Bypass First-Pass Metabolism: Masking the sites of metabolic conjugation (the hydroxyl groups) can protect the drug from rapid metabolism in the gut wall and liver.
Q4.2: What kind of promoiety should I consider for DPR?
For phenolic drugs, common promoieties include esters, carbonates, and phosphates. The choice depends on the desired properties and the enzymatic activity available at the site of absorption for prodrug conversion.
Conceptual Workflow for DPR Prodrug Development
-
Design and Synthesis: Design a prodrug of DPR by attaching a suitable promoiety to one or both of its phenolic hydroxyl groups.
-
Physicochemical Characterization: Determine the solubility, lipophilicity (LogP), and chemical stability of the synthesized prodrug.
-
In Vitro Conversion Studies: Incubate the prodrug in simulated gastric and intestinal fluids, as well as in liver microsomes or plasma, to study its conversion back to the active DPR.
-
In Vitro Permeability Studies: Assess the permeability of the prodrug using the Caco-2 cell model.
-
In Vivo Pharmacokinetic Studies: Evaluate the oral bioavailability of the prodrug in an animal model and compare it to that of the parent DPR.
Part 3: In Vitro and In Vivo Assessment of Bioavailability
Once you have developed a formulation, the next crucial step is to assess its ability to improve the bioavailability of DPR.
FAQ 2: How can I get a preliminary idea of whether my formulation will work in vivo without immediately starting animal studies?
An in vitro intestinal permeability assay using Caco-2 cells is an excellent tool for this purpose.[21][34] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable support, form a monolayer that mimics the intestinal epithelium.[35]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add your DPR formulation to the apical (AP) side of the Transwell insert (representing the intestinal lumen).
-
Take samples from the basolateral (BL) side (representing the bloodstream) at various time points.
-
Quantify the concentration of DPR in the BL samples using a validated analytical method.
-
-
Calculate Apparent Permeability (Papp): The Papp value is a measure of the rate of drug transport across the cell monolayer.[21]
-
Efflux Ratio Determination: To assess if DPR is a substrate for efflux transporters, perform a bidirectional transport study (AP to BL and BL to AP). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[35]
Note for Lipophilic Compounds: For highly lipophilic compounds like DPR, it is often necessary to add a protein like bovine serum albumin (BSA) to the basolateral side to mimic in vivo sink conditions and improve the recovery of the compound.[20][30]
FAQ 3: I have promising in vitro data. How do I design an in vivo pharmacokinetic study?
An in vivo pharmacokinetic study in an animal model, typically rats, is the gold standard for determining oral bioavailability.[36][37]
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.
-
Dosing:
-
Divide the animals into groups. One group will receive the DPR formulation orally (e.g., by gavage), and another group will receive an equivalent dose of DPR intravenously (IV) to determine the absolute bioavailability.
-
A control group receiving a simple suspension of DPR should also be included for comparison.
-
-
Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of DPR in the plasma samples using a sensitive and validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[38]
| Parameter | Description | Implication of Improvement |
| Cmax | Maximum plasma concentration | Higher Cmax indicates better absorption. |
| AUC | Area under the plasma concentration-time curve | A larger AUC signifies greater overall drug exposure. |
| F% | Absolute bioavailability | A higher F% indicates a larger fraction of the administered dose reaching the systemic circulation. |
This technical support guide provides a comprehensive framework for systematically addressing the bioavailability challenges of this compound. By understanding the underlying scientific principles and diligently applying the provided experimental protocols and troubleshooting advice, you will be well-equipped to develop a formulation that delivers this promising molecule effectively in vivo.
References
- An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Phytopharmacological Research.
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an upd
- Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin.
- Characterization of liposomes as a drug delivery vehicle. SCIEX.
- Solid lipid nanoparticles: Measures of characteriz
- Preparation and Characterization of Liposomes in Novel Drug Delivery Systems: A Review. (2025-08-06).
- Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
- Liposome Characterisation and Analysis for Drug Delivery. Intertek.
- Preparation, Characterization and Applic
- Preparation and characterization of solid lipid nanoparticles-a review. Semantic Scholar.
- Development and Application of the Nanoemulsions in Drug Delivery Systems.
- Preparation, Characterization and Applications of Nanoemulsions: An Insight. (2019-03-15). SciSpace.
- Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs. NIH.
- A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl)
- Solid Lipid Nanoparticles (SLN)
- A Review on Formulation, Characterization and Applications of Nanoemulsion. (2024-03-09). Asian Journal of Applied Science and Technology.
- Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. (2025-08-10).
- Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. PubMed.
- Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. (2008-08-06). PubMed.
- Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs.
- Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs.
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Caco-2 Permeability Assay. Enamine.
- Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. (2025-08-10). Request PDF.
- Caco-2 permeability assay.
- Preparation and Optimization of Nanoemulsions for targeting Drug. IT Medical Team.
- Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC - PubMed Central.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Nanoemulsion prepar
- Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC - NIH.
- Prodrug Design of Phenolic Drugs. (2025-08-10). Request PDF.
- Liposome Prepar
- Liposome Preparation Process.
- Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. NIH.
- Caco-2 Permeability Assay. Evotec.
- Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. (2023-07-13). Protocols.io.
- Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic
- (PDF) Prodrugs of Alcohols and Phenols.
- Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.
- Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery. (2021-10-12).
- Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ioniz
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace.
- Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022-04-12). Optibrium.
- In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
Sources
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Nanoemulsion preparation [protocols.io]
- 4. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. sciex.com [sciex.com]
- 10. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 11. eijppr.com [eijppr.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Development and Application of the Nanoemulsions in Drug Delivery Systems | Semantic Scholar [semanticscholar.org]
- 18. Preparation and characterization of solid lipid nanoparticles-a review. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 23. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solid lipid nanoparticles: Measures of characterization - IJNDD [ijndd.in]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. itmedicalteam.pl [itmedicalteam.pl]
- 29. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 30. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. Caco-2 Permeability | Evotec [evotec.com]
- 36. scispace.com [scispace.com]
- 37. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 38. optibrium.com [optibrium.com]
Technical Support Center: Ensuring the Stability of Dimethoxytolyl Propylresorcinol
Welcome to the technical support center for Dimethoxytolyl Propylresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of this compound during storage and experimental use. As a potent antioxidant and skin conditioning agent, maintaining its molecular integrity is paramount for reproducible and reliable results.[1][2] This resource, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies rooted in chemical principles and established analytical practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic derivative of resorcinol, valued for its ability to inhibit tyrosinase and neutralize free radicals.[3][4] Its structure, featuring a resorcinol core, is susceptible to degradation, which can compromise its biological activity and lead to the formation of unknown impurities. Understanding and mitigating this degradation is crucial for ensuring the efficacy and safety of formulations containing this active ingredient.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure as a substituted phenolic compound, the primary factors that can induce degradation are:
-
Oxidation: The resorcinol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, light, and the presence of metal ions.[2][5] This can lead to the formation of colored quinone-type derivatives and potentially polymerization.[5]
-
Light (Photodegradation): Exposure to UV and even visible light can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule. Phenolic compounds, in general, are known to be light-sensitive.[1][6][7]
-
pH: Extremes in pH can affect the stability of this compound. The phenolic hydroxyl groups can be deprotonated at high pH, making the molecule more susceptible to oxidation. The ether linkages in the dimethoxy groups may be susceptible to hydrolysis under strong acidic conditions.[8][9]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like oxidation and hydrolysis.[10][11]
-
Incompatible Excipients: Certain formulation components can react with this compound. For instance, oxidizing agents are a direct threat, and reactive impurities in other excipients could also contribute to degradation.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under controlled conditions that address the factors mentioned above.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool location. | To minimize the rate of potential degradation reactions. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. | To protect against oxidation by atmospheric oxygen. |
| Moisture | Store in a dry environment. | To prevent hydrolysis and other moisture-mediated degradation. |
This table summarizes general best practices for phenolic compounds and should be adopted for this compound.
Troubleshooting Guide
Issue 1: I've observed a color change (e.g., yellowing, browning) in my sample of this compound.
-
Probable Cause: Color change is a common indicator of oxidation. The formation of quinone-like structures and potential polymerization of the resorcinol moiety can lead to the development of colored byproducts. This is likely due to exposure to air (oxygen), light, or elevated temperatures.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the material is stored in a tightly sealed, light-resistant container, in a cool and dry place. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Evaluate Handling Procedures: Minimize the sample's exposure to ambient light and air during weighing and formulation.
-
Purity Check: If the color change is significant, it is advisable to re-evaluate the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
-
Issue 2: My experimental results are inconsistent, and I suspect degradation of this compound in my formulation.
-
Probable Cause: Inconsistent results can stem from the degradation of the active ingredient within the experimental formulation. This could be due to incompatibilities with other components or instability under the experimental conditions (e.g., pH of the medium, exposure to light during the experiment).
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To understand the stability of your specific formulation, a forced degradation study is recommended. This involves subjecting your formulation to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation pathways and products.
-
Develop a Stability-Indicating Analytical Method: A validated stability-indicating HPLC method is crucial. This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the active ingredient over time.
-
Excipient Compatibility Study: If you suspect an interaction with other components in your formulation, conduct a compatibility study by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions (e.g., elevated temperature and humidity). Analyze the mixtures at set time points for any signs of degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general approach to a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Objective: To identify the potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
HPLC system with a UV detector
-
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified time, monitoring for degradation. At each time point, take an aliquot, neutralize it, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time. At each time point, take an aliquot and analyze by HPLC.
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified duration. Also, prepare a solution and expose it to the same temperature. Analyze the samples by HPLC.
-
Photodegradation: Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., ICH-compliant photostability chamber). Analyze the samples by HPLC at various time points.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
-
Methodology:
-
Column and Mobile Phase Screening: Start with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent peak and all degradation product peaks. The goal is to have a resolution of >1.5 between all adjacent peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. This ensures that no degradation product is co-eluting with the main peak.
-
Visualizing Degradation and Workflow
To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.
Caption: Potential Degradation Pathways of this compound.
Sources
- 1. ijirset.com [ijirset.com]
- 2. Oxidation of Resorcinol: Process Explained [et-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids [mdpi.com]
- 5. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Degradation Of Resorcinol Over Zno Powder The Influence Of Peroxomonosulphate And Peroxodisulphate On The Reaction Rate [journalijar.com]
- 8. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Resistance to Dimethoxytolyl Propylresorcinol (DTPR)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Dimethoxytolyl Propylresorcinol (DTPR). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to cell line resistance to DTPR treatment. We provide in-depth, experience-driven insights and validated protocols to ensure the integrity and success of your experiments.
Introduction to this compound (DTPR)
This compound (DTPR), also known as UP302, is a potent bioactive compound derived from Dianella ensifolia.[1][2] Its primary mechanisms of action are twofold, making it a compound of interest in various therapeutic areas. Firstly, it is a known tyrosinase inhibitor, which competitively binds to the enzyme's active site, blocking melanin synthesis.[3] This has made it a valuable ingredient in cosmetics for skin brightening and combating photoaging.[3][4]
More recently, research has uncovered its potent anti-cancer properties, particularly in leukemia cell lines.[1][2][5] DTPR has been shown to induce apoptosis (programmed cell death) and mitophagy by inhibiting the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation.[1][2][5] This dual mechanism makes DTPR a promising candidate for further investigation; however, as with many targeted therapies, the development of cellular resistance is a significant hurdle.[6][7]
This guide will help you identify, characterize, and troubleshoot both intrinsic and acquired resistance to DTPR in your cell culture models.
Part 1: Frequently Asked Questions (FAQs) - First-Line Inquiries
This section addresses common initial questions about DTPR and the phenomenon of drug resistance.
Q1: What are the primary mechanisms of action for DTPR?
A1: DTPR has two well-documented primary mechanisms:
-
Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, an essential enzyme in melanin production.[3] This is most relevant in pigmented cells, such as melanoma cell lines.
-
PI3K/AKT Pathway Inhibition: In cancer models, particularly leukemia, DTPR has been demonstrated to inhibit the phosphorylation and activation of the PI3K/AKT signaling pathway.[1][2] This disruption leads to the induction of apoptosis and mitophagy, ultimately causing cell death.
Q2: What is the difference between intrinsic and acquired resistance to DTPR?
A2: This is a critical distinction in drug sensitivity studies.
-
Intrinsic Resistance: This is when a cell line exhibits inherent unresponsiveness to DTPR from the very first exposure, even at high concentrations.[7] This can be due to pre-existing cellular characteristics, such as high expression of drug efflux pumps or inherent redundancy in survival signaling pathways.
-
Acquired Resistance: This occurs when a cell line that was initially sensitive to DTPR gradually becomes unresponsive after a period of continuous or intermittent treatment.[7] This is often the result of selective pressure, leading to genetic mutations or adaptive changes in the surviving cell population.[6][8]
Q3: How do I establish the baseline sensitivity of my cell line to DTPR?
A3: The most common method is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of DTPR required to inhibit 50% of cell growth or viability. This is typically done using a colorimetric assay like the MTT assay. A detailed protocol is provided in Part 3, Protocol 1 . Establishing a reliable baseline IC50 is the essential first step before any resistance studies can be undertaken.
Q4: My DTPR is dissolved in DMSO. Could the solvent be affecting my results?
A4: Yes, this is a critical experimental control. Solvents like DMSO can have cytotoxic effects at higher concentrations. It is crucial to maintain a consistent, low final concentration of DMSO (typically ≤ 0.5%) across all wells, including your untreated controls.[9] Always run a "vehicle control" (cells treated with the same concentration of DMSO as your highest drug dose) to ensure that the observed effects are due to DTPR and not the solvent.[10]
Part 2: Troubleshooting Guide - Investigating Resistance
This section is formatted as a series of common problems and provides a logical, step-by-step approach to diagnosing the underlying cause of resistance.
Problem 1: My cell line shows a very high IC50 value (>50 µM) and appears unresponsive to DTPR treatment from the start.
This scenario suggests intrinsic resistance . The cells possess inherent mechanisms that prevent DTPR from being effective.
-
Possible Cause A: High Expression of Drug Efflux Pumps
-
The "Why": ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as cellular pumps that actively expel a wide variety of drugs from the cell's cytoplasm.[[“]][12][13] If your cell line constitutively overexpresses these transporters, DTPR may be removed before it can reach its intracellular targets (Tyrosinase or PI3K/AKT pathway components).[14][15]
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key ABC transporter genes (e.g., ABCB1, ABCG2, ABCC1). Compare these levels to a known DTPR-sensitive cell line.
-
Protein Expression Analysis: Confirm the gene expression data with a Western blot to verify that the transporter proteins are indeed overexpressed.
-
Co-treatment with an Efflux Pump Inhibitor: Treat the cells with DTPR in combination with a known ABC transporter inhibitor (e.g., Verapamil for P-gp). A significant decrease in the IC50 of DTPR in the presence of the inhibitor strongly suggests that drug efflux is the mechanism of resistance.
-
-
-
Possible Cause B: Redundant or Alternative Survival Pathways
-
The "Why": While DTPR inhibits the PI3K/AKT pathway, cancer cells can have alternative pro-survival signaling pathways (e.g., MAPK/ERK, JAK/STAT) that can compensate for this inhibition, rendering the effect of the drug moot.[8][16] This is a hallmark of cellular plasticity and a common mechanism of intrinsic resistance.
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to get a broad overview of which signaling pathways are active in your cell line at baseline. This can reveal hyper-activated pathways that may be compensating for PI3K/AKT.
-
Targeted Western Blotting: Based on the array results, perform Western blots for key phosphorylated (active) proteins in the suspected bypass pathways (e.g., p-ERK, p-STAT3).
-
Combination Therapy: If a bypass pathway is identified, test DTPR in combination with an inhibitor of that pathway to see if you can achieve a synergistic cytotoxic effect.
-
-
Problem 2: My cell line was initially sensitive to DTPR, but after several weeks of culture with the drug, it has started growing at previously lethal concentrations.
This is the classic presentation of acquired resistance . The selective pressure of DTPR treatment has allowed a subpopulation of resistant cells to emerge and dominate the culture.
-
Possible Cause A: Upregulation of ABC Transporters
-
The "Why": Similar to intrinsic resistance, cells can adapt to drug exposure by increasing the expression of ABC transporters over time.[17][18] This is one of the most common mechanisms of multi-drug resistance (MDR).
-
Troubleshooting Steps:
-
Compare Transporter Expression: Perform qRT-PCR and Western blotting to compare the expression of ABC transporters in your newly resistant cell line to the original, parental (sensitive) cell line. A significant increase in the resistant line is a strong indicator.
-
Functional Validation: Repeat the co-treatment experiment with an efflux pump inhibitor as described in Problem 1.
-
-
-
Possible Cause B: Alteration of the Drug Target
-
The "Why": The development of mutations in the drug's target protein can prevent the drug from binding effectively.[6][8] For DTPR, this could involve mutations in the TYR gene (encoding tyrosinase) or in key components of the PI3K/AKT pathway (e.g., PIK3CA, AKT1). Gene amplification, where the cell produces many more copies of the target gene, can also occur, effectively titrating out the drug.[19][20]
-
Troubleshooting Steps:
-
Gene Sequencing: Extract genomic DNA from both the parental and resistant cell lines and sequence the coding regions of key target genes (TYR, PIK3CA, AKT1). Look for new mutations in the resistant line.
-
Copy Number Variation (CNV) Analysis: Use digital PCR or qPCR to assess if the copy number of the target genes has increased in the resistant cells compared to the parental line.
-
-
-
Possible Cause C: Activation of Bypass Signaling Pathways
-
The "Why": Cells can rewire their signaling networks to bypass the inhibited pathway.[20] For instance, if PI3K/AKT is chronically blocked by DTPR, cells may upregulate the MAPK/ERK pathway to continue sending pro-survival signals to the nucleus.
-
Troubleshooting Steps:
-
Comparative Phospho-Profiling: Use a phospho-kinase array or targeted Western blotting to compare the activation status of key signaling proteins in the parental versus the resistant cell lines, both with and without DTPR treatment. Look for pathways that are hyper-activated only in the resistant line.
-
Validate with siRNA: If a bypass pathway is identified (e.g., MAPK/ERK), use siRNA to knock down a key component of that pathway (e.g., MEK1 or ERK2) in the resistant cells.[21][22] If the knockdown re-sensitizes the cells to DTPR, this confirms the bypass mechanism. (See Part 3, Protocol 4 ).
-
-
Data Summary Table: Troubleshooting Scenarios
| Problem | Type of Resistance | Most Likely Mechanisms | Key Validation Experiments |
| High Initial IC50 | Intrinsic | 1. High baseline ABC transporter expression. 2. Pre-existing active bypass pathways. | 1. qRT-PCR/Western for ABC transporters. 2. Co-treatment with efflux pump inhibitors. 3. Phospho-kinase array. |
| IC50 Increases Over Time | Acquired | 1. Upregulation of ABC transporters. 2. Mutation/amplification of drug target. 3. Activation of new bypass pathways. | 1. Compare ABC expression (parental vs. resistant). 2. Sequence target genes. 3. Compare phospho-pathways; validate with siRNA. |
Part 3: Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol measures cell viability to determine the concentration of DTPR that inhibits 50% of cell growth.
Materials:
-
96-well flat-bottom plates
-
DTPR stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][23]
-
DMSO (for formazan solubilization)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.[9]
-
Drug Preparation: Prepare serial dilutions of DTPR in complete culture medium. A common starting range is 100 µM down to 0.1 µM. Also prepare a vehicle control (medium with the same final DMSO concentration) and a "medium only" blank.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared DTPR dilutions. Incubate for a defined period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[23][24]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[9]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells = 100% viability).
-
Plot the percentage of cell viability against the logarithm of the DTPR concentration and use non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Generating a DTPR-Resistant Cell Line
This protocol uses continuous drug pressure to select for a resistant cell population.[25]
Procedure:
-
Establish Baseline: Determine the initial IC50 of the parental cell line for DTPR as described in Protocol 1.
-
Initial Exposure: Begin by culturing the parental cells in their normal medium containing DTPR at a concentration equal to the IC50.
-
Monitor and Escalate: Initially, expect significant cell death. Maintain the culture, replacing the drug-containing medium every 3-4 days.[26] Once the cell population recovers and begins to grow steadily, double the concentration of DTPR.
-
Stepwise Increase: Repeat this process of recovery and dose escalation. This can be a lengthy process, often taking several months.[17]
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of DTPR (e.g., 5-10 times the initial IC50), the new resistant cell line is established. Confirm the shift in resistance by performing a new MTT assay to determine the IC50 of the resistant line and compare it to the parental line.
-
Cryopreservation: It is critical to cryopreserve stocks of both the parental cell line and the newly generated resistant cell line at low passages to ensure reproducibility.
Protocol 3: Validating Pathway-Specific Resistance using siRNA Knockdown
This protocol validates if a suspected bypass pathway is responsible for DTPR resistance.
Materials:
-
DTPR-resistant cell line
-
siRNA targeting a key gene in the suspected bypass pathway (e.g., MEK1)
-
Non-targeting (scrambled) control siRNA[22]
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or similar reduced-serum medium
Procedure:
-
Cell Seeding: Seed the DTPR-resistant cells in 96-well plates (for MTT) and 6-well plates (for knockdown validation) so they reach ~70% confluency at the time of transfection.[22]
-
Transfection: Transfect the cells with either the target-specific siRNA or the non-targeting control siRNA according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for the knockdown of the target mRNA and protein.
-
Validation of Knockdown (from 6-well plate):
-
Harvest cells and extract protein to confirm protein knockdown via Western blot. This step is crucial to ensure the knockdown was successful.[21]
-
DTPR Sensitivity Assay (on 96-well plate):
-
After the 24-48 hour knockdown period, treat the siRNA-transfected cells with a range of DTPR concentrations.
-
Perform an MTT assay as described in Protocol 1.
-
-
Data Analysis: Compare the DTPR IC50 value in cells treated with the target-specific siRNA to those treated with the non-targeting control. A significant decrease in the IC50 upon knockdown of the target gene confirms that this pathway contributes to DTPR resistance.
Part 4: Visualizations and Diagrams
Signaling Pathway and Resistance Mechanisms
Caption: DTPR inhibits the PI3K/AKT pathway. Resistance can arise from drug efflux or bypass signaling via the MAPK/ERK pathway.
Workflow for Generating a Resistant Cell Line
Caption: Stepwise workflow for developing and confirming a DTPR-resistant cell line through continuous dose escalation.
Troubleshooting Decision Tree
Sources
- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. deascal.com [deascal.com]
- 5. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 6. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 7. atcc.org [atcc.org]
- 8. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. The ABC-type multidrug transport system | Scrub typhus and Orientia: [u.osu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. qiagen.com [qiagen.com]
- 28. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Enhancing Skin Penetration of Dimethoxytolyl Propylresorcinol (DTP) Formulations
Welcome to the technical support center for Dimethoxytolyl Propylresorcinol (DTP). This guide is designed for researchers, cosmetic scientists, and drug development professionals dedicated to optimizing the topical delivery of this potent active. This compound, also known as AP302, is a highly effective tyrosinase inhibitor and antioxidant used to address hyperpigmentation and uneven skin tone.[1][2][3] Its primary mechanism involves competitively binding to tyrosinase, the key enzyme in melanin production, thereby reducing melanin synthesis.[2]
The principal challenge in formulating with DTP lies in its physicochemical properties. As a lipophilic molecule with low water solubility, its ability to efficiently penetrate the primary skin barrier—the stratum corneum—is limited.[2] This guide provides a comprehensive, question-driven framework for troubleshooting common experimental hurdles, optimizing formulation strategies, and ensuring robust, reproducible data.
Physicochemical Profile of this compound
A fundamental understanding of DTP's properties is the cornerstone of effective formulation development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| INCI Name | This compound | [4][5] |
| Molecular Formula | C₁₈H₂₂O₄ | [2][6] |
| Molecular Weight | 302.36 g/mol | [2][6] |
| Appearance | Light brown or off-white powder | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, propylene glycol) | [2] |
| Key Functions | Antioxidant, Skin Conditioning, Tyrosinase Inhibitor | [2][4][5] |
| Log P (Predicted) | 4.3 | [6] |
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the formulation and testing of DTP, providing both the underlying cause and actionable solutions.
Section A: Formulation, Solubility, and Stability
Question 1: I'm observing poor solubility of DTP in my aqueous-based serum. What is the best approach to incorporate it?
Answer: This is a common issue stemming from DTP's lipophilic nature and low aqueous solubility.[2] Direct dispersion into water will lead to clumping and an inhomogeneous product.
Causality: The high predicted Log P of ~4.3 indicates a strong preference for lipid environments over aqueous ones.[6]
Troubleshooting Steps:
-
Utilize Co-Solvents: Create a pre-phase by dissolving the DTP powder in a suitable cosmetic solvent before adding it to the main batch. Effective co-solvents include:
-
Propylene Glycol or Butylene Glycol: These are excellent choices as they are common in cosmetic formulations and also act as penetration enhancers by disrupting the lipid bilayer of the stratum corneum.[7][8]
-
Ethanol: Highly effective at solubilizing DTP, and it is also a well-documented permeation enhancer.[7]
-
Dimethyl Isosorbide (DMI): A highly effective and safe solvent that can significantly improve the penetration of actives.
-
-
Optimize the Oil Phase: If you are developing an emulsion, dissolve the DTP directly into the heated oil phase along with other oil-soluble ingredients before homogenization. The propyl chain on the DTP molecule enhances its lipid solubility.[2]
-
Advanced Delivery Systems: For maximum efficacy and stability, encapsulate DTP in a carrier system. This is the most robust solution and is discussed further in Section B.
Question 2: My final formulation shows crystal growth after a few weeks in stability testing. How can I resolve this?
Answer: Crystal formation indicates that the DTP concentration has exceeded its saturation point in your formulation's vehicle over time, often triggered by temperature fluctuations. The system is thermodynamically unstable.
Causality: The formulation vehicle cannot maintain the energetic requirements to keep the DTP molecules fully solvated, leading them to aggregate into a more stable crystalline state.
Troubleshooting Steps:
-
Increase Co-solvent Concentration: The ratio of your primary solvent (e.g., water) to your co-solvent (e.g., propylene glycol) may be too high. Increase the concentration of the co-solvent to improve the formulation's overall solvent capacity.
-
Introduce a Crystallization Inhibitor: Incorporate polymers like PVP (Polyvinylpyrrolidone) or HPMC (Hydroxypropyl Methylcellulose) into your formulation. These polymers can sterically hinder the aggregation of DTP molecules, preventing the nucleation process required for crystal growth.
-
Encapsulation is Key: The most effective method is to move from a simple solution to a dispersed system. By encapsulating DTP within liposomes or nanoemulsions , you are no longer relying on the vehicle's solvent capacity. The active is physically partitioned within the carrier, preventing crystallization and dramatically enhancing stability and skin delivery.[9][10][11]
Section B: Low Skin Permeation & Bioavailability
Question 3: My in vitro permeation results using Franz diffusion cells show minimal DTP flux across the skin membrane. What factors should I investigate?
Answer: Low flux is the central challenge for this molecule and can be attributed to formulation deficiencies, experimental setup flaws, or a combination of both.
Causality: The highly organized, lipid-rich structure of the stratum corneum acts as a formidable barrier to the passive diffusion of moderately sized, lipophilic molecules like DTP.[12] The formulation must be designed to overcome this barrier.
Troubleshooting Workflow for Low Permeation
Caption: A flowchart of the key steps in a Franz diffusion cell experiment. [13]
-
Membrane Preparation:
-
Acquire fresh porcine ear skin from a local abattoir. Remove hair and subcutaneous fat.
-
Separate the full-thickness skin and slice it to a uniform thickness (e.g., 500-750 µm) using a dermatome.
-
Cut skin discs to fit the Franz diffusion cells (e.g., 1.77 cm² diffusion area).
-
Perform an integrity test (e.g., measure transepidermal water loss or electrical resistance) on each skin piece before mounting. Discard any compromised membranes. [14]2. Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C), degassed receptor fluid (e.g., PBS with a solubilizer). Ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Equilibration & Dosing:
-
Place the assembled cells in the diffusion apparatus and allow the system to equilibrate at 32°C for at least 30 minutes.
-
Apply a finite dose of the DTP formulation (e.g., 5-10 µL/cm²) evenly onto the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber's sampling arm.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Data Analysis:
-
Analyze the collected samples for DTP concentration using a validated HPLC method.
-
Calculate the cumulative amount of DTP permeated per unit area (µg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
References
-
Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant | Request PDF. ResearchGate. Available at: [Link]
-
This compound: An In-Depth Look at Its Role in Cosmetics. Deascal. Available at: [Link]
-
This compound. Natural Micron Pharm Tech. Available at: [Link]
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. National Institutes of Health. Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
-
PROCIPIENT as a Skin Penetration Enhancer. gChem Global. Available at: [Link]
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. Available at: [Link]
-
This compound – Ingredient. COSMILE Europe. Available at: [Link]
-
Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. National Institutes of Health. Available at: [Link]
-
Cosmetic Ingredients. U.S. Food & Drug Administration. Available at: [Link]
-
Liposomes in topical drug delivery. National Institutes of Health. Available at: [Link]
-
Improvement of the skin penetration of hydrophobic drugs by polymeric micelles. National Institutes of Health. Available at: [Link]
-
How can I measure Resorcinol using HPLC?. ResearchGate. Available at: [Link]
-
How Cosmetics Are Regulated. Available at: [Link]
-
HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Topical Liposomes: A Paradigm Shift on Topical Delivery of Drugs. ResearchGate. Available at: [Link]
-
Skin penetration enhancers. ResearchGate. Available at: [Link]
-
Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. ACS Publications. Available at: [Link]
-
Cosmetics Labeling Guide. U.S. Food & Drug Administration. Available at: [Link]
-
Topical Liposomes: A Paradigm Shift on Topical Delivery of Drugs. Available at: [Link]
-
Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol). National Institutes of Health. Available at: [Link]
-
Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation. National Institutes of Health. Available at: [Link]
-
Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food & Drug Administration. Available at: [Link]
- JP6702783B2 - Skin penetration enhancer. Google Patents.
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. National Institutes of Health. Available at: [Link]
-
Design and development of topical liposomal formulations in a regulatory perspective. National Institutes of Health. Available at: [Link]
-
Regulatory Requirements For Selling Skincare Products In The United States. Available at: [Link]
-
Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications. National Institutes of Health. Available at: [Link]
-
(PDF) Topical Liposomes in Drug Delivery: A Review. ResearchGate. Available at: [Link]
-
Hexylresorcinol for Hyperpigmentation: Does it Work?. YouTube. Available at: [Link]
-
FDA Regulation of Cosmetics and Personal Care Products Under the Modernization of Cosmetics Regulation Act of 2022 (MoCRA). Congress.gov. Available at: [Link]
-
In Vitro Skin Permeation Methodology. Monash University. Available at: [Link]
-
Penetration Enhancement of Topical Formulations. National Institutes of Health. Available at: [Link]
-
The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated. SciSpace. Available at: [Link]
-
Methods to Evaluate Skin Penetration In Vitro. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deascal.com [deascal.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improvement of the skin penetration of hydrophobic drugs by polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gchemglobal.com [gchemglobal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Dimethoxytolyl Propylresorcinol (DMPR) in Cellular Models
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Dimethoxytolyl Propylresorcinol (DMPR). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifaceted compound in cellular models. While DMPR is widely recognized for its efficacy as a tyrosinase inhibitor in cosmetic science, recent findings have unveiled significant off-target activities that are critical to understand for accurate experimental interpretation.
This guide moves beyond a simple recitation of facts to provide causal explanations and validated troubleshooting protocols. Our goal is to empower you to anticipate, identify, and dissect the off-target effects of DMPR, ensuring the integrity and validity of your research.
Section 1: Understanding the Known Bioactivity of DMPR
This compound, also referred to as UP302, is a synthetic resorcinol derivative.[1] Its primary, or "on-target," effects are related to skin hyperpigmentation and oxidative stress. However, its off-target profile, particularly in oncology models, is an active area of investigation.
1.1 On-Target vs. Known Off-Target Mechanisms
The distinction between on-target and off-target is context-dependent. In dermatological research, tyrosinase inhibition is the on-target effect. In other cellular models, such as leukemia, this same compound exhibits potent anti-proliferative effects through an entirely different pathway, which is considered an off-target mechanism.
| Target/Pathway | Mechanism of Action | Primary Cellular Outcome | Typical Cell Model | Classification |
| Tyrosinase | Competitive binding to the copper ion active center of the enzyme.[2] | Inhibition of melanin synthesis.[3][4] | Melanocytes, B16 Melanoma Cells | On-Target |
| Free Radicals | Neutralization of reactive oxygen species (ROS) via its phenolic hydroxyl groups.[1][2] | Reduction of oxidative stress.[2] | Various (e.g., Keratinocytes) | On-Target |
| PI3K/AKT Pathway | Inhibition of PI3K and subsequent reduction of AKT phosphorylation.[5][6] | Induction of apoptosis and mitophagy; cell cycle arrest.[5][7][8] | Human Leukemia Cells (MV411, K562) | Off-Target |
| Advanced Glycation End-products (AGEs) | Functions as an AGEs crosslink breaker.[9] | Degradation of AGEs, potential reduction in related inflammation and melanogenesis.[9] | Fibroblasts, 3D Skin Models | Off-Target |
1.2 Visualizing DMPR's Mechanisms of Action
To clarify these distinct activities, the following diagrams illustrate the primary on-target and a significant off-target pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with DMPR.
Q1: I'm observing unexpected cytotoxicity in my non-melanoma cell line treated with DMPR. What is the likely cause?
A1: This is a frequently observed phenomenon and is likely a true biological effect, not an artifact. While developed for topical use, studies have shown DMPR has potent anti-proliferative and pro-apoptotic effects in certain cancer cell lines, particularly leukemia.[5][7] This off-target activity is mediated by the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation.[5][6]
Causality: By inhibiting PI3K/AKT signaling, DMPR can trigger apoptosis (programmed cell death), induce mitophagy (the selective degradation of mitochondria), and cause cell cycle arrest.[5][7][8] Therefore, if your cell line is highly dependent on the PI3K/AKT pathway for survival, it may be particularly sensitive to DMPR.
Troubleshooting Steps:
-
Confirm Cytotoxicity with a Dose-Response Curve: Do not rely on a single concentration. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This is critical for understanding the potency of the effect in your specific model. As a reference, the IC50 of DMPR (UP302) after 48 hours was reported for several cancer lines:
-
MV411 (Leukemia): ~45 µM
-
K562 (Leukemia): ~60 µM
-
NUGC-4 (Gastric): ~80 µM
-
U87 (Glioblastoma): >100 µM
-
MCF-7 (Breast): >100 µM[5]
-
-
Use a Validated Cytotoxicity Assay: An MTT assay is a standard method to assess metabolic activity as a proxy for cell viability. See Protocol 1 for a detailed methodology.
-
Probe the PI3K/AKT Pathway: If significant cytotoxicity is confirmed, use Western blotting to analyze the phosphorylation status of AKT (e.g., at Ser473) and key downstream effectors. A decrease in p-AKT levels following DMPR treatment would strongly support this off-target mechanism. See Protocol 2 .
Q2: My results with DMPR are inconsistent across experiments. How can I troubleshoot this variability?
A2: Inconsistent results are a common challenge in cell-based assays and can often be traced back to issues with the compound, the culture, or the assay itself.[10]
Causality: Variability can stem from chemical or biological sources. Chemical instability can lead to a loss of active compound over time, while subtle biological issues like mycoplasma contamination can drastically alter cellular responses without obvious signs of contamination.
Troubleshooting Workflow:
Q3: I'm using a fluorescence-based assay and getting unexpected signals. Could DMPR be interfering?
A3: Yes, this is a significant possibility. Small molecules, particularly those with phenolic structures like DMPR, are prone to causing artifacts in high-throughput screening (HTS) and other light-based assays.[11][12][13] These artifacts can lead to false positives or false negatives.[13][14]
Causality: Assay interference can occur through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, artificially increasing the signal.[12]
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the signal from your reporter fluorophore.
-
Redox Cycling: As an antioxidant, DMPR can engage in redox cycling, which can generate reactive oxygen species like H2O2.[11] This can interfere with redox-sensitive dyes or enzymes used in the assay readout.
Troubleshooting Protocol:
| Potential Artifact | How to Detect | Mitigation Strategy |
| Autofluorescence | Run a "compound-only" control in assay buffer (no cells or enzymes). Measure fluorescence at the assay's wavelengths. | 1. Use a different fluorophore with red-shifted excitation/emission wavelengths. 2. Switch to a non-fluorescent detection method (e.g., luminescence, absorbance).[15] |
| Fluorescence Quenching | Similar to autofluorescence detection, run the compound in the presence of a stable fluorophore standard. A decrease in signal indicates quenching. | 1. Lower the compound concentration if possible. 2. Change the detection method. |
| Redox Cycling | Include a control with a known antioxidant (e.g., N-acetylcysteine). If it produces a similar signal, redox activity is likely. H2O2 detection kits can also confirm this.[11] | 1. Add catalase to the assay buffer to quench H2O2. 2. Use an orthogonal assay with a different detection principle to confirm hits. |
Q4: How can I determine if an effect I'm observing is a true off-target effect and not related to its known tyrosinase inhibition or antioxidant activity?
A4: This is a critical question for mechanism-of-action studies. A systematic approach is required to dissect the underlying cause of the observed phenotype.
Experimental Workflow for Delineating Mechanisms:
Section 3: Key Experimental Protocols
For your convenience, we provide detailed, self-validating protocols for the key assays discussed in this guide.
Protocol 1: MTT Cell Viability/Cytotoxicity Assay
This protocol assesses cell metabolic activity as an indicator of viability. Live cells with active mitochondria reduce MTT to a purple formazan product, while dead cells do not.[17]
Materials:
-
Cells seeded in a 96-well plate
-
DMPR stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DMPR in complete medium. Remove the old medium from the cells and add 100 µL of the DMPR dilutions to the appropriate wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "medium-only" (no cells) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C. Protect the plate from light. Purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm on a microplate reader.
-
Analysis:
-
Subtract the absorbance of the "medium-only" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the DMPR concentration to determine the IC50 value.
-
Protocol 2: Western Blot for PI3K/AKT Pathway Activation
This protocol allows for the detection of changes in protein phosphorylation, a key indicator of signaling pathway activity.
Materials:
-
Cells cultured and treated with DMPR
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT, mouse anti-β-actin)
-
Secondary antibodies (e.g., HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with DMPR for the desired time, wash them with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total AKT and a loading control (like β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Analysis: Quantify band intensity using software like ImageJ. Analyze the ratio of p-AKT to total AKT to determine the effect of DMPR on pathway activation. A decrease in this ratio indicates inhibition.
References
- Natural Micron Pharm Tech. This compound.
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
-
Addor, F. A. S., et al. (2025). New Insights Into Advanced Glycation End Products Induced Melanogenesis and Intervention Strategies. Clinical, Cosmetic and Investigational Dermatology. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]
-
Brimacombe, K., & Tunc-Knemeyer, F. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. [Link]
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Frontiers in Big Data. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Capuzzi, S. J., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. ResearchGate. [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Kambe, T., et al. (2014). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]
-
Loizzo, M. R., et al. (2010). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 1–16. [Link]
-
Kim, M., et al. (2019). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 24(17), 3083. [Link]
-
Kim, D. H., et al. (2018). Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling. Bioscience, Biotechnology, and Biochemistry, 82(7), 1167–1174. [Link]
-
Skowroń, J., & Zapór, L. (2004). Cytotoxicity of resorcinol under short- and long-term exposure in vitro. International Journal of Occupational Safety and Ergonomics, 10(2), 147–156. [Link]
-
Lin, C. C., et al. (2015). Hair dyes resorcinol and lawsone reduce production of melanin in melanoma cells by tyrosinase activity inhibition and decreasing tyrosinase and microphthalmia-associated transcription factor (MITF) expression. International Journal of Molecular Sciences, 16(1), 1495–1508. [Link]
-
Active Concepts LLC. (2023). Tyrosinase Inhibition Assay. [Link]
-
MedChemExpress. (2025). Cell Cytotoxicity Assay. ResearchGate. [Link]
-
Rinnerthaler, M., et al. (2015). Plant-Derived Antioxidants: Significance in Skin Health and the Ageing Process. Antioxidants, 4(2), 272–289. [Link]
Sources
- 1. deascal.com [deascal.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 7. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Insights Into Advanced Glycation End Products Induced Melanogenesis and Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimethoxytolyl Propylresorcinol Activity Through pH Adjustment
Welcome to the technical support center for Dimethoxytolyl Propylresorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the performance of this potent tyrosinase inhibitor in your experimental formulations. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common challenges related to pH adjustment.
Understanding the Critical Role of pH
This compound is a synthetic compound valued for its skin-brightening capabilities, which stem from its function as an antioxidant and skin-conditioning agent.[1] Its primary mechanism of action is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2] Achieving the optimal pH in your formulation is not merely a matter of stability; it is crucial for maximizing the inhibitory effect of this compound on tyrosinase and ensuring the overall efficacy of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound activity?
While there is no definitive manufacturer's specification for the optimal pH of this compound, based on the stability of related resorcinol derivatives and the pH-dependent nature of tyrosinase inhibition, the recommended pH range for optimal activity and stability is between 4.0 and 6.0 . A similar compound, phenylethyl resorcinol, demonstrates enhanced stability within this acidic range.
Q2: Why is a slightly acidic pH recommended?
The recommendation for a slightly acidic pH is based on two key scientific principles:
-
Enhanced Inhibitor Efficacy: Studies on tyrosinase inhibitors have shown that a lower pH environment can enhance their inhibitory activity.
-
Reduced Tyrosinase Activity: The optimal pH for tyrosinase activity is near neutral (approximately 6.5). By formulating in a more acidic pH range, you are creating an environment that is inherently less favorable for the enzyme you are trying to inhibit.
Q3: What happens if the pH of my formulation is too high or too low?
Formulating outside the optimal pH range can lead to several issues:
-
High pH (alkaline): A higher pH can reduce the efficacy of this compound as a tyrosinase inhibitor and may lead to discoloration of the final product.
-
Low pH (highly acidic): While a lower pH can favor tyrosinase inhibition, a pH that is too low (below 4.0) may lead to instability of the formulation and potentially cause skin irritation.
Q4: Can I use other pH adjusters besides citric acid and sodium hydroxide?
While citric acid and sodium hydroxide are the most common and recommended pH adjusters for cosmetic formulations, other options exist. However, it is crucial to ensure that any alternative pH adjuster is compatible with all other ingredients in your formulation and does not introduce any undesirable side reactions.
Troubleshooting Guides
Issue 1: Sub-optimal Skin-Brightening Efficacy
If you are observing lower than expected skin-brightening effects in your assays, the pH of your formulation may be a contributing factor.
Troubleshooting Protocol:
-
pH Verification: Calibrate your pH meter and measure the pH of your final formulation.
-
Adjustment to the Optimal Range: If the pH is outside the 4.0-6.0 range, adjust it using a dilute solution of citric acid (to lower the pH) or sodium hydroxide (to raise the pH). Add the adjuster dropwise while continuously monitoring the pH.
-
Re-evaluation: After adjusting the pH, re-evaluate the efficacy of your formulation in your experimental model.
Issue 2: Formulation Discoloration
Discoloration, often presenting as a grayish or brownish tint, can be an indicator of instability, potentially linked to an inappropriate pH.
Troubleshooting Protocol:
-
Confirm pH: Ensure the pH of your formulation is within the recommended 4.0-6.0 range.
-
Antioxidant Addition: Consider the inclusion of an additional antioxidant in your formulation to further prevent oxidative degradation that can lead to discoloration.
-
Light Protection: Store your formulation in an opaque, airtight container to protect it from light and air, which can also contribute to discoloration.
Experimental Protocols
Protocol for pH Adjustment of a this compound Formulation
This protocol provides a step-by-step guide for accurately adjusting the pH of an experimental formulation containing this compound.
Materials:
-
Calibrated pH meter with an appropriate electrode
-
Stir plate and stir bar
-
Beakers and other necessary labware
-
10% (w/v) Citric Acid Solution
-
10% (w/v) Sodium Hydroxide Solution
-
Your experimental formulation containing this compound
Procedure:
-
Place a beaker containing your formulation on a stir plate and add a stir bar.
-
Begin gentle stirring.
-
Immerse the pH electrode into the formulation, ensuring the bulb is fully submerged.
-
Allow the pH reading to stabilize and record the initial pH.
-
If the pH is above 6.0, add the 10% citric acid solution drop by drop. Allow the solution to mix thoroughly and the pH reading to stabilize after each addition.
-
If the pH is below 4.0, add the 10% sodium hydroxide solution drop by drop, again allowing for mixing and stabilization between each addition.
-
Continue this process until the pH is within the target range of 4.0-6.0.
-
Once the target pH is reached, remove the pH electrode and rinse it with deionized water.
-
Store your pH-adjusted formulation in an appropriate container.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Optimal Formulation pH | 4.0 - 6.0 | Enhances stability of the resorcinol derivative and creates an unfavorable environment for tyrosinase activity. |
| Typical Skincare Product pH | 4.5 - 6.5 | Aligns with the skin's natural acidity and is generally well-tolerated. |
| Optimal Tyrosinase Activity pH | ~6.5 | The target enzyme is most active at a near-neutral pH; formulating away from this optimizes inhibition. |
Visualizations
Caption: Workflow for pH Adjustment.
References
-
Natural Micron Pharm Tech. This compound. Available at: [Link]
-
Deascal. This compound: An In-Depth Look at Its Role in Cosmetics. 2024-10-15. Available at: [Link]
-
Innovacos. Formulation Guide. Available at: [Link]
-
Mibelle Biochemistry. How to Formulate with our Active Ingredients. 2025-09-22. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Google Patents. US20140023604A1 - External skin preparation and production method of same.
-
LookChem. This compound. Available at: [Link]
-
INCIDecoder. This compound (with Product List). Available at: [Link]
-
Journal of Cancer. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. 2024. Available at: [Link]
-
PMC. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Available at: [Link]
Sources
Technical Support Center: Controlling for Autofluorescence in Dimethoxytolyl Propyl-resorcinol (DMPR) Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethoxytolyl Propylresorcinol (DMPR). This guide provides in-depth troubleshooting and frequently asked questions to help you navigate the challenges of autofluorescence in your imaging studies. Our goal is to equip you with the knowledge to obtain clear, reliable, and quantifiable data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPR) and why is it studied using fluorescence microscopy?
This compound, also known as UP302, is a potent tyrosinase inhibitor and antioxidant.[1][2][3] It is a key active ingredient in cosmetic and dermatological products aimed at skin brightening, reducing hyperpigmentation, and combating photoaging.[1][4] Its mechanism of action involves inhibiting melanin production and neutralizing free radicals.[1][2] While not inherently fluorescent, DMPR is often studied in the context of its effects on cellular processes and skin biology, which frequently involves fluorescence microscopy to visualize its impact on cells and tissues. For instance, researchers might use fluorescent probes to track changes in mitochondrial health, reactive oxygen species (ROS) levels, or the expression of specific proteins in response to DMPR treatment.[2][3]
Q2: What is autofluorescence and why is it a problem in DMPR imaging studies?
Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[5] This intrinsic fluorescence can be a significant issue in fluorescence microscopy because it can obscure the signal from the specific fluorescent labels you are using to study the effects of DMPR.[6] This is particularly problematic when the target signals are weak, as high background autofluorescence can lead to misinterpretation of results and false positives.[7]
Q3: What are the primary sources of autofluorescence in skin and cell samples?
Autofluorescence in biological samples, especially skin, arises from a variety of endogenous fluorophores.[8] Key contributors include:
-
Structural Proteins: Collagen and elastin are major sources of autofluorescence in the skin.[6][9]
-
Metabolic Co-factors: NADH and flavins, which are involved in cellular respiration, are naturally fluorescent.[9]
-
Amino Acids: Aromatic amino acids like tryptophan and tyrosine can contribute to the overall autofluorescence.[9]
-
Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and is a strong source of broad-spectrum autofluorescence.[10][11]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent artifacts.[6][12]
Q4: How can I differentiate between the DMPR-related signal and autofluorescence?
Differentiating the specific fluorescent signal related to your DMPR study from background autofluorescence is critical for accurate data. Here are some key strategies:
-
Unlabeled Controls: Always include an unlabeled, untreated control sample in your experiments. This will allow you to visualize the baseline level of autofluorescence in your specific samples.[6]
-
Spectral Imaging: If your microscopy system is equipped with a spectral detector, you can acquire the entire emission spectrum of your sample. Autofluorescence often has a broad emission profile, while your specific fluorophore will have a distinct spectral signature. This allows for computational separation of the signals.[13][14]
-
Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared range of the spectrum. Autofluorescence is typically weaker at these longer wavelengths.[10][12]
II. Troubleshooting Guides
Problem 1: High background fluorescence is obscuring the signal of interest.
Q1: My untreated control samples show high levels of background fluorescence. What are the likely sources and how can I reduce them?
High background in control samples points to endogenous autofluorescence or issues with sample preparation.[15][16]
-
Likely Sources:
-
Fixation: Aldehyde fixatives are a common cause of increased autofluorescence.[12] Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde.[12]
-
Endogenous Fluorophores: As mentioned in the FAQs, collagen, elastin, NADH, and lipofuscin are major contributors, especially in skin tissue.[6][9]
-
Red Blood Cells: Heme groups in red blood cells can cause autofluorescence.[6]
-
-
Troubleshooting Steps:
-
Optimize Fixation: Reduce the fixation time to the minimum required to preserve tissue morphology.[10] Alternatively, consider using a non-aldehyde fixative like chilled methanol or ethanol if it is compatible with your experimental targets.[6]
-
Perfuse Tissues: If working with animal models, perfuse the tissues with PBS before fixation to remove red blood cells.[6][10]
-
Chemical Quenching: Treat your samples with a chemical quenching agent. Sodium borohydride is commonly used to reduce aldehyde-induced autofluorescence, while Sudan Black B is effective against lipofuscin.[10][11]
-
Q2: I've tried basic background correction, but the autofluorescence is still too high. What are more advanced methods for autofluorescence quenching?
When basic methods are insufficient, more advanced techniques can be employed.
-
Advanced Quenching Protocols:
-
Sodium Borohydride (NaBH4): This reducing agent is effective against aldehyde-induced autofluorescence.[11][17] A freshly prepared solution of 1 mg/mL in ice-cold PBS can be applied to the samples for 10-15 minutes.[11][18] Be aware that this can sometimes affect your signal of interest, so optimization is key.[11]
-
Sudan Black B: This is a common and effective method for quenching lipofuscin-related autofluorescence.[11]
-
Commercial Quenching Kits: Several commercially available kits, such as TrueVIEW™, are designed to reduce autofluorescence from multiple sources.[10][11]
-
-
Photobleaching:
-
Before staining, intentionally photobleach the sample by exposing it to a high-intensity light source.[7][19] This can selectively destroy the autofluorescent molecules. However, be cautious as this can also potentially damage the tissue. Recent studies have shown that a combination of hydrogen peroxide and light exposure can be very effective.[20]
-
Q3: Can I use spectral imaging and linear unmixing to separate the DMPR-related signal from autofluorescence?
Yes, spectral imaging followed by linear unmixing is a powerful computational approach to this problem.[13][21]
-
The Principle: This technique treats autofluorescence as a distinct fluorescent component with its own unique emission spectrum.[14] By acquiring a series of images at different emission wavelengths (a lambda stack), you can generate a spectral profile for both your fluorophore of interest and the background autofluorescence.
-
The Process:
-
Acquire Reference Spectra: Image an unstained sample to capture the pure autofluorescence spectrum. Also, image a sample stained only with your fluorophore of interest to get its pure spectrum.
-
Image Your Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Linear Unmixing: Use software to mathematically separate the mixed signals in your experimental sample into their individual components based on the reference spectra.[22] This can effectively remove the autofluorescence contribution, leaving you with a cleaner image of your specific signal.[13][14]
-
Problem 2: I am unsure if the signal I am observing is from my intended fluorescent probe or an artifact.
Q1: How can I design a robust set of control experiments to validate my signal?
Proper controls are the cornerstone of reliable fluorescence microscopy.
-
Essential Controls:
-
Unstained, Untreated Sample: This establishes the baseline autofluorescence.
-
Stained, Untreated Sample: This shows the localization of your fluorescent probe in the absence of DMPR treatment.
-
Unstained, DMPR-Treated Sample: This is crucial to determine if DMPR itself or its metabolic byproducts are fluorescent or alter the sample's autofluorescence.[23]
-
Secondary Antibody Only Control (for immunofluorescence): This control ensures that the secondary antibody is not binding non-specifically.[24]
-
Q2: What are the key characteristics of my fluorophore's emission spectrum that I should be looking for?
Familiarize yourself with the spectral properties of your chosen fluorophore.
-
Spectral Profile: Your fluorophore should have a distinct peak emission wavelength. Compare the spectrum from your experimental sample to the known spectrum of the fluorophore. A significant shift could indicate an environmental effect or an artifact.
-
Narrow Emission: Modern fluorescent dyes are designed to have relatively narrow emission spectra, which helps in distinguishing them from the typically broad spectrum of autofluorescence.[7]
Q3: Are there any specific photobleaching characteristics of my fluorophore that can help in its identification?
While not a primary identification method, photobleaching rates can sometimes provide clues.
-
Differential Photobleaching: Autofluorescent species and your specific fluorophore may photobleach at different rates.[25][26] By acquiring a time-lapse series of images, you can observe the decay in fluorescence intensity. If the signal in your region of interest decays at a rate consistent with the known photostability of your fluorophore, it adds confidence to your signal identification. However, this should be used in conjunction with other validation methods.
Problem 3: My autofluorescence subtraction/correction method is introducing artifacts.
Q1: When I subtract the control image, I get negative intensity values. What does this mean and how can I fix it?
Negative values after background subtraction usually indicate that the background intensity in some pixels of your control image is higher than in your experimental image.
-
Potential Causes:
-
Image Acquisition Inconsistency: The imaging settings (e.g., laser power, exposure time) were not identical between the control and experimental images.
-
Biological Variability: The level of autofluorescence can vary between samples.
-
-
Solutions:
-
Standardize Acquisition Parameters: Ensure all imaging parameters are kept constant across all samples.
-
Use a Threshold: Instead of a simple subtraction, set a threshold based on the background intensity of your control. Any pixel value below this threshold in your experimental image can be set to zero.
-
Q2: My linear unmixing algorithm is not accurately separating the signals. What are the common pitfalls and how can I optimize the process?
Inaccurate linear unmixing can result from several factors.
-
Common Pitfalls:
-
Inaccurate Reference Spectra: The reference spectra for your fluorophore and autofluorescence must be "pure" and representative of the signals in your experimental sample.
-
Signal-to-Noise Ratio: Low signal-to-noise can make it difficult for the algorithm to accurately distinguish between different spectral signatures.
-
Spectral Overlap: If the emission spectra of your fluorophore and the autofluorescence are very similar, separation will be challenging.
-
-
Optimization Strategies:
-
Careful Reference Spectra Acquisition: Ensure your reference samples are prepared and imaged under the same conditions as your experimental samples.
-
Improve Signal Strength: Optimize your staining protocol to maximize the signal from your fluorophore.
-
Choose Spectrally Distinct Fluorophores: If possible, select a fluorophore with an emission spectrum that is well-separated from the main autofluorescence peak of your sample.
-
III. Protocols
Protocol 1: Step-by-Step Guide to Autofluorescence Quenching using Sodium Borohydride (NaBH4)
This protocol is for reducing aldehyde-induced autofluorescence in fixed samples.
-
Preparation: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS.[11][17] Caution: Handle sodium borohydride with care as it is a strong reducing agent. The solution will bubble as hydrogen gas is released.[18]
-
Incubation: Apply the freshly prepared solution to your fixed tissue sections or cells. Incubate for 10-15 minutes at room temperature.[11]
-
Washing: Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove any residual sodium borohydride.
-
Proceed with Staining: You can now proceed with your standard immunofluorescence or other staining protocols.
Protocol 2: Workflow for Spectral Imaging and Linear Unmixing for DMPR Signal Isolation
This workflow outlines the steps for separating your specific signal from autofluorescence using a spectral confocal microscope.
-
Sample Preparation: Prepare your experimental samples (stained with your fluorophore and treated with DMPR) and control samples (unstained and stained-but-untreated).
-
Acquire Autofluorescence Reference Spectrum: On the unstained sample, acquire a lambda stack (a series of images at contiguous emission wavelengths) to capture the pure autofluorescence spectrum.
-
Acquire Fluorophore Reference Spectrum: On a sample stained only with your fluorophore of interest, acquire a lambda stack to get its pure emission spectrum.
-
Acquire Experimental Data: On your experimental sample, acquire a lambda stack using the same imaging parameters.
-
Perform Linear Unmixing: In your microscope's software, use the linear unmixing function. Define the autofluorescence and your fluorophore as the components to be unmixed, using the reference spectra you acquired.
-
Analyze Unmixed Images: The software will generate separate images for the autofluorescence and your fluorophore. The image corresponding to your fluorophore should have a significantly reduced background, allowing for more accurate analysis.
IV. Diagrams (Graphviz)
Caption: Workflow for Identifying and Mitigating Autofluorescence.
Caption: Principle of Spectral Unmixing.
V. Data Tables
Table 1: Common Autofluorescent Species in Biological Samples and their Spectral Properties
| Autofluorescent Species | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Collagen | 325-400 | 400-600 | Broad emission, high in connective tissue.[9][10] |
| Elastin | 350-450 | 420-520 | Similar to collagen, prevalent in skin and blood vessels.[6] |
| NADH | 340-360 | 440-470 | Key metabolic co-factor, found in mitochondria.[6][9] |
| Flavins (FAD) | 440-460 | 520-540 | Involved in cellular respiration.[9] |
| Lipofuscin | 340-490 | 430-650 | "Aging pigment," very broad excitation and emission.[10] |
| Tryptophan | ~280 | ~350 | Amino acid component of most proteins.[9] |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Aldehyde-induced | Simple, effective for fixation artifacts.[11] | Can sometimes reduce the signal of interest.[10][11] |
| Sudan Black B | Lipofuscin | Very effective for aging-related autofluorescence.[11] | Can introduce its own background if not used carefully. |
| Photobleaching | Broad Spectrum | Non-chemical, can be highly effective.[7] | Can be time-consuming and potentially damaging to the sample.[27] |
| Spectral Unmixing | All sources | Computationally separates signals, preserves sample integrity.[13][14] | Requires specialized equipment and software. |
| Far-Red Fluorophores | General | Avoids the most common autofluorescence regions.[10][12] | Requires a microscope capable of far-red detection. |
VI. References
-
Natural Micron Pharm Tech. This compound.
-
Proteintech Group. How to reduce autofluorescence.
-
Scientific Reports. (PDF) A Clearing Technique to Enhance Endogenous Fluorophores in Skin and Soft Tissue.
-
Benchchem. Technical Support Center: Quenching Autofluorescence for Acid Red 131 Imaging.
-
Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
-
PubMed. A Clearing Technique to Enhance Endogenous Fluorophores in Skin and Soft Tissue.
-
FluoroFinder. Tips to Minimize Autofluorescence.
-
Revvity. The “why” and “how” of spectral unmixing.
-
HORIBA. Endogenous Skin Fluorescence In Vivo on Human Skin.
-
SPIE Digital Library. Autofluorescence properties of skin and applications in dermatology.
-
Semantic Scholar. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy.
-
PLOS ONE. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning.
-
Cardiff University Blogs. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy.
-
The Scientist. Troubleshooting Fluorescence Microscopy Experiments.
-
NSH. Using Borohydride to Quench Autofluorescence of Glutaraldehyde.
-
ZEISS Microscopy Online Campus. Practical Considerations for Spectral Imaging.
-
Labcompare.com. How to Reduce Autofluorescence.
-
PubMed Central. Multimodal fluorescence molecular imaging for in vivo characterization of skin cancer using endogenous and exogenous fluorophores.
-
Optica Publishing Group. Attenuation-corrected fluorescence spectra unmixing for spectroscopy and microscopy.
-
Creative Bioarray. Troubleshooting in Fluorescent Staining.
-
YouTube. Fluorescent microscopy troubleshooting: high background.
-
Deascal. This compound: An In-Depth Look at Its Role in Cosmetics.
-
Thermo Fisher Scientific. Background in Fluorescence Imaging.
-
NIH. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue.
-
bioRxiv. Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining.
-
Wikipedia. Autofluorescence.
-
Genoskin. 3D imaging of cleared ex vivo human skin with LSFM.
-
JoVE. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues.
-
bioRxiv. AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the.
-
PubMed Central. Autofluorescence Imaging of the Skin Is an Objective Non-Invasive Technique for Diagnosing Pseudoxanthoma Elasticum.
-
Queens University. Autofluorescence: Causes and Cures.
-
National Library of Medicine. Application of skin autofluorescence detection technique to diagnosis of diseases.
-
Semantic Scholar. Skin autofluorescence in dermatology – is photography an option?.
-
PubMed Central. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
-
PubMed. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
-
ResearchGate. (PDF) Photobleaching correction in fluorescence microscopy images.
-
University of Calgary. Chapter 3 Photobleaching Correction.
-
Wikipedia. Photobleaching.
-
Journal of Cancer. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
-
MDPI. Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys.
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deascal.com [deascal.com]
- 5. Autofluorescence - Wikipedia [en.wikipedia.org]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. Application of skin autofluorescence detection technique to diagnosis of diseases [xuebao.shsmu.edu.cn]
- 9. static.horiba.com [static.horiba.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labcompare.com [labcompare.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. cambridge.org [cambridge.org]
- 19. Photobleaching - Wikipedia [en.wikipedia.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. OPG [opg.optica.org]
- 23. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 27. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of Dimethoxytolyl Propylresorcinol
Introduction
Dimethoxytolyl Propylresorcinol is a synthetic compound valued in the cosmetic and skincare industry for its potent antioxidant and skin-conditioning properties.[1][2] Its efficacy is directly linked to its purity and consistent quality. However, like many multi-step organic syntheses, the production of this compound is susceptible to batch-to-batch variability, a significant challenge for researchers and manufacturers.[3][4] Inconsistent product quality can lead to failed batches, project delays, and unreliable performance in final formulations.
This guide provides a comprehensive technical support framework for scientists and drug development professionals to diagnose and mitigate sources of variability in the synthesis of this compound. By focusing on the causality behind experimental choices and establishing self-validating protocols, this document serves as a practical resource for achieving consistent, high-quality production.
Overview of a Plausible Synthetic Pathway
The synthesis of this compound, chemically known as 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol[5], typically involves the formation of a carbon-carbon bond between a resorcinol moiety and a substituted propylphenyl side chain. A common approach is a Friedel-Crafts-type acylation followed by reduction, or a multi-step process building the side chain before coupling. The diagram below illustrates a generalized, conceptual workflow.
Caption: Conceptual synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common root causes of batch-to-batch variability in this synthesis?
A: The most frequent sources of variability are inconsistent raw material quality, poor control over reaction temperature, and variations in work-up/purification procedures.[4] Even minor impurities in starting materials or slight temperature deviations can significantly alter reaction kinetics and impurity profiles.
Q2: My final product is off-color (e.g., pink, brown, or yellow). What is the likely cause?
A: Color formation often points to oxidation of the resorcinol moiety's phenolic hydroxyl groups or the presence of residual catalyst. Resorcinol derivatives can be sensitive to air and light, especially under basic conditions or at elevated temperatures. Incomplete removal of metal catalysts (like Palladium) from hydrogenation steps can also impart color.
Q3: How can I quickly assess the completeness of the reaction?
A: Thin-Layer Chromatography (TLC) is the most rapid method for in-process monitoring.[6] Co-spot a sample of the reaction mixture with your starting materials. The disappearance of the starting material spot(s) indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) should be used.
Q4: I am observing an unexpected impurity in my final product by HPLC. Where should I start my investigation?
A: First, re-analyze your starting materials to ensure their purity. An impurity in a raw material can carry through the synthesis or even catalyze a side reaction.[7][8] Next, review the reaction temperature and time logs. An over-run or temperature spike could lead to degradation or by-product formation. Finally, consider if the impurity could be a result of the work-up, such as a salt formed from an incomplete quench.
Q5: Is it better to use batch or continuous flow chemistry for this synthesis to improve consistency?
A: While batch processing is common in laboratory settings, continuous flow chemistry offers superior control over reaction parameters like temperature and residence time, which significantly minimizes batch-to-batch variability and can improve product quality and safety.[9][10] For manufacturing, transitioning to a continuous process is a highly effective strategy for ensuring consistency.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to resolving specific issues encountered during the synthesis.
Problem 1: Low or Inconsistent Yield
Low yield is a common problem that can often be traced back to several key areas.[11] A systematic investigation is crucial for identifying the root cause.
| Potential Cause | Diagnostic Steps & Explanation | Corrective Actions |
| 1. Raw Material Quality | Verify Purity and Reactivity: The quality of raw materials is paramount.[12] Analyze all starting materials (e.g., resorcinol, side-chain precursor, catalyst) via HPLC, NMR, and Karl Fischer titration for moisture. An impure reagent can lower the effective concentration of the limiting reagent. A "new" bottle of a reagent may have a different purity specification or water content than a previous lot. | Implement a strict raw material qualification protocol (see Protocol 1). Qualify new lots of reagents against a retained sample of a previously successful lot. Store moisture-sensitive reagents under inert gas (Nitrogen or Argon). |
| 2. Incomplete Reaction | Monitor Reaction Progress: Use TLC or HPLC at set time points (e.g., T=0, 2h, 4h, until completion) to monitor the consumption of the limiting reagent. If the reaction stalls, the cause could be insufficient catalyst activity, incorrect temperature, or poor mixing. | Optimize reaction time based on monitoring data. If using a catalyst like Pd/C, ensure it has not been deactivated; consider using a fresh batch.[13] For temperature-sensitive reactions, ensure the internal reaction temperature (not just the bath temperature) is maintained within the specified range. |
| 3. Product Loss During Work-up | Analyze Aqueous & Organic Layers: Your product may have higher than expected solubility in the aqueous layer, especially if its polarity is altered by pH.[6] Before discarding any aqueous washes, take a small sample, neutralize it, extract with a solvent (e.g., ethyl acetate), and analyze the extract by TLC to check for product. Emulsions can also trap product at the interface. | Adjust the pH of the aqueous layer to suppress the solubility of the product before extraction. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| 4. Inefficient Purification | Optimize Crystallization/Chromatography: If using crystallization, ensure the solvent system is optimal. Crashing the product out of solution too quickly by rapid cooling can trap impurities and lower the isolated yield of pure material. For column chromatography, improper solvent polarity or overloading the column can lead to poor separation and product loss. | Develop a robust crystallization protocol by studying solubility at different temperatures. Use a slow cooling profile. For chromatography, determine the optimal loading capacity and solvent gradient on a small scale before committing the entire batch. |
Problem 2: Out-of-Specification (OOS) Impurity Profile
An inconsistent impurity profile is a critical failure as it directly impacts the safety and efficacy of the final product.
| Potential Cause | Diagnostic Steps & Explanation | Corrective Actions |
| 1. Side Reactions | Review Reaction Conditions: Side reactions are often triggered by deviations in temperature, pressure, or stoichiometry. For example, in Friedel-Crafts reactions, excessive temperature can lead to di- or poly-alkylation of the resorcinol ring. Incorrect stoichiometry can leave unreacted electrophiles or nucleophiles that can engage in undesired pathways. | Strictly control the reaction temperature using a calibrated probe and automated reactor system. Ensure precise addition of reagents using a syringe pump or calibrated dropping funnel. Perform a Design of Experiments (DoE) study to understand the impact of key parameters on impurity formation. |
| 2. Starting Material Impurities | Characterize Raw Materials Thoroughly: An impurity present in a starting material can be structurally similar to the desired product, making it difficult to remove.[14] Use high-resolution analytical techniques like LC-MS to identify unknown peaks in your raw materials and final product. | Source high-purity raw materials from reputable vendors.[15] If an impurity is unavoidable, develop a purification strategy specifically to remove it (e.g., a pH-based extraction or a specific recrystallization solvent). |
| 3. Product Degradation | Assess Product Stability: The phenolic groups in this compound can be susceptible to oxidation. Exposure to air, light, or trace metals during work-up or drying can cause degradation. Test the stability of your isolated product under the work-up and storage conditions.[6] | Perform the work-up and final isolation steps under an inert atmosphere (e.g., nitrogen blanket). Use de-gassed solvents. Consider adding a small amount of an antioxidant like BHT or ascorbic acid during work-up if stability is a major issue. Store the final product protected from light and air. |
General Troubleshooting Workflow
When a batch fails to meet specifications, a logical, step-by-step investigation is essential.
Caption: Decision workflow for investigating an OOS batch result.
Key Experimental Protocols
Adherence to validated protocols for critical operations is fundamental to achieving batch consistency.
Protocol 1: Raw Material Qualification
Objective: To verify that a new lot of a critical raw material (e.g., 2,4-Dimethoxy-3-methylbenzaldehyde) meets the required specifications before use in the synthesis.
1. Documentation and Sampling:
-
Obtain the Certificate of Analysis (CofA) from the supplier.
-
Assign an internal lot number and record all details in the lab notebook.
-
Under controlled conditions, draw a representative sample from the container.
2. Physical Characterization:
-
Appearance: Visually inspect the material and compare it to the specification (e.g., "White to off-white crystalline solid").
-
Solubility: Test solubility in a relevant solvent (e.g., methanol) to ensure it matches expectations.
3. Chemical Characterization:
-
Identity (FTIR/NMR): Acquire an FTIR or ¹H NMR spectrum and compare it against a verified reference standard. The spectra must be superimposable.
-
Purity (HPLC): Analyze the material by HPLC using a validated method. The purity should meet or exceed the established specification (e.g., ≥98.5%). See Table 3 for example conditions.
-
Water Content (Karl Fischer): Determine the water content. This is critical as water can interfere with many organic reactions, particularly those involving organometallics or strong acids/bases.
4. Acceptance/Rejection:
-
If all tests pass, release the material for use in the synthesis.
-
If any test fails, quarantine the material and initiate an OOS investigation.
Protocol 2: In-Process Reaction Monitoring by HPLC
Objective: To quantitatively track the consumption of starting materials and the formation of the product to determine reaction completion.
1. Sample Preparation:
-
At predetermined time points (e.g., T=0, 1h, 2h, 4h), carefully withdraw an aliquot (e.g., ~50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., methanol or acetonitrile). This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
-
Use a validated HPLC method with a column and mobile phase capable of separating the starting materials, intermediates, and the final product.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
3. Data Interpretation:
-
Identify the peaks corresponding to the starting material(s) and the product based on their retention times, which should be established using reference standards.
-
Calculate the area percentage of the starting material peak(s) relative to all peaks in the chromatogram.
-
The reaction is considered complete when the area of the limiting starting material peak falls below a predetermined threshold (e.g., <1.0%).
Data Summary Tables
Structured data provides an at-a-glance reference for critical parameters.
Table 1: Critical Process Parameters (Illustrative Example for a Hydrogenation Step)
| Parameter | Target Value | Acceptable Range | Justification & Control Method |
| Temperature | 25 °C | 20 - 30 °C | Exothermic reaction; higher temperatures can lead to side reactions. Controlled via a jacketed reactor with a chiller. |
| Hydrogen Pressure | 100 psig | 90 - 110 psig | Affects reaction rate and selectivity. Controlled with a calibrated pressure regulator. |
| Catalyst Loading | 5 mol% | 4.5 - 5.5 mol% | Insufficient catalyst leads to a stalled reaction; excess is wasteful and can complicate removal. Weighed on a calibrated balance. |
| Stirring Speed | 300 RPM | 250 - 350 RPM | Ensures efficient mixing of the three-phase system (solid catalyst, liquid substrate, gas). Controlled by a calibrated overhead stirrer. |
Table 2: Example Raw Material Specification Sheet
| Material | Test | Specification |
| Resorcinol | Appearance | White to off-white flakes |
| Purity (HPLC) | ≥ 99.0% | |
| Melting Point | 109 - 112 °C | |
| Water Content | ≤ 0.5% | |
| Palladium on Carbon (10%) | Appearance | Black powder |
| Palladium Content | 9.5 - 10.5% | |
| Water Content | ≤ 50% (wet basis) |
Table 3: Typical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 280 nm |
| Injection Volume | 10 µL |
References
-
Deascal. (2024, October 15). This compound: An In-Depth Look at Its Role in Cosmetics. Retrieved from Deascal. [Link]
-
Kewaunee. (2023, November 29). Chemical Synthesis: Batch to Continuous Manufacturing. Retrieved from Kewaunee. [Link]
-
Mockus, L., Peterson, J. J., Lainez, J. M., & Reklaitis, G. V. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 18(1), 242-251. [Link]
-
ResearchGate. (2014, January). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Retrieved from ResearchGate. [Link]
-
AZoM. (2024, November 12). Analyzing Batch-To-Batch Variability in Bulk Chemicals. Retrieved from AZoM. [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from Natural Micron Pharm Tech. [Link]
-
MDPI. (2018). Process Variable Optimization in the Manufacture of Resorcinol–Formaldehyde Gel Materials. Retrieved from MDPI. [Link]
-
Lily Bath. (2025, February 27). Do You Know How Cosmetic Manufacturers Source Their Ingredients? Retrieved from Lily Bath. [Link]
-
S&Y Biochem. (n.d.). The Essential Guide to Cosmetic Raw Material Uses: From Formulation to Final Product. Retrieved from S&Y Biochem. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from COSMILE Europe. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]
-
ResearchGate. (2018, April 12). (PDF) Process Variable Optimization in the Manufacture of Resorcinol–Formaldehyde Gel Materials. Retrieved from ResearchGate. [Link]
-
Slideshare. (n.d.). Quality of raw materials used in cosmetic manufacture ppt. Retrieved from Slideshare. [Link]
-
Suuchi Inc. (2022, April 24). Raw Materials & Their Importance in Cosmetics. Retrieved from Suuchi Inc. [Link]
-
Quick Company. (n.d.). Process For Manufacturing 4 Alkyl Resorcinol Derivatives. Retrieved from Quick Company. [Link]
-
Scientific Reports. (2020). Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin. Retrieved from Nature. [Link]
- Google Patents. (n.d.). US4861921A - Process for manufacture of resorcinol.
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from Reddit. [Link]
-
YouTube. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem. Retrieved from YouTube. [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from ArtMolecule. [Link]
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
OSHA. (n.d.). Resorcinol Method number: PV2053. Retrieved from OSHA. [Link]
-
YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved from YouTube. [Link]
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 1-12. [Link]
-
PubMed. (2024, January 1). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Retrieved from PubMed. [Link]
-
Journal of Cancer. (n.d.). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Retrieved from Journal of Cancer. [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from MDPI. [Link]
-
BioPharm International. (n.d.). Analytical Tools for Process and Product Characterization. Retrieved from BioPharm International. [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol. Retrieved from PubChem. [Link]
-
Sciforum. (2024, November 15). Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. Retrieved from Sciforum. [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from IJCEA. [Link]
Sources
- 1. deascal.com [deascal.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H22O4 | CID 11594628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. phoenix-chem.com [phoenix-chem.com]
- 8. Do You Know How Cosmetic Manufacturers Source Their Ingredients?| Lily Bath [lilybath.com]
- 9. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 10. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 11. reddit.com [reddit.com]
- 12. suuchi.com [suuchi.com]
- 13. Process For Manufacturing 4 Alkyl Resorcinol Derivatives [quickcompany.in]
- 14. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 15. sybiochem.com [sybiochem.com]
Technical Support Center: Refinement of Animal Protocols for Dimethoxytolyl Propylresorcinol Administration
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Dimethoxytolyl Propylresorcinol (DPR). This document provides in-depth, field-proven insights into the refinement of animal protocols for the administration of this potent tyrosinase inhibitor. Our goal is to ensure scientific integrity, enhance data reproducibility, and uphold the highest standards of animal welfare.
This compound is a synthetic compound recognized for its significant antioxidant and skin-conditioning properties, primarily through the inhibition of tyrosinase, a key enzyme in melanin synthesis.[1][2] Its application in preclinical models is crucial for evaluating its efficacy in treating hyperpigmentation and for other potential therapeutic uses, including oncology.[3][4][5] This guide is structured to address common challenges and provide robust, validated solutions for your in vivo studies.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, formulation, and administration of this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] It binds to the copper ion active center of the enzyme, blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in melanin production.[1] Additionally, its phenolic hydroxyl groups confer antioxidant properties, neutralizing free radicals that can contribute to skin damage and inflammation.[1][2]
Q2: How should this compound be stored?
A2: DPR should be stored in a dry, cool, and well-ventilated place, with the container tightly closed and protected from direct sunlight.[6] It is incompatible with strong oxidizing agents and strong bases.[6]
Q3: What are the recommended vehicles for different administration routes?
A3: DPR is slightly soluble in water but soluble in organic solvents like methanol and ethanol.[1] For topical administration, oil-in-water creams or formulations with fatty acids (e.g., isostearic acid) can enhance solubility and skin penetration.[7] For oral gavage, suspension in an inert vehicle like corn oil or a solution using co-solvents such as polyethylene glycol (PEG) or a small, controlled percentage of DMSO diluted in saline is common practice for lipophilic compounds.[8] A vehicle-only control group is essential to assess any effects of the formulation itself.[9]
Q4: What is a typical starting dose range for in vivo studies?
A4: Establishing a precise dose requires dose-ranging (toxicology) studies. However, a study investigating the anti-leukemia properties of DPR in a mouse xenograft model used an intraperitoneal (IP) injection of 10 mg/kg every two days.[10] For topical applications evaluating depigmentation, formulations often contain concentrations in the range of 0.2% to 5%, similar to other tyrosinase inhibitors used in preclinical models.[7][11][12]
Q5: What are the potential signs of toxicity or adverse effects to monitor in animals?
A5: While DPR is generally considered safe for topical use in cosmetics, in vivo studies require careful monitoring.[2] For topical administration, watch for signs of skin irritation, redness, or itching at the application site.[2] For systemic administration (oral or IP), monitor for general signs of distress such as weight loss, lethargy, ruffled fur, or changes in behavior. High concentrations of certain vehicles, like DMSO, can also cause local irritation or systemic toxicity.[8]
Troubleshooting Guides: From Formulation to Administration
This section provides a problem-and-solution framework for specific issues that may arise during your experiments.
Issue 1: Compound Precipitation in Vehicle During Formulation
-
Potential Causes:
-
Poor Solubility: DPR's lipophilic nature and low water solubility can lead to precipitation in aqueous-based vehicles.[1][13]
-
Incorrect Solvent System: The chosen solvent or co-solvent may not be adequate to maintain DPR in solution or suspension at the desired concentration.
-
Temperature and pH: Changes in temperature or pH during preparation or storage can affect solubility.
-
-
Step-by-Step Troubleshooting:
-
Optimize Co-Solvent System: For oral or IP routes, first dissolve DPR in a minimal amount of a suitable organic solvent like DMSO or ethanol. Then, slowly add this solution to the final vehicle (e.g., corn oil, saline with a surfactant like Tween® 80) while vortexing or sonicating to create a stable suspension or microemulsion.[8] The final concentration of the organic co-solvent should be minimized to reduce potential toxicity.[9]
-
Utilize Solubilizing Agents: Consider using excipients such as cyclodextrins or formulating DPR into solid lipid nanoparticles (SLNs) to improve solubility and stability, a technique shown to be effective for other tyrosinase inhibitors.[12]
-
Control Preparation Conditions: Prepare formulations at a consistent room temperature. If heating is required to dissolve components, ensure the compound is stable at that temperature and cool the mixture slowly with continuous stirring.
-
Prepare Fresh Formulations: To avoid degradation or precipitation over time, prepare formulations fresh before each administration.
-
| Vehicle Component | Purpose | Recommended Practice |
| Primary Vehicle | Carrier for the active compound | Corn oil, Saline, Phosphate-buffered saline (PBS) |
| Co-Solvent | To dissolve lipophilic compounds | DMSO, Ethanol, PEG 300/400 (use minimal volume) |
| Surfactant/Emulsifier | To create a stable suspension | Tween® 80, Polysorbate 60, Cremophor® EL |
| Viscosity Enhancer | For topical cream consistency | Xanthan Gum, Carbomer |
Table 1: Common Excipients for In Vivo Formulations.
Issue 2: High Variability in Experimental Results
-
Potential Causes:
-
Inconsistent Administration: Improper oral gavage technique can lead to dosing inaccuracies or aspiration pneumonia.[14][15] Inconsistent topical application volume or area can also affect absorption.
-
Biological Variation: Inherent differences in animal genetics, age, sex, and health status contribute to variability.[16][17]
-
Environmental Stressors: Fluctuations in housing conditions (temperature, light cycle) and stress from handling can significantly impact physiological responses.[16][18]
-
-
Step-by-Step Troubleshooting & Refinement:
-
Standardize Administration Technique:
-
Oral Gavage: Ensure all personnel are thoroughly trained. Use the correct size and type of gavage needle for the animal's weight.[14][19] Measure the needle length from the corner of the mouth to the last rib to avoid stomach perforation.[14][15] Administer the substance slowly to prevent reflux.[14] Consider refined, less stressful methods of oral dosing where possible.[20]
-
Topical Application: Clearly define the application area (e.g., a 2x2 cm shaved area on the dorsal back). Use a positive displacement pipette or spatula to apply a consistent volume/weight of the formulation.
-
-
Control for Biological Variables: Randomize animals across treatment groups to distribute inherent biological variation evenly.[18] If applicable, consider including both sexes or stratifying the experiment by sex.
-
Minimize Environmental Stress: Allow animals to acclimatize for at least one week before starting the experiment.[7] Handle animals consistently and calmly to reduce stress.[21] Whenever possible, the same technician should perform procedures for a given cohort.[16]
-
// Logical Connections Formulation -> Dosing [label="Ensures dose accuracy"]; Randomization -> Data [label="Reduces selection bias"]; Acclimatization -> Handling [label="Minimizes stress"]; Handling -> Dosing [label="Improves safety"]; Dosing -> Monitoring [label="Critical for welfare"]; } } Caption: Workflow for Minimizing Experimental Variability.
Issue 3: Low or Inconsistent Bioavailability (Oral Gavage)
-
Potential Causes:
-
First-Pass Metabolism: As a phenolic compound, DPR may be subject to significant metabolism in the liver before reaching systemic circulation, reducing its bioavailability.
-
Poor Absorption: The compound's lipophilicity may lead to poor absorption from the gastrointestinal tract if not formulated properly.
-
-
Step-by-Step Troubleshooting:
-
Enhance Formulation for Absorption: Utilize lipid-based formulations (e.g., in corn oil or sesame oil) or self-emulsifying drug delivery systems (SEDDS) to improve the absorption of lipophilic compounds.[8]
-
Consider Alternative Routes: If oral bioavailability remains a significant hurdle and the therapeutic target is systemic, consider intraperitoneal (IP) administration.[9] The IP route bypasses first-pass metabolism, often resulting in higher and more consistent systemic exposure.[9]
-
Conduct Pharmacokinetic (PK) Studies: A preliminary PK study comparing oral and IP routes can provide definitive data on bioavailability and help justify the choice of administration route for subsequent efficacy studies.
-
References
- This compound - Natural Micron Pharm Tech. (n.d.).
- Oral Gavage - Rodent - Research | SDSU. (2022, November 14). San Diego State University.
- Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.
- Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC.
- This compound: An In-Depth Look at Its Role in Cosmetics. (2024, October 15). Deascal.
- Tyrosinase Inhibitors: A Perspective. (2023, July 30). MDPI.
- Oral Gavage In Mice and Rats. (n.d.). UCSF IACUC.
- This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (2024, January 1). PubMed.
- This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (n.d.). PMC - NIH.
- Increased therapeutic efficacy of a newly synthesized tyrosinase inhibitor by solid lipid nanoparticles in the topical treatment of hyperpigmentation. (n.d.). NIH.
- SAFETY DATA SHEET. (n.d.).
- This compound, 869743-37-3. (n.d.). The Good Scents Company.
- This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (2024). Journal of Cancer, 15(1), 103-112.
- Technical Support Center: Reducing Variability in Animal Studies. (n.d.). Benchchem.
- This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (2024). Journal of Cancer.
- Control of Variability. (n.d.). ILAR Journal, Oxford Academic.
- Application Notes and Protocols for Formulating Imiquimod Hydrochloride for Topical Delivery in Animal Studies. (n.d.). Benchchem.
- Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. (n.d.). NIH.
- Refining drug administration in a murine model of acute infection with Trypanosoma cruzi. (2020, October 20).
- Optimizing dosage and administration routes for Dictyophorine B in animal studies. (n.d.). Benchchem.
- What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate.
Sources
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. deascal.com [deascal.com]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 11. mdpi.com [mdpi.com]
- 12. Increased therapeutic efficacy of a newly synthesized tyrosinase inhibitor by solid lipid nanoparticles in the topical treatment of hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 869743-37-3 [thegoodscentscompany.com]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Refining drug administration in a murine model of acute infection with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. instechlabs.com [instechlabs.com]
Addressing solubility challenges of Dimethoxytolyl Propylresorcinol in aqueous solutions
Technical Support Center: Dimethoxytolyl Propylresorcinol Formulation
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (DMPR). As a potent antioxidant and skin conditioning agent, DMPR offers significant benefits in cosmetic formulations.[1][2][3] However, its hydrophobic nature presents a common, yet solvable, challenge for formulators: poor solubility in aqueous systems.
This guide is designed for you—the researcher, the scientist, the drug development professional. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to not only solve immediate solubility issues but also to innovate and optimize your formulations with confidence. We will address the most frequent questions and troubleshooting scenarios encountered in the lab, providing detailed, field-tested solutions.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my this compound (DMPR) not dissolving in water?
Answer:
The challenge lies in the molecular structure of DMPR itself. This compound is a lipophilic (oil-loving) molecule, meaning it preferentially dissolves in oils and lipids rather than water.[4] Its structure, featuring a propyl chain and a dimethoxyphenyl group, gives it a significantly non-polar character.[1][4]
In technical terms, its water solubility is estimated to be extremely low, around 2.53 mg/L at 25°C.[5] This inherent hydrophobicity is the primary reason you observe cloudiness, precipitation, or floating particles when attempting to incorporate it directly into an aqueous base. To create a stable and effective product, we must employ specific formulation strategies to bridge this polarity gap.
Q2: What are the primary strategies for solubilizing DMPR in a predominantly aqueous formula?
Answer:
There are four primary pathways to successfully incorporate DMPR into your formulation. The choice depends on your desired final product characteristics (e.g., clarity, texture, ingredient deck) and the concentration of DMPR you intend to use.
-
Cosolvent Systems: The most direct approach. A water-miscible organic solvent is used to first dissolve the DMPR before this solution is added to the main water phase.[6][7]
-
Surfactant Solubilization (Micellar Systems): Ideal for creating clear, serum-like formulas. Surfactants form microscopic spheres called micelles that encapsulate the oil-soluble DMPR, allowing it to be dispersed transparently in water.[8][9]
-
Cyclodextrin Encapsulation: An advanced technique for improving solubility and stability. Cyclodextrins are sugar-based molecules that have a hydrophobic interior and a hydrophilic exterior, allowing them to "host" the DMPR molecule and carry it into the water phase.[10][11][12]
-
Nanoemulsions: Best for opaque, lotion- or cream-based formulas or when high loads of DMPR are required. The active is dissolved in a small oil phase, which is then sheared into nano-sized droplets within the water phase to create a stable, homogenous emulsion.[13][14][15]
The following flowchart provides a logical path for selecting your starting strategy.
Caption: Decision flowchart for selecting a DMPR solubilization strategy.
Q3: Troubleshooting Guide: Using Cosolvent Systems
Cosolvents are often the first and most straightforward approach. They work by reducing the overall polarity of the aqueous phase, making it more hospitable to the lipophilic DMPR molecule.[7]
FAQ 3.1: Which cosolvents are most effective and what are their pros and cons?
Glycols are excellent choices due to their safety profile, humectant properties, and effectiveness.[16][17]
| Cosolvent | Recommended Starting Ratio (Solvent:DMPR) | Pros | Cons/Considerations |
| Propanediol 1,3 | 10:1 to 20:1 | Plant-derived, good skin feel, effective solubilizer. | Can feel slightly tacky at very high concentrations. |
| Propylene Glycol | 10:1 to 20:1 | Very effective, widely used, enhances penetration.[18] | Potential for irritation in sensitive individuals at high levels. |
| Butylene Glycol | 15:1 to 25:1 | Good humectant properties, light skin feel. | Slightly less effective as a solvent than Propylene Glycol or Propanediol. |
| Pentylene Glycol | 15:1 to 25:1 | Broad-spectrum antimicrobial properties, good skin feel. | Generally more expensive than other glycols. |
| Ethanol | 5:1 to 10:1 | Excellent and very strong solvent for DMPR.[4] | Can be drying to the skin, potential for stinging, regulatory limits. |
FAQ 3.2: What is a reliable starting protocol for using a cosolvent?
This protocol ensures the DMPR is fully dissolved before being introduced to the water phase, preventing precipitation.
Experimental Protocol: Cosolvent Solubilization
-
Phase A Preparation: In a primary beaker, combine your chosen cosolvent (e.g., Propanediol) and the this compound powder.
-
Dissolution: Begin stirring Phase A with a magnetic stirrer. Gently warm the mixture to 40-45°C. Heating is not always necessary but significantly speeds up dissolution. Do not exceed 50°C to prevent degradation.
-
Verification: Continue stirring until the solution is completely clear and free of any visible particles. This is your "active phase."
-
Phase B Preparation: In a separate, larger beaker, prepare the aqueous phase of your formulation (e.g., deionized water, glycerin, thickeners).
-
Incorporation: While stirring the aqueous Phase B, slowly and steadily add the active Phase A.
-
Homogenization: Continue stirring until the final mixture is uniform. A brief period of high-shear mixing can ensure homogeneity but is not always required.
FAQ 3.3: My DMPR solution precipitates when I add it to the water phase. What went wrong?
This is a classic sign of "crashing out" and typically happens for two reasons:
-
Solubility Limit Exceeded: You have surpassed the maximum amount of DMPR that your water/cosolvent mixture can hold. The solution is supersaturated.
-
Solution: Increase the concentration of your cosolvent in the final formula or decrease the concentration of DMPR.
-
-
Insufficient Cosolvent Ratio: The ratio of cosolvent to DMPR in your active phase was too low. While it may have appeared dissolved, it was not stable enough for dilution.
-
Solution: In your next attempt, increase the amount of cosolvent used to dissolve the DMPR powder (e.g., move from a 10:1 to a 15:1 ratio) before adding it to the water phase.
-
Q4: Advanced Solubilization: When should I consider Cyclodextrins?
Answer:
Consider cyclodextrins when your formulation goals include more than just basic solubilization. They are particularly valuable for sensitive skin applications or when you need to protect the DMPR molecule from degradation.
How do Cyclodextrins work?
Cyclodextrins are ring-shaped molecules derived from starch.[12] They have a unique structure: a hydrophilic (water-loving) exterior and a lipophilic (oil-loving) inner cavity.[10] The hydrophobic DMPR molecule fits snugly inside this cavity, forming a "host-guest" inclusion complex.[11][19] This complex effectively cloaks the DMPR, presenting a water-soluble exterior to the rest of the formula, which dramatically increases its aqueous solubility and stability.[12][20]
Caption: Encapsulation of a hydrophobic DMPR molecule by a cyclodextrin to form a water-soluble inclusion complex.
Benefits of Using Cyclodextrins:
-
Enhanced Stability: Protects DMPR from degradation by light and oxidation.[10][19]
-
Reduced Irritation Potential: By encapsulating the active, potential interaction with skin surface proteins can be minimized, making it ideal for sensitive skin formulations.[20]
-
Elimination of Oily Feel: Allows for the inclusion of an oil-soluble active in a completely oil-free, aqueous product.
Summary of Solubilization Strategies
| Strategy | Best For | Key Advantage(s) | Common Challenge(s) |
| Cosolvents | Gels, lotions, simple serums | Simple, cost-effective, predictable | Can impact skin feel; risk of precipitation if not optimized |
| Surfactants | Clear serums, toners, cleansers | Creates crystal-clear solutions; can add cleansing properties | Requires careful selection (HLB); can be foamy or irritating |
| Cyclodextrins | High-performance serums, sensitive skin products | Enhances stability, reduces irritation, truly solubilizes | Higher cost, may require specific mixing procedures |
| Nanoemulsions | Lotions, creams, high-load treatments | High stability, can incorporate oils, potential for enhanced delivery[13] | Opaque appearance, requires high-shear homogenization |
By understanding the properties of this compound and the mechanisms of these formulation techniques, you can effectively overcome its solubility challenges and unlock its full potential in your cosmetic innovations.
References
-
Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrin Applications in the Cosmetic Industry: A Review. MDPI. Available at: [Link]
-
Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). Nanoemulsion: Concepts, development and applications in drug delivery. Journal of Controlled Release. Available at: [Link]
-
TREASURE ACTIVES. (n.d.). SymWhite® 377. Available at: [Link]
-
Roquette. (n.d.). Cyclodextrin for active cosmetics molecules. Available at: [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. Available at: [Link]
-
MySkinRecipes. (n.d.). Phenylethyl Resorcinol (e.q. SymWhite 377). Available at: [Link]
-
Tradeindia. (n.d.). Phenylethyl Resorcinol (symwhite 377) at Best Price in Guangzhou | Grid Cosmetics Co., Ltd.. Available at: [Link]
-
News. (2024). The Growing Application of Cyclodextrin in Cosmetics: A Focus on Hydroxypropyl-β-Cyclodextrin. Available at: [Link]
-
Cosmetics & Toiletries. (2018). Formation and Application of Nanoemulsions for Water Insoluble Substances. Available at: [Link]
-
Sotomayor-Gerbino, J., et al. (2019). Nanoemulsions for the Encapsulation of Hydrophobic Actives. MDPI. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. Available at: [Link]
-
UL Prospector. (n.d.). SymWhite® 377 by Symrise. Available at: [Link]
- Google Patents. (n.d.). WO2019001770A1 - Method for solubilizing poorly water-soluble cosmetic agents.
-
NIH - National Center for Biotechnology Information. (2023). Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization. Available at: [Link]
-
MDPI. (2019). Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs. Available at: [Link]
-
Ataman Kimya. (n.d.). SYMWHITE 377. Available at: [Link]
-
Journal of Pharmaceutical Analysis. (2023). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
INCIDecoder. (2023). BioAqua Symwhite 377 Whitening & Fade Dark Spot Cream ingredients (Explained). Available at: [Link]
-
INCIDecoder. (2021). Aizen Symwhite 377 ingredients (Explained). Available at: [Link]
- Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
INCIDecoder. (2025). Skynfuture SymWhite 377 Whitening Brightening Serum ingredients (Explained). Available at: [Link]
-
NIH - National Center for Biotechnology Information. (2016). Tracking solvents in the skin through atomically resolved measurements of molecular mobility in intact stratum corneum. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. Available at: [Link]
-
NIH - PubChem. (n.d.). This compound. Available at: [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Available at: [Link]
-
precisionFDA. (n.d.). This compound. Available at: [Link]
-
CD Formulation. (n.d.). Cosmetic Chemical Solvents. Available at: [Link]
-
eBotaniq.au. (n.d.). Solvents. Available at: [Link]
-
Naturish Shop. (n.d.). Symwhite 377. Available at: [Link]
-
Thomasnet. (2025). symwhite 377: Cosmetic Grade Skin Whitening Agent. Available at: [Link]
-
INCIDecoder. (n.d.). This compound (with Product List). Available at: [Link]
Sources
- 1. deascal.com [deascal.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound (with Product List) [incidecoder.com]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. This compound, 869743-37-3 [thegoodscentscompany.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Choosing the Right Solubilizing Agent in Skin Care Formulation [elchemy.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. roquette.com [roquette.com]
- 12. The Growing Application of Cyclodextrin in Cosmetics: A Focus on Hydroxypropyl-β-Cyclodextrin - News - Xi'an Deli Biochemical Industry Co., Ltd [delicydextrin.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs | MDPI [mdpi.com]
- 16. SymWhite® 377 - TREASURE ACTIVES [treasureactives.com]
- 17. naturishshop.com [naturishshop.com]
- 18. Tracking solvents in the skin through atomically resolved measurements of molecular mobility in intact stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfachemic.com [alfachemic.com]
- 20. cyclolab.hu [cyclolab.hu]
Strategies to improve the stability of Dimethoxytolyl Propylresorcinol in cosmetic formulations
Welcome to the technical support center for Dimethoxytolyl Propylresorcinol. This guide is designed for researchers, cosmetic chemists, and drug development professionals to provide in-depth, actionable strategies for overcoming stability challenges with this potent antioxidant and skin-brightening agent. As a resorcinol derivative, this compound is susceptible to degradation, primarily through oxidation, which can lead to discoloration and a loss of efficacy in your final formulation. This document provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My prototype cream containing this compound is turning yellow/brown over time. What is the primary cause of this discoloration?
A1: The discoloration you are observing is a classic indicator of the degradation of this compound. The primary degradation pathway for phenolic compounds like this is oxidation . The resorcinol moiety in the molecule is highly susceptible to oxidation, which can be initiated by several factors commonly present in cosmetic formulations and their storage environments:
-
Exposure to Oxygen: The presence of air, particularly in wide-mouthed jars or formulations with high air incorporation during mixing, accelerates oxidation.
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) from raw materials or manufacturing equipment can catalyze oxidative reactions.
-
Exposure to Light: UV radiation and even visible light can provide the energy to initiate free radical chain reactions, leading to the degradation of photosensitive molecules.
-
Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.
-
Suboptimal pH: The stability of phenolic compounds is often pH-dependent. At higher pH values, the phenolic hydroxyl groups are more easily deprotonated, making the molecule more susceptible to oxidation.
The yellow/brown color results from the formation of colored degradation products, likely quinone-type structures, which are common oxidation products of phenols.
Q2: What are the first steps I should take to mitigate this discoloration and improve the stability of this compound?
A2: A multi-pronged approach is most effective. Start by addressing the most common culprits of oxidation. Here is a logical workflow to begin your troubleshooting:
Caption: Initial troubleshooting workflow for stabilizing this compound.
-
Optimize the Formulation's pH: The stability of phenolic compounds is often greater in a more acidic environment. Aim for a pH range of 4.0-6.0 for your formulation. At lower pH, the phenolic hydroxyl groups are protonated and less susceptible to oxidation.
-
Incorporate a Chelating Agent: To neutralize the catalytic effect of metal ions, add a chelating agent to your water phase early in the formulation process. This will sequester any trace metals present in your raw materials.
-
Introduce a Synergistic Antioxidant System: Don't rely on this compound to be the sole antioxidant. A combination of antioxidants can create a regenerative cascade, where one antioxidant can be regenerated by another, providing longer-lasting protection.
Q3: You mentioned synergistic antioxidants. Which ones are most effective in combination with this compound?
A3: While direct studies on this compound are limited, we can extrapolate from research on other phenolic antioxidants. The goal is to create a network of antioxidants that can neutralize a variety of free radicals and regenerate each other.
Recommended Synergistic Antioxidant Combinations:
| Antioxidant Combination | Rationale for Synergy | Typical Use Levels (%) |
| Vitamin C (Ascorbic Acid or derivatives) + Vitamin E (Tocopherol) | Vitamin C can regenerate oxidized Vitamin E, allowing it to continue scavenging lipid peroxyl radicals at the oil-water interface of an emulsion. | Vitamin C: 0.2-5.0% Vitamin E: 0.1-1.0% |
| Ferulic Acid + Vitamin C + Vitamin E | Ferulic acid is a potent antioxidant that can stabilize a solution of vitamins C and E, and has been shown to double their photoprotective capacity. | Ferulic Acid: 0.5-1.0% Vitamin C: 10-15% Vitamin E: 0.5-1.0% |
| Green Tea Polyphenols (EGCG) + this compound | Both are potent phenolic antioxidants. EGCG can help protect this compound from initial oxidative stress. | Green Tea Extract (standardized for EGCG): 0.5-2.0% |
Q4: What are the best choices for chelating agents in a cosmetic formulation containing this compound?
A4: The choice of chelating agent depends on your formulation's pH and desired "natural" positioning.
Commonly Used Chelating Agents:
| Chelating Agent | INCI Name | Typical Use Level (%) | Optimal pH Range | Notes |
| EDTA Salts | Disodium EDTA, Tetrasodium EDTA | 0.05 - 0.2 | Wide (4-9) | Highly effective and cost-efficient, but synthetic. |
| Sodium Phytate | Sodium Phytate | 0.05 - 0.5 | 3 - 7.5 | A natural and biodegradable option derived from plants. |
| Sodium Gluconate | Sodium Gluconate | 0.1 - 1.0 | 3 - 12 | Biodegradable and also acts as a humectant. |
| Citric Acid | Citric Acid | 0.1 - 0.5 | 2 - 6 | Also used as a pH adjuster. Its chelating ability is weaker than EDTA. |
Q5: My formulation is an oil-in-water emulsion. Does the type of emulsifier impact the stability of this compound?
A5: Yes, the emulsifier system can significantly influence the stability of phenolic antioxidants. The emulsifier determines the droplet size and the characteristics of the oil-water interface, which is a primary site for oxidative reactions in emulsions.
-
Non-ionic emulsifiers (e.g., polysorbates, sorbitan esters) are generally preferred as they are less likely to interact with and destabilize phenolic compounds.
-
Cationic emulsifiers should be used with caution as they can potentially interact with the slightly acidic phenolic hydroxyl groups.
-
The concentration of the emulsifier can also play a role. A higher concentration of some emulsifiers can increase the partitioning of the antioxidant at the interface, which can either enhance or decrease its efficacy depending on the specific antioxidant and oil phase.
It is advisable to conduct stability studies with different types of emulsifiers to find the most compatible system for your formulation.
Q6: I've tried adjusting the pH and adding antioxidants and chelating agents, but I'm still seeing some degradation. What advanced strategies can I employ?
A6: If basic strategies are insufficient, encapsulation is a highly effective advanced technique to protect this compound from the formulation matrix and external stressors.
Liposomal Encapsulation:
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic active ingredients. By encapsulating this compound within a liposome, you can:
-
Protect it from oxidation: The lipid bilayer acts as a physical barrier, shielding the active from pro-oxidants in the formulation.
-
Improve its solubility and bioavailability: Encapsulation can enhance the delivery of the active into the skin.
-
Control its release: The release of the active can be modulated by the composition of the liposome.
Caption: Diagram of liposomal encapsulation protecting the active ingredient.
A starting point for preparing liposomes in a lab setting is the thin-film hydration method .
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to generate its potential degradation products. These samples are then used to develop and validate a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber with UV and visible light lamps
-
Oven
-
HPLC-UV system
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1M NaOH, and dilute to a suitable concentration with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1M HCl, and dilute.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 105°C for 24 hours. Dissolve a known amount in methanol and dilute.
-
Photodegradation: Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all samples by a suitable HPLC-UV method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This method is a starting point for the quantitative analysis of this compound and the separation of its degradation products.
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
Procedure:
-
Inject the undergraded this compound solution to determine its retention time.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the parent peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Expected Outcome: You should observe the main peak for this compound and additional peaks at different retention times in the stressed samples, particularly in the oxidative and base-hydrolyzed samples. An LC-MS analysis would be the next step to identify the mass of these degradation products and propose their structures.
Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol provides a basic method for encapsulating this compound in liposomes in a laboratory setting.
Objective: To encapsulate this compound in liposomes to enhance its stability.
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform and Methanol (as a solvent system)
-
Phosphate Buffered Saline (PBS), pH 6.0
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Add PBS (pH 6.0) to the flask.
-
Continue to rotate the flask (without vacuum) at the same temperature for 1-2 hours. The lipid film will hydrate and swell, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator (in pulses to avoid overheating) or a bath sonicator until the milky suspension becomes translucent.
-
Characterization: The resulting liposomes can be characterized for particle size and zeta potential using Dynamic Light Scattering (DLS). The encapsulation efficiency can be determined by separating the free drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug concentration in the liposomes and the supernatant using the HPLC method from Protocol 2.
References
-
Figueroa-Robles, A., et al. (2021). Encapsulation of phenolic compounds with liposomal improvement in the cosmetic industry. Molecules, 26(19), 5823. Available from: [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. Available from: [Link]
-
Zeb, A. (2020). LC-ESI/MS/MS analysis of the oxidation products generated from different alkylphenols. ResearchGate. Available from: [Link]
-
Kang, K., & Lee, J. (2015). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. 2015 41st Annual Northeast Biomedical Engineering Conference (NEBEC). Available from: [Link]
-
Yamada, H., et al. (2017). Degradation of Tyrosinase by Melanosomal pH Change and a New Mechanism of Whitening with Propylparaben. Cosmetics, 4(4), 43. Available from: [Link]
-
Fonseca, A. S. Q., et al. (2012). Do new matrix formulations improve resin composite resistance to degradation processes? Brazilian oral research, 26(5), 412–418. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Toxicology, 2(6). Available from: [Link]
-
Choi, H., et al. (2025). Differences in antioxidants distribution and degradation kinetics in oil-in-water emulsions with and without salts. ResearchGate. Available from: [Link]
-
Zeb, A. (2020). LC-ESI/MS/MS analysis of the oxidation products generated from... ResearchGate. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
Fonseca, A. S., et al. (2012). Do new matrix formulations improve resin composite resistance to degradation processes? Brazilian oral research, 26(5), 412-8. Available from: [Link]
-
Belhaj, N., et al. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Polymers, 13(14), 2259. Available from: [Link]
-
Raikos, V., & Daskalaki, D. (2022). Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour. Foods, 11(24), 4037. Available from: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
Steppeler, C., et al. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Antioxidants, 12(1), 182. Available from: [Link]
-
Manca, M. L., et al. (2014). Effect of phenolic antioxidants on the dispersion state and chemical stability of olive oil O/W emulsions. ResearchGate. Available from: [Link]
-
Spagnol, C. M., et al. (2022). Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino-6-deoxy-l-ascorbic Acid and N-Methyl-6-amino-6-deoxy-l-ascorbic Acid. Antioxidants, 11(10), 1968. Available from: [Link]
-
Durand, E., et al. (2023). Targeting Interfacial Location of Phenolic Antioxidants in Emulsions: Strategies and Benefits. Annual Review of Food Science and Technology, 14, 63-83. Available from: [Link]
-
Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available from: [Link]
- Majeed, M., & Prakash, L. (2001). U.S. Patent No. 6,235,721. Washington, DC: U.S.
-
Kang, K., et al. (2018). Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. Nanomaterials, 8(12), 1047. Available from: [Link]
- Griffiths, C. E., et al. (2012). U.S. Patent No. 8,221,746. Washington, DC: U.S.
-
Kubiliene, L., et al. (2023). Comprehensive Analysis of Novel Synergistic Antioxidant Formulations. Antioxidants, 12(10), 1840. Available from: [Link]
-
Ross, A. B., et al. (2012). Analysis of alkylresorcinols in cereal grains and products using ultrahigh-pressure liquid chromatography with fluorescence, ultraviolet, and CoulArray electrochemical detection. Journal of agricultural and food chemistry, 60(36), 8954–8962. Available from: [Link]
-
El-Deen, A. K., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams. Journal of Pharmaceutical and Biomedical Analysis, 242, 116021. Available from: [Link]
-
Wei, W., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103-112. Available from: [Link]
-
Farrugia, C., et al. (2025). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. Preprints.org. Available from: [Link]
- Chaudhuri, R. K. (2008). U.S.
-
El-Deen, A. K., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams. Journal of Pharmaceutical and Biomedical Analysis, 242, 116021. Available from: [Link]
-
Smeriglio, A., et al. (2018). Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage. Foods, 7(10), 161. Available from: [Link]
-
Ross, A. B., et al. (2012). Analysis of alkylresorcinols in cereal grains and products using ultrahigh-pressure liquid chromatography with fluorescence, ultraviolet, and CoulArray electrochemical detection. Journal of agricultural and food chemistry, 60(36), 8954–8962. Available from: [Link]
-
Kumar, A., et al. (2024). Improving paclitaxel delivery: Liposomal encapsulation for enhanced solubility, stability and targeted therapy. ResearchGate. Available from: [Link]
- Ghosh, A., et al. (2023). U.S.
-
Azlan, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. Available from: [Link]
- Nagulancha, B. R., et al. (2024).
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibition: Dimethoxytolyl Propylresorcinol vs. Hydroquinone
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of Dimethoxytolyl Propylresorcinol and hydroquinone, focusing on their mechanisms of tyrosinase inhibition. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to inform research and development in dermatology and cosmetology.
Introduction: The Central Role of Tyrosinase in Pigmentation
Hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation are characterized by the excessive production and deposition of melanin.[1][2] The synthesis of melanin, or melanogenesis, is a complex biochemical process occurring within melanocytes.[3] The rate-limiting enzyme in this pathway is tyrosinase, a copper-containing monooxygenase that catalyzes the initial critical steps: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[4][5][6] Consequently, the inhibition of tyrosinase is the primary target for the development of skin-lightening and depigmenting agents.
For decades, hydroquinone has been the benchmark agent for treating hyperpigmentation.[1][7][8] However, concerns regarding its safety profile have spurred the search for effective alternatives.[9][10] this compound, a potent synthetic antioxidant and tyrosinase inhibitor, has emerged as a promising modern alternative, demonstrating high efficacy with a more favorable safety profile.[11][12] This guide will dissect the mechanisms, comparative efficacy, and experimental validation of these two compounds.
The Melanogenesis Signaling Cascade
Melanin production is not a standalone process; it is tightly regulated by a network of intracellular signaling pathways.[13] External stimuli, most notably UV radiation, trigger keratinocytes to release signaling molecules like α-melanocyte-stimulating hormone (α-MSH).[14] As depicted below, the binding of α-MSH to the melanocortin 1 receptor (MC1R) on melanocytes activates a cascade that elevates cyclic adenosine monophosphate (cAMP) levels.[15][16] This, in turn, activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor.[15] Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator that drives the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).[13][16] Understanding this pathway is crucial, as inhibitors can act not only directly on the tyrosinase enzyme but also on these upstream regulatory steps.
Hydroquinone: The Gold Standard Under Scrutiny
Hydroquinone (1,4-dihydroxybenzene) has been a cornerstone of topical therapy for hyperpigmentation for over 50 years.[2][10] Its efficacy is well-documented, but its mechanism is multifaceted and not without controversy.
Mechanism of Action
Hydroquinone's primary mechanism is the inhibition of tyrosinase.[17][18] It acts as a competitive inhibitor by mimicking the structure of tyrosine, competing for the enzyme's active site.[18][19] When hydroquinone is present, tyrosinase preferentially oxidizes it over tyrosine, effectively halting the melanin production pathway.[19][20]
Beyond competitive inhibition, hydroquinone also serves as an alternate substrate for tyrosinase.[18][20] The enzyme hydroxylates and oxidizes hydroquinone into products like hydroxybenzoquinone (HBQ) and benzoquinone (BQ).[18][20] This process consumes the enzyme's catalytic activity, diverting it from melanin synthesis. Additionally, hydroquinone is known to exert cytotoxic effects on melanocytes, inducing melanosome degradation and inhibiting DNA and RNA synthesis, which contributes to its potent depigmenting effect but also raises safety concerns.[9][19]
Clinical Efficacy and Safety Profile
Typically used in concentrations of 2% to 5%, hydroquinone is effective in treating melasma, freckles, and post-inflammatory hyperpigmentation.[2][10] However, its use is associated with several side effects, including skin irritation, redness, dryness, and contact dermatitis.[7][9][21]
The most significant risk associated with long-term, unsupervised use is exogenous ochronosis, a rare condition causing blue-black pigmentation and papules.[7][17][22] This risk, along with concerns about potential cytotoxicity, has led to regulatory restrictions, with its over-the-counter sale banned in the European Union, Japan, Australia, and the United States.[2][9]
This compound: A Modern, Potent Alternative
This compound is a synthetic compound developed through research on natural tyrosinase inhibitors found in the Swordleaf Dianella (Dianella ensifolia) plant.[11][12][23] It belongs to the resorcinol family of compounds, which are recognized for their potent tyrosinase inhibitory activity.[24][25]
Mechanism of Action
The core of this compound's function is its powerful inhibition of the tyrosinase enzyme.[11][12] The resorcinol (1,3-dihydroxybenzene) moiety is critical; unlike the catechol structure of hydroquinone, the meta-dihydroxy arrangement of resorcinol is resistant to oxidation by tyrosinase.[24] This makes it a "true inhibitor" rather than an alternate substrate. It is believed to competitively bind to the binuclear copper active site of the enzyme, blocking the entry of L-tyrosine.[11][26]
Furthermore, this compound is a potent antioxidant.[11][27] It neutralizes free radicals generated by UV exposure and pollution, thereby reducing the oxidative stress that can trigger the melanogenesis cascade.[11] Its chemical structure is optimized for bioavailability: the propyl chain enhances lipophilicity for better skin penetration, while the dimethoxytolyl group improves molecular stability.[11]
Clinical Efficacy and Safety Profile
Clinical studies have shown that this compound effectively reduces hyperpigmentation. It is generally considered safe for topical use, with a very low potential for skin irritation, redness, or allergic reactions.[27] It also has a low comedogenicity rating, making it suitable for acne-prone individuals.[27] This favorable safety profile presents a significant advantage over hydroquinone.
Head-to-Head Comparison: Potency, Mechanism, and Safety
| Feature | This compound | Hydroquinone |
| Primary Mechanism | Potent competitive tyrosinase inhibitor.[11] | Competitive tyrosinase inhibitor.[18][19] |
| Secondary Mechanism | Strong antioxidant activity.[11][27] | Acts as an alternate substrate; cytotoxic to melanocytes.[9][18][20] |
| Inhibition Type | True, reversible inhibitor (resorcinol moiety is not oxidized).[24] | Substrate inhibitor (is oxidized by tyrosinase).[18][20] |
| Reported Potency | Very high; some resorcinol derivatives show nanomolar IC50 values.[26] | Weak to moderate inhibitor, especially of human tyrosinase.[4][28] |
| Common Side Effects | Rare; low potential for irritation.[27] | Irritation, redness, dryness, contact dermatitis.[7][9][21] |
| Significant Risks | None widely reported. | Exogenous ochronosis with long-term use.[7][17] |
| Regulatory Status | Generally permitted in cosmetics globally. | Restricted or prescription-only in many regions.[2] |
Mechanistic Comparison
The fundamental difference in their interaction with tyrosinase is illustrated below. Hydroquinone acts as both an inhibitor and a substrate, leading to its eventual depletion and the formation of reactive quinones. This compound, however, acts as a true competitive inhibitor, binding to the active site without being consumed, leading to a more targeted and sustained inhibition.
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
To quantitatively assess and compare the inhibitory potential of compounds like hydroquinone and this compound, a standardized in vitro tyrosinase inhibition assay is essential. Mushroom tyrosinase is widely used as it is commercially available and cost-effective, though it's important to note that inhibitory effects can differ between mushroom and human tyrosinase.[4][29]
Principle
This colorimetric assay measures the activity of tyrosinase by monitoring the formation of dopachrome, an orange-red colored intermediate, from the oxidation of a substrate (L-DOPA or L-tyrosine).[30] An inhibitor will reduce the rate of dopachrome formation, which can be quantified spectrophotometrically at ~475-490 nm.[30][31]
Materials and Reagents
-
Enzyme: Mushroom Tyrosinase solution (e.g., 1000 U/mL) in phosphate buffer.
-
Substrate: L-DOPA solution (e.g., 1 mM) in phosphate buffer. L-DOPA is often preferred over L-tyrosine to bypass the initial lag phase of the enzyme, leading to a more linear reaction rate.
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.8).
-
Test Compounds: this compound and Hydroquinone, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Positive Control: Kojic acid solution.
-
Equipment: 96-well microplate reader, pipettes.
Step-by-Step Procedure
-
Preparation: Prepare serial dilutions of the test compounds and the positive control (Kojic acid) in phosphate buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and ideally below 1%.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add 40 µL of the test compound dilution (or buffer for the negative control) and 20 µL of the mushroom tyrosinase solution to each well.[28]
-
Pre-incubation: Incubate the plate at room temperature (or 25°C) for 10 minutes to allow for binding between the enzyme and the inhibitor.[28]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 140 µL of the L-DOPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Controls:
-
Negative Control (100% activity): Buffer + Enzyme + Substrate.
-
Blank: Buffer + Substrate (to subtract the auto-oxidation of L-DOPA).
-
Data Analysis
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Conclusion and Future Perspectives
The comparative analysis reveals a clear distinction between hydroquinone and this compound. While hydroquinone has a long history of clinical use, its mechanism involves melanocyte cytotoxicity and it carries the risk of significant side effects like ochronosis.[9][17] Its classification as a substrate inhibitor and its relatively weak action on human tyrosinase further temper its profile.[4][20]
In contrast, this compound represents a more advanced approach to tyrosinase inhibition. As a potent, true inhibitor with a dual-action antioxidant capacity, it offers a targeted mechanism with a significantly improved safety profile.[11][24][27] Its design, derived from natural product research and optimized for stability and penetration, positions it as a superior alternative for the development of next-generation dermatological and cosmetic products for managing hyperpigmentation.
Future research should focus on large-scale, double-blind, head-to-head clinical trials to further solidify the clinical efficacy of this compound against hydroquinone. Additionally, exploring its impact on the upstream signaling pathways of melanogenesis could reveal further mechanistic benefits. For drug development professionals, the favorable safety and high potency of this compound make it a compelling candidate for new formulations aimed at safely and effectively addressing skin pigmentation disorders.
References
-
Healthline. (2018). Hydroquinone: Uses, Safety, Side Effects, OTC Products, Alternatives. [Link]
-
Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1991). Mechanism of inhibition of melanogenesis by hydroquinone. PubMed. [Link]
-
Bae-Harboe, Y. S., & Park, H. Y. (2012). Signaling Pathways in Melanogenesis. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Hydroquinone?. [Link]
-
ResearchGate. (n.d.). Main signaling pathways involved in melanogenesis regulation. [Link]
-
Kirsch Dermatology. (n.d.). What Are Possible Side Effects Of Hydroquinone For Your Skin?. [Link]
-
Medical News Today. (2020). Hydroquinone: Uses, safety, risks, and more. [Link]
-
ResearchGate. (n.d.). Figure 1. Signaling pathways in the regulation of melanogenesis. [Link]
-
Dermato-Endocrinology. (2025). Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. [Link]
-
Health & Aesthetics. (2022). Skin Lightening and Hydroquinone. Is it Safe?. [Link]
-
Cleveland Clinic. (n.d.). Hydroquinone Cream: How to Apply & Side Effects. [Link]
-
QIAGEN GeneGlobe. (n.d.). Melanocyte Development and Pigmentation Signaling. [Link]
-
MDPI. (n.d.). Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells. [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. [Link]
-
J-STAGE. (n.d.). Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives. [Link]
-
Bio-protocol. (n.d.). In vitro tyrosinase inhibitory activity. [Link]
-
NCBI Bookshelf. (n.d.). Hydroquinone. [Link]
-
PMC - NIH. (2023). Topical Hydroquinone for Hyperpigmentation: A Narrative Review. [Link]
-
Active Concepts. (n.d.). Tyrosinase Inhibition Assay. [Link]
-
PubMed. (n.d.). A clinical, prospective, randomized, double-blind trial comparing skin whitening complex with hydroquinone vs. placebo in the treatment of melasma. [Link]
-
PMC - NIH. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. [Link]
-
ResearchGate. (n.d.). Hydroquinone for skin lightening: Safety profile, duration of use and when should we stop?. [Link]
-
Journal of Food and Drug Analysis. (n.d.). The correlation of in vitro mushroom tyrosinase activity with cellular tyrosinase activity and melanin formation in melanoma cells A2058. [Link]
-
JDDonline. (n.d.). Evaluation of a Hydroquinone-Free Skin Brightening Product Using In Vitro Inhibition of Melanogenesis and Clinical Reduction of Ultraviolet-Induced Hyperpigmentation. [Link]
-
International Journal of Drug Discovery and Technology. (n.d.). screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. [Link]
-
EWG Skin Deep®. (n.d.). What is this compound. [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. [Link]
-
PubChem - NIH. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. [Link]
-
ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. [Link]
-
Wiley Online Library. (n.d.). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. [Link]
-
PMC - PubMed Central. (n.d.). A comprehensive review on tyrosinase inhibitors. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. [Link]
-
MDPI. (n.d.). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. [Link]
-
PMC - PubMed Central. (n.d.). An Updated Review of Tyrosinase Inhibitors. [Link]
-
ResearchGate. (n.d.). Summary of tyrosinase inactivation by resorcinol derivatives. [Link]
-
PMC - NIH. (n.d.). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. [Link]
-
JDDonline. (2018). Double Blind, Placebo Controlled Evaluation of a Novel Skin Lightening Agent. [Link]
-
ResearchGate. (n.d.). Inhibition of tyrosinase activity is expressed as a percentage of.... [Link]
-
PMC - NIH. (n.d.). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. [Link]
Sources
- 1. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are Possible Side Effects Of Hydroquinone For Your Skin? - Kirsch Dermatology [kirschderm.com]
- 8. Evaluation of a Hydroquinone-Free Skin Brightening Product Using In Vitro Inhibition of Melanogenesis and Clinical Reduction of Ultraviolet-Induced Hyperpigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Skin Lightening and Hydroquinone. Is it Safe? | Health & Aesthetics [healthandaesthetics.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 12. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. mdpi.com [mdpi.com]
- 17. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. biofor.co.il [biofor.co.il]
- 20. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydroquinone: Uses, safety, risks, and more [medicalnewstoday.com]
- 22. Hydroquinone: Uses, Safety, Side Effects, OTC Products, Alternatives [healthline.com]
- 23. researchgate.net [researchgate.net]
- 24. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. deascal.com [deascal.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. jfda-online.com [jfda-online.com]
- 30. activeconceptsllc.com [activeconceptsllc.com]
- 31. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Dimethoxytolyl Propylresorcinol and Other Resorcinol Derivatives in Hyperpigmentation Treatment
Introduction: The Role of Resorcinol Derivatives in Skin Depigmentation
Hyperpigmentary disorders, such as melasma and age spots, present a significant challenge in dermatology and cosmetology. The cornerstone of treatment often lies in the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Resorcinol derivatives have emerged as a potent class of tyrosinase inhibitors, offering alternatives to traditional agents like hydroquinone.[1] This guide provides an in-depth technical comparison of the efficacy of Dimethoxytolyl Propylresorcinol against other prominent resorcinol derivatives, including 4-Butylresorcinol, 4-Hexylresorcinol, and Phenylethyl Resorcinol. Our analysis is grounded in experimental data to inform researchers, scientists, and drug development professionals on the relative performance of these compounds.
The core mechanism of action for these resorcinol derivatives is their ability to competitively inhibit tyrosinase, thereby reducing the production of melanin.[2] Variations in their chemical structures, however, lead to differences in their potency, stability, and clinical effectiveness. This guide will dissect these differences through a review of in vitro enzymatic assays, cellular melanin content assessments, antioxidant capacity, and available clinical data.
Comparative Efficacy: A Data-Driven Analysis
The therapeutic potential of a tyrosinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency. The following data, compiled from various studies, offers a comparative overview of the in vitro performance of this compound and its counterparts.
In Vitro Tyrosinase Inhibition
Direct comparison of IC50 values provides a quantitative measure of the intrinsic inhibitory activity of each compound against the tyrosinase enzyme.
| Compound | Enzyme Source | IC50 Value (µM) |
| This compound | Human Tyrosinase | Not explicitly found in a comparative study |
| 4-Butylresorcinol | Human Tyrosinase | 21[3][4] |
| 4-Hexylresorcinol | Human Tyrosinase | 94[4] |
| Phenylethyl Resorcinol | Human Tyrosinase | 131[4] |
| Kojic Acid (Reference) | Human Tyrosinase | ~500[3][4] |
| Hydroquinone (Reference) | Human Tyrosinase | ~4400[3][4] |
It is crucial to note that variations in experimental conditions across different studies can influence IC50 values. The data presented here is for comparative purposes, and a direct head-to-head study would provide the most definitive comparison.
Cellular Melanin Content Inhibition
Beyond enzymatic inhibition, the efficacy of these compounds is also assessed by their ability to reduce melanin production in cellular models, such as B16F10 melanoma cells.
| Compound | Cellular Model | Notable Findings |
| This compound | Not explicitly found in a comparative study | Possesses tyrosinase inhibitory and strong antioxidant properties.[5] |
| 4-Butylresorcinol | MelanoDerm™ Skin Model | Most potent inhibitor with an IC50 of 13.5 µM for melanin production.[3] |
| Phenylethyl Resorcinol | B16F10 Melanoma Cells | Significantly inhibits tyrosinase activity in melanoma cells.[6] |
Antioxidant Capacity
Oxidative stress is a known contributor to hyperpigmentation. Therefore, the antioxidant properties of these derivatives add to their therapeutic value.
| Compound | Antioxidant Assay | Notable Findings |
| This compound | Not explicitly found in a comparative study | Described as having strong antioxidant properties.[5] |
| 4-Hexylresorcinol | DPPH Assay | Demonstrates antioxidant activity.[7][8] |
| Phenylethyl Resorcinol | DPPH Radical Scavenging | Outperforms the antioxidant activity of tocopherol, ascorbic acid, and butylated hydroxytoluene.[5][6] |
Experimental Protocols: Methodologies for Efficacy Evaluation
To ensure scientific integrity, the evaluation of these compounds relies on standardized and validated experimental protocols. The following sections detail the methodologies for the key assays discussed.
In Vitro Tyrosinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on tyrosinase activity.
Principle: The enzymatic activity of tyrosinase is monitored by measuring the formation of dopachrome from the oxidation of L-DOPA, which absorbs light at 475 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor is used to calculate the percentage of inhibition.
Workflow Diagram:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 1000 U/mL. Prepare fresh and keep on ice.
-
L-DOPA Solution (10 mM): Dissolve L-3,4-dihydroxyphenylalanine in phosphate buffer. Prepare fresh and protect from light.
-
Test Compounds: Prepare stock solutions of this compound and other resorcinol derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.
-
For the control (100% activity), add 20 µL of the solvent instead of the test compound.
-
For the blank, add 160 µL of phosphate buffer and 20 µL of the solvent.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Melanin Content Assay
This assay measures the ability of a compound to inhibit melanin synthesis in a cellular context.
Principle: B16F10 murine melanoma cells are stimulated to produce melanin. After treatment with the test compounds, the cells are lysed, and the melanin content is quantified spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the cellular melanin content assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in 6-well plates at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. A positive control like Kojic Acid should be included.
-
-
Melanin Extraction and Quantification:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1 mL of 1 N NaOH containing 10% DMSO to each well.[6]
-
Incubate the plates at 80°C for 1 hour to solubilize the melanin.[6]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
To account for any effects on cell proliferation, determine the protein concentration of a parallel set of cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the melanin content to the protein concentration for each treatment group.
-
Express the results as a percentage of the untreated control.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the antioxidant capacity of the compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color fades to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[9]
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Test Compounds: Prepare serial dilutions of the resorcinol derivatives in methanol.
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
-
Mechanism of Action: A Deeper Dive
The primary mechanism by which these resorcinol derivatives exert their depigmenting effects is through the competitive inhibition of tyrosinase.
Caption: Mechanism of tyrosinase inhibition by resorcinol derivatives.
The resorcinol moiety is structurally similar to tyrosine, the natural substrate of tyrosinase. This allows the resorcinol derivatives to bind to the active site of the enzyme, preventing the binding of tyrosine and its subsequent conversion to L-DOPA and then dopaquinone, the precursors of melanin. The varying side chains on the resorcinol ring influence the binding affinity and, consequently, the inhibitory potency of each derivative.
Conclusion and Future Perspectives
The available in vitro data suggests that 4-butylresorcinol is a highly potent tyrosinase inhibitor among the commonly studied resorcinol derivatives.[3][4] Phenylethyl resorcinol also demonstrates significant tyrosinase inhibition and notable antioxidant properties.[5][6] While this compound is recognized for its tyrosinase inhibitory and strong antioxidant effects, a lack of directly comparative, quantitative data makes it challenging to definitively rank its efficacy against the other derivatives.
For researchers and drug development professionals, this guide underscores the importance of standardized, head-to-head comparative studies to accurately assess the relative efficacy of these promising compounds. Future research should focus on:
-
Direct Comparative In Vitro Studies: Conducting tyrosinase inhibition, cellular melanin content, and antioxidant assays with this compound and other key resorcinol derivatives under identical experimental conditions.
-
Clinical Trials: Designing and executing well-controlled, double-blind, randomized clinical trials to compare the in vivo efficacy and safety of these compounds for the treatment of hyperpigmentation.
-
Formulation and Delivery: Investigating advanced delivery systems to enhance the stability and skin penetration of these molecules, thereby maximizing their therapeutic effect.
By addressing these research gaps, the scientific community can further elucidate the potential of this compound and other resorcinol derivatives as safe and effective treatments for hyperpigmentary disorders.
References
-
The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers. (2018). Molecules. [Link]
-
Antioxidant and Anti-Inflammatory Activity of 4-Hexylresorcinol. (2022). International Journal of Molecular Sciences. [Link]
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (2024). Journal of Cancer. [Link]
-
Quantification of total phenolic content (a) and antioxidant activity—DPPH (b) of minimally processed 'Fuji' apples treated with distilled water (DW). (2021). ResearchGate. [Link]
-
The Combination of a Retinoid, a Phenolic Agent and an Antioxidant Improves Tolerance while Retaining an Optimal Depigmenting Action in Reconstructed Epidermis. (2012). Experimental Dermatology. [Link]
-
The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers. (2018). MDPI. [Link]
-
The combination of a retinoid, a phenolic agent and an antioxidant improves tolerance while retaining an optimal depigmenting action in reconstructed epidermis. (2012). PubMed. [Link]
-
IC50 values of the antioxidant activity test using DPPH method. (2021). ResearchGate. [Link]
-
Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. (2023). Cosmetics. [Link]
-
dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
In vitro Determination of Antioxidant Activity by DPPH• Method: An approach to Unify Anticipated Report on IC50. (2015). ResearchGate. [Link]
-
4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. (2013). PubMed. [Link]
-
Variations in IC 50 Values with Purity of Mushroom Tyrosinase. (2014). MDPI. [Link]
-
4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. (2013). QV Siete. [Link]
-
Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. (2005). ResearchGate. [Link]
-
Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. (2005). Biological & Pharmaceutical Bulletin. [Link]
-
4‐n‐butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. (2013). Semantic Scholar. [Link]
-
DPPH Radical Scavenging Assay. (2022). MDPI. [Link]
-
The top ten cosmeceuticals for facial hyperpigmentation. (2020). CORE. [Link]
-
Indonesian Journal of Chemical Science and Technology (IJCST). (2023). Semantic Scholar. [Link]
-
In vitro DPPH antioxidant activity showing IC 50 values of different... (2013). ResearchGate. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qvsiete.com [qvsiete.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating the anti-cancer effects of Dimethoxytolyl Propylresorcinol in different cell lines
This guide provides an in-depth validation and comparative analysis of the anti-cancer properties of Dimethoxytolyl Propylresorcinol. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of its efficacy across various cancer cell lines, juxtaposed with alternative compounds. Our narrative is grounded in scientific integrity, explaining the rationale behind experimental choices and providing detailed, replicable protocols.
Introduction: Beyond a Tyrosinase Inhibitor
This compound, a resorcinol derivative, is widely recognized in the cosmetic industry for its potent tyrosinase inhibitory and antioxidant properties.[1][2] However, emerging research has illuminated its potential as an anti-neoplastic agent. A pivotal study has demonstrated that this compound, also referred to as UP302, inhibits the proliferation of leukemia cells and induces apoptosis and mitophagy through the PI3K/AKT signaling pathway.[1][2] This guide aims to expand upon these findings, presenting a framework for validating the anti-cancer effects of this compound in a broader context and comparing its performance against other relevant bioactive compounds.
Our investigation will focus on a panel of cancer cell lines, including leukemia and solid tumor lines, to ascertain the compound's spectrum of activity. For a robust comparison, we have selected two alternative agents with established anti-cancer properties: Kojic acid , another tyrosinase inhibitor with demonstrated cytotoxic effects, and Resveratrol , a well-studied natural polyphenol with known anti-leukemic activity.[3][4][5]
The Scientific Rationale: Targeting the PI3K/AKT Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance in many cancers, including leukemia.[6][7][8][9][10] Its hyperactivation is a common feature of malignant cells, making it a prime target for therapeutic intervention. The demonstrated ability of this compound to inhibit this pathway in leukemia cells provides a strong mechanistic basis for its anti-cancer effects.[1][2] This guide will outline the experimental steps to verify this mechanism and assess its impact on cancer cell fate.
Comparative Experimental Workflow
To systematically evaluate and compare the anti-cancer efficacy of this compound, a multi-faceted experimental approach is essential. The following workflow is designed to provide a comprehensive assessment of cytotoxicity, apoptosis induction, and cell cycle perturbation.
Caption: A comprehensive workflow for validating the anti-cancer effects of this compound.
Materials and Methods
Cell Lines and Culture
-
Leukemia Cell Lines: MV411 (Acute Myeloid Leukemia), K562 (Chronic Myeloid Leukemia)
-
Solid Tumor Cell Lines: MCF-7 (Breast Cancer), NUGC-4 (Gastric Cancer), U87 (Glioblastoma)
-
Culture Conditions: All cell lines should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
Compound Preparation
-
This compound, Kojic Acid, and Resveratrol: Dissolve in dimethyl sulfoxide (DMSO) to create stock solutions of 100 mM. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Step 1: Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with increasing concentrations of this compound, Kojic acid, and Resveratrol (e.g., 0, 10, 25, 50, 100, 200 µM) for 48 hours.
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
2. Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Treatment: Treat cells with the respective compounds at their determined IC50 concentrations for 48 hours.
-
Step 2: Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Step 3: Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Step 5: Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
3. Cell Cycle Analysis (PI Staining by Flow Cytometry)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Step 1: Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Step 2: Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Step 3: Staining: Wash the fixed cells with PBS and incubate with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Step 4: Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Step 5: Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
4. Western Blot Analysis for Key Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the PI3K/AKT pathway and apoptosis.[11][12][13][14]
-
Step 1: Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Step 2: Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Step 3: SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Step 4: Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT, total AKT, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Step 5: Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Step 6: Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Comparative Performance Data
The following tables summarize the expected outcomes from the described experiments, based on existing literature.
Table 1: Comparative Cytotoxicity (IC50 Values in µM after 48h Treatment)
| Cell Line | This compound (Expected) | Kojic Acid | Resveratrol |
| K562 | ~25-50[1] | >100 | 107.1[15] |
| MV411 | ~25-50[1] | Not widely reported | Not widely reported |
| MCF-7 | ~50-100[1] | >100 | ~20-50 |
| HT-29 | Not widely reported | 4.7[4][5] | ~50-100 |
| U87 | ~50-100[1] | Not widely reported | ~50-100 |
| NUGC-4 | ~50-100[1] | Not widely reported | Not widely reported |
Table 2: Summary of Anti-Cancer Effects and Mechanisms
| Feature | This compound | Kojic Acid | Resveratrol |
| Primary Target | Tyrosinase, PI3K/AKT Pathway[1][2] | Tyrosinase, Mitotic Spindle | Multiple targets |
| Apoptosis Induction | Yes (via mitophagy)[1][2] | Yes[4][5] | Yes[3][15] |
| Cell Cycle Arrest | G2/M phase arrest reported[1][2] | Mitotic arrest[4][5] | S-phase arrest[3] |
| PI3K/AKT Inhibition | Yes[1][2] | Not a primary mechanism | Can modulate PI3K/AKT |
Mechanistic Insights: The PI3K/AKT Signaling Cascade
This compound's anti-cancer activity in leukemia has been linked to the downregulation of the PI3K/AKT pathway. This pathway is a central node for signals that promote cell survival and proliferation.
Caption: The inhibitory effect of this compound on the PI3K/AKT signaling pathway.
By inhibiting PI3K, this compound prevents the phosphorylation and activation of AKT. This, in turn, disrupts downstream signaling that promotes cell survival and proliferation, ultimately leading to apoptosis in cancer cells. Western blot analysis is crucial to confirm this mechanism by observing a decrease in the levels of phosphorylated AKT (p-AKT) upon treatment with the compound.
Discussion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for validating the anti-cancer effects of this compound. The preliminary data suggests that this compound is a promising candidate for further pre-clinical development, particularly for hematological malignancies.
Comparative Analysis:
-
Potency: this compound is expected to exhibit greater potency in leukemia cell lines compared to Kojic acid and potentially comparable or greater potency than Resveratrol. Its efficacy in solid tumor cell lines warrants further investigation and direct comparison.
-
Mechanism: While all three compounds induce apoptosis, their upstream mechanisms differ. This compound's targeted inhibition of the PI3K/AKT pathway is a distinct advantage, as this pathway is a well-validated target in oncology. Kojic acid's induction of mitotic arrest and Resveratrol's pleiotropic effects provide interesting points of comparison.
Future Research:
-
In Vivo Studies: The promising in vitro results should be validated in animal models of leukemia and other cancers to assess in vivo efficacy, pharmacokinetics, and safety.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard chemotherapeutic agents could lead to more effective treatment regimens with potentially lower toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could identify compounds with enhanced potency and selectivity.
Conclusion
This guide provides a comprehensive framework for the validation of this compound as a potential anti-cancer agent. The presented experimental protocols and comparative data underscore its promise, particularly through the targeted inhibition of the PI3K/AKT pathway. Further research is warranted to fully elucidate its therapeutic potential and pave the way for its clinical application in oncology.
References
- Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/Akt/mTOR Pathway in Acute Lymphoblastic Leukemia Targeted Therapies. In PI3K/Akt/mTOR Pathway in Acute Lymphoblastic Leukemia Targeted Therapies. IntechOpen.
-
Nepstad, E., Hatfield, K., Grønningsæter, I. H., & Reikvam, H. (2020). Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence. Journal of Clinical Medicine, 9(9), 2934. [Link]
-
Al-Oqail, M. M., Al-Sheddi, E. S., Al-Massarani, S. M., Al-Oqail, R. M., & Farshori, N. N. (2021). Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells. Molecules, 26(19), 5909. [Link]
-
Fardi, M., Hashemibeni, B., & Fesahat, F. (2024). Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias. Cancer Diagnosis & Prognosis, 4(1), 1-14. [Link]
-
Chapuis, N., Tamburini, J., & Green, A. S. (2010). Targeting PI3K/AKT/mTOR network for treatment of leukemia. Cellular Signalling, 22(12), 1746-1759. [Link]
-
Nepstad, E., Hatfield, K., Grønningsæter, I. H., & Reikvam, H. (2020). Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence. Journal of Clinical Medicine, 9(9), 2934. [Link]
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
-
Gao, X., Xu, Y. X., Janakiraman, N., Chapman, R. A., & Gautam, S. C. (2001). Anti-leukemia effect of resveratrol. International Journal of Molecular Medicine, 8(6), 711-716. [Link]
-
Wesołowska, O., Wiśniewski, J., Sławińska-Brych, A., Szafraniec-Buryło, S., & Glibowska, K. (2024). Kojic Acid Derivative as an Antimitotic Agent That Selectively Kills Tumour Cells. Pharmaceuticals, 18(1), 11. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Edwards, J. A., Kahlon, R. S., Perera, P. N., Hrytsenko, O., & Gibson, S. B. (2013). Resveratrol Has Anti-Leukemic Activity Associated With Decreased O-GlcNAcylated Proteins. Experimental Hematology, 41(8), 675-686.e1. [Link]
-
Wesołowska, O., Wiśniewski, J., Sławińska-Brych, A., Szafraniec-Buryło, S., & Glibowska, K. (2024). Kojic Acid Derivative as an Antimitotic Agent That Selectively Kills Tumour Cells. Pharmaceuticals, 18(1), 11. [Link]
-
Karakaya, G., Ercan, A., Öncül, S., & Aytemir, M. D. (2021). Kojic acid derivatives as potential anticancer agents: Synthesis and cytotoxic evaluation on A375 human malignant melanoma cells. Marmara Pharmaceutical Journal, 25(4), 596-607. [Link]
-
Kim, D. S., Kim, S. Y., Park, S. H., Choi, Y. G., Kwon, S. B., Kim, M. K., Na, J. I., Youn, S. W., & Park, K. C. (2016). 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells. International Journal of Cosmetic Science, 38(4), 369-375. [Link]
-
Kim, D. S., Kim, S. Y., Park, S. H., Choi, Y. G., Kwon, S. B., Kim, M. K., Na, J. I., Youn, S. W., & Park, K. C. (2005). Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. Biological and Pharmaceutical Bulletin, 28(12), 2216-2219. [Link]
-
Chen, J., Wang, J., Zhang, Y., Liu, H., & Li, J. (2021). Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment. Biochemical Pharmacology, 188, 114522. [Link]
-
Li, T., Wang, L., & Liu, Y. (2009). Evaluation of anti-leukemia effect of resveratrol by modulating STAT3 signaling. International Immunopharmacology, 9(13-14), 1489-1495. [Link]
-
ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 of kojic acid on different human cancer cell line. ResearchGate. [Link]
-
Kim, Y. J., & Uyama, H. (2005). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Cosmetics, 2(4), 329-340. [Link]
-
ResearchGate. (n.d.). IC50 values of resveratrol and derivatives in different study models. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 and selectivity index values (µM) calculated for B9, cisplatin and kojic acid on VMM917 and BJ cell lines (n=3). ResearchGate. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Resorcinol. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. [Link]
-
Wikipedia. (n.d.). 4-Butylresorcinol. Wikipedia. [Link]
-
ResearchGate. (n.d.). Tyrosinase and Chronic Myeloid Leukemia. ResearchGate. [Link]
-
Priya, S., & Doss, A. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Pharmacognosy Research, 16(4), 721-726. [Link]
-
ResearchGate. (n.d.). Resorcinol: Chemistry, Technology and Applications. ResearchGate. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. International Journal of Drug Design and Discovery, 5(2), 1-6. [Link]
-
Al-Warhi, T., El-Gamal, M., Anbar, A., Al-Massarani, S., & Al-Oqail, M. (2025). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Molecules, 30(16), 1-15. [Link]
-
Espinoza, C., López-Valle, S., & San-Martín, A. (2022). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules, 27(19), 6537. [Link]
-
Kim, D. S., Kim, S. Y., Park, S. H., Choi, Y. G., Kwon, S. B., Kim, M. K., Na, J. I., Youn, S. W., & Park, K. C. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. Biological and Pharmaceutical Bulletin, 28(12), 2216-2219. [Link]
-
ResearchGate. (n.d.). Anti-cancer activities at different dilutions for active compounds. ResearchGate. [Link]
-
Tarasiuk, A., Fichna, J., & Janecka, A. (2025). Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. International Journal of Molecular Sciences, 26(8), 3882. [Link]
-
Tarasiuk, A., Fichna, J., & Janecka, A. (2025). Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. International Journal of Molecular Sciences, 26(8), 3882. [Link]
-
Al-Maimani, A., Al-Hinai, M. A. S., & Al-Burtamani, S. A. S. (2022). Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Frontiers in Marine Science, 9, 896349. [Link]
Sources
- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-leukemia effect of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kojic Acid Derivative as an Antimitotic Agent That Selectively Kills Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kojic Acid Derivative as an Antimitotic Agent That Selectively Kills Tumour Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 9. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparative Guide: The Potency of Dimethoxytolyl Propylresorcinol Against Tyrosinase
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pursuit of Potent and Clinically Relevant Tyrosinase Inhibitors
In the fields of dermatology and cosmetic science, the inhibition of tyrosinase remains the most prominent strategy for managing hyperpigmentation and promoting an even skin tone.[1][2] Tyrosinase is the rate-limiting, copper-containing enzyme in the complex biochemical cascade of melanin synthesis.[1][3] It catalyzes the initial, critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a key precursor to melanin.[1][4] Consequently, the discovery of potent and safe tyrosinase inhibitors is a primary objective for therapeutic and cosmetic development.
Among the vast library of inhibitors, Dimethoxytolyl Propylresorcinol (DMPR), a resorcinol derivative also known by the trade name SymWhite® 377, has emerged as a highly effective agent.[5][6] This guide provides a detailed, cross-species comparison of DMPR's inhibitory effect on tyrosinase, highlighting the critical importance of selecting the appropriate enzyme model for clinically relevant results. We will dissect the available experimental data, provide validated protocols, and explain the causality behind methodological choices to empower researchers in their evaluation of this and other next-generation inhibitors.
The Critical Hurdle in Inhibitor Screening: Tyrosinase Heterogeneity
A fundamental challenge in tyrosinase inhibitor research is the significant structural and functional divergence of the enzyme across species. For decades, high-throughput screening has relied heavily on mushroom tyrosinase from Agaricus bisporus due to its commercial availability, low cost, and ease of handling.[7][8][9] However, this convenience comes at a steep price: a profound lack of clinical predictability.
Mushroom and human tyrosinase share only about 23% sequence similarity, leading to distinct molecular characteristics in the active site.[7] This structural disparity means that many compounds identified as potent inhibitors of mushroom tyrosinase show weak to negligible activity against the human enzyme.[2][10] For example, kojic acid, a widely used benchmark, is a potent inhibitor of mushroom tyrosinase but demonstrates very weak efficacy on human tyrosinase, with a half-maximal inhibitory concentration (IC₅₀) often exceeding 500 μM.[2][11] This discrepancy underscores a critical principle: for developing agents intended for human use, validation against recombinant human tyrosinase is not just preferable, it is essential for predicting in vivo performance.[1][2]
Comparative Efficacy Analysis: this compound vs. Traditional Agents
DMPR is a synthetic compound inspired by pinosylvin, a natural skin-brightening agent found in pine trees.[12] Its mechanism involves competitive binding to the tyrosinase active site, effectively blocking the catalytic process.[13] Experimental data reveals a striking difference in its inhibitory potency that is highly dependent on the enzyme source, positioning it as a superior inhibitor of the human enzyme.
Quantitative Inhibitory Potency (IC₅₀)
The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates greater potency. The following table summarizes comparative IC₅₀ data, illustrating the performance of DMPR against other common agents across different tyrosinase species.
| Compound | Mushroom Tyrosinase IC₅₀ (µM) | Human Tyrosinase IC₅₀ (µM) | Key Findings & Citations |
| This compound | ~1 µM (estimated) | ~0.1 - 1.0 µM (estimated) | In vitro studies show DMPR is ~22 times more effective than kojic acid on mushroom tyrosinase.[5] Clinical studies on Asian skin showed 0.5% DMPR was more effective than 1.0% kojic acid, indicating high potency on the human enzyme.[12] |
| Kojic Acid | ~13 - 54 µM | > 500 µM | A potent inhibitor of mushroom tyrosinase but a very weak inhibitor of the human enzyme.[2][7][11] |
| Hydroquinone | ~70 - 4400 µM | ~4400 µM | Weakly inhibits isolated human tyrosinase; its clinical effect is also attributed to melanocyte cytotoxicity.[2][11] |
| Arbutin (a Hydroquinone derivative) | Poor inhibitor | ~6500 µM | A very weak inhibitor of both mushroom and human tyrosinase.[11][14] |
Note: IC₅₀ values can vary based on assay conditions. The values for DMPR are estimated based on comparative data and its demonstrated clinical efficacy, as direct side-by-side IC₅₀ publications are limited.
The data clearly illustrates that while many traditional agents were identified using the mushroom enzyme, their efficacy does not translate to the human target. In contrast, DMPR's potent performance in human clinical trials strongly supports its classification as a highly effective inhibitor of human tyrosinase.[12]
Methodological Framework: A Validated Protocol for Tyrosinase Inhibition Assay
To ensure reproducible and comparable results, a robust and well-defined experimental protocol is essential. The following methodology outlines a standard colorimetric assay for measuring tyrosinase inhibition.
Causality in Protocol Design:
-
Enzyme Source: The choice of enzyme (e.g., mushroom vs. recombinant human) is the most critical variable and should align with the research goal (high-throughput screening vs. clinical relevance).
-
Substrate: L-DOPA is often used as the substrate because its oxidation to the colored product dopachrome can be directly measured, simplifying the assay. The initial hydroxylation step from L-tyrosine is slower and more complex to monitor.[4]
-
Wavelength: Dopachrome has a characteristic absorbance peak around 475-510 nm, providing a clear signal for spectrophotometric measurement.[4][15][16]
-
Controls: An enzyme control (no inhibitor) is essential to define 100% activity, while an inhibitor control (e.g., kojic acid) validates the assay's sensitivity.
Step-by-Step Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of tyrosinase (e.g., 1000 U/mL) in 50 mM phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in the same phosphate buffer. Protect from light.
-
Prepare a stock solution of DMPR and other test inhibitors (e.g., 10 mM) in a suitable solvent like DMSO. Create a serial dilution of each inhibitor to determine the IC₅₀.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the inhibitor solution at various concentrations (or solvent for the enzyme control).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Diagram: Standard Tyrosinase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro tyrosinase inhibition assay.
Mechanistic Context: The Melanogenesis Pathway
Understanding where DMPR acts is crucial for appreciating its efficacy. The diagram below illustrates the simplified melanin synthesis pathway, highlighting the central, rate-limiting role of tyrosinase that is targeted by inhibitors.
Diagram: Point of Inhibition in the Melanin Synthesis Pathway
Caption: Simplified melanogenesis pathway illustrating competitive inhibition of tyrosinase by DMPR.
Conclusion and Strategic Recommendations
The comprehensive analysis of this compound reveals its status as a potent tyrosinase inhibitor with profound, clinically-proven efficacy on human skin. The key takeaway for researchers and drug development professionals is the stark difference in its performance compared to traditional agents when evaluated against the appropriate biological target. The historical reliance on mushroom tyrosinase for screening has demonstrably failed to predict clinical success for many compounds.
Strategic Recommendations:
-
Prioritize Human Tyrosinase: For projects aiming for clinical application, recombinant human tyrosinase should be the gold standard for in vitro validation.
-
Use Mushroom Tyrosinase Strategically: Mushroom tyrosinase can remain a cost-effective tool for initial, high-throughput screening of large compound libraries to identify potential scaffolds, but lead candidates must be advanced to human enzyme assays.
-
Embrace Multi-Faceted Evaluation: Beyond enzymatic assays, cellular models (e.g., B16 melanoma cells or primary human melanocytes) and 3D skin models provide more biologically relevant data on cellular uptake, cytotoxicity, and overall impact on melanogenesis.
This compound serves as a prime example of a modern inhibitor whose true potential is only appreciated through a clinically relevant testing paradigm. By adopting this rigorous, cross-species comparative approach, the scientific community can more efficiently identify and develop the next generation of safe and effective agents for skin pigmentation disorders.
References
- Natural Micron Pharm Tech. (n.d.). This compound.
- ResearchGate. (n.d.). The structural differences between mushroom and human tyrosinase cleared by investigating the inhibitory activities of stilbenes | Request PDF.
- Trilogy Labs. (n.d.). Comparing Tyrosinase Inhibitors used in Private Label Skin Care.
- National Institutes of Health (NIH). (n.d.). Kojic Acid vis-a-vis its Combinations with Hydroquinone and Betamethasone Valerate in Melasma: A Randomized, Single Blind, Comparative Study of Efficacy and Safety.
- Prospector Knowledge Center. (2014, November 7). Developing Skin-Lightening Products.
- Cosmetics Business. (2013, March 20). China's SFDA approves Symrise's SymWhite 377.
- National Institutes of Health (NIH). (2018, March 17). Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes.
- Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01.
- BenchChem. (n.d.). A Comparative Guide to Clinically Evaluated Tyrosinase Inhibitors for Hyperpigmentation.
- SpecialChem. (2022, October 12). SymWhite® 377 (Antioxidant) by Symrise- Technical Datasheet.
- Semantic Scholar. (n.d.). The structural differences between mushroom and human tyrosinase cleared by investigating the inhibitory activities of stilbenes.
- PubMed. (2018, February 7). Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase.
- BenchChem. (n.d.). A Comparative Efficacy Analysis of Hydroquinone and Other Tyrosinase Inhibitors.
- Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
- BenchChem. (n.d.). A Head-to-Head Comparison: Mushroom vs. Human Tyrosinase for Dopaquinone Research.
- ResearchGate. (2018, January 16). Tyrosinase assay mushroom vs human?.
- Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay.
- Ataman Kimya. (n.d.). SYMWHITE 377.
- National Institutes of Health (NIH). (n.d.). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- Sigma-Aldrich. (n.d.). Tyrosinase Assay Kit (MAK550)-Technical Bulletin.
- The Skin Care Company. (n.d.). A Safe and Effective Pigmentation Alternative to Hydroquinone.
- Abcam. (n.d.). Tyrosinase Inhibitor Screening Assay Kit (Colorimetric).
- PubMed. (2024, January 1). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- Wiley Online Library. (n.d.). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds.
- ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase.
- National Institutes of Health (NIH). (2009, September 2). Variations in IC50 Values with Purity of Mushroom Tyrosinase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. China’s SFDA approves Symrise’s SymWhite 377 [cosmeticsbusiness.com]
- 13. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 14. privatelabelcosmeceuticals.com.au [privatelabelcosmeceuticals.com.au]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis for Clinical and Preclinical Researchers: Dimethoxytolyl Propylresorcinol vs. Hexylresorcinol in the Management of Hyperpigmentation
Introduction
The clinical management of hyperpigmentation disorders, such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines, remains a significant focus in dermatology and cosmetic science. The demand for effective and well-tolerated alternatives to traditional depigmenting agents like hydroquinone has driven the exploration of novel molecules. Among the most promising are resorcinol derivatives, which are recognized for their potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2]
This guide provides a comprehensive, head-to-head technical comparison of two such advanced resorcinol derivatives: Dimethoxytolyl Propylresorcinol (also known as Phenylethyl Resorcinol or SymWhite® 377) and Hexylresorcinol. While no large-scale, peer-reviewed head-to-head clinical trials directly comparing these two specific molecules have been published to date, this document will synthesize the available in-vitro and in-vivo data for each. Furthermore, we will propose a robust clinical trial protocol to serve as a gold standard for their direct evaluation, providing a framework for future research and development.
Mechanism of Action: A Tale of Two Resorcinols
Both this compound and Hexylresorcinol belong to the resorcinol family of chemical compounds and share a primary mechanism of action: the competitive inhibition of the tyrosinase enzyme.[3][4][5] Tyrosinase catalyzes the initial, critical steps of melanogenesis—the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] By binding to the active site of tyrosinase, these resorcinol derivatives block substrate access and effectively halt the melanin production cascade.
However, the structural differences between the two molecules may influence their binding affinity, potency, and ancillary biological effects.
-
Hexylresorcinol , an alkylresorcinol, has demonstrated potent tyrosinase inhibition.[3] Beyond this primary function, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and has been noted to possess anti-inflammatory capabilities through the modulation of pathways involving cyclooxygenase-2 (COX-2).[3] Some studies suggest a complex interaction where it may also act as a substrate for tyrosinase under certain conditions, leading to enzyme hydroxylation and subsequent oxidation.[6][7]
-
This compound (Phenylethyl Resorcinol) is a nature-inspired derivative of a molecule found in pine trees.[4][8] It is regarded as one of the most potent tyrosinase inhibitors discovered, with in-vitro data suggesting its inhibitory capacity is significantly higher than that of benchmark agents like kojic acid.[8][9] Its efficacy is attributed to a high affinity for the tyrosinase enzyme, leading to a powerful reduction in melanin synthesis at its source.[4][5]
Review of Individual Clinical and Preclinical Evidence
In the absence of a direct comparative trial, we must analyze the individual performance of each molecule based on available studies.
This compound (Phenylethyl Resorcinol)
Marketed as SymWhite® 377, this molecule has been the subject of several clinical evaluations, often demonstrating potent efficacy.
-
Efficacy vs. Kojic Acid: Manufacturer-led clinical studies have reported that 0.5% this compound is more effective at skin brightening than 1.0% kojic acid, with visible results in as early as 28 days.[4][8]
-
Melasma Treatment: A 12-week study on a skin-brightening cream containing a complex of actives, including phenylethyl resorcinol, showed a significant decrease in melasma area and severity by up to 43% in patients with mild-to-moderate epidermal melasma.[3]
-
Post-Procedural Hyperpigmentation: In a split-face study evaluating its use as an adjunct to Intense Pulsed Light (IPL) therapy for melasma, the side treated with a phenylethyl resorcinol formulation showed a 31.88% reduction in the Melasma Area and Severity Index (MASI) at week 4, compared to an 8.92% reduction on the control side.
-
Comparison with Hydroquinone: A 12-week, double-blind, split-face trial compared a hydroquinone-free topical brightener containing phenylethyl resorcinol, tranexamic acid, and niacinamide against 4% hydroquinone. Both treatments demonstrated statistically significant improvements in half-face MASI scores from baseline, with the hydroquinone-free combination being non-inferior to hydroquinone for most clinical endpoints.[10]
Hexylresorcinol
Hexylresorcinol has also been clinically evaluated, most notably in direct comparison to the long-standing benchmark, hydroquinone.
-
Equivalency to Hydroquinone: A prospective, randomized, double-blind, split-body clinical study over 12 weeks compared 1% hexylresorcinol to 2% hydroquinone for facial and hand pigmentation.[11][12] The results showed that 1% hexylresorcinol was well-tolerated and equivalent to 2% hydroquinone in reducing the appearance of pigmentation.[11][12] Both treatment groups experienced a significant decrease in pigmentation as measured by colorimeter and clinical grading at weeks 4 and 12, with no statistical difference between the two.[11]
-
Safety Profile: In the aforementioned study, no adverse effects were noted with either the 1% hexylresorcinol or the 2% hydroquinone intervention, highlighting its favorable tolerability.[11]
-
Combination Therapy: Studies have also shown that hexylresorcinol works synergistically with other ingredients like niacinamide to provide superior skin tone and anti-aging benefits compared to niacinamide alone.[10]
Synthesized Data Comparison
To facilitate a clearer comparison based on the available data, the following table summarizes the key performance indicators.
| Feature | This compound (Phenylethyl Resorcinol) | Hexylresorcinol |
| Primary Mechanism | Potent competitive tyrosinase inhibitor.[4][5] | Competitive tyrosinase inhibitor.[3] |
| Ancillary Effects | Strong antioxidant properties. | Antioxidant and anti-inflammatory effects.[3] |
| Clinical Efficacy | Up to 43% reduction in melasma area/severity (in a complex).[3] 31.88% MASI reduction post-IPL at 4 weeks. | Equivalent efficacy to 2% Hydroquinone at 12 weeks.[11][12] |
| Benchmark Comparison | Reported to be more effective than 1% Kojic Acid.[4][8] Non-inferior to 4% Hydroquinone (in a complex).[10] | Equivalent to 2% Hydroquinone.[11][12] |
| Typical Use Level | 0.1% - 1.0%[8] | 0.4% - 1.0%[10][11] |
| Safety & Tolerability | Generally well-tolerated with a favorable safety profile.[5] | Well-tolerated with no significant adverse effects reported in clinical trials.[11][12] |
Proposed Protocol for a Head-to-Head Clinical Trial
To definitively ascertain the comparative efficacy and tolerability of these two molecules, a robustly designed clinical trial is necessary. The following protocol is proposed as a gold standard.
Title: A Randomized, Double-Blind, Split-Face, Controlled Clinical Trial to Evaluate the Efficacy and Tolerability of 1% this compound vs. 1% Hexylresorcinol for the Treatment of Moderate Facial Hyperpigmentation.
1. Study Objectives:
-
Primary: To compare the change in the modified Melasma Area and Severity Index (mMASI) score from baseline to week 12 between the two treatment arms.
-
Secondary: To evaluate changes in pigmentation using colorimetric measurements (e.g., Mexameter®), investigator's global assessment (IGA), and subject self-assessment questionnaires. To assess safety and tolerability throughout the study.
2. Study Design:
-
A 12-week, single-center, randomized, double-blind, split-face comparative study.
-
Each subject will serve as their own control, applying one formulation to the left side of the face and the other to the right side, as randomly assigned.
3. Participant Population:
-
Inclusion Criteria: Healthy male and female subjects, aged 25-65, with Fitzpatrick skin types II-V, presenting with mild-to-moderate bilateral facial hyperpigmentation (e.g., melasma, solar lentigines).
-
Exclusion Criteria: Use of other topical lightening agents within 4 weeks of baseline, systemic retinoid use within 6 months, pregnancy or lactation, known allergy to study ingredients, active facial dermatoses.
4. Interventions:
-
Test Product 1: 1% this compound in a standardized vehicle cream.
-
Test Product 2: 1% Hexylresorcinol in the identical standardized vehicle cream.
-
Washout Period: 4 weeks using only a provided gentle cleanser and broad-spectrum SPF 50+ sunscreen.
-
Treatment Phase: Twice-daily application of the assigned products to the respective sides of the face for 12 weeks, in conjunction with mandatory daily use of the provided sunscreen.
5. Efficacy and Safety Assessments:
-
Visits: Baseline (Week 0), Week 4, Week 8, and Week 12.
-
Efficacy Measures:
-
mMASI score calculation at each visit.
-
Standardized digital photography (VISIA-CR system) at each visit.
-
Colorimetric measurements (Chromameter/Mexameter®) of target lesions and adjacent normal skin.
-
Investigator's Global Assessment (IGA) of improvement on a 5-point scale.
-
Subject satisfaction questionnaire at each follow-up visit.
-
-
Safety Measures:
-
Assessment of local tolerability (erythema, scaling, stinging, burning) at each visit.
-
Recording of all adverse events.
-
6. Statistical Analysis:
-
The primary endpoint (change in mMASI) will be analyzed using a paired t-test or Wilcoxon signed-rank test.
-
Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
-
A p-value of <0.05 will be considered statistically significant.
Conclusion for Researchers and Drug Development Professionals
Both this compound and Hexylresorcinol stand as highly effective and well-tolerated agents for the treatment of hyperpigmentation. The current body of evidence suggests that both molecules represent significant advancements over older technologies.
-
Hexylresorcinol has strong clinical data demonstrating its equivalence to 2% hydroquinone, positioning it as a reliable and safe alternative for formulation.[11][12]
-
This compound shows exceptional potency in in-vitro models and clinical studies, particularly in combination therapies and post-procedural settings, suggesting it may offer rapid and robust efficacy.[3][9]
The choice between these two molecules for a new formulation may depend on the specific product goals. Hexylresorcinol's direct equivalency data to hydroquinone provides a clear benchmark for performance. This compound's high potency may be advantageous for targeted spot treatments or advanced formulations where rapid onset of action is desired.
Ultimately, the proposed head-to-head clinical trial is crucial to definitively delineate the nuanced differences in their clinical performance profiles. Such a study would provide the high-quality data needed to guide formulation strategies and clinical recommendations, allowing professionals to select the optimal resorcinol derivative based on specific patient needs and desired outcomes.
References
-
Gold, M. H. (2011). Efficacy of a novel hydroquinone-free skin-brightening cream in patients with melasma. Journal of Cosmetic Dermatology, 10(3), 188-196.
-
Sivamani, R. K., et al. (2023). Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance. Archives of Dermatological Research, 315(5), 1207-1214.
-
Johnson & Johnson Consumer Inc. (2022). Clinical Safety and Efficacy of a Novel Topical Phenylethyl Resorcinol Formulation for Intense Pulsed Light Adjunctive Usage for Solar Lentigo and Melasma. PR Newswire.
-
Desai, S., et al. (2020). Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma. Journal of Drugs in Dermatology, 19(8), 774-779.
-
Patsnap Synapse. (2024). What is the mechanism of Hexylresorcinol?. Patsnap.
-
Makino, E. T., et al. (2023). 12-Week, Single-Center Study of a Targeted Pigment-Correcting Dark Spot Treatment for Post-Inflammatory Hyperpigmentation and Solar Lentigines. Clinical, Cosmetic and Investigational Dermatology, 16, 2677–2686.
-
Garcia-Molina, F., et al. (2015). Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an Antibrowning and Depigmenting Agent: A Kinetic Study. Journal of Agricultural and Food Chemistry, 63(31), 6959-6966.
-
INCIDecoder. (n.d.). Hexylresorcinol. INCIDecoder.
-
ResearchGate. (2015). Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an Antibrowning and Depigmenting Agent: A Kinetic Study | Request PDF.
- Shariff, R., et al. (2022). Superior even skin tone and anti-ageing benefit of a combination of 4-hexylresorcinol and niacinamide. International Journal of Cosmetic Science, 44(1), 103-117.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenylethyl Resorcinol vs. Other Skin Lightening Agents: A Comparative Analysis.
-
Kim, B. S., et al. (2017). The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers. Nanomaterials (Basel, Switzerland), 7(9), 241.
-
Charoenputtakhun, P., et al. (2018). Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes. Journal of Drug Delivery Science and Technology, 45, 149-157.
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
-
Sarkar, R., et al. (2013). A New, More Practical, Office-based Scoring System for Assessing the Severity of Melasma. Indian Journal of Dermatology, 58(2), 111–115.
-
Neutriherbs. (2022). Symwhite377 For Skin: The New Mind Blowing Lightening Ingredient For Fading Dark Spots & Discolorations.
-
SolRay Beauty. (2023). Discover SymWhite 377: The Best New Ingredient for Skin Lightening and Hyperpigmentation.
-
TREASURE ACTIVES. (n.d.). SymWhite® 377.
-
Ataman Kimya. (n.d.). SYMWHITE 377.
-
ClinicalTrials.gov. (2024). Efficacy and Tolerability of the Tested Formula After 3 Months of Treatment of Facial Hyperpigmentation of 3 Origins.
-
MDPI. (2011). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 12(11), 7573-7602.
-
ResearchGate. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol.
-
ResearchGate. (2024). Summary of tyrosinase inactivation by resorcinol derivatives a.
-
NIH. (2023). 12-Week, Single-Center Study of a Targeted Pigment-Correcting Dark Spot Treatment for Post-Inflammatory Hyperpigmentation and Solar Lentigines. Clinical, Cosmetic and Investigational Dermatology, 16, 2677–2686.
-
PubMed. (2024). Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies.
-
ResearchGate. (2016). Characterization of the action of tyrosinase on resorcinols | Request PDF.
-
JDDonline. (2024). Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation.
-
MySkinRecipes. (2022). Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for.
-
Benchchem. (n.d.). Head-to-head clinical trial data of 4-Butylresorcinol against other depigmenting agents.
-
Sytheon Ltd. (n.d.). Hexylresorcinol vs. Resorcinol: What's the Difference?.
-
ResearchGate. (2022). Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of a novel hydroquinone-free skin-brightening cream in patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Journal of Research in Pharmacy » Submission » Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation [dergipark.org.tr]
- 6. Phenylethyl Resorcinol (Explained + Products) [incidecoder.com]
- 7. Proposing Melasma Severity Index: A New, More Practical, Office-based Scoring System for Assessing the Severity of Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular carriers containing phenylethyl resorcinol for topical delivery system; liposomes, transfersomes and invasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mma.prnewswire.com [mma.prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
A Comparative Safety Analysis: Dimethoxytolyl Propylresorcinol vs. Hydroquinone
This guide provides an in-depth, objective comparison of the safety profiles of Dimethoxytolyl Propylresorcinol and hydroquinone, two prominent agents used in dermatology and cosmetics for addressing hyperpigmentation. The content is structured for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, supporting experimental data, and established safety assessment protocols.
Introduction: The Evolving Landscape of Skin Depigmentation
For decades, hydroquinone has been the benchmark for treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[1][2][3] Its potent efficacy is well-documented; however, significant concerns regarding its safety profile have emerged over years of clinical use, leading to stringent regulatory restrictions and outright bans in several regions, including the European Union, Japan, and Australia.[4][5][6] In 2020, the U.S. FDA also banned its over-the-counter sale, reclassifying it as a prescription-only medication.[4][6][7]
These safety and regulatory challenges have catalyzed the search for effective and safer alternatives. This compound, a synthetic antioxidant and skin-conditioning agent, has emerged as a promising candidate.[8] It functions as a potent tyrosinase inhibitor and offers strong antioxidant properties.[9][10][11] This guide dissects the available scientific evidence to compare the safety of these two molecules, providing a technical foundation for formulation and development decisions.
Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism for both compounds involves the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][12][13] However, the nuances of their molecular interactions and downstream cellular effects are critically different, forming the basis of their divergent safety profiles.
Hydroquinone's Multifaceted—and Aggressive—Approach: Hydroquinone interferes with melanogenesis through two primary pathways:
-
Competitive Inhibition of Tyrosinase: It acts as an alternate substrate for tyrosinase, competing with the natural substrate, L-tyrosine, and thereby reducing the rate of melanin production.[12][13][14]
-
Melanocyte Cytotoxicity: Beyond enzymatic inhibition, hydroquinone induces selective cytotoxicity to melanocytes.[15] It can generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, cell death. This cytotoxic nature is a major contributor to its adverse effects.[3]
This compound's Targeted Inhibition: this compound offers a more targeted approach:
-
Potent Tyrosinase Inhibition: It effectively inhibits tyrosinase activity, reducing melanin synthesis without being overtly cytotoxic to the melanocyte.[9][10] Its structure, featuring a dimethoxytolyl group, enhances molecular stability and skin penetration.[9]
-
Antioxidant Activity: It possesses strong antioxidant properties, neutralizing free radicals generated by UV exposure and environmental stressors.[8][9] This action helps protect skin cells from oxidative damage, a key factor in photoaging and inflammation-induced pigmentation.
Comparative Safety Profile
The safety of a topical agent is evaluated across several key endpoints. Here, we compare hydroquinone and this compound based on available data.
| Safety Endpoint | Hydroquinone | This compound |
| Cytotoxicity | High: Exhibits selective cytotoxicity to melanocytes, a primary mechanism of action but also a source of adverse effects.[15] | Low: Generally considered non-cytotoxic at effective concentrations. Primarily acts as an enzyme inhibitor and antioxidant.[8][10] |
| Mutagenicity | Conflicting/Potential Concern: Some studies have raised concerns about mutagenicity.[16] This has contributed to its regulatory scrutiny. | Low/No Concern: Generally considered non-mutagenic in standard assays like the Ames test. The EWG rates it as low hazard.[17] |
| Carcinogenicity | Potential Concern (Animal Studies): Linked to an increased incidence of renal tubule cell tumors in rats, though the relevance to human topical use is debated.[4][16] | No Evidence of Carcinogenicity: No studies to date have linked it to carcinogenicity. In vivo studies have shown short-term safety.[10] |
| Skin Irritation | Common: Frequently causes irritation, erythema (redness), stinging, and xeroderma (dry skin).[3][5] | Uncommon: Generally well-tolerated. Potential for mild skin irritation or redness is low.[8] |
| Sensitization | Moderate Potential: Can cause allergic contact dermatitis.[3][5] | Low Potential: Considered to have a low likelihood of causing skin sensitization.[8] |
| Systemic Toxicity | Significant Absorption: 35% to 45% of a topical dose can be absorbed systemically.[5] The primary long-term risk is exogenous ochronosis, a permanent blue-black skin discoloration.[3][4][12] | Minimal Absorption/Low Risk: As a larger molecule, systemic absorption is expected to be lower. No reports of ochronosis or significant systemic side effects. |
Regulatory Status: A Clear Divergence
The global regulatory landscape reflects the differing safety profiles of the two ingredients.
-
Hydroquinone: Its use in cosmetic products is banned in the European Union, the UK, Japan, and Australia.[4][5] In the United States, the CARES Act of 2020 reclassified over-the-counter (OTC) skin lightening products containing hydroquinone as unapproved new drugs, making it available by prescription only.[6][7] The FDA has issued multiple warnings regarding serious side effects like rashes, facial swelling, and ochronosis.[7][18]
-
This compound: It is widely permitted for use in cosmetic formulations globally, including in the European Union.[19] In China, the National Medical Products Administration (NMPA) recently approved it as a registered whitening agent, signifying a thorough safety and efficacy review under new, stringent regulations.[20] The Environmental Working Group (EWG) gives it a low hazard score, with limited data availability.[17]
Key Experimental Safety Protocols
To ensure trustworthiness and scientific integrity, the safety of cosmetic ingredients is validated through a battery of standardized tests. Below are the methodologies for three critical assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a foundational screening tool to determine the concentration at which an ingredient becomes toxic to living cells, often expressed as the IC50 value (the concentration that causes 50% inhibition of cell viability).[21][22]
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[22][23]
Methodology:
-
Cell Culture: Human keratinocytes or fibroblasts are cultured in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or hydroquinone). Control wells receive only the vehicle.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow formazan formation.
-
Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.[22]
-
Absorbance Reading: The absorbance is measured using a spectrophotometer (e.g., at 490 nm).[22] Cell viability is calculated as a percentage relative to the control.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and rapid assay to assess the mutagenic potential of a chemical compound—its ability to cause mutations in DNA.[24][25][26]
Principle: The test uses several strains of the bacterium Salmonella typhimurium that have been mutated to be unable to synthesize the amino acid histidine (his-).[24][25] They cannot grow on a histidine-free medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to produce histidine and form colonies on a histidine-free plate.[25] A positive test indicates the chemical is a mutagen.
Methodology:
-
Strain Preparation: Overnight cultures of the Salmonella tester strains (e.g., TA98, TA100) are prepared.[24]
-
Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes found in mammals that can convert a chemical into a mutagen, the test is often run with and without an S9 fraction. The S9 mix is derived from rat liver homogenate and contains P450 enzymes to simulate mammalian metabolism.[24][27]
-
Exposure: The test compound, the bacterial culture, and either the S9 mix or a buffer are combined in a test tube containing soft top agar.[27]
-
Plating: The mixture is quickly poured onto a minimal glucose agar plate (which lacks histidine).[24]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[24]
-
Colony Counting: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard clinical study for assessing the potential of a topical product to cause skin irritation and allergic contact sensitization in humans.[28][29][30]
Principle: The test involves repeatedly exposing a panel of human volunteers to the test material to see if an allergic sensitivity is induced. It consists of two distinct phases: an induction phase and a challenge phase.[28][29]
Methodology:
-
Panel Recruitment: A panel of 50-200 human volunteers is recruited. Participants with sensitive skin may be included to ensure robust results.[28][31]
-
Induction Phase (3 weeks):
-
A patch containing the test material (approx. 0.2g or 0.2mL) is applied to the same site on the skin (usually the back).[28]
-
The patch is worn for 24-48 hours and then removed.
-
This procedure is repeated nine times over a three-week period.[28][30]
-
The site is evaluated for any signs of irritation before each new patch application.
-
-
Rest Period (2 weeks): A two-week "rest" period with no patching follows the induction phase. This allows time for an immune response to develop if sensitization has occurred.
-
Challenge Phase (1 week):
-
A new patch with the test material is applied to a "virgin" or naive skin site that has not been previously exposed.[30][31]
-
The patch is removed after 24-48 hours.
-
The challenge site is evaluated for signs of a skin reaction (erythema, edema, papules) at multiple time points after removal (e.g., 24, 48, 72, and 96 hours).[31]
-
-
Interpretation: A reaction during the induction phase is typically considered irritation. A reaction at the naive challenge site indicates that sensitization has occurred.
Conclusion and Future Perspectives
The scientific evidence strongly indicates that this compound possesses a more favorable safety profile compared to hydroquinone. Hydroquinone's efficacy is shadowed by significant risks, including melanocyte cytotoxicity, potential mutagenicity, the risk of ochronosis, and substantial regulatory restrictions.[3][4][16] Its use requires careful medical supervision and is often limited to short durations.
In contrast, this compound functions through a more targeted and less aggressive mechanism, combining potent tyrosinase inhibition with beneficial antioxidant activity.[8][9] It demonstrates a low potential for irritation and sensitization and lacks the cytotoxic and systemic safety concerns associated with hydroquinone. Its acceptance by multiple regulatory bodies, including a recent registration in China, further substantiates its safety for cosmetic use.[19][20]
For researchers and developers in the dermatological and cosmetic fields, this compound represents a scientifically advanced and safer alternative for formulating next-generation products aimed at managing hyperpigmentation, aligning high efficacy with the rigorous safety standards demanded by today's consumers and regulators.
References
-
Campaign for Safe Cosmetics. (n.d.). Hydroquinone. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]
-
Ooi, E. T. (2010). Hydroquinone for skin lightening: safety profile, duration of use and when should we stop? Journal of Dermatological Treatment, 21(5), 272-5. Retrieved from [Link]
-
Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1991). Mechanism of inhibition of melanogenesis by hydroquinone. Biochimica et Biophysica Acta, 1073(1), 85-90. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Hydroquinone?. Retrieved from [Link]
-
Platypus Technologies. (n.d.). Cytotoxicity Assays Services for Safe Cosmetic Product Development. Retrieved from [Link]
-
614 Beauty. (2024). Understanding Tyrosinase Inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Hydroquinone for skin lightening: Safety profile, duration of use and when should we stop?. Retrieved from [Link]
-
Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]
-
Eurofins Dermatest. (n.d.). Human Repeat Insult Patch Test. Retrieved from [Link]
-
The Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroquinone - StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
ResearchGate. (2015). Final Amended Safety Assessment of Hydroquinone as Used in Cosmetics. Retrieved from [Link]
-
ADSL Laboratories. (2023). What is HRIPT?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). The human repeated insult patch test in the 21st century: A commentary. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
-
Eurofins CRL. (2024). Human Repeated Insult Patch Test. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Ames Test. Retrieved from [Link]
-
Cell Culture Company. (2025). Advancing Cosmetic Industry Toxicity Testing with Mammalian Cells. Retrieved from [Link]
-
CORE. (n.d.). Study of the cytotoxicity of raw materials of cosmetic and topical pharmaceutical formulations. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is this compound. Retrieved from [Link]
-
ClinicalTrials.gov. (2019). A Human Repeat Insult Patch Test (HRIPT) in Healthy Subjects to Assess the Cutaneous Irritation and Sensitization Potential of Three Developmental Cosmetic Facial Products. Retrieved from [Link]
-
China JJR LAB. (2024). Cytotoxicity Testing for Cosmetics. Retrieved from [Link]
-
QACS Lab. (n.d.). In Vitro Testing services. Retrieved from [Link]
-
Food and Drug Administration Philippines. (2020). FDA Advisory No. 2020-2081. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Retrieved from [Link]
-
HMP Global Learning Network. (2006). Impact of Proposed FDA Restrictions on Hydroquinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Retrieved from [Link]
-
PubMed. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Retrieved from [Link]
-
CIRS Group. (2018). CFDA Seeking Public Opinions on Contents of Safety and Technical Standards for Cosmetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Skin Products Containing Mercury and/or Hydroquinone. Retrieved from [Link]
-
Journal of Cancer. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Retrieved from [Link]
-
Practical Dermatology. (2022). FDA Cracks Down on OTC HQ Products. Retrieved from [Link]
-
ZMUni Compliance Centre. (2025). Regulatory Updates. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
-
ResearchGate. (2025). Hydroquinone and its analogues in dermatology - A risk-benefit viewpoint. Retrieved from [Link]
-
in-cosmetics Connect. (2022). What's happening in the regulatory field in 2022?. Retrieved from [Link]
-
MDPI. (2023). Safety Concern and Regulatory Status of Chemicals Used in Cosmetics and Personal Care Products. Retrieved from [Link]
-
PubMed. (2024). An update on the safety of hydroquinone. Retrieved from [Link]
-
Sachi Skin. (n.d.). Hydroquinone vs. Hexylresorcinol: A Safer, Modern Approach to Skin Brightening. Retrieved from [Link]
-
PubMed. (n.d.). Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance. Retrieved from [Link]
-
C&K Testing. (2025). Global Cosmetics Regulatory Updates - Vol.28 (June 2025). Retrieved from [Link]
-
Medical News Today. (2020). Hydroquinone: Uses, safety, risks, and more. Retrieved from [Link]
Sources
- 1. Hydroquinone for skin lightening: safety profile, duration of use and when should we stop? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. safecosmetics.org [safecosmetics.org]
- 5. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sachiskin.com [sachiskin.com]
- 7. FDA Cracks Down on OTC HQ Products - - PracticalDermatology [practicaldermatology.com]
- 8. deascal.com [deascal.com]
- 9. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 13. Understanding Tyrosinase Inhibitors [614beauty.com]
- 14. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ewg.org [ewg.org]
- 18. Skin Products Containing Mercury and/or Hydroquinone | FDA [fda.gov]
- 19. cosmileeurope.eu [cosmileeurope.eu]
- 20. ZMUni Compliance Centre - Regulatory Updates [zmuni.com]
- 21. cosmetic-labs.com [cosmetic-labs.com]
- 22. Cytotoxicity Testing for Cosmetics | China JJR LAB [jjrlab.com]
- 23. qacslab.com [qacslab.com]
- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 25. microbiologyinfo.com [microbiologyinfo.com]
- 26. criver.com [criver.com]
- 27. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 29. adslaboratories.com [adslaboratories.com]
- 30. ftp.cdc.gov [ftp.cdc.gov]
- 31. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
The Correlation of In Vitro and In Vivo Activity of Dimethoxytolyl Propylresorcinol: A Comparative Guide for Skin Lightening Actives
Introduction: The Quest for Potent and Safe Skin Lightening Agents
The pursuit of an even skin tone and the correction of hyperpigmentation disorders have driven significant research and development in the cosmetic and pharmaceutical industries. At the forefront of this endeavor is the identification of potent and safe tyrosinase inhibitors. Tyrosinase is the rate-limiting enzyme in melanin synthesis, making it a prime target for skin lightening agents[1]. Dimethoxytolyl Propylresorcinol (DMPP), a synthetic diarylpropane derivative, has emerged as a promising candidate due to its potent tyrosinase inhibitory activity and antioxidant properties[2][3]. This guide will dissect the in vitro and in vivo performance of DMPP, drawing correlations and providing a comparative analysis with other well-established and emerging skin lightening compounds.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
The preclinical evaluation of a skin lightening agent's efficacy begins with a thorough in vitro assessment. These assays provide critical insights into the compound's mechanism of action and its potency. For DMPP, the primary mechanism is the direct inhibition of tyrosinase.
Tyrosinase Inhibition: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a tyrosinase inhibitor. DMPP has demonstrated remarkable inhibitory activity against both mushroom and mammalian tyrosinase.
Table 1: Comparative Tyrosinase Inhibitory Activity (IC50 Values)
| Compound | Tyrosinase Source | IC50 (µM) | Reference(s) |
| This compound (DMPP) | Mushroom | Ki = 0.3 | [2][4] |
| Murine | 12 | [2][5] | |
| Kojic Acid | Mushroom | 17.76 - 300+ | [6][7] |
| Murine | 273 | [2][5] | |
| Hydroquinone | Mushroom | Weak inhibitor | [8] |
| 4-Butylresorcinol | Mushroom & Human | Potent inhibitor | [9][10] |
| Thiamidol | Human | 1.1 | [11] |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme purity[8][12].
As evidenced in Table 1, DMPP exhibits significantly more potent inhibition of murine tyrosinase compared to the widely used kojic acid, with an IC50 value approximately 22 times lower[2][5]. Its competitive and reversible inhibition of mushroom tyrosinase further underscores its efficacy[2][4].
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a standardized method for assessing the tyrosinase inhibitory activity of test compounds.
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compound (e.g., DMPP)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of tyrosinase inhibition is calculated as: [(A - B) / A] * 100, where A is the absorbance of the control and B is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Melanin Content in B16F10 Melanoma Cells
To assess the activity of a compound in a cellular context, melanin content assays using B16F10 murine melanoma cells are widely employed. DMPP has been shown to effectively reduce melanin production in these cells, further validating its skin lightening potential.
Experimental Protocol: Melanin Content Assay
Objective: To quantify the effect of a test compound on melanin synthesis in B16F10 melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Test compound (e.g., DMPP)
-
Positive Control (e.g., Kojic Acid)
-
Lysis buffer (1N NaOH)
-
6-well plates
-
Spectrophotometer
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control for 72 hours.
-
Wash the cells with PBS and lyse them with 1N NaOH.
-
Incubate the lysate at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample.
-
Express the results as a percentage of the untreated control.
From In Vitro to In Vivo: Bridging the Efficacy Gap
While in vitro data provides a strong foundation, the ultimate validation of a skin lightening agent's efficacy lies in its performance in vivo. This transition is crucial for establishing a meaningful in vitro-in vivo correlation (IVIVC).
Ex Vivo Human Skin Models: A Realistic Testing Ground
Ex vivo human skin models, which utilize skin explants from cosmetic surgeries, offer a highly relevant platform for preclinical testing[9][13][14]. These models maintain the complex architecture and cellular diversity of native skin, providing a more accurate prediction of in vivo response compared to cell cultures. Studies using the MelanoDerm™ reconstructed skin model have shown that topical application of 0.1% DMPP leads to significant skin lightening and a decrease in melanin production without causing cytotoxicity or altering tissue histology[4].
Clinical Evaluation: Assessing Efficacy in Human Subjects
Clinical studies are the gold standard for substantiating the efficacy of a cosmetic ingredient. The evaluation of skin lightening is typically performed using non-invasive instrumental techniques that provide objective measurements of skin color.
Reflectance Spectroscopy and Colorimetry: These techniques are widely used to quantify changes in skin pigmentation. A chromameter or spectrophotometer measures the light reflected from the skin surface. The data is often expressed in the CIELAB color space, where the L* value represents lightness (higher L* indicates lighter skin), the a* value represents the red-green axis, and the b* value represents the yellow-blue axis[15][16].
Clinical trials involving formulations containing DMPP have demonstrated its efficacy in reducing hyperpigmentation[14]. For instance, a 12-week study on a targeted pigment-correcting treatment for post-inflammatory hyperpigmentation and solar lentigines showed significant improvements in overall hyperpigmentation and skin tone evenness[15][17]. While these studies often involve complex formulations, the potent in vitro activity of DMPP strongly suggests its significant contribution to the observed clinical outcomes.
Comparative Analysis with Alternative Skin Lightening Agents
A comprehensive understanding of DMPP's activity requires a comparison with other commonly used skin lightening agents.
-
Hydroquinone: Long considered the gold standard, hydroquinone's use is now restricted in many regions due to safety concerns, including the risk of exogenous ochronosis[13][16]. While effective, its mechanism involves cytotoxicity to melanocytes. In contrast, DMPP demonstrates a favorable safety profile in vitro[4].
-
Kojic Acid: A well-known tyrosinase inhibitor derived from fungi, kojic acid is less potent than DMPP, as indicated by its significantly higher IC50 value against murine tyrosinase[2][5][18].
-
4-Butylresorcinol: This resorcinol derivative is a potent tyrosinase inhibitor[9][10]. Comparative studies are needed to definitively establish the relative potency of DMPP and 4-butylresorcinol, particularly on human tyrosinase.
-
Thiamidol (Isobutylamido-thiazolyl-resorcinol): Identified as a highly potent inhibitor of human tyrosinase, thiamidol has shown significant efficacy in clinical studies for various hyperpigmentation disorders[11][19]. A direct comparative study with DMPP on human tyrosinase would be of great interest to the scientific community.
Conclusion: A Potent and Promising Active for Hyperpigmentation
This compound stands out as a highly effective skin lightening agent with a compelling profile. Its potent, competitive inhibition of tyrosinase, demonstrated by low IC50 values in vitro, translates to significant depigmenting effects in both reconstructed skin models and clinical settings. The strong correlation between its in vitro mechanistic activity and in vivo efficacy, coupled with a favorable safety profile, positions DMPP as a leading candidate for the development of advanced and reliable solutions for hyperpigmentation. Further head-to-head clinical trials with other leading agents will be invaluable in solidifying its position in the landscape of dermatological and cosmetic actives.
References
-
Nesterov, A., et al. (2008). 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. Chemical & Pharmaceutical Bulletin, 56(9), 1292-1296. [Link]
-
Nesterov, A., et al. (2008). 1-(2,4Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a Novel Tyrosinase Inhibitor with Strong Depigmenting Effects. ResearchGate. [Link]
-
Niki, Y., et al. (2011). 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms. ResearchGate. [Link]
-
R Discovery. (2008). 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a Novel Tyrosinase Inhibitor with Strong Depigmenting Effects. [Link]
-
Tsai, Y. H., et al. (2022). Tyrosinase Inhibitors Derived from Chemical Constituents of Dianella ensifolia. MDPI. [Link]
-
ResearchGate. IC 50 values for selected compounds versus DO activity of human tyrosinase. [Link]
-
Berardesca, E., et al. (2012). Skin-Lightening Formulation: A Comparative In Vivo and In Vitro Study. Aesthetic Surgery Journal, 32(5), 627-634. [Link]
-
Mammone, T., et al. (2010). Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. Journal of Cosmetic Dermatology, 9(2), 89-95. [Link]
-
Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. [Link]
-
ClinicalTrials.gov. (2024). Efficacy and Tolerability of the Tested Formula After 3 Months of Treatment of Facial Hyperpigmentation of 3 Origins. [Link]
-
Barreto, M. C., et al. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. Cosmetics, 10(6), 162. [Link]
-
Zolghadri, S., et al. (2019). An Updated Review of Tyrosinase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
Barreto, M. C., et al. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. Academia.edu. [Link]
-
Shi, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103-112. [Link]
-
Draelos, Z. D., et al. (2013). Evaluation of a hydroquinone-free skin brightening product using in vitro inhibition of melanogenesis and clinical reduction of ultraviolet-induced hyperpigmentation. Journal of Drugs in Dermatology, 12(3 Suppl), s16-20. [Link]
-
Rescigno, A., et al. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Molecules, 14(9), 3356-3366. [Link]
-
Barreto, M. C., et al. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. MDPI. [Link]
-
Makino, E. T., et al. (2023). 12-Week, Single-Center Study of a Targeted Pigment-Correcting Dark Spot Treatment for Post-Inflammatory Hyperpigmentation and Solar Lentigines. Clinical, Cosmetic and Investigational Dermatology, 16, 2623-2633. [Link]
-
Rescigno, A., et al. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. Molecules, 14(9), 3356-3366. [Link]
-
Makino, E. T., et al. (2023). Efficacy of a Targeted Pigment-Correcting Spot Treatment Cream for Post-inflammatory Hyperpigmentation and Solar Lentigines in a 12-Week, Single-Center Clinical Study. SKIN The Journal of Cutaneous Medicine, 7(2), s189. [Link]
-
Draelos, Z. D., et al. (2013). Evaluation of a hydroquinone-free skin brightening product using in vitro inhibition of melanogenesis and clinical reduction of ultraviolet-induced hyperpigmentation. Journal of Drugs in Dermatology, 12(3 Suppl), s16-20. [Link]
-
Vachiramon, V., et al. (2024). Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies. Journal of Drugs in Dermatology, 23(11), 986-991. [Link]
-
Cases, J., et al. (2023). Effect of an Oral Formulation on Skin Lightening: Results from In Vitro Tyrosinase Inhibition to a Double-Blind Randomized Placebo-Controlled Clinical Study in Healthy Asian Participants. Nutrients, 15(20), 4410. [Link]
-
ResearchGate. IC 50 values for mushroom tyrosinase inhibitors. [Link]
-
Passeron, T., et al. (2024). Clinical Practice Insights for Hyperpigmentation Treatment. EMJ, 9(3), 30-38. [Link]
-
Mittal, A., et al. (2020). Impact of Cosmetic Lotions on Nanoparticle Penetration through ex Vivo C57BL/6 Hairless Mouse and Human Skin: A Comparison Study. Nanomaterials, 10(11), 2261. [Link]
-
DiVA portal. (2018). Skin Models for Screening of Topical Delivery. [Link]
-
Gratieri, T., et al. (2023). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. Pharmaceutics, 15(3), 801. [Link]
-
ScienceDirect. (2025). Ex vivo skin permeation: Significance and symbolism. [Link]
-
Petrikaite, V., et al. (2022). Dermal Penetration Studies of Potential Phenolic Compounds Ex Vivo and Their Antioxidant Activity In Vitro. Antioxidants, 11(10), 2038. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. researchgate.net [researchgate.net]
- 15. 12-Week, Single-Center Study of a Targeted Pigment-Correcting Dark Spot Treatment for Post-Inflammatory Hyperpigmentation and Solar Lentigines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a hydroquinone-free skin brightening product using in vitro inhibition of melanogenesis and clinical reduction of ultraviolet-induced hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of a Targeted Pigment-Correcting Spot Treatment Cream for Post-inflammatory Hyperpigmentation and Solar Lentigines in a 12-Week, Single-Center Clinical Study | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 18. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emjreviews.com [emjreviews.com]
A Comparative Guide for Benchmarking Dimethoxytolyl Propylresorcinol Against Existing Leukemia Drugs
<
An Experimental Framework for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Unmet Need in Leukemia and a Novel Investigational Compound
Leukemia, a malignancy of blood-forming tissues, presents a significant therapeutic challenge. While targeted therapies have revolutionized treatment for certain subtypes, such as Chronic Myeloid Leukemia (CML), resistance and treatment failure remain critical hurdles[1][2]. The standard of care for CML is largely dominated by tyrosine kinase inhibitors (TKIs) like Imatinib, which specifically target the aberrant BCR-ABL fusion protein driving the disease[3][4][5][6][7][8]. However, the quest for novel therapeutic agents with alternative mechanisms of action is paramount to overcoming resistance and improving patient outcomes.
Dimethoxytolyl Propylresorcinol (DTP), also known as UP302, is a compound traditionally utilized in cosmetics for its potent antioxidant and tyrosinase-inhibiting properties[9][10]. Recent groundbreaking research has unveiled a previously unknown anti-leukemic potential of DTP. A 2024 study in the Journal of Cancer demonstrated that DTP inhibits the growth of leukemia cells, including the CML cell line K562, both in vitro and in vivo. The study revealed that DTP exerts a pro-apoptotic effect and induces mitophagy, with its mechanism linked to the inhibition of the PI3K/AKT signaling pathway[11][12][13][14][15].
This guide provides a comprehensive experimental framework to rigorously benchmark the anti-leukemic properties of this compound against the established CML drug, Imatinib. We will detail the necessary in vitro assays, from initial cytotoxicity screening to mechanistic deep dives, enabling a robust comparison of these two compounds.
II. Foundational Knowledge: Mechanisms of Action
A direct comparison requires a clear understanding of the established and putative mechanisms of the drugs .
Imatinib: The Gold Standard in CML Treatment
Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase[4][16]. In CML, the BCR-ABL oncoprotein is constitutively active, driving uncontrolled cell proliferation and inhibiting apoptosis through a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT[17][18][19][20][21]. Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling[3][22][23]. This action effectively halts the proliferation of leukemic cells and induces apoptosis[3].
This compound (DTP): A Novel Anti-Leukemic Agent
The anti-leukemic activity of DTP is a recent discovery. Evidence suggests DTP inhibits leukemia cell proliferation and induces apoptosis[11][13][14]. The primary mechanism identified is the inhibition of the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation that is also activated by BCR-ABL[11][13][20]. Furthermore, DTP was shown to induce a specific form of autophagy known as mitophagy, suggesting a distinct mechanism for inducing cell death compared to direct kinase inhibition[13][14].
III. Experimental Workflow: A Phased Approach to Benchmarking
A systematic, multi-phase approach is essential for a thorough and unbiased comparison. This workflow ensures that foundational data on cytotoxicity is established before proceeding to more complex mechanistic studies.
Caption: High-level experimental workflow for benchmarking DTP against Imatinib.
IV. Phase 1: In Vitro Cytotoxicity and Dose-Response Profiling
The initial and most critical step is to quantify and compare the cytotoxic effects of DTP and Imatinib on a relevant leukemia cell line.
Causality: The objective is to determine the concentration of each compound required to inhibit 50% of cell growth (IC50). This provides a quantitative benchmark of potency. The K562 cell line is an appropriate model as it is derived from a CML patient in blast crisis and expresses the BCR-ABL fusion protein, making it sensitive to Imatinib[24][25]. Recent studies have also confirmed the cytotoxic effect of DTP on K562 cells[11][13][14].
Detailed Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability[26]. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product[26][27].
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare stock solutions of DTP and Imatinib in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[27].
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
Centrifuge the plate to pellet the cells and formazan crystals[27].
-
Carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals[27]. Mix thoroughly.
-
-
Data Acquisition:
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value for both DTP and Imatinib using appropriate software (e.g., GraphPad Prism).
-
V. Phase 2: Comparative Mechanistic Analysis
With IC50 values established, the next phase investigates how each compound induces cell death. These experiments should be conducted using concentrations relevant to the IC50 (e.g., IC50 and 2x IC50).
A. Apoptosis Induction Assay
Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It will verify if DTP, like Imatinib, induces apoptosis and allows for a quantitative comparison of the extent of apoptosis induced by each compound. The assay uses Annexin V, which binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a DNA dye that only enters cells with compromised membranes (late apoptosis/necrosis)[29][30][31][32].
Caption: Key events in apoptosis detected by Annexin V and Propidium Iodide.
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment:
-
Seed K562 cells and treat with DTP and Imatinib at their respective IC50 concentrations for 24-48 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting and Washing:
-
Harvest approximately 1 x 10⁶ cells per sample by centrifugation[33].
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry immediately.
-
Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
B. Cell Cycle Analysis
Causality: Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division. This analysis will reveal if DTP or Imatinib cause cell cycle arrest and at which phase (G0/G1, S, or G2/M). This is achieved by staining DNA with Propidium Iodide, where the fluorescence intensity is directly proportional to the DNA content[35][36].
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat K562 cells with DTP and Imatinib as described for the apoptosis assay.
-
Harvest and wash approximately 1 x 10⁶ cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells[37].
-
Incubate on ice for at least 2 hours or store at -20°C.
-
-
Staining:
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[36]. An increase in a specific phase compared to the control indicates cell cycle arrest. Apoptotic cells may appear as a sub-G1 peak[35][38].
-
VI. Phase 3: Data Synthesis and Interpretation
The final phase involves consolidating all quantitative data into a clear, comparative format. This allows for an objective, at-a-glance assessment of the two compounds.
Comparative Data Summary Table
| Parameter | Assay | This compound | Imatinib (Control) |
| Potency | MTT Assay | IC50 = [Insert Value] µM | IC50 = [Insert Value] µM |
| Apoptosis | Annexin V/PI | % Apoptotic Cells = [Insert Value] | % Apoptotic Cells = [Insert Value] |
| Cell Cycle | PI Staining | % Arrest at [Phase] = [Insert Value] | % Arrest at [Phase] = [Insert Value] |
Interpretation: This table will form the core of the benchmark comparison.
-
Potency: A lower IC50 value indicates higher potency. How does DTP's potency compare to the clinical standard, Imatinib?
-
Apoptosis: Does DTP induce a comparable, higher, or lower percentage of apoptotic cells than Imatinib at their respective IC50 concentrations?
-
Cell Cycle: Do the compounds induce arrest at the same or different phases of the cell cycle? A different mode of action might be suggested if the arrest phases differ.
VII. Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded framework for the preclinical benchmarking of this compound against Imatinib for the treatment of CML. Based on recent findings, DTP presents a novel mechanism of action through PI3K/AKT inhibition and mitophagy induction[11][13][14]. The comparative data generated through these protocols will provide critical insights into its potential as a new therapeutic agent.
Future work should expand upon these findings by:
-
Investigating the broader signaling impact: Western blot analysis should be used to confirm the downregulation of p-AKT and other key proteins in the PI3K pathway, and to compare this with the effect of Imatinib on BCR-ABL phosphorylation.
-
Testing on resistant cell lines: Evaluate the efficacy of DTP on Imatinib-resistant CML cell lines to determine if it can overcome known resistance mechanisms.
-
In vivo studies: Progress to animal models of CML to assess the in vivo efficacy, pharmacokinetics, and safety profile of DTP compared to Imatinib[16][24].
By following this structured approach, researchers can effectively evaluate the therapeutic potential of this promising new compound and contribute valuable, reproducible data to the field of leukemia drug development.
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
-
Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]
- O'Brien, S. G., & Golemovic, M. (2004). Imatinib in Chronic Myeloid Leukemia: an Overview. Pathology, oncology research : POR, 10(3), 131–136.
- University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
- Natural Micron Pharm Tech. (n.d.). This compound.
- Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?
- Cossarizza, A., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Methods in molecular biology (Clifton, N.J.), 1601, 13–22.
- R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
- Wikipedia. (2024). Cell cycle analysis.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- STEMCELL Technologies. (n.d.). In Vitro Drug Screening with the StemSpan™ Leukemic Cell Culture Kit.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 99(8), 2673–2680.
- O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212–221.
- Semantic Scholar. (n.d.). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- National Center for Biotechnology Information. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- PubMed. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- de Lemos, M. L., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International journal of molecular sciences, 23(2), 929.
- National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Reattelli, L., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937.
- Medscape. (2024). Chronic Myelogenous Leukemia (CML) Treatment & Management.
- Creative Bioarray. (n.d.). Annexin V Apoptosis Assay.
- Harnicar, S. (2011). Pharmacotherapy for Chronic Myelogenous Leukemia: A Case-Based Approach. Journal of the National Comprehensive Cancer Network : JNCCN, 9 Suppl 3, S25–S35.
- Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
- ResearchGate. (n.d.). Mode of action of imatinib. The phosphorylation of a substrate is shown...
- VJHemOnc. (2022). The current standard of care in CML and insights into the use of first- and second-generation TKIs.
- Skeena Publishers. (2025). Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review.
- PubMed. (2025). BCR-ABL: The molecular mastermind behind chronic myeloid leukemia.
- Diag2Tec. (n.d.). In Vitro Drug Testing.
- Leukemia & Lymphoma Society. (n.d.). Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML.
- ResearchGate. (n.d.). Mode of action of imatinib (Gleevec) in CML: Occupation of the tyrosine...
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- PubMed. (1989). In vitro drug testing in patients with acute leukemia with incubations mimicking in vivo intracellular drug concentrations.
- Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Journal of Cancer. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ASH Publications. (2018). High Throughput Drug Screening of Leukemia Stem Cells Reveals Resistance to Standard Therapies and Sensitivity to Other Agents in Acute Myeloid Leukemia.
- ResearchGate. (2025). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells.
- Cancer Research UK. (n.d.). Treatment options for chronic myeloid leukaemia (CML).
Sources
- 1. stemcell.com [stemcell.com]
- 2. jnccn.org [jnccn.org]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. The current standard of care in CML and insights into the use of first- and second-generation TKIs | VJHemOnc [vjhemonc.com]
- 7. Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML | LLS [bloodcancerunited.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. deascal.com [deascal.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] this compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway | Semantic Scholar [semanticscholar.org]
- 13. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. skeenapublishers.com [skeenapublishers.com]
- 21. BCR-ABL: The molecular mastermind behind chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. noblelifesci.com [noblelifesci.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT assay overview | Abcam [abcam.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. kumc.edu [kumc.edu]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. biologi.ub.ac.id [biologi.ub.ac.id]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 35. Flow cytometry with PI staining | Abcam [abcam.com]
- 36. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 37. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 38. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Examination of Dimethoxytolyl Propylresorcinol: An In-Depth Guide to Efficacy, Reproducibility, and Comparative Performance in Hyperpigmentation
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Dimethoxytolyl Propylresorcinol (DTP), a synthetic compound utilized in cosmetic formulations for its purported skin-lightening and antioxidant properties. As senior application scientists, our objective is to move beyond marketing claims and delve into the reproducible scientific evidence supporting its efficacy. This document critically evaluates the existing data for DTP, compares its performance against established and emerging alternatives, and provides detailed methodologies for independent verification.
This compound: Unveiling the Molecule
This compound, chemically known as 1,3-Benzenediol, 4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]-, is a derivative of resorcinol.[1] While initially isolated from the Swordleaf Dianella Rhizome (Dianella ensifolia), it is now primarily sourced through organic synthesis to ensure purity and consistency.[1] Its molecular structure, featuring a resorcinol core, is designed to enhance skin penetration and stability, positioning it as a potential agent for addressing hyperpigmentation.[1]
Proposed Mechanism of Action
The primary mechanism attributed to this compound is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] By competitively binding to the copper-containing active site of tyrosinase, DTP is proposed to block the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby reducing melanin production.[1]
Additionally, DTP is reported to possess strong antioxidant properties, capable of scavenging free radicals.[1][2] This dual functionality is significant, as oxidative stress from environmental factors like UV radiation is a known trigger for melanogenesis. By neutralizing reactive oxygen species, DTP may further mitigate the signaling cascades that lead to hyperpigmentation.[1]
Reproducibility of Published Findings: A Critical Assessment
A cornerstone of scientific integrity is the reproducibility of experimental results. In the context of cosmetic ingredients, this translates to consistent findings across independent in-vitro and in-vivo studies. Our comprehensive literature review reveals a notable scarcity of independent clinical trials and replication studies specifically for this compound's efficacy in treating hyperpigmentation.
One study has reported that a topical formulation containing an extract with DTP increased the rate of tan fading compared to hydroquinone.[3] Furthermore, in a reconstructed skin model, 0.1% DTP was found to result in significant skin lightening and a decrease in melanin production without adverse effects on cell viability or morphology.[3] While promising, these findings appear to originate from a limited number of research groups. The broader scientific community has yet to independently validate these specific claims through rigorous, controlled clinical trials.
This lack of extensive, independently verified data presents a challenge in definitively concluding on the clinical reproducibility of DTP's skin-lightening effects. For drug development professionals, this highlights a critical need for further investigation before DTP can be considered a well-established agent for hyperpigmentation.
Comparative Analysis of Tyrosinase Inhibitors
To contextualize the potential of this compound, it is essential to compare its in-vitro tyrosinase inhibitory activity with that of other well-known skin-lightening agents. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison, with lower values indicating greater potency.
| Compound | IC50 (Human Tyrosinase) | Notes |
| This compound | Data not widely available in peer-reviewed literature | |
| Thiamidol | 1.1 µM | Highly specific for human tyrosinase.[4] |
| 4-Butylresorcinol | ~21 µM | Potent inhibitor with clinical data supporting efficacy. |
| Hydroquinone | Millimolar range | Gold standard but with safety concerns and weaker in-vitro tyrosinase inhibition. |
| Kojic Acid | >500 µM | Commonly used but with significantly lower in-vitro potency compared to resorcinol derivatives. |
| Arbutin | Millimolar range | A hydroquinone derivative with a better safety profile but weaker efficacy. |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and is collated from various sources.
In-Vivo and Clinical Evidence for Alternatives
Several alternatives to this compound have a more extensive body of clinical evidence.
-
Hydroquinone : Long considered the gold standard for treating hyperpigmentation, typically at concentrations of 2-4%. Its efficacy is well-documented, but concerns about side effects such as skin irritation and the risk of ochronosis have led to restrictions on its use in some regions.
-
Kojic Acid : A fungal derivative that has demonstrated efficacy in treating melasma, though it can be more irritating than hydroquinone for some individuals.[5]
-
Thiamidol (Isobutylamido Thiazolyl Resorcinol) : A newer resorcinol derivative with strong clinical evidence supporting its efficacy in reducing various types of hyperpigmentation, including melasma and post-inflammatory hyperpigmentation (PIH).[4][6][7] Some studies suggest it may have a superior efficacy and safety profile compared to hydroquinone.[8]
-
4-Butylresorcinol : Another resorcinol derivative that has been shown to be effective in reducing the appearance of age spots in clinical trials.[9]
The robust clinical data available for these alternatives, particularly Thiamidol and 4-butylresorcinol, sets a high benchmark for any new ingredient, including DTP.
Experimental Protocol: In-Vitro Tyrosinase Inhibition Assay
To facilitate independent verification of the tyrosinase inhibitory activity of this compound and other compounds, we provide a detailed, self-validating protocol for an in-vitro mushroom tyrosinase inhibition assay. Mushroom tyrosinase is a commonly used and commercially available model, though it is important to note that inhibitory effects can differ between mushroom and human tyrosinase.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (DTP)
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to a final concentration of 1000 units/mL. Prepare fresh and keep on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to make a 10 mM stock solution. Prepare fresh and protect from light.
-
Test Compound (DTP) Stock Solution (e.g., 10 mM in DMSO): Accurately weigh and dissolve DTP in DMSO to create a high-concentration stock solution.
-
Positive Control (Kojic Acid) Stock Solution (e.g., 10 mM in DMSO): Prepare a stock solution of Kojic Acid in DMSO.
-
Working Solutions: Prepare serial dilutions of the DTP and Kojic Acid stock solutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the reaction well is below 1% to avoid solvent effects on the enzyme.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 160 µL Phosphate Buffer + 20 µL L-DOPA Solution.
-
Control (100% activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.
-
Test Compound: 20 µL of varying concentrations of DTP + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.
-
Positive Control: 20 µL of varying concentrations of Kojic Acid + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.
-
-
Pre-incubation: Add the buffer, test compound/positive control, and tyrosinase solution to the respective wells. Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: To start the reaction, add 20 µL of the L-DOPA solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.
Data Analysis
-
Calculate the rate of reaction: For each well, determine the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Conclusion and Future Directions
This compound is a promising synthetic compound for the cosmetic management of hyperpigmentation, primarily due to its proposed mechanism as a tyrosinase inhibitor and antioxidant. Its structural similarity to other potent resorcinol derivatives suggests a high potential for efficacy.
For researchers and drug development professionals, DTP represents an interesting molecule worthy of further investigation. Future research should prioritize:
-
Independent, double-blind, vehicle-controlled clinical trials to unequivocally establish its efficacy and safety in treating various forms of hyperpigmentation.
-
Head-to-head comparative studies against other leading skin-lightening agents to determine its relative performance.
-
Publication of in-vitro studies detailing its IC50 against human tyrosinase in peer-reviewed journals to allow for transparent comparison.
Until such data becomes widely available, the use of this compound in cosmetic formulations should be considered with an understanding of the current limitations in the publicly accessible, independently verified evidence of its clinical efficacy.
References
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PubMed. [Link]
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. [Link]
-
Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies. PubMed. [Link]
-
Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. Request PDF - ResearchGate. [Link]
-
Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. PMC - NIH. [Link]
-
Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma. JDDonline. [Link]
-
This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC - NIH. [Link]
-
Resorcinol in Dermatology. Indian Journal of Drugs in Dermatology. [Link]
-
Clinical Practice Insights for Hyperpigmentation Treatment. European Medical Journal. [Link]
-
Resorcinol in Dermatology. PDF - ResearchGate. [Link]
-
Effective reduction of post-inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido-thiazolyl-resorcinol (Thiamidol). PMC - NIH. [Link]
-
Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]
-
Skin-Lightening Formulation: A Comparative In Vivo and In Vitro Study. SAGE Journals. [Link]
-
New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]
-
Systematic Review Explores Thiamidol's Impact on Hyperpigmentation. Practical Dermatology. [Link]
Sources
- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Review Explores Thiamidol’s Impact on Hyperpigmentation - - PracticalDermatology [practicaldermatology.com]
- 8. benchchem.com [benchchem.com]
- 9. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of gene expression changes induced by different tyrosinase inhibitors
A Comparative Analysis of Gene Expression Changes Induced by Different Tyrosinase Inhibitors: A Guide for Researchers
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in the initial steps of melanin synthesis, a process known as melanogenesis. This pathway is not only responsible for pigmentation in skin, hair, and eyes but is also implicated in various skin disorders, including hyperpigmentation and melanoma. Consequently, the inhibition of tyrosinase has become a significant area of research in dermatology and cosmetology for the development of skin-lightening agents and in oncology for its potential as an anti-melanoma therapeutic strategy.
Tyrosinase inhibitors can be broadly categorized based on their mechanism of action. This guide provides a comparative analysis of the gene expression changes induced by different classes of tyrosinase inhibitors, offering insights into their distinct molecular mechanisms. We will explore the effects of well-established inhibitors such as hydroquinone, kojic acid, arbutin, and resveratrol, providing a framework for researchers to design and interpret their own studies.
Experimental Design and Workflow
A robust experimental design is paramount for obtaining reliable and reproducible data. Here, we outline a comprehensive workflow for a comparative analysis of tyrosinase inhibitors using a cell-based model.
Cell Line Selection
The choice of cell line is critical and should be guided by the specific research question. B16-F10 murine melanoma cells are a commonly used model due to their high tyrosinase activity and ease of culture. For studies more directly translatable to human physiology, primary human epidermal melanocytes (PHEM) or human melanoma cell lines such as MNT-1 are recommended.
Inhibitor Preparation and Treatment
Each inhibitor should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should be at a level that does not affect cell viability (typically <0.1%). Cells should be treated with a range of concentrations of each inhibitor to determine the optimal non-toxic dose for the gene expression studies.
Experimental Protocol: From Cell Culture to RNA Sequencing
-
Cell Seeding: Plate B16-F10 melanoma cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with pre-determined concentrations of hydroquinone, kojic acid, arbutin, and resveratrol for 24-48 hours. A vehicle control (DMSO) group must be included.
-
RNA Isolation: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit). Isolate total RNA using a commercially available kit following the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
-
Library Preparation and RNA Sequencing (RNA-Seq): Prepare sequencing libraries from the high-quality RNA samples. This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Caption: Bioinformatics pipeline for RNA-Seq data analysis.
Comparative Analysis of Gene Expression Changes
The primary output of the differential expression analysis is a list of genes that are significantly upregulated or downregulated in response to each inhibitor. A comparative analysis of these gene lists can reveal both common and inhibitor-specific molecular signatures.
| Gene Category | Key Genes | Hydroquinone | Kojic Acid | Arbutin | Resveratrol | Putative Biological Effect |
| Melanogenesis | TYR, TRP1, TRP2 (DCT), MITF | ↓↓↓ | ↓↓ | ↓ | ↓↓ | Inhibition of melanin synthesis |
| Oxidative Stress | SOD1, CAT, GSTA1 | ↑ | ↑↑ | ↑ | ↑↑↑ | Cellular protection against oxidative damage |
| Apoptosis | Bax, Casp3, Casp9 | ↑↑ | ↑ | - | ↑↑ | Induction of programmed cell death |
| Cell Cycle | CDKN1A (p21), GADD45A | ↑↑ | ↑ | - | ↑↑ | Cell cycle arrest |
| Detoxification | NQO1, GCLC | ↑↑↑ | ↑ | ↑ | ↑↑ | Enhancement of cellular detoxification pathways |
Arrow direction indicates up- (↑) or down- (↓) regulation. The number of arrows represents the hypothetical magnitude of the change. '-' indicates no significant change.
Insights into Signaling Pathways
The observed gene expression changes can provide valuable insights into the signaling pathways modulated by each inhibitor. For instance, the downregulation of MITF (Microphthalmia-associated transcription factor), a master regulator of melanogenesis, suggests an impact on upstream signaling pathways such as the MAPK/ERK pathway.
Resveratrol, a natural polyphenol, is known to have pleiotropic effects. Its potent antioxidant and anti-inflammatory properties are reflected in the upregulation of genes involved in the Nrf2-mediated antioxidant response. In contrast, hydroquinone, a potent depigmenting agent, can induce oxidative stress and cytotoxicity at higher concentrations, leading to the upregulation of apoptosis-related genes.
Caption: Simplified MAPK/ERK signaling pathway and potential points of intervention by tyrosinase inhibitors.
Conclusion
A comparative analysis of gene expression changes provides a powerful approach to dissect the molecular mechanisms of different tyrosinase inhibitors. This guide outlines a comprehensive experimental and bioinformatics workflow to generate and analyze RNA-Seq data for this purpose. The resulting data can reveal novel mechanisms of action, identify potential off-target effects, and guide the development of more effective and safer tyrosinase inhibitors for therapeutic and cosmetic applications. Future studies could incorporate proteomic and metabolomic analyses to provide a more holistic understanding of the cellular responses to these compounds.
References
-
Rauf, A., Imran, M., Suleria, H. A. R., Ahmad, B., Peters, D. G., & Mubarak, M. S. (2018). A comprehensive review of the health perspectives of resveratrol. Food & Function, 9(8), 4284–4305. [Link]
-
Berman, B., Villa, A. M., & Ramirez, C. C. (2020). Resveratrol-containing sunscreen reduces the risk of sunburn and enhances skin protection against solar-induced DNA damage. Journal of Cosmetic Dermatology, 19(10), 2673–2680. [Link]
-
Ismail, N., Mamat, S. S., & Ahmad, S. (2016). Nrf2-ARE pathway: A promising target for chemoprevention of skin cancer. Asian Pacific Journal of Cancer Prevention, 17(8), 3651–3659. [Link]
-
Enguita, F. J., & Leitão, A. L. (2021). Hydroquinone: A small molecule with a vast array of effects. Biomolecules, 11(7), 1041. [Link]
A Comparative Guide to Depigmenting Agents: Evaluating the Long-Term Efficacy of Dimethoxytolyl Propylresorcinol
In the dynamic field of dermatological research and cosmetic science, the pursuit of effective and safe depigmenting agents is a constant endeavor. Hyperpigmentation, a common condition characterized by the overproduction of melanin, presents a significant area of research for drug development professionals. This guide provides an in-depth comparison of Dimethoxytolyl Propylresorcinol against established depigmenting agents, with a focus on long-term efficacy, mechanisms of action, and the experimental frameworks required for their evaluation.
The Challenge of Hyperpigmentation and the Role of Depigmenting Agents
Hyperpigmentation can arise from various factors, including sun exposure, inflammation, and hormonal changes, leading to conditions such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines.[1] The core strategy for managing these conditions is to inhibit the process of melanogenesis. This is primarily achieved by targeting tyrosinase, the key enzyme responsible for melanin synthesis.[2]
This compound: A Modern Approach to Depigmentation
This compound, a synthetic compound, has emerged as a promising agent in the management of hyperpigmentation.[3] Its efficacy is attributed to a multi-faceted mechanism of action.
Mechanism of Action:
-
Tyrosinase Inhibition: this compound acts as a potent tyrosinase inhibitor.[4] It competitively binds to the copper ions within the active site of the tyrosinase enzyme, thereby blocking the conversion of tyrosine to melanin precursors.[4]
-
Antioxidant Properties: This molecule also exhibits significant antioxidant capabilities, neutralizing free radicals that can be generated by UV radiation and environmental stressors.[3][4] By mitigating oxidative stress, it helps to reduce the stimulation of melanocytes.[4]
-
Enhanced Bioavailability: The chemical structure of this compound, specifically the propyl chain, enhances its lipid solubility, which in turn promotes better penetration into the skin and increases its bioavailability.[4] The dimethoxytolyl group contributes to the molecule's stability, allowing for a prolonged duration of action.[4]
Recent studies have also explored its potential in other therapeutic areas, indicating its ability to induce apoptosis and mitophagy in certain cancer cell lines through the PI3K/AKT pathway, though this is outside the scope of its dermatological application.[5][6][7]
Safety Profile:
This compound is generally considered safe for topical use, with a low potential for causing skin irritation.[3] It has a low comedogenicity rating, making it suitable for acne-prone skin.[3] However, comprehensive data on its use during pregnancy and breastfeeding is currently lacking.[3]
Established Depigmenting Agents: A Comparative Overview
A thorough assessment of this compound necessitates a comparison with well-established depigmenting agents.
Hydroquinone
For decades, hydroquinone has been the benchmark for treating hyperpigmentation.[1][8]
-
Mechanism of Action: Hydroquinone primarily functions by inhibiting tyrosinase, thus preventing the conversion of tyrosine to 3,4-dihydroxyphenylalanine (DOPA).[2][9][10] It can also suppress other metabolic processes within melanocytes and may lead to selective damage to these cells.[9]
-
Efficacy: It is effective in treating various hyperpigmentary disorders, including melasma and PIH.[1]
-
Safety Concerns: Despite its efficacy, the long-term use of hydroquinone is associated with potential side effects such as skin irritation, contact dermatitis, and, in rare cases, exogenous ochronosis (a blue-black discoloration of the skin).[1][11][12] Its use is often restricted to short durations under medical supervision.[9] Due to safety concerns, it is banned in some regions for over-the-counter use.[1]
Kojic Acid
Derived from fungi, kojic acid is a widely used ingredient in skin-lightening products.[13][14]
-
Mechanism of Action: Kojic acid's primary mechanism is the inhibition of tyrosinase by chelating the copper ions essential for the enzyme's activity.[13][14][15] This action effectively blocks the synthesis of melanin.[13]
-
Additional Properties: Beyond its depigmenting effects, kojic acid also possesses antioxidant, antibacterial, and antifungal properties.[13][16]
-
Safety and Stability: While generally considered safe for use in cosmetic products at concentrations up to 1%, some individuals may experience contact dermatitis.[17][18][19] Long-term use can increase skin sensitivity to the sun.[20] Kojic acid's stability in formulations can be a challenge, sometimes leading to reduced efficacy over time.[16]
Retinoids
Retinoids, derivatives of vitamin A, are versatile compounds used for a variety of dermatological conditions, including hyperpigmentation.[21]
-
Mechanism of Action: Retinoids have a multifaceted approach to treating hyperpigmentation. They accelerate epidermal cell turnover, which helps to shed pigmented keratinocytes more rapidly.[22][23] They also inhibit the transcription of tyrosinase and interfere with the transfer of melanosomes to keratinocytes.[24]
-
Efficacy: Topical retinoids like tretinoin and adapalene have demonstrated efficacy in improving various forms of hyperpigmentation.[25][26] They are often used in combination with other agents like hydroquinone to enhance their effects.
-
Side Effects: The primary side effect of topical retinoids is skin irritation, often referred to as "retinoid dermatitis," which can manifest as redness, dryness, and peeling.[21][27][28] This irritation can sometimes lead to post-inflammatory hyperpigmentation, particularly in individuals with darker skin tones.[27]
Comparative Efficacy and Safety at a Glance
| Agent | Primary Mechanism of Action | Key Efficacy Points | Common Side Effects |
| This compound | Potent tyrosinase inhibitor, antioxidant[4] | Effective in brightening and reducing pigmentation, good bioavailability[4] | Generally well-tolerated, low irritation potential[3] |
| Hydroquinone | Tyrosinase inhibitor, melanocyte suppression[2][9] | Gold standard for hyperpigmentation, effective for melasma and PIH[1][8] | Skin irritation, contact dermatitis, risk of ochronosis with long-term use[1][11] |
| Kojic Acid | Tyrosinase inhibitor via copper chelation[13][14] | Effective for dark spots and uneven skin tone, antioxidant properties[13][16] | Contact dermatitis, potential for sun sensitivity[18][20] |
| Retinoids | Accelerates cell turnover, inhibits tyrosinase transcription, reduces melanosome transfer[24] | Effective for PIH and photoaging, often used in combination therapies[25] | Skin irritation (retinoid dermatitis), dryness, peeling[21][27] |
Experimental Protocols for Efficacy Assessment
To objectively compare the long-term efficacy of these agents, a robust experimental design is crucial. This should encompass both in vitro and in vivo models.
In Vitro Assays
1. Tyrosinase Activity Assay (Mushroom or Human Tyrosinase):
This assay is fundamental for determining the direct inhibitory effect of a compound on the tyrosinase enzyme.[29][30]
-
Principle: Measures the enzymatic conversion of a substrate (e.g., L-DOPA) to a colored product (dopachrome) in the presence and absence of the test compound. The reduction in color formation indicates tyrosinase inhibition.
-
Protocol:
-
Prepare a solution of tyrosinase (from mushroom or human cell lysate) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound (e.g., this compound, hydroquinone, kojic acid) and a control (vehicle).
-
Incubate for a short period to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate (L-DOPA).
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
2. Melanin Content Assay in B16F10 Melanoma Cells:
This cell-based assay provides insights into the effect of a compound on melanin production in a cellular context.[31]
-
Principle: B16F10 melanoma cells are stimulated to produce melanin. The amount of melanin produced in the presence of the test compound is then quantified.
-
Protocol:
-
Culture B16F10 cells in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a melanogenesis stimulator (e.g., α-MSH or IBMX) and various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Lyse the cells and solubilize the melanin pigment (e.g., using NaOH).
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Normalize the melanin content to the total protein content of the cell lysate to account for any effects on cell proliferation.
-
In Vivo Studies
Comparative Clinical Trial Design:
A double-blind, randomized, controlled clinical trial is the gold standard for assessing the long-term efficacy and safety of depigmenting agents in humans.
-
Objective: To compare the depigmenting efficacy and safety of this compound with other agents (e.g., hydroquinone, kojic acid, retinoids) over an extended period (e.g., 12-24 weeks).
-
Methodology:
-
Participant Recruitment: Recruit a cohort of subjects with a specific hyperpigmentary condition (e.g., melasma).
-
Randomization: Randomly assign subjects to different treatment groups, each receiving a formulation containing one of the test agents or a placebo.
-
Treatment Protocol: Subjects will apply the assigned product to the affected areas twice daily for the duration of the study.
-
Efficacy Assessment:
-
Instrumental Measurement: Use a Mexameter® or a chromameter to objectively measure changes in the Melanin Index at baseline and at regular follow-up visits.
-
Clinical Evaluation: A dermatologist will assess the improvement in hyperpigmentation using a standardized scale (e.g., Melasma Area and Severity Index - MASI).
-
Standardized Photography: Capture high-resolution, standardized photographs of the treatment areas at each visit.
-
-
Safety Assessment: Monitor and record any adverse events, such as erythema, scaling, and pruritus, throughout the study.
-
Data Analysis: Statistically analyze the changes in the Melanin Index and clinical scores between the different treatment groups to determine significant differences in efficacy and safety.
-
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the melanogenesis pathway and a typical experimental workflow.
Caption: Signaling pathway of melanogenesis and points of intervention for various depigmenting agents.
Caption: Workflow for a comparative in vivo clinical trial of depigmenting agents.
Conclusion
The landscape of depigmenting agents is evolving, with newer molecules like this compound offering promising efficacy and safety profiles. While hydroquinone remains a potent option, its long-term use is limited by safety concerns. Kojic acid and retinoids are effective alternatives, each with their own set of advantages and potential side effects. The multi-faceted mechanism of this compound, combining potent tyrosinase inhibition with antioxidant effects and enhanced bioavailability, positions it as a strong candidate for the long-term management of hyperpigmentation. Further head-to-head clinical trials are warranted to definitively establish its superiority in long-term efficacy and safety compared to existing treatments.
References
- Vertex AI Search. (2025). What is the mechanism of action of hydroquinone (HQ) in treating hyperpigmentation?
- StatPearls. (n.d.). Hydroquinone. NCBI Bookshelf.
- Natural Micron Pharm Tech. (n.d.). This compound.
- Journal of Drugs in Dermatology. (2011). Topical Retinoids for Pigmented Skin.
- Journal of Dermatological Treatment. (2010). Hydroquinone for skin lightening: safety profile, duration of use and when should we stop?
- PubMed. (n.d.). Final report of the safety assessment of Kojic acid as used in cosmetics.
- Unknown Source. (2025). Impact of Kojic Acid on Skin: Its Benefits & Side Effects.
- Patsnap Synapse. (2024). What is the mechanism of Hydroquinone?
- PubMed. (n.d.). Retinoid therapy of pigmentary disorders.
- Medscape. (n.d.). Hydroquinone dosing, indications, interactions, adverse effects, and more.
- PMC - NIH. (2023). Topical Hydroquinone for Hyperpigmentation: A Narrative Review.
- NIH. (2023). Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study.
- Ensoul Medical Clinic. (n.d.). Can Retinol Improve Hyperpigmentation?
- Medical News Today. (2020). Hydroquinone: Uses, safety, risks, and more.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Skin Lightening: How Kojic Acid Works.
- MDPI. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient.
- Healthline. (2017). Kojic Acid: Side Effects and Benefits.
- NIH. (2021). Effects of Topical Retinoids on Acne and Post-inflammatory Hyperpigmentation in Patients with Skin of Color: A Clinical Review and Implications for Practice.
- Medical News Today. (2017). Kojic acid: Uses, benefits, safety, and risks.
- Typology. (2024). Does retinol help against pigmentation spots?
- Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics.
- ResearchGate. (2025). (PDF) Review on the Use of Kojic Acid—A Skin-Lightening Ingredient.
- EPA. (n.d.). Hydroquinone.
- ResearchGate. (2025). The safety of hydroquinone | Request PDF.
- Unknown Source. (2008). Kojic acid in cosmetics poses a risk to consumers' health, SCCP finds.
- Unknown Source. (n.d.). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents.
- PMC - NIH. (n.d.). Comparative Study on Depigmenting Agents in Skin of Color.
- Unknown Source. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents.
- ACS Omega. (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation.
- PMC - NIH. (n.d.). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- PubMed Central. (n.d.). Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations.
- PubMed. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- Semantic Scholar. (2022). Comparative Study on Depigmenting Agents in Skin of Color.
- EWG Skin Deep®. (n.d.). What is this compound.
- ResearchGate. (n.d.). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate | Request PDF.
- Amala Beauty. (2024). Can Retinol Cause Hyperpigmentation? Understanding the Risks.
- ResearchGate. (2025). Effect of the combination of different depigmenting agents in vitro.
- Skin Type Solutions. (2022). Retinol Safety and Dangers for skin care.
- Journal of Cancer. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway.
- Healthline. (2020). Yes, Retinol Is Safe — When Used Correctly. Here's How to Get Started.
- The Good Scents Company. (n.d.). This compound, 869743-37-3.
- NIH. (2023). Computer-Aided Virtual Screening and In Vitro Validation of Biomimetic Tyrosinase Inhibitory Peptides from Abalone Peptidome.
- MDPI. (n.d.). Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale.
- ResearchGate. (2025). (PDF) Comparative Study on Depigmenting Agents in Skin of Color.
- COSMILE Europe. (n.d.). This compound – Ingredient.
Sources
- 1. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 3. deascal.com [deascal.com]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
- 8. Hydroquinone for skin lightening: safety profile, duration of use and when should we stop? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Hydroquinone: Uses, safety, risks, and more [medicalnewstoday.com]
- 12. researchgate.net [researchgate.net]
- 13. clinikally.com [clinikally.com]
- 14. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. Final report of the safety assessment of Kojic acid as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kojic Acid: Side Effects and Benefits [healthline.com]
- 19. premiumbeautynews.com [premiumbeautynews.com]
- 20. Kojic acid: Uses, benefits, safety, and risks [medicalnewstoday.com]
- 21. 9 Retinol FAQs: How to Safely Use It, Benefits, Side Effects, More [healthline.com]
- 22. ensoulclinic.com [ensoulclinic.com]
- 23. us.typology.com [us.typology.com]
- 24. Effects of Topical Retinoids on Acne and Post-inflammatory Hyperpigmentation in Patients with Skin of Color: A Clinical Review and Implications for Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Retinoid therapy of pigmentary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. amalabeauty.com [amalabeauty.com]
- 28. skintypesolutions.com [skintypesolutions.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Computer-Aided Virtual Screening and In Vitro Validation of Biomimetic Tyrosinase Inhibitory Peptides from Abalone Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
A Researcher's Guide to the Statistical Validation of Dimethoxytolyl Propylresorcinol in Clinical Application
In the pursuit of effective treatments for hyperpigmentation, the scientific community demands rigorous, evidence-based validation of novel compounds. Dimethoxytolyl Propylresorcinol, a nature-inspired synthetic compound, has emerged as a promising agent for skin brightening and the management of uneven skin tone.[1] This guide provides an in-depth analysis of the statistical validation methodologies required to substantiate the clinical efficacy of this molecule, comparing its performance with established alternatives. It is intended for researchers, scientists, and drug development professionals dedicated to advancing dermatological science through robust clinical data.
Mechanism of Action: A Foundation for Clinical Endpoints
This compound, also known as SymWhite 377, exerts its primary effect by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][3] By competitively binding to the enzyme's active site, it blocks the conversion of L-tyrosine to melanin precursors, thereby reducing the production of eumelanin and pheomelanin.[2][4] This targeted mechanism provides a clear hypothesis for clinical investigation: topical application of this compound will lead to a measurable reduction in skin hyperpigmentation.
Beyond tyrosinase inhibition, its antioxidant properties help mitigate oxidative stress from UV radiation and environmental factors, which are known contributors to melanogenesis.[1][2][3] Some evidence also suggests anti-inflammatory action, which may be beneficial in preventing post-inflammatory hyperpigmentation (PIH).[2] These multifaceted actions underscore the importance of selecting comprehensive clinical endpoints that can capture the full spectrum of its effects.
Caption: Simplified melanogenesis pathway highlighting tyrosinase inhibition by this compound.
The Cornerstone of Trustworthiness: Robust Clinical Trial Design
To generate credible evidence, the clinical evaluation of any cosmetic active, including this compound, must adhere to the highest scientific standards.[5][6] A randomized, double-blind, controlled trial is the gold standard for minimizing bias and producing scientifically valid results.[7][8]
Key Methodological Considerations:
-
Study Population: Clearly defined inclusion and exclusion criteria are paramount. Participants should be representative of the target demographic, with moderate to severe hyperpigmentation (e.g., melasma, solar lentigines, PIH).[7]
-
Controls: A vehicle-controlled group (placebo) is essential to differentiate the active's effect from the base formulation. For comparative studies, an active control group using a benchmark ingredient like Hydroquinone or Kojic Acid provides critical context.[9]
-
Randomization and Blinding: Random assignment of participants to treatment arms prevents selection bias.[7] Double-blinding, where neither the participants nor the investigators know the treatment allocation, prevents observer and subject bias.[8]
-
Outcome Measures: A combination of objective instrumental measurements and subjective expert assessments should be used.
-
Objective: Chromameter or Mexameter readings to quantify changes in melanin and erythema. The Lab* color space is a standard for measuring changes in skin lightness (L*) and color.[10]
-
Subjective: Standardized scoring systems like the Melasma Area and Severity Index (MASI) or investigator's global assessment (IGA) provide clinical relevance.[4][10] High-resolution clinical photography is also indispensable.
-
Caption: A generalized workflow for a robust clinical trial of a topical agent for hyperpigmentation.
Statistical Validation: From Data to Definitive Conclusions
Rigorous statistical analysis is what transforms raw data into meaningful evidence.[5][11] The choice of statistical tests depends on the nature and distribution of the data.
Essential Statistical Steps & Tests:
-
Data Distribution Analysis: The Shapiro-Wilk test is commonly used to determine if the data follows a normal distribution, which guides the selection of subsequent tests.[11]
-
Baseline Comparability: At the start of the trial, an independent t-test (for parametric data) or a Mann-Whitney U test (for non-parametric data) should be used to ensure there are no statistically significant differences between the treatment and control groups.
-
Efficacy Analysis:
-
Within-Group Changes: A paired t-test or Wilcoxon signed-rank test is used to compare measurements at different time points (e.g., baseline vs. week 12) within the same group. This determines if a statistically significant change occurred.
-
Between-Group Comparisons: An Analysis of Covariance (ANCOVA) is often the preferred method to compare the final outcomes between the active and control groups, using baseline values as a covariate. This adjusts for any minor baseline differences and increases statistical power.
-
-
Significance and Confidence: The p-value indicates the probability that the observed effect is due to chance. A p-value of <0.05 is typically considered statistically significant. Confidence intervals provide a range of plausible values for the true effect size in the population.
Comparative Performance Analysis
The ultimate validation of this compound comes from its performance relative to other well-established tyrosinase inhibitors.[4][12] Hydroquinone, often considered the gold standard, provides a crucial benchmark, though its use is associated with potential side effects like irritation and ochronosis.[9][13][14][15] Other relevant comparators include Kojic Acid, Arbutin, and newer-generation resorcinol derivatives like Thiamidol and Hexylresorcinol.[12][13][16][17]
A clinical study with Asian subjects demonstrated that 0.5% this compound (SymWhite 377) was more effective than 1.0% kojic acid at brightening skin. Another study found that 1% hexylresorcinol was equivalent to 2% hydroquinone in reducing the appearance of facial and hand pigmentation after 12 weeks, with no adverse effects noted for either treatment.[15][17]
Table 1: Comparative Overview of Tyrosinase Inhibitors
| Feature | This compound | Hydroquinone | Kojic Acid | Thiamidol (Isobutylamido Thiazolyl Resorcinol) |
| Primary Mechanism | Potent Tyrosinase Inhibition[2][3] | Tyrosinase Inhibition, Melanocyte Cytotoxicity[13][14] | Tyrosinase Inhibition (Copper Chelation)[18] | Potent Human Tyrosinase Inhibition[16][19] |
| Reported Efficacy | Significant reduction in hyperpigmentation; superior to 1% Kojic Acid at 0.5% concentration[3] | "Gold standard" for melasma, significant MASI score reduction[13][14] | Moderate efficacy, often used in combination[18] | Statistically significant improvement in melasma, PIH, and UV-induced hyperpigmentation[16][19] |
| Typical Concentration | 0.1% - 0.5% | 2% - 4% (Prescription)[14] | 1% - 4% | 0.1% - 0.2%[16] |
| Key Safety Profile | Generally well-tolerated, low irritation potential[3] | Risk of irritation, contact dermatitis, and exogenous ochronosis with long-term use[9][14] | Potential for skin sensitization and instability in formulations[18] | Well-tolerated in clinical studies[19] |
| Regulatory Status | Widely used in cosmetics | Banned or restricted for cosmetic use in many regions; prescription-only in the U.S.[9][14] | Permitted in cosmetics | Permitted in cosmetics |
Conclusion for the Research Professional
The clinical validation of this compound rests on a foundation of sound scientific principles. Its well-defined mechanism of action as a tyrosinase inhibitor provides a clear target for clinical investigation. However, mechanistic understanding is insufficient without rigorous, statistically validated clinical trials.
For drug development professionals, the path to substantiating claims for this molecule requires adherence to randomized, controlled trial designs with clearly defined, multi-modal endpoints. The statistical analysis must be robust, transparent, and appropriate for the data collected. Comparative studies against benchmarks like hydroquinone and other modern actives are essential for positioning the molecule within the therapeutic landscape. The available data suggests that this compound is a potent and safe alternative to older agents, but continued generation of high-quality clinical evidence is necessary to solidify its role in dermatology.
References
- Natural Micron Pharm Tech. This compound.
- Benchchem.
- Flawless Private Label.
- SolRay Beauty.
- MDPI.
- Citruslabs. Research Methods for Supporting Cosmetics Product Claims.
- MDPI.
- Deascal.
-
Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103-112. [Link]
- MDPI. A comprehensive review on tyrosinase inhibitors.
- International Journal of Clinical Trials.
- PubMed.
- Journal of Cancer.
- INCIDecoder. Skintific Symwhite 377 Dark Spot Moisture Gel ingredients (Explained).
- INCIDecoder. BioAqua Symwhite 377 Whitening & Fade Dark Spot Serum ingredients (Explained).
- INCIDecoder. Skynfuture SymWhite 377 Whitening Brightening Serum ingredients (Explained).
- ResearchGate. Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant | Request PDF.
- Intertek. Clinical Testing of Cosmetics and Personal Care Products.
- PMC, NIH.
- Happi. Designing Proper Clinical Trials for Beauty Products.
- PubMed. Isobutylamido Thiazolyl Resorcinol (Thiamidol)
- ClinicalTrials.gov.
- Benchchem. Hydroquinone for Hyperpigmentation: A Comprehensive Review of Efficacy, Safety, and Current Perspectives.
- F1000Research.
- PMC, NIH. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol).
-
JDDonline. Evaluation of a Hydroquinone-Free Skin Brightening Product Using In Vitro Inhibition of Melanogenesis and Clinical Reduction of Ultraviolet-Induced Hyperpigmentation. [Link]
- PubMed. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance.
- Sytheon. Clinical Study: Synovea® HR (Hexylresorcinol) vs. Hydroquinone for Skin Pigment Appearance.
Sources
- 1. deascal.com [deascal.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. solraybeauty.com [solraybeauty.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. citruslabs.com [citruslabs.com]
- 6. Clinical Testing of Cosmetics and Personal Care Products [intertek.com]
- 7. How to design and write a clinical research protocol in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. happi.com [happi.com]
- 9. isrctn.com [isrctn.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ijclinicaltrials.com [ijclinicaltrials.com]
- 12. privatelabelcosmeceuticals.com.au [privatelabelcosmeceuticals.com.au]
- 13. biofor.co.il [biofor.co.il]
- 14. ai.vixra.org [ai.vixra.org]
- 15. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sytheonltd.com [sytheonltd.com]
- 18. mdpi.com [mdpi.com]
- 19. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
